molecular formula C6H5O4S- B1258348 Phenyl sulfate

Phenyl sulfate

Cat. No.: B1258348
M. Wt: 173.17 g/mol
InChI Key: CTYRPMDGLDAWRQ-UHFFFAOYSA-M
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Description

Phenyl sulfate is a this compound oxoanion resulting from the removal of a proton from the hydrogen sulfate group of phenyl hydrogen sulfate. Major structure at pH 7.3 It is a conjugate base of a phenyl hydrogen sulfate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H,7,8,9)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYRPMDGLDAWRQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5O4S-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Biosynthesis of Phenyl Sulfate (B86663)

Abstract

Phenyl sulfate (C₆H₆O₄S) is a significant metabolite attracting considerable interest in clinical research and drug development.[1][2] As a prominent protein-bound uremic toxin and a gut-host co-metabolite, its biosynthesis is a multi-step process involving both the gut microbiota and host enzymatic machinery.[3] Elevated levels of this compound are strongly associated with the progression of diabetic kidney disease and other pathologies, positioning it as a critical biomarker and potential therapeutic target.[4][5][6][7][8][9] This document provides a comprehensive technical overview of the biosynthesis and chemical synthesis of this compound, details on its quantitative analysis, and relevant experimental protocols for its study.

This compound Biosynthesis Pathway

The formation of this compound in mammals is a collaborative process between the gut microbiome and host metabolism, primarily occurring in the liver. The pathway can be summarized in two major steps:

  • Microbial Generation of Phenol (B47542): Dietary aromatic amino acids, particularly tyrosine, are metabolized by specific bacteria within the gut microbiota.[3] The bacterial enzyme tyrosine phenol-lyase catalyzes the conversion of tyrosine into phenol.[2][7][8][10][11][12] This phenol is then absorbed from the intestinal lumen into the bloodstream.[12]

  • Host Sulfation of Phenol: Upon reaching the liver via the portal vein, phenol undergoes Phase II biotransformation.[12] Cytosolic sulfotransferase enzymes, predominantly Sulfotransferase 1A1 (SULT1A1) , catalyze the conjugation of a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of phenol.[2][3][10][13][14] This reaction yields this compound, a more water-soluble compound that can be excreted by the kidneys.[11][14]

The overall biosynthesis pathway is illustrated below.

G cluster_gut Gut Lumen cluster_host Host Liver Cell (Hepatocyte) Tyrosine Dietary Tyrosine Phenol_gut Phenol Tyrosine->Phenol_gut Tyrosine Phenol-Lyase (Bacterial Enzyme) Phenol_liver Phenol (from gut) Phenol_gut->Phenol_liver Absorption SULT1A1 SULT1A1 Enzyme Phenol_liver->SULT1A1 PAPS PAPS (Sulfate Donor) PAPS->SULT1A1 PhenylSulfate This compound Excretion Kidney/Urine PhenylSulfate->Excretion Renal Excretion SULT1A1->PhenylSulfate Sulfation

Figure 1: this compound Biosynthesis Pathway

Chemical and Chemoenzymatic Synthesis

The synthesis of this compound for use as an analytical standard or in experimental studies can be achieved through chemical or chemoenzymatic methods.

Chemical Synthesis

The most direct chemical route is the sulfation of phenol. This can be accomplished using various sulfating agents:

  • Sulfur Trioxide Complexes: Reagents like sulfur trioxide pyridine (B92270) complex (SO₃·pyridine) or sulfur trioxide dimethylformamide complex (SO₃·DMF) are commonly used to sulfate phenolic compounds.[15]

  • Chlorosulfonic Acid: Treating phenol with chlorosulfonic acid is another effective method for producing this compound.[1][15]

These methods involve controlled reaction conditions to achieve the desired sulfonation of the phenol's hydroxyl group.[1]

Chemoenzymatic Synthesis

Enzymatic approaches offer high selectivity and milder reaction conditions. While PAPS-dependent sulfotransferases can be used, the high cost and instability of PAPS make this less suitable for large-scale synthesis.[15] A more practical alternative involves PAPS-independent bacterial aryl sulfotransferases (AST), such as the one from Desulfitobacterium hafniense.[15][16] This enzyme uses a more stable and affordable sulfate donor, like p-nitrothis compound (p-NPS), to sulfate a wide range of phenolic compounds.[15][16]

Quantitative Data Summary

Quantitative data from various studies are crucial for understanding the physiological and pathological concentrations of this compound.

ParameterValue / RangeContext / ModelReference
Basal Plasma Level 3.06 ± 2.63 µMdb/db diabetic mice[4]
Peak Plasma Level 64.53 ± 5.87 µMdb/db mice 1 hour after 50 mg/kg oral administration[4]
In Vitro Concentration 30 µMUsed to induce mitochondrial dysfunction in human podocyte-like cells[9][17]
In Vitro Concentration Range 0.2 - 10 mmol/LUsed to decrease glutathione (B108866) levels in porcine renal tubular cells[18]
Plasma Concentration 5 - 20 µMReached 6 hours after human ingestion of mixed berry purée (for related phenolic sulfates)[19]

Experimental Protocols

Protocol: Quantification of this compound in Plasma by LC-MS/MS

This protocol outlines a general method for the highly sensitive and specific quantification of this compound from biological matrices.

1. Sample Preparation:

  • Thaw frozen plasma samples on ice.
  • To 50 µL of plasma, add 150 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound) to precipitate proteins.
  • Vortex the mixture vigorously for 1 minute.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
  • Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.
  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. HPLC Separation:

  • HPLC System: A high-performance liquid chromatography system.
  • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A linear gradient from 5% B to 95% B over several minutes, followed by a re-equilibration step.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
  • Detection: Multiple Reaction Monitoring (MRM).
  • This compound Transition: Precursor ion (m/z) 173.0 -> Product ion (m/z) 93.0.
  • Monitor the specific transition for the internal standard.
  • Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

The general workflow for this analytical protocol is depicted below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Methanol + IS) Plasma->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evaporate Supernatant Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC Injection MS MS/MS Detection (Negative ESI, MRM) HPLC->MS Data Quantification (Standard Curve) MS->Data Data Acquisition

Figure 2: LC-MS/MS Quantification Workflow
Protocol: In Vivo Study of this compound-Induced Albuminuria

This protocol describes an animal experiment to assess the pathogenic role of this compound.

1. Animal Model:

  • Use a relevant diabetic mouse model, such as db/db mice or streptozotocin-induced diabetic mice.[4][8]
  • House animals in metabolic cages to allow for accurate urine collection.

2. Administration of this compound:

  • Prepare a solution of this compound in sterile water or saline.
  • Administer this compound orally to the treatment group (e.g., at a dose of 50 mg/kg body weight) daily for a defined period (e.g., 4-6 weeks).[4][20]
  • Administer the vehicle (water or saline) to the control group.

3. Sample Collection and Analysis:

  • Collect 24-hour urine samples at baseline and at regular intervals throughout the study.
  • Measure urinary albumin and creatinine (B1669602) concentrations using commercially available ELISA and colorimetric assay kits, respectively.
  • Calculate the albumin-to-creatinine ratio (ACR) to assess the degree of albuminuria.
  • At the end of the study, collect blood via cardiac puncture to measure plasma this compound levels (using the LC-MS/MS protocol above) and other relevant biomarkers.

4. Histological Analysis:

  • Perfuse and collect the kidneys.
  • Fix tissues in 4% paraformaldehyde, embed in paraffin, and section for staining (e.g., Periodic acid-Schiff stain) to evaluate glomerular and podocyte morphology.[4]

Relevance in Drug Development and Clinical Research

  • Uremic Toxin and Disease Marker: this compound is recognized as a protein-bound uremic toxin that accumulates in patients with chronic kidney disease (CKD).[10][18][21] Its levels are correlated with the progression of albuminuria in diabetic kidney disease, making it a valuable biomarker for diagnosis and prognosis.[4][5][6][8]

  • Therapeutic Target: The biosynthesis pathway of this compound presents potential therapeutic targets. For instance, inhibiting the bacterial enzyme tyrosine phenol-lyase has been shown to reduce albuminuria in diabetic mice, suggesting that modulating the gut microbiome or its metabolic output could be a viable strategy.[4][5][6][8]

  • Role in Drug Metabolism: The sulfation pathway, catalyzed by SULT enzymes, is a critical Phase II detoxification route for many phenolic drugs and xenobiotics.[22][23][24] Understanding the capacity and potential for saturation of this pathway is essential in drug development to predict drug clearance, potential drug-drug interactions, and metabolic shunting. The availability of inorganic sulfate can be a rate-limiting factor in this process.[24]

References

Biological role of phenyl sulfate in the human body

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Role of Phenyl Sulfate (B86663) in the Human Body

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phenyl sulfate is a gut microbiota-derived metabolite recognized for its significant biological activities, particularly as a protein-bound uremic toxin. Originating from the bacterial metabolism of dietary tyrosine, it undergoes sulfation in the liver and is subsequently cleared by the kidneys. In states of renal dysfunction, such as Chronic Kidney Disease (CKD) and Diabetic Kidney Disease (DKD), this compound accumulates in the circulation, contributing to disease pathology. Its detrimental effects are primarily mediated through the induction of oxidative stress, mitochondrial dysfunction, and inflammation. This document provides a comprehensive overview of the synthesis, metabolism, and biological roles of this compound, with a focus on its contribution to renal disease. It includes quantitative data on its physiological and pathological concentrations, detailed experimental protocols for its study, and diagrams of its key signaling pathways to serve as a technical guide for the scientific community.

Introduction

This compound (PS) is an organic compound belonging to the class of phenylsulfates. It is endogenously produced as a metabolite derived from the dietary amino acid tyrosine through the action of the gut microbiome.[1][2] While it is a normal component of the human metabolome, its accumulation in the body is associated with significant toxicity, particularly in the context of impaired renal function.[3] As a protein-bound uremic toxin, this compound is not efficiently removed by conventional hemodialysis, leading to its persistence in patients with CKD.[4] Growing evidence implicates elevated levels of this compound in the progression of diabetic kidney disease, where it induces albuminuria and podocyte damage.[5][6][7] The underlying mechanisms of its toxicity involve the generation of reactive oxygen species (ROS), depletion of cellular antioxidants like glutathione (B108866), and impairment of mitochondrial function.[8] This guide details the current understanding of this compound's role in human biology and disease.

Synthesis and Metabolism

The generation of this compound is a multi-step process involving both the gut microbiota and host metabolism.

  • Gut Microbial Metabolism of Tyrosine: Dietary tyrosine that reaches the colon is metabolized by certain gut bacteria. These bacteria possess the enzyme tyrosine phenol-lyase (TPL), which converts tyrosine into phenol (B47542).[6][9]

  • Hepatic Sulfation: Phenol is absorbed from the intestine into the portal circulation and transported to the liver. In hepatocytes, phenol undergoes Phase II detoxification via sulfation. The enzyme sulfotransferase 1A1 (SULT1A1) catalyzes the transfer of a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to phenol, forming this compound.[1][2]

  • Renal Excretion: this compound is released into the bloodstream, where it circulates bound to proteins, primarily albumin. It is then transported to the kidneys for excretion. The organic anion transporter SLCO4C1, located in the proximal tubular cells of the kidney, plays a role in its secretion into the urine.[6][9]

Diet Dietary Tyrosine Microbiota Gut Microbiota Diet->Microbiota Metabolism Gut Gut Lumen Phenol_Gut Phenol Microbiota->Phenol_Gut Phenol_Liver Phenol Phenol_Gut->Phenol_Liver Absorption Portal Portal Circulation Liver Hepatocyte PS_Liver This compound Phenol_Liver->PS_Liver PS_Blood This compound PS_Liver->PS_Blood Release Systemic Systemic Circulation (Protein-Bound) PS_Kidney This compound PS_Blood->PS_Kidney Transport Kidney Kidney (Proximal Tubule) Urine Urine Excretion PS_Kidney->Urine

Figure 1: Synthesis and metabolic pathway of this compound.

Quantitative Data

The circulating concentration of this compound is a critical determinant of its biological effect. Levels are significantly elevated in patients with renal impairment compared to healthy individuals.

ParameterConditionMatrixConcentration / ValueReference(s)
Basal Concentration Healthy Volunteers (Post-berry ingestion)PlasmaUp to 20 µM (for various phenolic sulfates)[10]
db/db Diabetic MicePlasma3.06 ± 2.63 µM[6]
Pathological Concentration Hemodialysis Patients (Max)Serum259.8 µM[11]
db/db Mice (1 hr post 50 mg/kg oral dose)Plasma64.53 ± 5.87 µM[6]
Protein Binding 4-ethyl this compound (related uremic toxin)-Binding Energy with BSA: -5.28 Kcal/mol[12][13][14][15]
This compound-Qualitatively described as a protein-bound solute. Specific % binding not available.[4][16]

Note: Quantitative data for this compound concentrations across different stages of CKD in humans are not well-established in readily available literature; however, levels of related protein-bound uremic toxins like indoxyl sulfate and p-cresyl sulfate are known to increase progressively as renal function declines.[17]

Biological Role and Pathophysiology

Role in Diabetic Kidney Disease (DKD)

This compound is a key contributor to the pathogenesis of DKD.[1][8][18] Studies have shown that serum this compound levels correlate with the progression of albuminuria in patients with microalbuminuria.[6][7] Administration of this compound to diabetic animal models induces podocyte damage, characterized by foot process effacement, and exacerbates albuminuria.[6]

Induction of Oxidative Stress

A primary mechanism of this compound-induced cellular damage is the induction of oxidative stress.[4][16]

  • Glutathione Depletion: this compound treatment of renal tubular cells and podocytes leads to a dose-dependent decrease in the levels of glutathione (GSH), a major intracellular antioxidant.[4] This depletion renders cells more vulnerable to damage from reactive oxygen species.

  • Increased ROS Production: this compound exposure has been shown to increase the production of ROS, leading to an imbalance in the cellular redox state.[6]

Mitochondrial Dysfunction

Mitochondria are a key target of this compound toxicity. This compound-induced injury to podocytes is associated with significant mitochondrial dysfunction, including decreased ATP production and increased mitochondrial ROS generation.[8] This is linked to the downregulation of key regulators of mitochondrial biogenesis and function.

Pro-inflammatory Effects

Recent studies have implicated this compound in the activation of inflammatory pathways. Specifically, this compound can induce the activation of the NLRP3 inflammasome in podocytes.[6] This leads to the cleavage of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18, propagating a local inflammatory response within the kidney.[6][19][20][21]

Key Signaling Pathways

This compound exerts its pathological effects by modulating several critical intracellular signaling pathways.

This compound-Induced Oxidative Stress and Mitochondrial Dysfunction Pathway

This compound induces cellular damage by increasing ROS levels and depleting glutathione. This oxidative stress leads to the downregulation of the SIRT1/PGC-1α/Nrf1 signaling axis, a critical pathway for mitochondrial biogenesis and antioxidant defense. The resulting mitochondrial dysfunction further amplifies ROS production, creating a vicious cycle of cellular injury.

PS This compound ROS Increased ROS PS->ROS GSH Decreased Glutathione (GSH) PS->GSH SIRT1 SIRT1 ROS->SIRT1 Inhibition Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Causes PGC1a PGC-1α SIRT1->PGC1a Activation (Deacetylation) SIRT1->Mito_Dys Prevents Nrf1 Nrf1 PGC1a->Nrf1 Activation Mito_Bio Mitochondrial Biogenesis Nrf1->Mito_Bio Stimulation Mito_Dys->ROS Amplifies ATP Decreased ATP Mito_Dys->ATP Damage Podocyte Damage Albuminuria Mito_Dys->Damage ATP->Damage

Figure 2: this compound-induced oxidative stress pathway.

This compound-Induced Inflammasome Activation Pathway

This compound-induced ROS acts as a danger signal that triggers the assembly and activation of the NLRP3 inflammasome. This multiprotein complex activates caspase-1, which processes pro-inflammatory cytokines into their active forms, leading to inflammation and a form of programmed cell death called pyroptosis.

PS This compound ROS Increased ROS (Danger Signal) PS->ROS NLRP3 NLRP3 Inflammasome Assembly ROS->NLRP3 Activation aCasp1 Active Caspase-1 NLRP3->aCasp1 Cleavage Casp1 Pro-Caspase-1 aIL1b Active IL-1β aCasp1->aIL1b Cleavage aIL18 Active IL-18 aCasp1->aIL18 Cleavage IL1b Pro-IL-1β Inflam Inflammation & Pyroptosis aIL1b->Inflam IL18 Pro-IL-18 aIL18->Inflam

Figure 3: this compound-induced NLRP3 inflammasome activation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Quantification of this compound in Plasma/Serum by LC-MS/MS

This protocol describes a representative method for the quantitative analysis of this compound in biological fluids using liquid chromatography-tandem mass spectrometry.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 1. Collect 100 µL Plasma/Serum s2 2. Add 400 µL ice-cold Methanol (B129727) (with internal std) s1->s2 s3 3. Vortex vigorously (1 min) s2->s3 s4 4. Centrifuge (10 min, 14,000 x g, 4°C) s3->s4 s5 5. Collect supernatant s4->s5 s6 6. Evaporate to dryness (Nitrogen stream) s5->s6 s7 7. Reconstitute in 100 µL Mobile Phase A s6->s7 a1 8. Inject sample onto LC-MS/MS system s7->a1

Figure 4: Workflow for this compound quantification by LC-MS/MS.

1. Materials:

  • Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., Phenyl-d5-sulfate)

  • Microcentrifuge tubes

2. Sample Preparation: [22][23]

  • Thaw plasma/serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.

  • Add 400 µL of ice-cold methanol containing the internal standard (e.g., at 1 µM). The methanol serves to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water, 5% ACN, 0.1% Formic Acid). Vortex to mix.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for analysis.

3. LC-MS/MS Conditions: [24]

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibrate at 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • This compound: Q1: 173.0 m/z -> Q3: 93.0 m/z (loss of SO3)

    • Phenyl-d5-sulfate (IS): Q1: 178.0 m/z -> Q3: 98.0 m/z

4. Data Analysis:

  • Construct a calibration curve using the analytical standard.

  • Quantify this compound in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Measurement of Total Glutathione in Cultured Cells

This protocol details a colorimetric assay to measure total glutathione (GSH + GSSG) in cell lysates based on the enzymatic recycling method with DTNB (Ellman's reagent).[5][8][9][25]

1. Materials:

  • Phosphate-buffered saline (PBS)

  • 5% 5-Sulfosalicylic acid (SSA) for deproteination

  • Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer with 1 mM EDTA, pH 7.0)

  • DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) stock solution

  • NADPH stock solution

  • Glutathione Reductase enzyme solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

2. Cell Treatment and Lysis:

  • Plate cells (e.g., human podocytes or renal tubular cells) in a multi-well plate (e.g., 12-well or 24-well) and grow to desired confluency (e.g., 80-90%).

  • Treat cells with various concentrations of this compound (e.g., 0, 100, 500, 1000 µM) in culture medium for a specified duration (e.g., 24 hours).

  • After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding an appropriate volume of ice-cold Assay Buffer (e.g., 100 µL for a 24-well) and scraping the cells.

  • Transfer the cell lysate to a microcentrifuge tube.

  • For deproteination, add 0.25 volumes of 5% SSA to the lysate (e.g., 25 µL of SSA to 100 µL of lysate). Vortex and incubate on ice for 10 minutes.

  • Centrifuge at 8,000 x g for 10 minutes at 4°C.

  • Collect the supernatant, which contains the glutathione, for analysis.

3. Assay Procedure:

  • Prepare a GSH standard curve (e.g., ranging from 0 to 10 nmol/well).

  • Prepare a Reaction Mix for the number of samples and standards. For each reaction, mix:

    • 120 µL Assay Buffer

    • 20 µL Glutathione Reductase solution

    • 20 µL NADPH solution

  • In a 96-well plate, add 20 µL of each standard or sample supernatant per well.

  • Add 160 µL of the Reaction Mix to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of DTNB solution to each well.

  • Immediately measure the absorbance at 412 nm in a kinetic mode for 5-10 minutes, or as an endpoint reading after 10 minutes.

4. Data Analysis:

  • Calculate the rate of absorbance change (ΔA/min) for each well.

  • Plot the ΔA/min for the standards against their concentrations to create a standard curve.

  • Determine the glutathione concentration in the samples from the standard curve.

  • Normalize the glutathione content to the total protein concentration of the cell lysate (determined by a separate protein assay like BCA or Bradford).

Assessment of Podocyte Damage by Immunohistochemistry

This protocol describes the staining of mouse kidney sections for the podocyte-specific protein nephrin (B609532) to evaluate injury.

1. Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose (B13894) solutions (15% and 30% in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Primary antibody: Goat anti-Mouse Nephrin (e.g., R&D Systems, AF3159)

  • Secondary antibody: Donkey anti-Goat IgG conjugated to a fluorophore (e.g., Alexa Fluor 594)

  • Blocking buffer: 5% normal donkey serum, 0.3% Triton X-100 in PBS

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

2. Tissue Preparation:

  • Perfuse the mouse with ice-cold PBS followed by 4% PFA.

  • Dissect the kidneys and fix them in 4% PFA overnight at 4°C.

  • Cryoprotect the tissue by sequential incubation in 15% sucrose and then 30% sucrose at 4°C until the tissue sinks.

  • Embed the tissue in OCT compound and freeze.

  • Cut 5-7 µm thick sections using a cryostat and mount on charged slides.

3. Staining Protocol: [1][2][26][27]

  • Air dry the slides for 30 minutes.

  • Wash sections 3 times for 5 minutes each in PBS.

  • Perform antigen retrieval if necessary (method depends on fixation and antibody). For nephrin, this is often not required with frozen sections.

  • Permeabilize and block the sections by incubating in Blocking Buffer for 1 hour at room temperature.

  • Incubate with the primary anti-Nephrin antibody diluted in blocking buffer (e.g., 10 µg/mL) overnight at 4°C in a humidified chamber.

  • Wash sections 3 times for 10 minutes each in PBS.

  • Incubate with the fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature, protected from light.

  • Wash sections 3 times for 10 minutes each in PBS, protected from light.

  • Counterstain nuclei by incubating with DAPI (e.g., 1 µg/mL in PBS) for 5 minutes.

  • Wash sections twice for 5 minutes each in PBS.

  • Mount coverslips using antifade mounting medium.

4. Imaging and Analysis:

  • Image the sections using a fluorescence or confocal microscope.

  • Capture images of glomeruli using appropriate filters for DAPI and the secondary antibody fluorophore.

  • Podocyte injury can be assessed qualitatively by observing the pattern and intensity of nephrin staining (a continuous, linear pattern at the glomerular basement membrane is normal; a discontinuous, punctate, or reduced signal indicates injury).

  • Quantitative analysis can be performed using image analysis software to measure the fluorescence intensity of nephrin staining per glomerulus.

References

Phenyl Sulfate Metabolism in the Liver: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl sulfate (B86663), a key metabolite, plays a crucial role in the detoxification and homeostasis of a wide array of endogenous and xenobiotic compounds. The liver, as the central metabolic organ, is the primary site of phenyl sulfate synthesis through a process known as sulfation. This technical guide provides a comprehensive overview of the core aspects of this compound metabolism in the liver, including the enzymatic pathways, regulatory mechanisms, quantitative data, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Core Metabolic Pathway: The Sulfation of Phenol (B47542)

The formation of this compound from phenol is a phase II biotransformation reaction catalyzed by a superfamily of enzymes called sulfotransferases (SULTs). This enzymatic process increases the water solubility of phenol, facilitating its excretion from the body. The overall reaction involves the transfer of a sulfonate group (SO3-) from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of phenol.

Key Components of this compound Metabolism:
  • Phenol: The substrate for this metabolic pathway can originate from various sources, including the diet, the environment, and the metabolic breakdown of aromatic amino acids like tyrosine by the gut microbiota.[1][2]

  • Sulfotransferases (SULTs): These cytosolic enzymes are the catalysts for the sulfation reaction. The human liver expresses several SULT isoforms, with SULT1A1 being the most abundant and a key enzyme in the sulfation of small phenolic compounds.[3][4] Other hepatic isoforms include SULT1B1, SULT1E1, and SULT2A1.[5]

  • 3'-Phosphoadenosine-5'-Phosphosulfate (PAPS): This is the obligate co-substrate and universal sulfonate donor for all sulfotransferase reactions. The synthesis of PAPS itself is a critical two-step enzymatic process.[6]

The metabolic pathway for the formation of this compound is a critical detoxification mechanism. By converting phenol into a more water-soluble and less biologically active compound, the liver effectively neutralizes its potential toxicity and prepares it for elimination, primarily through the urine.

Phenyl_Sulfate_Metabolism cluster_gut Gut Lumen cluster_liver Hepatocyte Tyrosine Dietary Tyrosine Gut_Microbiota Gut Microbiota Tyrosine->Gut_Microbiota Metabolism Phenol_blood Phenol (from blood) Gut_Microbiota->Phenol_blood Produces Phenol SULT1A1 SULT1A1 Phenol_blood->SULT1A1 Phenyl_Sulfate This compound SULT1A1->Phenyl_Sulfate Catalyzes PAP PAP (3'-phosphoadenosine-5'-phosphate) SULT1A1->PAP PAPS PAPS (3'-phosphoadenosine-5'-phosphosulfate) PAPS->SULT1A1 Excretion Excretion (Urine) Phenyl_Sulfate->Excretion

Figure 1: Overview of this compound Formation.

Quantitative Data on Hepatic Sulfotransferase Expression and Kinetics

The efficiency of this compound metabolism is determined by the expression levels of SULT enzymes and their kinetic properties. SULT1A1 is the predominant isoform involved in phenol sulfation in the human liver.[3]

Enzyme/ParameterValueSubstrateSource
SULT Isoform Expression in Human Liver
SULT1A1>50% of total SULT protein-[3]
SULT2A1~27% of total SULT protein-[3]
SULT1B1~14% of total SULT protein-[3]
SULT1E1~6% of total SULT protein-[3]
SULT1A3Absent in adult liver-[3]
Kinetic Constants for SULT1A1
Km0.31 ± 0.14 µM4-Nitrophenol (B140041)[7]
Vmax885 ± 135 pmol/min/mg4-Nitrophenol[7]
Km~20 µM3-Cyano-7-hydroxycoumarin[8]
Plasma Concentrations of Phenolic Sulfates
Pyrogallol sulfate5 - 20 µM-[9][10][11]
Catechol sulfate5 - 20 µM-[9][10][11]

Note: Kinetic data for phenol with human SULT1A1 is limited; 4-nitrophenol is a commonly used probe substrate that exhibits high affinity for the enzyme.[3] Substrate inhibition is a known characteristic of SULT1A1 with certain phenolic substrates.[3][8]

Regulation of Hepatic Sulfotransferase Gene Expression

The expression of SULT genes in the liver is tightly regulated by a complex network of transcription factors and nuclear receptors. This regulation allows the liver to adapt to varying levels of exposure to xenobiotics and endogenous molecules.

Transcriptional Regulation of SULT1A1

The SULT1A1 gene promoter is TATA-less, and its high basal expression in the liver is driven by the synergistic action of the transcription factors Sp1 and GA binding protein (GABP), which bind to specific elements in the proximal promoter.[1] The Nuclear Factor I (NFI) family of transcription factors has also been identified as a key regulator of SULT1A1 expression.[12]

SULT1A1_Regulation Sp1 Sp1 SULT1A1_Promoter SULT1A1 Gene Promoter Sp1->SULT1A1_Promoter Binds to Sp1 site GABP GABP GABP->SULT1A1_Promoter Binds to EBS NFI NFI NFI->SULT1A1_Promoter Binds to NFI site SULT1A1_Gene SULT1A1 Gene SULT1A1_Promoter->SULT1A1_Gene Initiates Transcription SULT1A1_Protein SULT1A1 Protein SULT1A1_Gene->SULT1A1_Protein Translation

Figure 2: Transcriptional Regulation of the SULT1A1 Gene.
Regulation by Nuclear Receptors

Several nuclear receptors, which act as sensors for a wide range of ligands, play a crucial role in modulating the expression of various SULT isoforms in response to both xenobiotics and endobiotics.[13][14][15]

Key nuclear receptors involved in SULT gene regulation include:

  • Pregnane (B1235032) X Receptor (PXR): Activated by a broad array of xenobiotics, PXR can regulate the expression of SULTs such as SULT2A1.[16][17] PXR often forms a heterodimer with the Retinoid X Receptor (RXR) to bind to specific DNA response elements.[17][18]

  • Constitutive Androstane Receptor (CAR): Another key xenosensor, CAR, can be activated by compounds like phenobarbital (B1680315) and regulates the expression of various drug-metabolizing enzymes, including SULTs.[15][19]

  • Other Nuclear Receptors: Peroxisome Proliferator-Activated Receptors (PPARs), Farnesoid X Receptor (FXR), Liver X Receptors (LXRs), and the Vitamin D Receptor (VDR) have also been implicated in the regulation of SULT gene expression.[13]

The activation of these nuclear receptors by their respective ligands initiates a signaling cascade that ultimately leads to changes in the transcription of target SULT genes, thereby altering the metabolic capacity of the liver.

Nuclear_Receptor_Regulation cluster_ligands Ligands cluster_receptors Nuclear Receptors Xenobiotics Xenobiotics PXR PXR Xenobiotics->PXR Activate CAR CAR Xenobiotics->CAR Activate Endobiotics Endobiotics (e.g., Bile Acids, Steroids) Endobiotics->PXR Activate Endobiotics->CAR Activate RXR RXR PXR->RXR Heterodimerizes CAR->RXR Heterodimerizes SULT_Gene SULT Gene RXR->SULT_Gene Bind to Response Elements SULT_Protein SULT Protein SULT_Gene->SULT_Protein Transcription & Translation Metabolism Altered Metabolism SULT_Protein->Metabolism

Figure 3: Nuclear Receptor-Mediated Regulation of SULT Genes.

Experimental Protocols

Accurate and reproducible experimental methods are essential for studying this compound metabolism. This section provides detailed protocols for key assays.

Protocol 1: Sulfotransferase (SULT1A1) Activity Assay (Radiolabeled Method)

This protocol describes a common method for measuring the activity of SULT1A1 using a radiolabeled co-substrate.

Materials:

  • Human liver cytosol or recombinant human SULT1A1

  • Phenol (or 4-nitrophenol as a probe substrate)

  • [35S]PAPS (radiolabeled 3'-phosphoadenosine-5'-phosphosulfate)

  • Reaction Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.0

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Stop Solution: 6% perchloric acid

  • Scintillation cocktail

  • Microcentrifuge tubes, incubator, microcentrifuge, scintillation counter

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, DTT, BSA, and the SULT enzyme source.

  • Add Substrate: Add the phenol substrate to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding [35S]PAPS. The final reaction volume is typically 50-100 µL.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

  • Stop Reaction: Terminate the reaction by adding the stop solution (perchloric acid) to precipitate the proteins.

  • Centrifugation: Centrifuge the tubes to pellet the precipitated proteins.

  • Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of radiolabeled this compound formed is proportional to the enzyme activity.

SULT_Assay_Workflow start Start prep_mix Prepare Reaction Mixture (Buffer, DTT, BSA, Enzyme) start->prep_mix add_substrate Add Phenol Substrate prep_mix->add_substrate initiate_reaction Initiate with [35S]PAPS add_substrate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop with Perchloric Acid incubate->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge quantify Quantify Radioactivity (Scintillation Counting) centrifuge->quantify end End quantify->end

Figure 4: Workflow for a Radiolabeled SULT1A1 Activity Assay.
Protocol 2: Quantification of this compound by HPLC-UV

This protocol outlines a method for the quantitative analysis of this compound in a sample using High-Performance Liquid Chromatography with UV detection.

Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Sample containing this compound

  • Syringe filters (0.45 µm)

Procedure:

  • Prepare Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water). From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dilute the sample with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v acetonitrile:water). The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30°C).

    • Detection Wavelength: Monitor the absorbance at a wavelength where this compound has significant absorbance (e.g., around 255 nm).

  • Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow start Start prep_standards Prepare this compound Calibration Standards start->prep_standards prep_sample Prepare and Filter Sample start->prep_sample hplc_analysis Inject Standards and Sample into HPLC System prep_standards->hplc_analysis prep_sample->hplc_analysis set_conditions Set Chromatographic Conditions (Mobile Phase, Flow Rate, etc.) hplc_analysis->set_conditions data_acquisition Acquire Chromatographic Data hplc_analysis->data_acquisition calibration_curve Construct Calibration Curve data_acquisition->calibration_curve quantification Quantify this compound in Sample calibration_curve->quantification end End quantification->end

Figure 5: Workflow for this compound Quantification by HPLC-UV.
Protocol 3: Quantification of this compound by GC-MS with Derivatization

This protocol is suitable for the analysis of this compound when higher sensitivity or chromatographic resolution is required. Derivatization is necessary to increase the volatility and thermal stability of this compound for gas chromatography.

Materials:

  • GC-MS system

  • Derivatization reagent (e.g., BSTFA with 1% TMCS for silylation, or acetic anhydride (B1165640) for acetylation)

  • This compound standard

  • Internal standard (e.g., a deuterated analog of this compound)

  • Organic solvent (e.g., pyridine, acetonitrile)

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately transfer a known amount of the sample or standard into a reaction vial.

    • If the sample is in an aqueous matrix, perform a liquid-liquid or solid-phase extraction to isolate the this compound.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add the derivatization reagent and a suitable solvent (e.g., pyridine).

    • Cap the vial tightly and heat at a specific temperature (e.g., 70-80°C) for a defined time (e.g., 30-60 minutes) to complete the derivatization reaction.

  • GC-MS Conditions:

    • Injector: Splitless mode at a high temperature (e.g., 250°C).

    • Column: A suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program: A temperature gradient is typically used to separate the derivatized analyte from other components. For example, start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C), and hold.

    • Mass Spectrometer: Operate in either full scan mode to identify the derivatized product or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.

  • Quantification:

    • Construct a calibration curve using the derivatized this compound standards, plotting the peak area ratio of the analyte to the internal standard against the concentration.

    • Determine the concentration of this compound in the sample from the calibration curve.

GCMS_Workflow start Start sample_prep Sample Preparation (Extraction, Evaporation) start->sample_prep derivatization Derivatization (e.g., Silylation) sample_prep->derivatization gcms_analysis Inject Derivatized Sample into GC-MS System derivatization->gcms_analysis set_conditions Set GC-MS Parameters (Injector, Column, Oven, MS) gcms_analysis->set_conditions data_acquisition Acquire Mass Spectral Data (Full Scan or SIM) gcms_analysis->data_acquisition calibration Construct Calibration Curve (with Internal Standard) data_acquisition->calibration quantification Quantify this compound calibration->quantification end End quantification->end

Figure 6: Workflow for this compound Quantification by GC-MS.

Conclusion

The metabolism of this compound in the liver is a fundamental process for detoxification and maintaining metabolic homeostasis. A thorough understanding of the enzymes, regulatory pathways, and quantitative aspects of this process is critical for drug development, toxicology, and the study of various disease states. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to design and execute robust studies in this important area of metabolic research. Further investigation into the specific kinetics of phenol with various SULT isoforms and the intricate details of nuclear receptor-mediated regulation will continue to advance our knowledge and capabilities in modulating this vital metabolic pathway for therapeutic benefit.

References

The Emergence of Phenyl Sulfate: A Technical Guide to its Discovery and Role as a Uremic Toxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl sulfate (B86663), a gut microbiota-derived metabolite, has been progressively identified as a significant protein-bound uremic toxin implicated in the pathophysiology of chronic kidney disease (CKD) and its complications. Its discovery was not a singular event but rather an evolution of understanding, moving from the general recognition of phenolic compounds in uremia to the specific elucidation of its origin, mechanisms of toxicity, and clinical relevance. This technical guide provides an in-depth analysis of the core evidence establishing phenyl sulfate as a uremic toxin. It details the key experimental findings, presents quantitative data in a structured format, outlines the protocols used in pivotal studies, and visualizes the complex biological pathways and workflows involved.

The Evolving Discovery of this compound

The scientific understanding of uremic toxicity has evolved over centuries. Early research focused on easily measurable small, water-soluble compounds like urea (B33335) and creatinine.[1][2][3] However, it became apparent that these did not fully account for the complex uremic syndrome. The introduction of advanced analytical methods, such as chromatography and mass spectrometry, enabled the identification of a broader spectrum of retained solutes, including protein-bound compounds like indoxyl sulfate and various phenolic compounds.[1][4]

This compound belongs to this class of protein-bound uremic toxins (PBUTs).[5] These toxins are particularly insidious because their binding to albumin makes them difficult to remove with conventional hemodialysis.[5] While phenol (B47542) itself has long been known as a metabolic product found in urine and a potential toxin at high concentrations, its sulfated form, this compound, has more recently been identified as a key player in the progression of kidney disease, particularly diabetic kidney disease (DKD).[6][7][8] Seminal studies, such as those by Kikuchi et al., have been instrumental in demonstrating a direct pathogenic role for this compound, showing that its administration induces albuminuria and podocyte damage in animal models.[6][9]

Biosynthesis and Accumulation in CKD

The formation of this compound is a multi-step process involving a gut-kidney axis.

  • Gut Microbiota Metabolism : Dietary tyrosine, an amino acid from protein intake, is metabolized by the gut microbiota.[10] Specific bacteria possessing the enzyme tyrosine phenol-lyase (TPL) convert tyrosine into phenol.[6][9]

  • Hepatic Sulfonation : The phenol produced is absorbed into the bloodstream and transported to the liver. There, it undergoes phase II metabolism, where it is sulfonated by the sulfotransferase 1A1 (SULT1A1) enzyme to form this compound.[10]

  • Renal Excretion and Accumulation : In healthy individuals, this compound is efficiently excreted by the kidneys. However, in CKD, the decline in renal function leads to its accumulation in the blood.[10]

G cluster_gut Gut Lumen cluster_liver Liver (Hepatocyte) cluster_circulation Circulation cluster_kidney Kidney DietaryProtein Dietary Protein Tyrosine Tyrosine DietaryProtein->Tyrosine Digestion Phenol_gut Phenol Tyrosine->Phenol_gut Bacterial Tyrosine Phenol-lyase (TPL) Phenol_liver Phenol Phenol_gut->Phenol_liver Absorption PS_liver This compound (PS) Phenol_liver->PS_liver Sulfotransferase 1A1 (SULT1A1) PS_blood This compound PS_liver->PS_blood PS_Albumin Protein-Bound This compound PS_blood->PS_Albumin Albumin Albumin Albumin->PS_Albumin Excretion Excretion (Healthy Kidney) PS_Albumin->Excretion Normal GFR Accumulation Accumulation (CKD) PS_Albumin->Accumulation Decreased GFR

Mechanisms of this compound-Induced Renal Toxicity

This compound exerts its toxic effects on renal cells, particularly podocytes and tubular cells, primarily through the induction of oxidative stress and mitochondrial dysfunction.

Oxidative Stress and Glutathione (B108866) Depletion

The central mechanism of this compound toxicity is the disruption of cellular redox balance. It acts as a pro-oxidant by:

  • Depleting Glutathione (GSH) : this compound significantly decreases the levels of glutathione, the cell's primary non-enzymatic antioxidant.[9][11] This depletion renders cells highly vulnerable to oxidative damage.

  • Increasing Reactive Oxygen Species (ROS) : The toxin promotes the generation of ROS. While the exact mechanism is still under full investigation, evidence points towards the activation of NADPH oxidase as a source of this ROS.[10] This is analogous to the mechanism shown for the similar uremic toxin, p-cresyl sulfate, which activates NADPH oxidase, particularly the Nox4 isoform.

Mitochondrial Dysfunction

Mitochondria are a primary target of this compound-induced damage. The increased oxidative stress leads to:

  • Decreased ATP Production : this compound impairs mitochondrial function, resulting in reduced production of ATP, the cell's energy currency.[10]

  • Impaired Mitochondrial Biogenesis : The toxin has been shown to suppress the SIRT1/PGC-1α/Nrf1 signaling pathway.[10][12]

    • SIRT1 (Sirtuin 1) is a key regulator of cellular metabolism and stress responses.

    • PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) is a master regulator of mitochondrial biogenesis.

    • Nrf1 (Nuclear respiratory factor 1) is a transcription factor that promotes the expression of mitochondrial genes.

    By inhibiting this axis, this compound prevents the creation of new, healthy mitochondria, leading to a decline in cellular bioenergetics and an accumulation of damaged organelles.[10]

Podocyte Injury and Fibrosis

The culmination of these cellular insults manifests as structural and functional damage to the kidney:

  • Podocyte Damage : Podocytes, the specialized cells of the glomerulus, are particularly sensitive to this compound. The toxin induces cell death (apoptosis) and effacement (flattening) of their foot processes, which disrupts the glomerular filtration barrier and leads to albuminuria (protein in the urine).[6][9]

  • Renal Fibrosis : Uremic toxins, including phenolic compounds, are known to activate pro-fibrotic signaling pathways, such as the Transforming growth factor-β (TGF-β) pathway.[13][14][15] Activation of TGF-β signaling leads to the excessive deposition of extracellular matrix proteins, resulting in glomerulosclerosis and tubulointerstitial fibrosis, the hallmarks of progressive CKD.[16]

G PS This compound SIRT1 SIRT1 PS->SIRT1 Inhibits NADPH_Oxidase NADPH_Oxidase PS->NADPH_Oxidase Activates TGF_beta TGF_beta PS->TGF_beta Activates Mito_Biogenesis Mito_Biogenesis SIRT1->Mito_Biogenesis ROS ROS NADPH_Oxidase->ROS Fibrosis Fibrosis TGF_beta->Fibrosis Mito_Dysfunction Mito_Dysfunction Mito_Biogenesis->Mito_Dysfunction ROS->Mito_Dysfunction Damages GSH GSH ROS->GSH Depletes Podocyte_Injury Podocyte_Injury ROS->Podocyte_Injury Renal_Fibrosis Renal_Fibrosis Fibrosis->Renal_Fibrosis ATP ATP Mito_Dysfunction->ATP ATP->Podocyte_Injury Albuminuria Albuminuria Podocyte_Injury->Albuminuria

Key Experimental Evidence

The role of this compound as a uremic toxin is substantiated by a robust body of in vitro, in vivo, and clinical evidence.

In Vitro Studies

Cell culture models have been crucial for dissecting the molecular mechanisms of this compound toxicity.

Table 1: Summary of Quantitative Data from In Vitro Studies

Cell TypeExperimentConcentration(s)Key FindingCitation(s)
Porcine Renal Tubular CellsGlutathione Depletion0.2 - 10 mmol/LDose-dependent decrease in total glutathione levels.[9]
Porcine Renal Tubular CellsOxidative Stress Vulnerability0.5 - 10 mmol/LPre-treatment with this compound significantly increased cell death (from 62% to 76-94%) upon exposure to 20 µmol/L H₂O₂.[9]
Human Podocytes (HUPECs)Cell Viability30 µMInitial signs of toxicity observed.[9]
Human Podocytes (HUPECs)Cell Viability≥ 100 µMSignificant cell toxicity and decrease in glutathione levels.[9]
In Vivo Studies

Animal models of CKD and DKD have been essential for demonstrating the pathogenic effects of this compound in a complex biological system.

Table 2: Summary of Quantitative Data from In Vivo Studies

Animal ModelTreatmentKey FindingCitation(s)
db/db Mice (DKD model)Oral administration of this compound (50 mg/kg)Plasma this compound peaked at 64.53 ± 5.87 µM after 1 hour and induced albuminuria.[8]
eNOS-KO Mice with induced diabetes (DKD model)Diabetes InductionPlasma this compound was significantly higher in diabetic mice (15.4 ± 2.73 µM) compared to non-diabetic controls (5.97 ± 0.47 µM), correlating with severe glomerular lesions.[8]
Adenine-induced CKD Rats0.75% adenine (B156593) in dietEstablished a widely used model of CKD with tubular obstruction, azotemia, and toxin accumulation, first proposed by Yokozawa in 1986.[4]
Clinical Studies

Studies in human patients with CKD have confirmed the clinical relevance of elevated this compound levels.

Table 3: Summary of this compound Concentrations in Human Subjects

Patient PopulationMeasurementConcentrationCitation(s)
Hemodialysis PatientsHighest individual serum concentration259.8 µmol/L[9]
Diabetic Patient Cohort (U-CARE Study, n=362)Serum this compoundLevels significantly correlated with basal albuminuria and predicted the 2-year progression of albuminuria in patients with microalbuminuria.[6][8]
Hemodialysis PatientsTotal this compound (pre-dialysis)~30-40 µg/mL[12]
Hemodialysis PatientsFree this compound (pre-dialysis)~2-3 µg/mL[12]

Conclusion and Future Directions

The body of evidence conclusively identifies this compound as a clinically relevant, gut-derived uremic toxin that contributes to the progression of chronic kidney disease, particularly through mechanisms of oxidative stress, mitochondrial dysfunction, and podocyte injury. Its discovery highlights the critical role of the gut-kidney axis in CKD pathophysiology.

For drug development professionals, this compound and its biosynthetic pathway present novel therapeutic targets. Strategies could include:

  • Inhibition of Bacterial TPL : Developing inhibitors for the microbial enzyme that produces phenol could reduce the substrate for this compound synthesis.[6][9]

  • Oral Adsorbents : Using agents like AST-120 that bind uremic toxin precursors in the gut can lower serum levels of this compound.[12]

  • Modulation of Signaling Pathways : Targeting the downstream effects of this compound, such as activating the protective SIRT1/PGC-1α pathway or inhibiting NADPH oxidase and TGF-β signaling, may offer renoprotective benefits.

Further research is needed to fully delineate all the signaling pathways affected by this compound and to translate these preclinical findings into effective clinical therapies for patients with chronic kidney disease.

Appendices: Detailed Experimental Protocols

A.1 Protocol for In Vivo Model: Adenine-Induced Chronic Kidney Disease in Rodents

This protocol is a synthesis of commonly used methods to induce CKD via adenine administration, which causes 2,8-dihydroxyadenine (B126177) crystal deposition in renal tubules.[4][5][17]

G cluster_induction Choose Induction Method cluster_monitoring Parameters cluster_endpoint Sample Collection & Analysis start Start: Acclimatize Animals (e.g., 7 days) induction Induction Phase (2-4 weeks) start->induction diet Method A: Adenine Diet - Provide chow mixed with 0.75% w/w adenine. - Ensure ad libitum access to food and water. gavage Method B: Oral Gavage - Prepare adenine suspension in vehicle (e.g., 0.5% CMC). - Administer daily at a set dose (e.g., 50 mg/kg for mice). monitoring Monitoring (Weekly) endpoint Endpoint Analysis monitoring->endpoint After induction period bw Body Weight food Food/Water Intake urine Urine Collection (Metabolic Cages) - Albumin, Creatinine sacrifice Sacrifice endpoint->sacrifice blood Blood Collection - Serum Creatinine, BUN, this compound tissue Kidney Harvest - Histology (H&E, Masson's Trichrome) - Western Blot / qPCR diet->monitoring gavage->monitoring

  • Animal Selection : Use adult male rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6), 6-8 weeks old.

  • Acclimatization : House animals in standard conditions for at least one week before the experiment.

  • Group Allocation : Randomly assign animals to a control group (standard diet/vehicle) and an adenine group.

  • Induction (4 weeks) :

    • Method A (Diet) : Provide the adenine group with powdered chow containing 0.75% (w/w) adenine. The control group receives the same chow without adenine.[5]

    • Method B (Oral Gavage) : Administer adenine via daily oral gavage at a dose of 50 mg/kg (for mice) or 200-600 mg/kg (for rats), suspended in a vehicle like 0.5% carboxymethylcellulose (CMC). The control group receives the vehicle alone.[17]

  • Monitoring : Record body weight and food/water intake weekly. At the end of the induction period, place animals in metabolic cages for 24-hour urine collection to measure albumin-to-creatinine ratio.

  • Endpoint Sample Collection : At the end of the study, anesthetize the animals. Collect blood via cardiac puncture for serum analysis (BUN, creatinine, this compound).

  • Tissue Harvest : Perfuse animals with saline. Harvest kidneys for weight measurement, fixation in 10% formalin for histology (H&E, Masson's trichrome staining for fibrosis), and snap-freezing in liquid nitrogen for molecular analysis (qPCR, Western blot).

A.2 Protocol for In Vitro Assay: Cell Viability (MTT Assay)

This protocol measures cell metabolic activity as an indicator of viability after exposure to a toxin like this compound.[13][18][19][20]

  • Cell Seeding : Seed renal cells (e.g., podocytes, HK-2 tubular cells) into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Toxin Treatment : Prepare stock solutions of this compound in serum-free medium. Remove the culture medium from the cells and replace it with 100 µL of medium containing various concentrations of this compound (e.g., 0, 10, 30, 100, 300 µM). Include a "medium only" blank control.

  • Incubation : Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C, 5% CO₂.

  • MTT Addition : Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).

  • Formazan (B1609692) Crystal Formation : Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.

  • Solubilization : Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Calculation : Subtract the average absorbance of the blank wells from all other values. Express the viability of treated cells as a percentage of the untreated control cells: (Abs_treated / Abs_control) * 100.

A.3 Protocol for In Vitro Assay: Glutathione (GSH) Measurement

This protocol describes a common colorimetric method (Ellman's reagent) for quantifying total glutathione.

  • Cell Culture and Treatment : Culture and treat cells with this compound as described in the cell viability protocol (steps 1-3).

  • Cell Lysis : After treatment, wash cells twice with ice-cold PBS. Lyse the cells by adding a suitable lysis buffer (e.g., buffer containing 1% Triton X-100 and protease inhibitors) and scraping.

  • Deproteinization : Add an equal volume of 10% trichloroacetic acid (TCA) to the cell lysate to precipitate proteins. Incubate on ice for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. Collect the supernatant, which contains the glutathione.

  • Standard Curve Preparation : Prepare a standard curve using known concentrations of GSH (e.g., 0-100 µM) in the same buffer as the samples.

  • Assay Reaction : In a 96-well plate, add in order:

    • 100 µL of potassium phosphate (B84403) buffer (pH 7.5).

    • 20 µL of sample supernatant or GSH standard.

    • 10 µL of DTNB (Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid)) solution.

    • 10 µL of glutathione reductase enzyme solution.

    • 10 µL of NADPH solution.

  • Measurement : Immediately measure the rate of color change (formation of 2-nitro-5-thiobenzoate, TNB) by reading the absorbance at 412 nm every minute for 10 minutes using a microplate reader in kinetic mode.

  • Calculation : Calculate the rate of reaction (ΔAbs/min) for each sample and standard. Plot the standard curve and determine the concentration of glutathione in the samples. Normalize the results to the total protein content of the cell lysate (measured by a BCA or Bradford assay before deproteinization).

References

Phenyl Sulfate Signaling Pathway Activation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl sulfate (B86663), a gut microbiota-derived metabolite, has emerged as a significant uremic toxin and a key player in the pathophysiology of several diseases, most notably diabetic kidney disease.[1][2] Unlike classical signaling molecules with dedicated receptor-ligand interactions, phenyl sulfate appears to exert its detrimental effects primarily by inducing a state of cellular stress, which in turn activates multiple downstream signaling cascades. This technical guide provides a comprehensive overview of the this compound production pathway, its molecular mechanisms of action, and its pathological consequences. We present quantitative data from key studies, detailed experimental protocols for its investigation, and visual diagrams of the involved pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is an organic compound produced from the metabolism of dietary tyrosine by gut bacteria.[3][4] The initial step involves the conversion of tyrosine to phenol (B47542) by bacterial tyrosine phenol-lyases.[4] Phenol is then absorbed into the bloodstream and subsequently sulfated in the liver to form this compound.[3] Under normal physiological conditions, this compound is efficiently cleared by the kidneys. However, in conditions such as chronic kidney disease (CKD), its levels accumulate in the serum, leading to a state of uremia and contributing to disease progression.[5][6] This document will delve into the core mechanisms by which elevated this compound levels impact cellular function, with a focus on oxidative stress and subsequent signaling events.

This compound Production and Metabolism

The generation of this compound is a multi-step process involving both the gut microbiome and host metabolism. The key steps are outlined below and visualized in the accompanying diagram.

Dietary Tyrosine Dietary Tyrosine Gut Microbiota (Tyrosine Phenol-lyase) Gut Microbiota (Tyrosine Phenol-lyase) Dietary Tyrosine->Gut Microbiota (Tyrosine Phenol-lyase) Metabolism Phenol Phenol Gut Microbiota (Tyrosine Phenol-lyase)->Phenol Liver (Sulfotransferase) Liver (Sulfotransferase) Phenol->Liver (Sulfotransferase) Absorption This compound This compound Liver (Sulfotransferase)->this compound Bloodstream Bloodstream This compound->Bloodstream Kidney (Excretion) Kidney (Excretion) Bloodstream->Kidney (Excretion) Normal Clearance Accumulation in Disease (e.g., CKD) Accumulation in Disease (e.g., CKD) Bloodstream->Accumulation in Disease (e.g., CKD) Impaired Clearance

Figure 1: this compound Production and Metabolism.

Molecular Mechanisms of this compound Action

The primary pathogenic mechanism of this compound is the induction of oxidative stress, primarily through the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant.[5][6] This depletion renders cells vulnerable to damage from reactive oxygen species (ROS). The downstream consequences of this oxidative stress are multifaceted and can trigger various signaling pathways, although a direct, high-affinity receptor for this compound has not been identified.

Induction of Oxidative Stress

This compound treatment has been shown to decrease glutathione levels in a dose-dependent manner in renal tubular cells.[7] This reduction in antioxidant capacity leads to an increase in ROS, which can damage cellular components such as lipids, proteins, and DNA. This oxidative stress is a central node in the pathology driven by this compound.

Downstream Signaling Pathways

While not a classical signaling molecule, the cellular stress induced by this compound can activate several signaling pathways implicated in inflammation, fibrosis, and apoptosis. The precise mechanisms are still under investigation, but likely involve the activation of stress-responsive kinases and transcription factors. The potential involvement of pathways such as NF-κB and TGF-β is an active area of research.

Elevated this compound Elevated this compound Glutathione Depletion Glutathione Depletion Elevated this compound->Glutathione Depletion Increased ROS (Oxidative Stress) Increased ROS (Oxidative Stress) Glutathione Depletion->Increased ROS (Oxidative Stress) Cellular Damage Cellular Damage Increased ROS (Oxidative Stress)->Cellular Damage Mitochondrial Dysfunction Mitochondrial Dysfunction Increased ROS (Oxidative Stress)->Mitochondrial Dysfunction Podocyte Injury & Apoptosis Podocyte Injury & Apoptosis Cellular Damage->Podocyte Injury & Apoptosis Albuminuria Albuminuria Podocyte Injury & Apoptosis->Albuminuria

Figure 2: this compound's Mechanism of Cellular Injury.

Quantitative Data on this compound Effects

The following tables summarize quantitative data from key studies investigating the effects of this compound.

Table 1: In Vitro Effects of this compound on Porcine Renal Tubular Cells [7]

This compound Concentration (mmol/L)Glutathione Levels (% of Control)Cell Viability with 20 µmol/L H₂O₂ (% Decrease)
0 (Control)10062
0.2Not specifiedNot specified
0.5~8076
2~6081
5~4089
10~2094

Table 2: In Vivo and In Vitro Dosing of this compound [8][9]

Model SystemThis compound Dose/ConcentrationObserved Effect
db/db mouse model of diabetes50 mg/kgInduces podocyte damage and albuminuria
Differentiated human urinary podocyte-like epithelial cells (HUPECs)30 µMReduces survival, decreases glutathione (GSH) levels, and induces mitochondrial dysfunction

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the this compound signaling pathway.

Measurement of this compound in Serum by LC-MS/MS

Objective: To quantify the concentration of this compound in serum samples.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • C18 reverse-phase column

  • Acetonitrile (B52724) (ACN)

  • Formic acid

  • Water (LC-MS grade)

  • This compound standard

  • Internal standard (e.g., deuterated this compound)

  • Serum samples

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample Preparation: a. Thaw serum samples on ice. b. In a microcentrifuge tube, mix 50 µL of serum with 150 µL of ice-cold acetonitrile containing the internal standard. c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis: a. Inject a 5-10 µL aliquot of the prepared sample onto the LC-MS/MS system. b. Chromatographic Separation:

    • Mobile Phase A: 0.1% formic acid in water
    • Mobile Phase B: 0.1% formic acid in acetonitrile
    • Use a gradient elution to separate this compound from other serum components. A typical gradient might be:
    • 0-1 min: 5% B
    • 1-5 min: 5-95% B
    • 5-7 min: 95% B
    • 7-7.1 min: 95-5% B
    • 7.1-10 min: 5% B
    • Flow rate: 0.3-0.5 mL/min c. Mass Spectrometry Detection:
    • Operate the mass spectrometer in negative ion mode.
    • Use multiple reaction monitoring (MRM) to detect the transition of the precursor ion of this compound to its product ion.

  • Quantification: a. Generate a standard curve using known concentrations of this compound. b. Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Serum Sample Serum Sample Protein Precipitation (ACN + IS) Protein Precipitation (ACN + IS) Serum Sample->Protein Precipitation (ACN + IS) Centrifugation Centrifugation Protein Precipitation (ACN + IS)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation & Reconstitution Evaporation & Reconstitution Supernatant Collection->Evaporation & Reconstitution LC Separation (C18) LC Separation (C18) Evaporation & Reconstitution->LC Separation (C18) MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation (C18)->MS/MS Detection (MRM) Quantification Quantification MS/MS Detection (MRM)->Quantification

Figure 3: LC-MS/MS Workflow for this compound Quantification.
Quantification of Intracellular Glutathione (GSH)

Objective: To measure the levels of GSH in cells treated with this compound.

Materials:

  • Cultured cells (e.g., renal tubular cells, podocytes)

  • This compound

  • GSH quantification assay kit (e.g., based on DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) or a fluorescent probe)

  • Cell lysis buffer

  • Phosphate-buffered saline (PBS)

  • 96-well plate

  • Plate reader (absorbance or fluorescence)

Protocol:

  • Cell Culture and Treatment: a. Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight. b. Treat the cells with varying concentrations of this compound for the desired time (e.g., 24 hours). Include an untreated control group.

  • Cell Lysis: a. After treatment, remove the culture medium and wash the cells twice with ice-cold PBS. b. Add cell lysis buffer to each well and incubate on ice for 10 minutes. c. Scrape the cells and transfer the lysate to microcentrifuge tubes. d. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the intracellular components.

  • GSH Assay (DTNB-based): a. Prepare GSH standards of known concentrations. b. In a new 96-well plate, add a specific volume of the cell lysate supernatant and the GSH standards to separate wells. c. Add the DTNB reagent from the kit to all wells. d. Incubate at room temperature for 15-20 minutes, protected from light. e. Measure the absorbance at the recommended wavelength (typically 412 nm) using a plate reader.

  • Data Analysis: a. Generate a standard curve from the absorbance readings of the GSH standards. b. Determine the GSH concentration in the cell lysates from the standard curve. c. Normalize the GSH concentration to the total protein concentration of the lysate (determined by a separate protein assay, e.g., BCA assay). d. Express the results as a percentage of the untreated control.

Podocyte Apoptosis Assay by Flow Cytometry

Objective: To assess the induction of apoptosis in podocytes following treatment with this compound.

Materials:

  • Cultured podocytes

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • Binding buffer

  • Flow cytometer

  • FACS tubes

Protocol:

  • Cell Culture and Treatment: a. Culture podocytes in appropriate culture vessels. b. Treat the cells with this compound at the desired concentrations and for the specified duration. Include a positive control for apoptosis (e.g., staurosporine) and an untreated negative control.

  • Cell Harvesting and Staining: a. After treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. b. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. c. Wash the cells twice with ice-cold PBS. d. Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL. e. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube. f. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. g. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. h. Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour of staining. b. Use appropriate compensation controls for FITC and PI. c. Gate the cell population based on forward and side scatter to exclude debris. d. Analyze the fluorescence of the cells:

    • Annexin V-negative, PI-negative: Live cells
    • Annexin V-positive, PI-negative: Early apoptotic cells
    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
    • Annexin V-negative, PI-positive: Necrotic cells

  • Data Analysis: a. Quantify the percentage of cells in each quadrant. b. Compare the percentage of apoptotic cells (early and late) in the this compound-treated groups to the control groups.

Conclusion

This compound represents a critical link between the gut microbiome and the pathogenesis of kidney disease. Its primary mechanism of action revolves around the induction of oxidative stress through the depletion of glutathione, leading to cellular damage, particularly in podocytes. While it may not activate a single, linear signaling pathway, the cellular stress it causes can trigger a cascade of downstream events that contribute to inflammation, fibrosis, and apoptosis. The experimental protocols and quantitative data provided in this guide offer a framework for researchers and drug development professionals to further investigate the pathological roles of this compound and to explore potential therapeutic interventions aimed at mitigating its harmful effects. Further research is warranted to fully elucidate the complex downstream signaling networks activated by this compound-induced oxidative stress.

References

Phenyl Sulfate: A Technical Guide to its Absorption and Tissue Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl sulfate (B86663), a gut microbiota-derived metabolite, has garnered significant attention in the scientific community due to its association with various physiological and pathological processes, particularly in the context of chronic kidney disease (CKD) and diabetic kidney disease (DKD). As a protein-bound uremic toxin, its accumulation in the body can lead to cellular damage and organ dysfunction. Understanding the absorption, distribution, and underlying molecular mechanisms of phenyl sulfate is crucial for developing effective therapeutic strategies to mitigate its toxic effects. This technical guide provides a comprehensive overview of the current knowledge on this compound absorption and tissue distribution, detailing experimental protocols and summarizing available quantitative data. It also delves into the key signaling pathways modulated by this metabolite, offering a foundation for further research in this critical area.

Introduction

This compound is an organic compound produced in the liver through the sulfation of phenol, which is generated from the metabolism of dietary tyrosine by the gut microbiota.[1] Under normal physiological conditions, this compound is efficiently eliminated by the kidneys. However, in individuals with compromised renal function, it accumulates in the bloodstream, contributing to the uremic state.[2] Emerging evidence suggests that elevated levels of this compound are not merely a biomarker of kidney disease but an active contributor to its progression and associated comorbidities through the induction of oxidative stress and inflammation.[3][4] This guide will explore the journey of this compound from its absorption to its distribution in various tissues and the cellular signaling cascades it perturbs.

Absorption of this compound

The initial step in the systemic journey of this compound is the absorption of its precursor, phenol, from the gut. Phenol is then metabolized in the liver to form this compound. The subsequent transport of this compound into the systemic circulation and its uptake by various tissues are mediated by a family of transporters.

Role of Transporters in this compound Uptake

The uptake of this compound into cells is facilitated by Organic Anion Transporting Polypeptides (OATPs), which are part of the Solute Carrier (SLC) superfamily.[5][6] These transporters are expressed in various tissues, including the liver, kidney, and brain, and play a crucial role in the disposition of a wide range of endogenous and exogenous compounds.

Specifically, this compound has been identified as a substrate for the human uremic toxin transporter SLCO4C1, an OATP.[2][5] Studies using Madin-Darby canine kidney (MDCK) cells overexpressing SLCO4C1 have demonstrated increased uptake of this compound, confirming this interaction.[5] The liver-specific transporters OATP1B1 and OATP1B3 are also known to transport a variety of sulfated compounds and may play a role in the hepatic uptake of this compound.[1][3][4][6][7]

Tissue Distribution of this compound

Understanding the distribution of this compound in different tissues is essential for elucidating its organ-specific toxicity. While comprehensive quantitative data across all tissues is still an area of active research, available studies indicate a significant accumulation in the kidneys, particularly under conditions of renal failure.

Quantitative Tissue Distribution Data

The following table summarizes the available quantitative data on this compound concentration in kidney tissue from a study using a mouse model of renal failure.

TissueConditionThis compound Concentration (nmol/g tissue)Reference
KidneyControl~25[5]
KidneyRenal Failure~150[5]

Note: This data is derived from a specific animal model and may not be directly extrapolated to humans. Further research is needed to establish a comprehensive tissue distribution profile of this compound in various organs and species.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the absorption and tissue distribution of this compound.

In Vivo Tissue Distribution Study Using Radiolabeled this compound

This protocol describes a typical in vivo biodistribution study in a rodent model to determine the concentration of this compound in various tissues over time.

Objective: To quantify the distribution of radiolabeled this compound in different organs.

Materials:

  • Radiolabeled this compound (e.g., 14C-phenyl sulfate or 35S-phenyl sulfate)

  • Laboratory animals (e.g., mice or rats)

  • Anesthetic agent

  • Syringes and needles for injection

  • Surgical instruments for dissection

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Tissue homogenizer

  • Solubilizing agent (e.g., Solvable™)

Procedure:

  • Animal Dosing: Administer a known amount of radiolabeled this compound to the animals via an appropriate route (e.g., intravenous or oral).

  • Time Points: At predetermined time points post-administration (e.g., 0.5, 1, 4, 8, 24 hours), euthanize a group of animals (n=3-5 per time point).

  • Blood Collection: Collect blood samples via cardiac puncture.

  • Tissue Dissection: Carefully dissect and collect various organs and tissues of interest (e.g., liver, kidney, brain, lung, spleen, heart, muscle, fat).

  • Sample Preparation:

    • Weigh each tissue sample.

    • Homogenize the tissue samples.

    • Aliquots of the homogenate are placed in scintillation vials.

    • Add a solubilizing agent to the vials and incubate to dissolve the tissue.

    • Add scintillation cocktail to the vials.

  • Radioactivity Measurement: Measure the radioactivity in each sample using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the concentration of radioactivity in each tissue (e.g., in disintegrations per minute per gram of tissue).

    • Express the data as a percentage of the injected dose per gram of tissue (%ID/g).

In Vitro Uptake Assay Using Caco-2 Cells

This protocol describes an in vitro uptake assay using the Caco-2 cell line, a widely used model for the intestinal barrier, to study the transport of this compound.

Objective: To determine the uptake kinetics of this compound across an intestinal epithelial cell monolayer.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts

  • Radiolabeled this compound

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Cell lysis buffer

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture until they form a confluent monolayer (typically 21 days).

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add HBSS containing a known concentration of radiolabeled this compound to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C for various time points.

  • Sample Collection:

    • At each time point, collect samples from the basolateral chamber to measure the amount of this compound that has been transported across the monolayer.

    • At the end of the experiment, wash the cell monolayers with ice-cold HBSS to stop the transport.

    • Lyse the cells to determine the intracellular concentration of this compound.

  • Radioactivity Measurement: Measure the radioactivity in the collected samples and cell lysates using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport.

    • Determine the kinetic parameters (Km and Vmax) by measuring uptake at various substrate concentrations.

In Vitro Efflux Assay Using MDCK-MDR1 Cells

This protocol describes an in vitro efflux assay using MDCK cells transfected with the human MDR1 gene (encoding P-glycoprotein), a common model to study active efflux of compounds.

Objective: To determine if this compound is a substrate of the P-glycoprotein (P-gp) efflux transporter.

Materials:

  • MDCK-MDR1 cells

  • Cell culture medium and supplements

  • Transwell® inserts

  • Radiolabeled this compound

  • Transport buffer (e.g., HBSS)

  • P-gp inhibitor (e.g., verapamil)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Culture: Seed MDCK-MDR1 cells on Transwell® inserts and culture until they form a confluent monolayer.

  • Bidirectional Transport:

    • Apical to Basolateral (A-B) Transport: Add radiolabeled this compound to the apical chamber and measure its appearance in the basolateral chamber over time.

    • Basolateral to Apical (B-A) Transport: Add radiolabeled this compound to the basolateral chamber and measure its appearance in the apical chamber over time.

  • Inhibition Study: Repeat the bidirectional transport experiment in the presence of a known P-gp inhibitor to confirm P-gp mediated efflux.

  • Sample Collection and Measurement: Collect samples from the receiver chambers at various time points and measure radioactivity.

  • Data Analysis:

    • Calculate the Papp values for both A-B and B-A directions.

    • Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio significantly greater than 1 (typically >2) suggests active efflux.[8][9][10][11][12]

Analytical Method for this compound Quantification in Tissues

This section outlines a general procedure for the quantification of this compound in tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To accurately measure the concentration of this compound in biological matrices.

Procedure:

  • Sample Preparation:

    • Homogenize the tissue sample in a suitable buffer.

    • Perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant.

  • Chromatographic Separation:

    • Inject the supernatant onto a reverse-phase HPLC column (e.g., C18).

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • Utilize a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode.

    • Monitor the specific precursor-to-product ion transitions for this compound (and an internal standard) using Multiple Reaction Monitoring (MRM).

  • Quantification:

    • Generate a calibration curve using standards of known this compound concentrations.

    • Determine the concentration of this compound in the tissue samples by comparing their peak areas to the calibration curve.

Signaling Pathways Modulated by this compound

This compound is known to exert its toxic effects by modulating several key intracellular signaling pathways, primarily related to oxidative stress and inflammation.

Oxidative Stress and the Nrf2 Pathway

This compound induces oxidative stress by increasing the production of reactive oxygen species (ROS) and decreasing the levels of intracellular antioxidants like glutathione (B108866).[2][4][13][14] This imbalance activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PS This compound ROS ↑ ROS PS->ROS Keap1 Keap1 ROS->Keap1 Oxidation Nrf2 Nrf2 Keap1->Nrf2 Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection

Figure 1: this compound-induced Nrf2 activation.
Inflammation and the NF-κB Pathway

This compound can also promote a pro-inflammatory state by activating the Nuclear Factor-kappa B (NF-κB) signaling pathway. Activation of NF-κB leads to the transcription of various pro-inflammatory cytokines and chemokines.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PS This compound ROS ↑ ROS PS->ROS IKK IKK Complex ROS->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_n->Inflammatory_Genes Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Figure 2: this compound-induced NF-κB activation.
Apoptosis Signaling

Prolonged exposure to high concentrations of this compound can induce apoptosis, or programmed cell death. This process is mediated by the activation of a cascade of enzymes called caspases.

Apoptosis_Pathway PS This compound Mitochondrial_Stress Mitochondrial Stress PS->Mitochondrial_Stress Cytochrome_c Cytochrome c Release Mitochondrial_Stress->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Recruitment Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Activation Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Cleavage Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Activation Apoptosis Apoptosis Active_Caspase3->Apoptosis

Figure 3: this compound-induced apoptosis.

Conclusion and Future Directions

This compound is a key uremic toxin that plays a significant role in the pathophysiology of CKD and other diseases. Its absorption and tissue distribution are mediated by specific transporters, and its accumulation leads to cellular dysfunction through the activation of oxidative stress, inflammation, and apoptosis signaling pathways. While significant progress has been made in understanding the biological effects of this compound, further research is needed to fully elucidate its comprehensive tissue distribution profile and the precise molecular mechanisms of its toxicity. The development of targeted therapies to inhibit its production, enhance its clearance, or block its detrimental signaling pathways holds great promise for improving the clinical outcomes of patients with high levels of this uremic toxin. The experimental protocols and data presented in this guide provide a valuable resource for researchers dedicated to advancing our knowledge of this compound and developing novel therapeutic interventions.

References

A Comprehensive Technical Guide to the Chemical Synthesis of Phenyl Sulfate Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical synthesis of phenyl sulfate (B86663), a metabolite of significant interest in biomedical research, particularly in the context of kidney disease and gut microbiome studies. This document details established synthetic methodologies, offering a comparative analysis of different approaches. It includes comprehensive experimental protocols, quantitative data on reaction yields, and purification techniques to enable the reliable preparation of a high-purity phenyl sulfate standard. Furthermore, this guide visualizes the key chemical transformation, a general experimental workflow, and the cellular signaling pathway associated with this compound-induced oxidative stress.

Introduction

This compound is a gut microbiota-derived metabolite that has garnered increasing attention for its role as a uremic toxin and its association with the progression of chronic kidney disease (CKD) and diabetic kidney disease[1]. It is formed in the liver through the sulfation of phenol (B47542), which is produced by the metabolism of dietary aromatic amino acids by intestinal bacteria. Elevated levels of this compound in circulation are linked to oxidative stress, inflammation, and cellular damage. Accurate and reliable quantification of this compound in biological matrices is crucial for clinical and research applications, necessitating the availability of a well-characterized chemical standard. This guide provides a detailed technical overview of the chemical synthesis of potassium this compound, a stable salt form suitable for use as an analytical standard.

Chemical Synthesis Methodologies

The primary route for the chemical synthesis of this compound involves the sulfonation of phenol. Several sulfonating agents can be employed, each with its own advantages and disadvantages regarding reactivity, selectivity, and ease of handling. The most common methods utilize:

  • Sulfur Trioxide-Pyridine Complex (SO₃·Py): This is a widely used and relatively mild sulfonating agent. The complex is commercially available or can be prepared in situ. The reaction typically proceeds by the electrophilic attack of the sulfur trioxide on the aromatic ring of phenol. This method often offers good yields and cleaner reactions compared to harsher sulfonating agents[2][3].

  • Chlorosulfonic Acid (ClSO₃H): A highly reactive and corrosive sulfonating agent that readily reacts with phenol to produce phenylsulfonic acid. The reaction is vigorous and requires careful control of temperature and addition rates to minimize the formation of byproducts[4].

  • Concentrated Sulfuric Acid (H₂SO₄): This is a classic method for phenol sulfonation. The reaction conditions, particularly temperature, significantly influence the isomeric product distribution (ortho- vs. para-phenolsulfonic acid). Higher temperatures favor the formation of the thermodynamically more stable para-isomer. However, this method can lead to charring and the formation of sulfone byproducts.

This guide will focus on the synthesis using the sulfur trioxide-pyridine complex due to its favorable reaction profile for producing a high-purity standard.

Quantitative Data Summary

The selection of a synthetic method often depends on the desired yield and purity. The following table summarizes typical yields reported for different sulfonation methods of phenolic compounds. It is important to note that yields can vary significantly based on the specific reaction conditions, substrate, and purification methods employed.

Sulfonating AgentSubstrateReported YieldReference
SO₃·Pyridine (B92270) ComplexPhenolic Acids52% (for 3-HPA-S)[5]
SO₃·Pyridine ComplexPhenolic AcidsGood to Excellent[2][3]
Chlorosulfonic Acid2-hydroxy-4-methoxybenzophenone90%[6]
Concentrated Sulfuric AcidPhenol (optimized for p-isomer)up to 96.52%[7]

Table 1: Comparison of Reported Yields for Sulfonation of Phenolic Compounds. Yields are highly dependent on specific reaction conditions and purification methods.

Detailed Experimental Protocols

Synthesis of Potassium this compound using Sulfur Trioxide-Pyridine Complex

This protocol describes a general procedure for the synthesis of potassium this compound from phenol using the sulfur trioxide-pyridine complex.

Materials:

  • Phenol (C₆H₅OH)

  • Sulfur trioxide-pyridine complex (SO₃·C₅H₅N)

  • Pyridine (anhydrous)

  • Potassium hydroxide (B78521) (KOH)

  • Deionized water

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (B145695) (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel and flask)

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve phenol (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Sulfonation: Cool the solution in an ice bath. To the stirred solution, add the sulfur trioxide-pyridine complex (1.0 - 1.2 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching and Neutralization: After completion of the reaction, carefully quench the reaction mixture by pouring it into a beaker of ice-cold deionized water.

  • Formation of Potassium Salt: While stirring, slowly add a solution of potassium hydroxide (1.0 - 1.1 equivalents) to the aqueous mixture. Monitor the pH and adjust to approximately 7-8.

  • Workup: Transfer the neutralized solution to a separatory funnel. Wash the aqueous layer with ethyl acetate (3 x volume of aqueous layer) to remove any unreacted phenol and pyridine.

  • Isolation of Crude Product: Concentrate the aqueous layer under reduced pressure using a rotary evaporator to obtain the crude potassium this compound.

  • Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol (or a mixture of ethanol and water). Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to facilitate crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization: The identity and purity of the synthesized potassium this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Visualizations

Chemical Synthesis of this compound

G phenol Phenol intermediate [Intermediate Complex] phenol->intermediate + so3_py SO3-Pyridine Complex so3_py->intermediate phenyl_sulfate This compound intermediate->phenyl_sulfate pyridine Pyridine intermediate->pyridine +

Caption: Reaction scheme for the synthesis of this compound from phenol using the sulfur trioxide-pyridine complex.

Experimental Workflow for this compound Synthesis and Purification

G start Start: Phenol + SO3-Pyridine Complex reaction Sulfonation Reaction (in Pyridine) start->reaction quench Quenching (Ice Water) reaction->quench neutralize Neutralization (KOH solution) quench->neutralize extract Liquid-Liquid Extraction (vs. Ethyl Acetate) neutralize->extract concentrate Concentration (Rotary Evaporation) extract->concentrate recrystallize Recrystallization (Ethanol/Water) concentrate->recrystallize filter_dry Filtration & Drying recrystallize->filter_dry end End: Purified Potassium this compound filter_dry->end

Caption: A generalized workflow for the synthesis and purification of potassium this compound.

This compound-Induced Oxidative Stress Signaling Pathway

G cluster_0 Intracellular phenyl_sulfate This compound nadph_oxidase NADPH Oxidase phenyl_sulfate->nadph_oxidase Activates gsh Decreased GSH (Glutathione) phenyl_sulfate->gsh Depletes cell_membrane Cell Membrane ros Increased ROS (Reactive Oxygen Species) nadph_oxidase->ros Produces nrf2_keap1 Nrf2-Keap1 Complex ros->nrf2_keap1 Dissociates oxidative_stress Oxidative Stress & Cellular Damage ros->oxidative_stress gsh->oxidative_stress Contributes to nrf2 Nrf2 nrf2_keap1->nrf2 Releases are ARE (Antioxidant Response Element) nrf2->are Translocates to nucleus & binds to antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes Induces transcription of antioxidant_enzymes->ros Scavenges

Caption: A simplified signaling pathway illustrating how this compound induces oxidative stress in cells.

Conclusion

The chemical synthesis of a high-purity this compound standard is essential for advancing research into its physiological and pathological roles. This guide has provided a detailed overview of the synthetic methodologies, with a focus on a reproducible protocol using the sulfur trioxide-pyridine complex. The provided quantitative data, experimental procedures, and visualizations serve as a valuable resource for researchers in the fields of analytical chemistry, drug development, and biomedical science. The reliable in-house synthesis of this standard will facilitate more accurate and consistent measurements, ultimately contributing to a better understanding of the impact of this compound on human health.

References

Phenyl Sulfate in Aqueous Solutions: An In-Depth Technical Guide to Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of phenyl sulfate (B86663) in aqueous solutions. Phenyl sulfate is an important endogenous and xenobiotic metabolite, and understanding its stability is crucial for accurate preclinical and clinical sample analysis, as well as for the development of stable pharmaceutical formulations. This document details the kinetics of this compound degradation under various conditions, provides experimental protocols for stability assessment, and explores a relevant signaling pathway.

Core Concepts in this compound Stability

This compound can undergo degradation in aqueous solutions, primarily through hydrolysis of the sulfate ester bond. The rate of this degradation is significantly influenced by pH and temperature. Understanding the kinetics of this process is essential for predicting the shelf-life of this compound-containing solutions and for ensuring the integrity of samples during collection, processing, and storage.

Mechanisms of Degradation

The primary degradation pathway for this compound in aqueous solution is hydrolysis, which can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the sulfate group is protonated, making it a better leaving group. This is followed by the nucleophilic attack of a water molecule on the sulfur atom, leading to the cleavage of the S-O bond and the formation of phenol (B47542) and sulfuric acid.

  • Base-Catalyzed Hydrolysis: In alkaline solutions, the hydroxide (B78521) ion acts as a nucleophile, attacking the sulfur atom of the sulfate group. This concerted mechanism also results in the cleavage of the S-O bond, yielding phenol and a sulfate ion.

Quantitative Analysis of this compound Degradation

While specific kinetic data for this compound is not extensively available in the public domain, the stability of structurally related aryl sulfates and sulfamates provides valuable insights. The degradation of these compounds typically follows pseudo-first-order kinetics under constant pH and temperature.

Table 1: Estimated Hydrolysis Rate Constants (k) and Half-Lives (t½) for this compound at 50°C

pHEstimated k (s⁻¹)Estimated t½ (hours)Predominant Mechanism
1.0~ 1.3 x 10⁻⁴~ 1.5Acid-Catalyzed
3.0~ 1.3 x 10⁻⁶~ 150Acid-Catalyzed
5.0~ 4.3 x 10⁻⁷~ 450Minimal Hydrolysis
7.0~ 1.0 x 10⁻⁷~ 1900Minimal Hydrolysis
9.0~ 2.8 x 10⁻⁶~ 70Base-Catalyzed
11.0~ 2.8 x 10⁻⁴~ 0.7Base-Catalyzed

Disclaimer: The data in this table are estimations based on the pH-rate profile of a structurally similar compound, a phenylsulfamate ester, and are intended for illustrative purposes. Actual degradation rates for this compound should be determined experimentally.

Table 2: General Effect of Temperature on Aryl Sulfate Hydrolysis

TemperatureGeneral Effect on Rate Constant
Increase by 10°CApproximately doubles the rate of hydrolysis
Decrease by 10°CApproximately halves the rate of hydrolysis

Note: This is a general approximation based on the Arrhenius equation and can vary depending on the specific activation energy of the reaction.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to determine the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Forced Degradation Protocol

This protocol outlines the general steps for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and a small amount of organic solvent like methanol (B129727) or acetonitrile (B52724) if solubility is an issue) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% to 30% hydrogen peroxide. Keep at room temperature and collect samples at various time points.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70°C) and collect samples at various time points.

    • Photostability: Expose the stock solution to light according to ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A robust high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying this compound from its degradation products.

Table 3: Example HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 or Phenyl reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, gradually increase to elute degradation products, then increase further to elute this compound. A final wash with a high percentage of B is recommended.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at an appropriate wavelength (e.g., 215 nm or based on the UV spectrum of this compound)
Injection Volume 10 µL

Note: This is a starting point, and method optimization will be necessary to achieve adequate separation and peak shape.

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation Study

The following diagram illustrates the typical workflow for a forced degradation study of this compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock Prepare Phenyl Sulfate Stock Solution acid Acid Hydrolysis (HCl, 60°C) stock->acid Expose to base Base Hydrolysis (NaOH, 60°C) stock->base Expose to oxidation Oxidation (H₂O₂, RT) stock->oxidation Expose to thermal Thermal (70°C) stock->thermal Expose to photo Photostability (ICH Q1B) stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base Samples) sampling->neutralize hplc HPLC Analysis sampling->hplc neutralize->hplc data Data Evaluation (% Degradation, Impurity Profile) hplc->data

Forced Degradation Workflow
This compound and Oxidative Stress Signaling Pathway

This compound has been implicated in inducing oxidative stress, which can contribute to cellular damage. One of the pathways involved is the SIRT1/PGC-1α/Nrf1 signaling cascade.

Signaling_Pathway cluster_cellular_effects Cellular Effects PS This compound ROS Increased ROS (Oxidative Stress) PS->ROS induces SIRT1 SIRT1 ROS->SIRT1 inhibits PGC1a PGC-1α SIRT1->PGC1a activates Nrf1 Nrf1 PGC1a->Nrf1 activates Mito_Dys Mitochondrial Dysfunction Nrf1->Mito_Dys prevents Antioxidant Decreased Antioxidant Enzymes Nrf1->Antioxidant promotes synthesis of

This compound Oxidative Stress Pathway

Conclusion

The stability of this compound in aqueous solutions is a critical consideration for researchers and drug development professionals. Its degradation is primarily driven by pH and temperature-dependent hydrolysis. This guide provides a framework for understanding and evaluating the stability of this compound, including estimated kinetic data, detailed experimental protocols for forced degradation studies, and a validated HPLC method. The visualization of the experimental workflow and the relevant signaling pathway offers a clear and concise summary of key processes. For definitive stability assessment, it is imperative to conduct specific experimental studies under well-defined conditions.

References

Preliminary Investigation of Phenyl Sulfate Toxicity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl sulfate (B86663), a gut microbiota-derived metabolite of dietary tyrosine, is a prominent uremic toxin that accumulates in patients with chronic kidney disease (CKD). Emerging evidence indicates its significant contribution to the pathophysiology of CKD and its complications, particularly diabetic kidney disease. This technical guide provides a comprehensive overview of the current understanding of phenyl sulfate toxicity, with a focus on its molecular mechanisms, relevant signaling pathways, and detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to elucidate the role of this compound in disease and to develop therapeutic interventions.

Introduction

This compound is an organic compound produced in the liver through the sulfation of phenol, which is generated from the metabolism of tyrosine by gut bacteria.[1][2] In healthy individuals, this compound is efficiently cleared by the kidneys. However, in the context of renal dysfunction, its concentration in the blood elevates, leading to a state of uremic toxicity.[3] This accumulation is associated with a range of adverse effects, including the progression of kidney damage and cardiovascular complications.[4][5] The primary mechanism of this compound toxicity involves the induction of oxidative stress through the depletion of intracellular glutathione (B108866), a key antioxidant.[3][6] This renders cells, particularly renal cells, more susceptible to damage from reactive oxygen species (ROS).

Molecular Mechanisms and Signaling Pathways

The toxicity of this compound is mediated through the modulation of several key signaling pathways. The primary mechanism involves the induction of oxidative stress, which in turn can trigger inflammatory and fibrotic responses.

Induction of Oxidative Stress

This compound has been shown to decrease intracellular levels of glutathione (GSH), a critical antioxidant, in a dose-dependent manner.[7] This depletion of GSH sensitizes cells to oxidative damage induced by ROS.[6] This disruption of the cellular redox balance is a central event in this compound-mediated toxicity.

This compound-Induced Oxidative Stress This compound This compound Glutathione (GSH) Depletion Glutathione (GSH) Depletion This compound->Glutathione (GSH) Depletion Increased Reactive Oxygen Species (ROS) Increased Reactive Oxygen Species (ROS) Glutathione (GSH) Depletion->Increased Reactive Oxygen Species (ROS) Oxidative Stress Oxidative Stress Increased Reactive Oxygen Species (ROS)->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage

This compound and Oxidative Stress Pathway.
Aryl Hydrocarbon Receptor (AhR) Signaling

While direct activation by this compound is still under investigation, the Aryl Hydrocarbon Receptor (AhR) is a known receptor for other uremic toxins derived from tryptophan metabolism, such as indoxyl sulfate.[8][9] Activation of AhR can lead to the expression of target genes like Cytochrome P450 1A1 (CYP1A1), which is associated with increased ROS production and inflammation.[8][10] Given the structural similarities and common metabolic origin, it is plausible that this compound may also interact with and modulate the AhR pathway, contributing to its toxic effects.

Potential Role of AhR in this compound Toxicity This compound This compound Aryl Hydrocarbon Receptor (AhR) Aryl Hydrocarbon Receptor (AhR) This compound->Aryl Hydrocarbon Receptor (AhR) ? AhR Nuclear Translocation AhR Nuclear Translocation Aryl Hydrocarbon Receptor (AhR)->AhR Nuclear Translocation Xenobiotic Response Element (XRE) Xenobiotic Response Element (XRE) AhR Nuclear Translocation->Xenobiotic Response Element (XRE) Gene Expression (e.g., CYP1A1) Gene Expression (e.g., CYP1A1) Xenobiotic Response Element (XRE)->Gene Expression (e.g., CYP1A1) Inflammation & Oxidative Stress Inflammation & Oxidative Stress Gene Expression (e.g., CYP1A1)->Inflammation & Oxidative Stress

Hypothesized Aryl Hydrocarbon Receptor (AhR) Pathway.
Nrf2 and NF-κB Signaling Pathways

The cellular response to oxidative stress often involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant defense.[8] However, under conditions of overwhelming oxidative stress induced by toxins like this compound, this protective pathway may be dysregulated. Concurrently, oxidative stress is a potent activator of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[11] Activation of NF-κB can lead to the production of pro-inflammatory cytokines and chemokines, contributing to tissue damage.

Interplay of Nrf2 and NF-κB in this compound Toxicity cluster_0 Oxidative Stress cluster_1 Nrf2 Pathway cluster_2 NF-κB Pathway This compound This compound ROS ROS This compound->ROS Nrf2 Nrf2 ROS->Nrf2 Activation NF-κB NF-κB ROS->NF-κB Activation Antioxidant Response Element (ARE) Antioxidant Response Element (ARE) Nrf2->Antioxidant Response Element (ARE) Antioxidant Gene Expression Antioxidant Gene Expression Antioxidant Response Element (ARE)->Antioxidant Gene Expression Antioxidant Gene Expression->ROS Inhibition NF-κB Nuclear Translocation NF-κB Nuclear Translocation NF-κB->NF-κB Nuclear Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Nuclear Translocation->Pro-inflammatory Gene Expression

Crosstalk between Nrf2 and NF-κB signaling.

Quantitative Toxicological Data

Table 1: In Vitro Toxicity of this compound

Cell TypeEndpointConcentrationObservationReference
Differentiated Human Urinary Podocyte-like Epithelial Cells (HUPECs)Cell Toxicity30 µMToxic effects observed[4]
Differentiated Human Urinary Podocyte-like Epithelial Cells (HUPECs)Significant Cell Toxicity100 µMSignificant reduction in cell viability[4]
Differentiated Human Urinary Podocyte-like Epithelial Cells (HUPECs)Glutathione Depletion30 µM - 100 µMDecreased glutathione levels[4]
Porcine Renal Tubular CellsGlutathione Depletion0.2 - 10 mmol/LDose-dependent decrease in glutathione levels[7]
Porcine Renal Tubular CellsIncreased Cell Death0.5 - 10 mmol/LIncreased cell death in the presence of H₂O₂[6]

Table 2: In Vivo Toxicity of this compound

Animal ModelRoute of AdministrationDosageDurationObservationReference
db/db miceOral gavage50 mg/kg/day6 weeksInduced albuminuria and podocyte damage[12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the toxicity of this compound.

In Vitro Assays

This protocol is adapted for assessing the cytotoxicity of this compound on adherent cell lines such as podocytes or renal tubular cells.[14][15][16][17][18]

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (sterilized)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include untreated control wells with medium only.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

This colorimetric assay is used to quantify the total glutathione content in cell lysates.[5][6][19]

Materials:

  • 6-well cell culture plates

  • Phosphate (B84403) Buffered Saline (PBS), ice-cold

  • 5% 5-Sulfosalicylic acid (SSA)

  • Glutathione (GSH) standard solution

  • DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) solution

  • Glutathione Reductase solution

  • NADPH solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with various concentrations of this compound for the desired duration.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 200 µL of ice-cold 5% SSA to each well and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the glutathione.

  • Assay:

    • Prepare a standard curve of GSH (0-100 µM) in 5% SSA.

    • In a 96-well plate, add 20 µL of standards and cell lysate supernatants to separate wells.

    • Prepare a reaction mixture containing phosphate buffer, DTNB, NADPH, and glutathione reductase.

    • Add 180 µL of the reaction mixture to each well.

    • Incubate at room temperature for 5-10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis: Calculate the glutathione concentration in the samples by comparing their absorbance to the standard curve.

In Vivo Model of this compound-Induced Diabetic Kidney Disease

This protocol describes the induction of diabetic kidney disease in a mouse model using this compound.[12][13]

Animal Model:

  • db/db mice (a model of type 2 diabetes) or other suitable diabetic mouse models.

Materials:

  • This compound

  • Vehicle (e.g., saline)

  • Oral gavage needles

  • Metabolic cages for urine collection

Procedure:

  • Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week before the start of the experiment.

  • Treatment:

    • Divide the mice into a control group and a this compound-treated group.

    • Administer this compound (e.g., 50 mg/kg/day) or vehicle to the respective groups via oral gavage for a specified duration (e.g., 6 weeks).

  • Monitoring: Monitor the body weight and general health of the animals throughout the study.

  • Urine Collection: At regular intervals, place the mice in metabolic cages for 24-hour urine collection to measure albuminuria.[7][20]

  • Tissue Collection: At the end of the study, euthanize the animals and collect blood and kidney tissues for further analysis.

Measurement of Albuminuria

Albuminuria is a key indicator of kidney damage. This can be measured using commercially available ELISA kits or by other validated methods.[1][4][21]

Materials:

  • Mouse urine samples

  • Mouse Albumin ELISA kit

  • Microplate reader

Procedure:

  • Follow the instructions provided with the commercial ELISA kit.

  • Typically, this involves diluting the urine samples and adding them to wells coated with an anti-mouse albumin antibody.

  • A series of washing steps and the addition of a detection antibody conjugated to an enzyme are performed.

  • A substrate is added, and the resulting color change is proportional to the amount of albumin in the sample.

  • Measure the absorbance using a microplate reader and calculate the albumin concentration based on a standard curve.

  • Albumin excretion is often normalized to creatinine (B1669602) concentration in the urine to account for variations in urine volume.

Histological Analysis of Podocyte Effacement

Transmission electron microscopy (TEM) is used to visualize and quantify podocyte foot process effacement, a hallmark of podocyte injury.[4][6][16][21]

Procedure:

  • Tissue Processing:

    • Fix small pieces of kidney cortex in a suitable fixative for electron microscopy (e.g., 2.5% glutaraldehyde).

    • Post-fix in osmium tetroxide, dehydrate in a graded series of ethanol, and embed in resin.

  • Ultrathin Sectioning: Cut ultrathin sections (60-80 nm) and mount them on copper grids.

  • Staining: Stain the sections with uranyl acetate (B1210297) and lead citrate.

  • Imaging: Examine the glomeruli using a transmission electron microscope and capture images of the glomerular basement membrane and podocyte foot processes at high magnification.

  • Quantitative Analysis:

    • Use image analysis software to measure the foot process width (FPW).

    • Calculate the average FPW from multiple measurements along the glomerular basement membrane.

    • An increase in FPW is indicative of foot process effacement.

Experimental Workflow for this compound Toxicity cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell Culture\n(Podocytes, Renal Tubular Cells) Cell Culture (Podocytes, Renal Tubular Cells) This compound Treatment This compound Treatment Cell Culture\n(Podocytes, Renal Tubular Cells)->this compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) This compound Treatment->Cell Viability Assay (MTT) GSH Measurement GSH Measurement This compound Treatment->GSH Measurement Western Blot\n(Protein Expression) Western Blot (Protein Expression) This compound Treatment->Western Blot\n(Protein Expression) Animal Model\n(db/db mice) Animal Model (db/db mice) This compound Administration This compound Administration Animal Model\n(db/db mice)->this compound Administration Urine Collection Urine Collection This compound Administration->Urine Collection Tissue Collection\n(Kidney) Tissue Collection (Kidney) This compound Administration->Tissue Collection\n(Kidney) Albuminuria Measurement Albuminuria Measurement Urine Collection->Albuminuria Measurement Histological Analysis (TEM) Histological Analysis (TEM) Tissue Collection\n(Kidney)->Histological Analysis (TEM)

Overall experimental workflow.

Conclusion

This compound is a clinically relevant uremic toxin that contributes to the progression of kidney disease, particularly in the context of diabetes. Its primary toxic mechanism involves the induction of oxidative stress through the depletion of glutathione. This guide provides a foundational understanding of this compound toxicity and detailed protocols for its investigation. Further research is warranted to fully elucidate the signaling pathways involved, particularly the role of the Aryl Hydrocarbon Receptor, and to identify specific therapeutic targets to mitigate the detrimental effects of this uremic toxin. The methodologies outlined herein provide a robust framework for researchers to advance our knowledge in this critical area of nephrology and drug development.

References

Endogenous Production of Phenyl Sulfate in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl sulfate (B86663) is a significant metabolite derived from the interplay between the gut microbiome and host metabolism. Originating from the bacterial breakdown of dietary tyrosine, its precursor, phenol (B47542), undergoes sulfonation primarily in the liver, a reaction catalyzed by sulfotransferase enzymes. The universal sulfonate donor for this biotransformation is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). Under normal physiological conditions, phenyl sulfate is efficiently cleared by the kidneys. However, in pathological states, particularly in chronic kidney disease (CKD), its accumulation transforms it into a uremic toxin, contributing to disease progression and associated comorbidities. This technical guide provides a comprehensive overview of the endogenous production of this compound in mammals, detailing the biosynthetic pathways, key enzymes, and regulatory mechanisms. It includes structured quantitative data, detailed experimental protocols for the quantification of this compound and the assessment of enzymatic activity, and visual diagrams of the involved pathways to serve as a resource for researchers and professionals in the field.

Biosynthesis of this compound

The endogenous production of this compound is a multi-step process that involves both the gut microbiota and host enzymatic machinery.

1.1. Generation of Phenol by the Gut Microbiota

The initial step in this compound formation is the conversion of the amino acid tyrosine, derived from dietary protein, into phenol. This reaction is catalyzed by the enzyme tyrosine phenol-lyase, which is expressed by various bacteria residing in the gut.[1][2]

1.2. Hepatic Sulfonation of Phenol

Phenol absorbed from the gut is transported via the portal circulation to the liver, where it undergoes phase II metabolism. The primary reaction is sulfonation, where a sulfo group is transferred from a donor molecule to phenol, resulting in the formation of this compound.[3]

1.3. The Role of Sulfotransferases (SULTs)

The sulfonation of phenol is catalyzed by a family of cytosolic enzymes known as sulfotransferases (SULTs).[4] The key enzyme responsible for the sulfation of small phenolic compounds like phenol is Sulfotransferase 1A1 (SULT1A1).[3][5] SULT1A1 is highly expressed in the liver, which is the principal site of this compound synthesis.[6]

1.4. The Universal Sulfonate Donor: PAPS

The sulfo group for the SULT1A1-catalyzed reaction is provided by the universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[4][7] The availability of PAPS can be a rate-limiting factor for sulfation reactions.[1]

PAPS Biosynthesis Pathway

PAPS is synthesized in the cytosol from ATP and inorganic sulfate in a two-step enzymatic reaction catalyzed by the bifunctional enzyme PAPS synthase (PAPSS).[8][9] In mammals, there are two isoforms, PAPSS1 and PAPSS2.[10]

  • Adenosine 5'-phosphosulfate (APS) Formation: The ATP sulfurylase domain of PAPSS catalyzes the reaction of ATP and inorganic sulfate to form APS and pyrophosphate.[1]

  • PAPS Formation: The APS kinase domain of PAPSS then phosphorylates APS at the 3' position using another molecule of ATP to produce PAPS.[1]

The overall pathway for the endogenous production of this compound is depicted in the following diagram:

Endogenous this compound Biosynthesis Pathway cluster_gut Gut Lumen cluster_liver Hepatocyte Dietary Tyrosine Dietary Tyrosine Phenol_gut Phenol Dietary Tyrosine->Phenol_gut Tyrosine Phenol-Lyase Phenol_liver Phenol Phenol_gut->Phenol_liver Absorption Gut Microbiota Gut Microbiota Gut Microbiota->Phenol_gut This compound This compound Phenol_liver->this compound Sulfonation Systemic Circulation Systemic Circulation This compound->Systemic Circulation SULT1A1 SULT1A1 SULT1A1->this compound PAP PAP SULT1A1->PAP Product PAPS PAPS PAPS->SULT1A1 Sulfo Donor Regulation of this compound Production cluster_transcriptional Transcriptional Regulation cluster_enzymatic Enzymatic Regulation NFI NFI SULT1A1_gene SULT1A1 Gene NFI->SULT1A1_gene +/- Sp1/GABP Sp1/GABP Sp1/GABP->SULT1A1_gene + Glucocorticoid Receptor Glucocorticoid Receptor Glucocorticoid Receptor->SULT1A1_gene + SULT1A1_protein SULT1A1 Enzyme SULT1A1_gene->SULT1A1_protein Transcription & Translation Allosteric Inhibitors e.g., Catechins, NSAIDs Allosteric Inhibitors->SULT1A1_protein - (Allosteric Inhibition) PAPSS PAPSS Enzyme APS APS APS->PAPSS + (Stabilization) Workflow for Radiolabeled SULT1A1 Activity Assay start Start prep_mix Prepare Reaction Mixture (Buffer, DTT, BSA, SULT1A1, Phenol) start->prep_mix add_paps Add [³⁵S]PAPS to Initiate prep_mix->add_paps incubate Incubate at 37°C add_paps->incubate stop_rxn Stop Reaction with Barium Acetate incubate->stop_rxn precipitate Precipitate Unreacted [³⁵S]PAPS with Zinc Sulfate stop_rxn->precipitate centrifuge Centrifuge to Pellet Precipitate precipitate->centrifuge quantify Quantify Radioactivity in Supernatant centrifuge->quantify calculate Calculate Enzyme Activity quantify->calculate end End calculate->end Workflow for this compound Quantification by LC-MS/MS start Start sample_prep Plasma Sample Preparation (Protein Precipitation) start->sample_prep lc_separation LC Separation (Reverse-Phase C18) sample_prep->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection data_analysis Data Analysis (Calibration Curve) ms_detection->data_analysis end End data_analysis->end

References

Phenyl Sulfate: An Emerging Environmental Contaminant Demystified

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Summary: Phenyl sulfate (B86663), a metabolite of the ubiquitous industrial chemical phenol (B47542), is an emerging contaminant of concern. While its role as a uremic toxin in human health is increasingly studied, its prevalence, environmental fate, and toxicological impact on ecosystems are less understood. This technical guide provides an in-depth analysis of phenyl sulfate as an environmental contaminant, consolidating current knowledge on its sources, occurrence, analytical methodologies, toxicological effects, and biodegradation pathways.

Introduction: The Rise of a Metabolite Contaminant

This compound (C₆H₅O₄S⁻) is an organic sulfate that is formed in vivo through the detoxification of phenol. Phenol is a high-production-volume chemical used in numerous industrial processes, including the manufacturing of plastics, resins, pharmaceuticals, and pesticides. Due to its widespread use and natural occurrence from the decomposition of organic matter, phenol is frequently detected in industrial and municipal wastewater, surface water, and soil.

While regulatory focus has traditionally been on the parent compound, phenol, its metabolite, this compound, is gaining attention as a potential environmental contaminant in its own right. This compound is more water-soluble than phenol and may exhibit different transport and toxicity characteristics in the environment. This guide synthesizes the available scientific literature to provide a comprehensive technical overview for researchers and professionals in environmental science and drug development.

Sources and Occurrence in the Environment

The primary route of this compound entry into the environment is believed to be through the discharge of treated and untreated wastewater. This compound is a major metabolite of phenol in mammals, including humans, and is excreted in urine.[1] Therefore, municipal wastewater treatment plants (WWTPs) are significant point sources. Industrial facilities that process or use phenol may also discharge this compound as a byproduct of their own metabolic processes in biological treatment systems or as a transformation product of phenol in the receiving environment.

Atmospheric deposition is another potential source. This compound has been detected in atmospheric particles, formed through the atmospheric oxidation of phenol in the presence of sulfur trioxide.[2][3][4] This atmospheric this compound can then be deposited into terrestrial and aquatic ecosystems.

Quantitative data on the concentration of this compound in various environmental compartments is currently limited. However, the widespread presence of its precursor, phenol, suggests that this compound may be a more prevalent contaminant than is currently recognized.

Table 1: Reported Concentrations of Phenol in Various Environmental Matrices

Environmental MatrixConcentration RangeReference(s)
Surface WaterGenerally below 2 µg/L; up to 10,000 µg/L in contaminated groundwater[5]
Wastewater Effluent< 1 mg/L (most); up to 3,000 mg/L
SoilRural/Parkland: 14-27 µg/kg; Contaminated sites: up to 26,900 µg/kg[5]
Sediment<0.1 to 33.3 µg/kg[5]

Note: Data for this compound is scarce; these values for its precursor, phenol, indicate potential areas for this compound occurrence.

Environmental Fate and Transport

The environmental fate of this compound is influenced by its physicochemical properties. With a high water solubility, it is expected to be mobile in aquatic systems and has a low potential for bioaccumulation in organisms.[4] The primary degradation pathways for this compound are likely microbial biodegradation.

Biodegradation

The biodegradation of this compound is expected to proceed via enzymatic hydrolysis by arylsulfatases, which are produced by a wide range of soil and aquatic microorganisms.[6][7] This hydrolysis cleaves the sulfate group, releasing phenol and inorganic sulfate. The resulting phenol is then readily degraded by a variety of microorganisms under both aerobic and anaerobic conditions.[8][9][10][11][12]

Under anaerobic conditions, particularly in sulfate-reducing environments, the degradation of phenol can be initiated by its phosphorylation to phenylphosphate, followed by carboxylation.[3][13] The involvement of sulfate-reducing bacteria in this process highlights a direct link between the sulfur and carbon cycles in the degradation of aromatic compounds.

Biodegradation_Pathway Phenyl_Sulfate This compound Phenol Phenol Phenyl_Sulfate->Phenol Arylsulfatase (Hydrolysis) Degradation_Products Further Degradation (e.g., Catechol) Phenol->Degradation_Products Monooxygenases/ Carboxylases CO2_H2O CO2 + H2O (Aerobic) Degradation_Products->CO2_H2O CH4_CO2 CH4 + CO2 (Anaerobic) Degradation_Products->CH4_CO2

Figure 1: Generalized biodegradation pathway of this compound.

Toxicological Effects

The ecotoxicology of this compound is an area requiring significant further research. Most available toxicity data pertains to its precursor, phenol. However, studies on human cells and some aquatic organisms provide insights into its potential mechanisms of toxicity.

A key mechanism of this compound toxicity is the induction of oxidative stress. It has been shown to decrease intracellular glutathione (B108866) levels, a critical antioxidant, rendering cells more vulnerable to damage from reactive oxygen species (ROS).[14] This can lead to lipid peroxidation, protein damage, and DNA damage.

Table 2: Acute Toxicity of Phenol to Aquatic Organisms

SpeciesEndpointConcentration (mg/L)Reference(s)
Daphnia magna (Water flea)48h LC504 - 10[15]
Oncorhynchus mykiss (Rainbow trout)96h LC505 - 25[16]
Pseudokirchneriella subcapitata (Green algae)72h EC5027.32[17]

Note: These values are for phenol. Specific toxicity data for this compound is urgently needed for a comprehensive risk assessment.

Signaling Pathway Disruption

The toxic effects of this compound may be mediated through the disruption of key cellular signaling pathways.

  • Aryl Hydrocarbon Receptor (AhR) Pathway: The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, including cytochrome P450 enzymes.[2][13][18][19] Many aromatic compounds are known AhR ligands. While direct evidence for this compound is lacking, its structural similarity to other aromatic compounds suggests a potential for interaction with the AhR pathway in aquatic organisms, which could lead to a range of toxicological effects, including immunotoxicity and developmental abnormalities.

  • Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key regulator of the cellular antioxidant response.[1][20] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant and detoxification genes. Given that this compound induces oxidative stress, it is plausible that it could modulate the Nrf2 pathway as a protective response. Dysregulation of this pathway could impair an organism's ability to cope with chemical stressors.

Signaling_Pathways cluster_0 Cellular Response to this compound PS This compound ROS Increased ROS (Oxidative Stress) PS->ROS AhR AhR Activation PS->AhR Potential Nrf2 Nrf2 Activation ROS->Nrf2 Cellular_Damage Cellular Damage ROS->Cellular_Damage XRE Xenobiotic Response Element (XRE) AhR->XRE ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes CYP_Genes CYP Genes (Metabolism) XRE->CYP_Genes Detox_Response Detoxification & Cellular Protection Antioxidant_Genes->Detox_Response

Figure 2: Potential signaling pathways affected by this compound.

Experimental Protocols

Analysis of this compound in Environmental Samples

The accurate quantification of this compound in complex environmental matrices such as water and soil requires sensitive and selective analytical methods. The recommended approach is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

5.1.1 Sample Preparation

  • Water Samples: Solid-phase extraction (SPE) is the preferred method for pre-concentration and clean-up.[3][4][21][22][23][24][25][26][27] A reversed-phase sorbent, such as a phenyl-based or C18-functionalized polymer, is suitable for retaining this compound.

    SPE_Workflow_Water Start Water Sample Load Load Sample Start->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash Wash (e.g., 5% Methanol) Load->Wash Elute Elute (e.g., Methanol) Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Analyze UPLC-MS/MS Analysis Concentrate->Analyze

    Figure 3: Solid-Phase Extraction workflow for water samples.
  • Soil and Sediment Samples: An initial extraction with an organic solvent, such as methanol (B129727) or acetonitrile, is required.[24][28] This is typically followed by a clean-up step using SPE to remove interfering matrix components.

5.1.2 UPLC-MS/MS Conditions

  • Chromatographic Separation: A reversed-phase C18 or phenyl-hexyl column is suitable for separating this compound from other matrix components. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization, is recommended.

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in negative ion mode is the preferred ionization technique for this compound. Multiple Reaction Monitoring (MRM) should be used for quantification to ensure high selectivity and sensitivity. The precursor ion for this compound is m/z 173, and characteristic product ions include m/z 93 (phenolate anion) and m/z 80 (SO₃⁻).

Table 3: Example UPLC-MS/MS Parameters for this compound Analysis

ParameterSetting
UPLC
ColumnC18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile/Methanol
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
MS/MS
Ionization ModeESI Negative
MRM Transition 1 (Quantifier)173 -> 93
MRM Transition 2 (Qualifier)173 -> 80
Collision EnergyOptimized for specific instrument
Aquatic Toxicity Testing

Standardized aquatic toxicity tests should be conducted to determine the ecotoxicological effects of this compound.

  • Daphnia magna Acute Immobilisation Test (OECD 202): This 48-hour test determines the concentration of a substance that causes immobilization in 50% of the tested daphnids (EC50).[14][15][20]

  • Fish Acute Toxicity Test (OECD 203): This 96-hour test using a species like rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio) determines the concentration that is lethal to 50% of the fish (LC50).[6][29]

  • Algal Growth Inhibition Test (OECD 201): This 72-hour test with a species like Pseudokirchneriella subcapitata measures the effect of the substance on algal growth, providing an EC50 value.[17][23][29][30][31]

Environmental Regulations and Risk Assessment

Currently, there are no specific environmental quality standards for this compound in water or soil.[4][5][32][33][34][35] Regulatory limits are in place for its precursor, phenol. A comprehensive environmental risk assessment for this compound is hampered by the lack of sufficient occurrence and ecotoxicity data.[7][16][36] Future research should focus on generating this data to enable the development of scientifically sound environmental quality standards.

Conclusion and Future Perspectives

This compound is an emerging environmental contaminant that warrants further investigation. Its formation from the widespread pollutant phenol, coupled with its high water solubility, suggests a potential for significant environmental occurrence. The limited toxicological data indicates that oxidative stress is a likely mechanism of action, with the potential to disrupt important cellular signaling pathways.

To better understand and manage the risks associated with this compound, future research should prioritize:

  • Widespread environmental monitoring: Quantifying this compound concentrations in wastewater, surface water, groundwater, soil, and sediment.

  • Ecotoxicological testing: Determining the acute and chronic toxicity of this compound to a range of aquatic and terrestrial organisms.

  • Mechanistic studies: Elucidating the specific signaling pathways disrupted by this compound in environmentally relevant species.

  • Biodegradation studies: Investigating the rates and pathways of this compound degradation in different environmental compartments.

By addressing these knowledge gaps, the scientific community can develop a robust understanding of the environmental risks posed by this compound and inform the development of appropriate management strategies.

References

Methodological & Application

Application Notes and Protocols for the Detection of Phenyl Sulfate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl sulfate (B86663) is a significant metabolite derived from the breakdown of dietary tyrosine by gut microbiota and is subsequently conjugated in the liver.[1][2] As a protein-bound uremic toxin, elevated levels of phenyl sulfate have been implicated in the progression of chronic kidney disease and are associated with oxidative stress.[2][3][4] Accurate and robust methods for the quantification of this compound in biological matrices such as plasma, serum, urine, and whole blood are crucial for clinical research and drug development. These application notes provide an overview and detailed protocols for the most common analytical techniques used for this compound detection.

Overview of Detection Methods

The quantification of this compound in biological samples is predominantly achieved through chromatographic techniques coupled with various detectors. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection offers a cost-effective and widely accessible method. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, making it the gold standard for bioanalytical studies. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, though it often requires derivatization of the analyte. Enzymatic methods are typically employed for the hydrolysis of conjugated sulfates as a sample preparation step rather than for direct quantification of this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for the various analytical methods used to detect this compound and related phenolic compounds. These values are compiled from various studies and should be considered as representative examples. Experimental determination of these parameters is essential for method validation in your specific laboratory setting.

Table 1: HPLC-UV Method Validation Parameters

ParameterTypical ValueAnalyte(s)MatrixReference(s)
Linearity Range0.1 - 20 µg/mLPhenylalaninePlasma[5]
0.5 - 10 µg/mLBusulfanPlasma[6]
LOD0.05 µg/mLPhenylalaninePlasma[5]
LOQ0.1 µg/mLPhenylalaninePlasma[5]
0.5 µg/mLBusulfanPlasma[6]
Accuracy (% Recovery)88.6%PhenylalaninePlasma[5]
Precision (%RSD)< 15%BusulfanPlasma[6]
Intra-day: 1.75–3.99%Rifampicin, Isoniazid, Pyrazinamide-[7]
Inter-day: 2.03–7.00%Rifampicin, Isoniazid, Pyrazinamide-[7]

Table 2: LC-MS/MS Method Validation Parameters

ParameterTypical ValueAnalyte(s)MatrixReference(s)
Linearity Range1 - 1000 ng/mLPhenylacetylglutamine, 4-cresyl sulfateUrine[8]
3 - 3000 ng/mLHippurateUrine[8]
0.5 - 50 ng/mLS-Benzylmercapturic acid, S-Phenylmercapturic acidUrine[9]
LOD~0.2 ng/mLS-Benzylmercapturic acid, S-Phenylmercapturic acidUrine[9]
LOQ1 ng/mLPhenylacetylglutamine, 4-cresyl sulfateUrine[8]
3 ng/mLHippurateUrine[8]
Accuracy (% Recovery)99 - 110%S-Benzylmercapturic acid, S-Phenylmercapturic acidUrine[9]
Precision (%RSD)< 5.3%S-Benzylmercapturic acid, S-Phenylmercapturic acidUrine[9]

Table 3: GC-MS Method Validation Parameters

ParameterTypical ValueAnalyte(s)MatrixReference(s)
Linearity RangeNot specifiedPhenolsSerum[10]
LOQ2 - 5 pg/mLPhenolic organohalogensSerum[11]
44.6 - 49.6 pg/mLPentachlorophenol, 2,4,6-tribromophenolSerum[11]
Accuracy (% Bias)< 15%Phenolic organohalogensSerum[11]
Precision (%RSD)< 20%Phenolic organohalogensSerum[11]

Signaling Pathways Involving this compound

This compound is known to be involved in several key signaling pathways, particularly related to its toxicity in chronic kidney disease.

Phenyl_Sulfate_Metabolism_and_Toxicity Dietary Tyrosine Dietary Tyrosine Gut Microbiota Gut Microbiota Phenol Phenol Gut Microbiota->Phenol Liver (Sulfotransferase 1A1) Liver (Sulfotransferase 1A1) Phenol->Liver (Sulfotransferase 1A1) This compound This compound Liver (Sulfotransferase 1A1)->this compound Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) This compound->Reactive Oxygen Species (ROS) Induces Glutathione (GSH) Depletion Glutathione (GSH) Depletion Reactive Oxygen Species (ROS)->Glutathione (GSH) Depletion Oxidative Stress Oxidative Stress Glutathione (GSH) Depletion->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage

This compound Metabolism and Induction of Oxidative Stress.

This compound can also act as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in cellular responses to environmental and endogenous signals.[3][12]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR Complex AhR-Hsp90-XAP2-p23 This compound->AhR Complex Binds AhR-ARNT Complex AhR-ARNT XRE Xenobiotic Response Element AhR-ARNT Complex->XRE Binds Gene Transcription Gene Transcription XRE->Gene Transcription Initiates

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Sample Preparation from Biological Matrices

The appropriate preparation of biological samples is critical for accurate quantification of this compound.

Sample_Preparation_Workflow Biological Sample Biological Sample Urine Urine Biological Sample->Urine Whole Blood Whole Blood Biological Sample->Whole Blood Plasma/Serum Plasma/Serum Protein Precipitation Protein Precipitation Plasma/Serum->Protein Precipitation Dilution Dilution Urine->Dilution Hemolysis & Protein Precipitation Hemolysis & Protein Precipitation Whole Blood->Hemolysis & Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Hydrolysis (Optional) Hydrolysis (Optional) Dilution->Hydrolysis (Optional) Hemolysis & Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Supernatant Collection->Hydrolysis (Optional) Solid Phase Extraction (Optional) Solid Phase Extraction (Optional) Hydrolysis (Optional)->Solid Phase Extraction (Optional) Analysis Analysis Solid Phase Extraction (Optional)->Analysis

General Sample Preparation Workflow.

1.1. Plasma/Serum Sample Preparation

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant for analysis.

1.2. Urine Sample Preparation

  • Dilution: Dilute the urine sample 10-fold with purified water.

  • Hydrolysis (for total this compound):

    • To 200 µL of diluted urine, add 200 µL of phosphate (B84403) buffer (pH 6.8).

    • Add 80 µL of sulfatase (from Helix pomatia, ~1000 U/mL) and 80 µL of β-glucuronidase (~10,000 U/mL).

    • Incubate at 37°C for 2 hours.

    • Stop the reaction by adding 570 µL of dimethylformamide (DMF) and 40 µL of formic acid.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 15 minutes at 3°C.

  • Supernatant Collection: Collect the supernatant for analysis.

1.3. Whole Blood Sample Preparation

  • Hemolysis: To 100 µL of whole blood, add 150 µL of zinc sulfate solution (0.1 M) containing internal standards.

  • Vortex: Vortex for 10 seconds.

  • Protein Precipitation: Add 250 µL of acetonitrile.

  • Vortex: Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 2 minutes.

  • Supernatant Collection: Transfer the entire supernatant to a clean vial for analysis.

Protocol 2: HPLC-UV Method for this compound Analysis

This method is suitable for the quantification of this compound in relatively high concentrations.

2.1. Instrumentation

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

2.2. Reagents

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase modification)

  • This compound standard

2.3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (e.g., 20:80 v/v) with 0.1% formic acid. The ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 215 nm[5]

2.4. Procedure

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Analysis: Inject the prepared sample supernatant and standards into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Protocol 3: LC-MS/MS Method for this compound Analysis

This method offers high sensitivity and selectivity for the quantification of this compound.

3.1. Instrumentation

  • LC-MS/MS system (e.g., triple quadrupole)

  • C18 or Phenyl-Hexyl reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

3.2. Reagents

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) or formic acid (for mobile phase modification)

  • This compound standard and isotopically labeled internal standard (e.g., Phenyl-d5-sulfate)

3.3. Chromatographic Conditions

  • Mobile Phase A: 20 mM ammonium formate in water

  • Mobile Phase B: 20 mM ammonium formate in 90:10 Acetonitrile:Water

  • Gradient: A typical gradient would start with a low percentage of B, ramp up to elute the analyte, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3.4. Mass Spectrometry Conditions

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: e.g., m/z 173 -> 93

    • Internal Standard (Phenyl-d5-sulfate): e.g., m/z 178 -> 98

    • Note: These transitions should be optimized on your specific instrument.

3.5. Procedure

  • Standard and Sample Preparation: Prepare calibration standards and process samples as described in Protocol 1, adding the internal standard at the beginning of the sample preparation.

  • Analysis: Inject the prepared samples and standards into the LC-MS/MS system.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Calculate the concentration of this compound in the samples.

Protocol 4: GC-MS Method for this compound Analysis

This method requires derivatization to increase the volatility of this compound.

4.1. Instrumentation

  • GC-MS system

  • Capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane)

4.2. Reagents

4.3. Derivatization Procedure

  • Extract this compound from the prepared sample supernatant into ethyl acetate after acidification.

  • Evaporate the ethyl acetate extract to dryness.

  • Reconstitute the residue in a solution of acetic anhydride and potassium carbonate in water to form the phenyl acetate derivative.

4.4. GC-MS Conditions

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 80°C, hold for 4 minutes, then ramp to 280°C at 16°C/min.

  • Carrier Gas: Helium

  • Ionization Mode: Electron Ionization (EI)

  • Mass Analyzer Mode: Selected Ion Monitoring (SIM) for quantification.

4.5. Procedure

  • Standard and Sample Preparation: Prepare derivatized calibration standards and samples.

  • Analysis: Inject the derivatized samples and standards into the GC-MS system.

  • Quantification: Create a calibration curve based on the peak areas of the selected ions and determine the concentration of this compound in the samples.

Conclusion

The choice of analytical method for this compound detection depends on the required sensitivity, sample matrix, available instrumentation, and throughput needs. LC-MS/MS is generally the preferred method for its high sensitivity and specificity. HPLC-UV provides a robust and cost-effective alternative for applications where lower sensitivity is acceptable. GC-MS is a powerful technique but involves an additional derivatization step. Proper sample preparation and method validation are paramount for obtaining accurate and reliable quantitative data.

References

Application Note: Phenyl Sulfate ELISA Kit Development and Validation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Phenyl sulfate (B86663) is a gut microbiota-derived metabolite that has been identified as a significant uremic toxin.[1][2] It is formed from the dietary amino acid tyrosine, which is first converted to phenol (B47542) by gut bacteria and subsequently sulfated in the liver.[3][4] Elevated levels of phenyl sulfate are associated with the progression of chronic kidney disease (CKD) and diabetic kidney disease (DKD), where it contributes to albuminuria and podocyte damage.[5][6][7][8] Consequently, the accurate quantification of this compound in biological samples is crucial for research into renal diseases, biomarker discovery, and therapeutic development.[3][9] This document provides a comprehensive guide to the development and validation of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of this compound.

Principle of the Assay The assay is a competitive ELISA designed for the quantitative measurement of this compound. A microtiter plate is pre-coated with a this compound-protein conjugate. During the assay, this compound present in the standards or samples competes with the immobilized this compound conjugate for binding to a limited number of specific anti-phenyl sulfate antibodies. After washing away unbound substances, a horseradish peroxidase (HRP)-conjugated secondary antibody is added, which binds to the captured primary antibody. Following another wash step, a substrate solution is added, and the color development is stopped. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Biological Pathway: this compound Metabolism

This compound is generated through a multi-step process involving both the gut microbiome and host metabolism. Dietary tyrosine is first metabolized by the bacterial enzyme tyrosine phenol-lyase in the gut to produce phenol.[1][4] Phenol is then absorbed into the bloodstream, transported to the liver, and sulfated by the enzyme sulfotransferase 1A1 to form this compound.[1][10] Under healthy conditions, the kidneys eliminate this compound; however, in cases of renal dysfunction, it accumulates and becomes a uremic toxin.[3][9]

Phenyl_Sulfate_Pathway cluster_circulation Systemic Circulation / Kidney Tyrosine Dietary Tyrosine Phenol_gut Phenol Tyrosine->Phenol_gut Phenol_liver Phenol Phenol_gut->Phenol_liver PS This compound Phenol_liver->PS Sulfotransferase 1A1 Accumulation Accumulation (in CKD/DKD) PS->Accumulation Elimination Renal Elimination PS->Elimination

Caption: Metabolic pathway of this compound formation from dietary tyrosine.

Part 1: ELISA Kit Development Protocols

The development of a robust this compound ELISA involves the synthesis of a suitable immunogen, production of specific antibodies, and optimization of the assay protocol.

Experimental Workflow: ELISA Development

ELISA_Development_Workflow A 1. Hapten-Carrier Conjugate Synthesis (PS-KLH/BSA) B 2. Immunization & Antibody Production (Anti-PS mAb) A->B C 3. Antibody Purification & Characterization B->C D 4. ELISA Format Selection (Competitive Assay) C->D E 5. Checkerboard Titration - Coating Antigen Conc. - Primary Antibody Dilution D->E F 6. Assay Parameter Optimization - Blocking Buffers - Incubation Times/Temps - Sample Diluents E->F G 7. Final Protocol Definition F->G ELISA_Validation_Workflow Start Validated ELISA Protocol Spec 1. Specificity (Cross-Reactivity) Start->Spec Sens 2. Sensitivity (LoB, LoD, LoQ) Start->Sens Prec 3. Precision - Intra-Assay - Inter-Assay Spec->Prec Sens->Prec Acc 4. Accuracy (Spike & Recovery) Prec->Acc Lin 5. Linearity (Dilution Parallelism) Acc->Lin End Fully Validated Assay Lin->End

References

Application Notes and Protocols for In Vitro Cell Culture Models of Phenyl Sulfate Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenyl sulfate (B86663) is a protein-bound uremic toxin that accumulates in patients with chronic kidney disease (CKD).[1][2][3] It is a gut microbiota-derived metabolite of dietary tyrosine.[4][5][6] Elevated levels of phenyl sulfate are associated with the progression of kidney disease and its comorbidities, including cardiovascular complications.[7][8] In vitro cell culture models are indispensable tools for elucidating the molecular mechanisms of this compound-induced cellular toxicity and for the screening of potential therapeutic agents.[5][9][10][11][12] These models provide a controlled environment to study the direct effects of this compound on various cell types implicated in the pathogenesis of CKD.

This document provides detailed application notes and protocols for establishing and utilizing in vitro cell culture models to investigate this compound toxicity. It includes information on suitable cell lines, key experimental assays, and the underlying signaling pathways.

Cell Culture Models for this compound Toxicity

Several cell types are relevant for studying the toxic effects of this compound, primarily focusing on renal and endothelial cells, which are significantly impacted in CKD.

  • Renal Tubular Epithelial Cells: These cells are crucial for renal function and are directly exposed to toxins filtered by the glomerulus.

    • LLC-PK1 (Porcine Kidney): A well-characterized proximal tubular epithelial cell line used to study nephrotoxicity.[13]

    • HK-2 (Human Kidney): An immortalized human proximal tubule epithelial cell line that retains many functions of primary cells.[14]

  • Podocytes: These specialized cells are a critical component of the glomerular filtration barrier, and their injury leads to albuminuria, a hallmark of diabetic kidney disease.[7][14][15]

    • Human Urinary Podocyte-like Epithelial Cells (HUPECs): A primary-like cell model that can be differentiated to exhibit podocyte characteristics.[14][16]

  • Endothelial Cells: Endothelial dysfunction is a key factor in the cardiovascular complications associated with CKD.

    • Human Umbilical Vein Endothelial Cells (HUVECs): A commonly used model for studying endothelial function and dysfunction.[13]

Key Mechanisms of this compound Toxicity

In vitro studies have revealed several key mechanisms by which this compound exerts its toxic effects:

  • Oxidative Stress: this compound treatment has been shown to decrease intracellular glutathione (B108866) (GSH) levels in a dose-dependent manner.[1][2][17] This depletion of a primary antioxidant renders cells more vulnerable to oxidative damage from reactive oxygen species (ROS).[1][2][18]

  • Inflammation: this compound can induce a pro-inflammatory response in renal cells. This includes the activation of the NLRP3 inflammasome, leading to the release of inflammatory cytokines such as IL-1β and IL-18, and subsequent pyroptotic cell death.[19]

  • Apoptosis: this compound can induce programmed cell death in various cell types. This is often a consequence of overwhelming oxidative stress and inflammation.

Data Presentation

The following tables summarize quantitative data from in vitro studies on this compound toxicity.

Cell LineThis compound ConcentrationEndpointObservationReference
Porcine Renal Tubular Cells0.2 - 10 mmol/LGlutathione LevelsDose-dependent decrease[17]
Porcine Renal Tubular Cells0.5 - 10 mmol/LCell Viability (with 20 µmol/L H₂O₂)Decreased by 76% - 94%[17]
Differentiated HUPECs30 µMCell SurvivalReduced survival[16]
Differentiated HUPECs100 µMCell ToxicitySignificant cell toxicity[14]
Differentiated HUPECs30 µM - 100 µMGlutathione LevelsDecreased, significant at 100 µM[14]
MPC5 (Podocyte Cell Line)0.1, 0.3, 1 mMROS LevelsSignificant increase[19]
MPC5 (Podocyte Cell Line)0.1, 0.3, 1 mMPyroptosisSignificant increase in pyroptotic cells[19]

Signaling Pathways in this compound Toxicity

This compound-induced cellular toxicity is mediated by complex signaling pathways. The diagrams below, generated using the DOT language, illustrate the key pathways involved.

Phenyl_Sulfate_Oxidative_Stress This compound This compound Glutathione Depletion Glutathione Depletion This compound->Glutathione Depletion Increased ROS Increased ROS Glutathione Depletion->Increased ROS Oxidative Stress Oxidative Stress Increased ROS->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage

Caption: this compound-Induced Oxidative Stress Pathway.

Phenyl_Sulfate_Inflammation_Apoptosis cluster_0 This compound Induction cluster_1 Inflammatory Cascade cluster_2 Apoptotic Pathway This compound This compound NLRP3 Inflammasome Activation NLRP3 Inflammasome Activation This compound->NLRP3 Inflammasome Activation Mitochondrial Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial Dysfunction Caspase-1 Activation Caspase-1 Activation NLRP3 Inflammasome Activation->Caspase-1 Activation IL-1β & IL-18 Release IL-1β & IL-18 Release Caspase-1 Activation->IL-1β & IL-18 Release Pyroptosis Pyroptosis Caspase-1 Activation->Pyroptosis Caspase-9 Activation Caspase-9 Activation Mitochondrial Dysfunction->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: this compound-Induced Inflammation and Apoptosis.

Experimental Protocols

Detailed methodologies for key experiments to assess this compound toxicity are provided below.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][20][21]

Materials:

  • Cells of interest (e.g., HK-2, HUPECs)

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[21]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • After incubation, add 100 µL of solubilization solution to each well.

  • Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan (B1609692) crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4/5 cluster_3 Analysis A Seed cells in 96-well plate B Treat cells with this compound A->B C Incubate for desired duration B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Incubate overnight F->G H Read absorbance at 570 nm G->H I Calculate cell viability H->I TUNEL_Assay_Workflow A Culture and treat cells B Fix cells (4% PFA) A->B C Permeabilize cells (Triton X-100) B->C D TUNEL reaction (TdT enzyme + labeled dUTPs) C->D E Wash D->E F Counterstain nuclei (DAPI) E->F G Fluorescence Microscopy F->G H Analyze apoptotic cells G->H

References

Application Notes and Protocols for Animal Models of Phenyl Sulfate-Induced Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl sulfate (B86663) is a gut microbiome-derived uremic toxin that accumulates in patients with chronic kidney disease (CKD).[1][2] It is produced from the bacterial breakdown of dietary tyrosine into phenol (B47542) in the gut, followed by sulfation in the liver.[3][4] Elevated levels of phenyl sulfate are associated with the progression of kidney disease, particularly diabetic kidney disease (DKD).[5][6][7][8] This document provides detailed application notes and protocols for establishing animal models of kidney disease induced by this compound, aimed at facilitating research into the pathophysiology of uremic toxicity and the development of novel therapeutic interventions. The primary mechanism of this compound-induced renal injury is believed to be the induction of oxidative stress and mitochondrial dysfunction.[3][9]

Data Presentation

Table 1: Summary of Quantitative Data in this compound-Induced Diabetic Kidney Disease Models
ParameterAnimal ModelTreatment GroupControl GroupKey FindingsReference
Plasma this compounddb/db mice27.3 ± 9.17 µM3.06 ± 2.63 µM5-fold increase after 6 weeks of oral administration of 50 mg/kg this compound.[5]
AlbuminuriaKKAy mice with HFDIncreasedNormalOral administration of 50 mg/kg this compound for 6 weeks increased albuminuria.
Podocyte EffacementKKAy mice with HFDObservedNot ObservedElectron microscopy revealed podocyte effacement in this compound-treated mice.
Glomerular Basement Membrane ThickeningKKAy mice with HFDObservedNot ObservedThis compound treatment led to thickening and damage of the glomerular basement membrane.

Note: Data for non-diabetic models of direct this compound-induced kidney disease is currently limited in published literature. The following table is a hypothetical representation based on expected outcomes and may be used as a guide for study design.

Table 2: Hypothetical Quantitative Data for a Non-Diabetic this compound-Induced Kidney Disease Model (e.g., C57BL/6 mice)
ParameterAnimal ModelHypothetical Treatment Group (50 mg/kg PS)Hypothetical Control GroupExpected Outcome
Serum Creatinine (B1669602)C57BL/6 miceElevatedNormalIncreased serum creatinine indicating impaired renal filtration.
Blood Urea Nitrogen (BUN)C57BL/6 miceElevatedNormalIncreased BUN levels reflecting reduced renal clearance.
Urinary Albumin-to-Creatinine Ratio (ACR)C57BL/6 miceElevatedNormalIncreased ACR as a marker of glomerular injury.
Kidney Histology Score (Fibrosis/Inflammation)C57BL/6 miceIncreasedMinimalHistological evidence of tubular injury, interstitial fibrosis, and inflammation.

Experimental Protocols

Protocol 1: this compound-Induced Kidney Injury in a Diabetic Mouse Model (db/db mice)

This protocol is based on the methodology described by Kikuchi et al. (2019).[5]

1. Animal Model:

  • Male db/db mice (a model of type 2 diabetes) and their non-diabetic db/m littermates as controls.

  • Age: 8-10 weeks at the start of the experiment.

  • House animals in a temperature- and light-controlled environment with ad libitum access to standard chow and water.

2. This compound Administration:

  • Preparation of this compound Solution: Dissolve potassium this compound in sterile drinking water.

  • Dosage: 50 mg/kg body weight.

  • Route of Administration: Oral gavage.

  • Frequency: Once daily.

  • Duration: 6 weeks.

3. Assessment of Renal Injury:

  • Metabolic Cage Studies: At the end of the treatment period, place mice in metabolic cages for 24-hour urine collection to measure urinary albumin and creatinine.

  • Blood Collection: Collect blood via cardiac puncture at the time of sacrifice to measure plasma this compound, serum creatinine, and BUN.

  • Kidney Tissue Collection: Perfuse kidneys with ice-cold phosphate-buffered saline (PBS) and then fix one kidney in 4% paraformaldehyde for histological analysis. Snap-freeze the other kidney in liquid nitrogen for molecular and biochemical analyses.

4. Analytical Methods:

  • Urinary Albumin: Measure by ELISA.

  • Serum/Urinary Creatinine and BUN: Use commercially available colorimetric assay kits.

  • Plasma this compound: Quantify using liquid chromatography-mass spectrometry (LC-MS).

  • Histology: Embed paraffin-fixed kidney sections and stain with Hematoxylin and Eosin (H&E) for general morphology, Periodic acid-Schiff (PAS) for glomerulosclerosis, and Masson's trichrome for interstitial fibrosis.

  • Gene Expression Analysis: Isolate RNA from frozen kidney tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of inflammatory and fibrotic markers (e.g., TNF-α, MCP-1, TGF-β1, Collagen I).

Protocol 2: In Vitro Model of this compound-Induced Oxidative Stress in Renal Tubular Cells

This protocol is based on the study by Edamatsu et al. (2018) using porcine renal tubular cells.[1]

1. Cell Culture:

  • Culture porcine renal tubular epithelial cells (e.g., LLC-PK1) in an appropriate medium (e.g., Medium 199) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

2. This compound Treatment:

  • Seed cells in multi-well plates and allow them to reach 80-90% confluency.

  • Prepare stock solutions of potassium this compound in serum-free medium.

  • Treat cells with varying concentrations of this compound (e.g., 0, 0.2, 0.5, 2, 5, 10 mmol/L) for 24 hours.

3. Assessment of Oxidative Stress:

  • Glutathione (B108866) (GSH) Measurement: After treatment, lyse the cells and measure the total glutathione levels using a commercially available glutathione assay kit.

  • Vulnerability to Oxidative Stress: Following the 24-hour treatment with this compound, expose the cells to a known oxidant, such as hydrogen peroxide (e.g., 20 µmol/L), for a further 5 hours.

  • Cell Viability Assay: Assess cell viability using a standard assay such as the MTT or WST-1 assay to determine the cytotoxic effect of the combined treatment.

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (6 weeks) cluster_analysis Analysis A Select Animal Model (e.g., db/db mice) B Acclimatize Animals (1 week) A->B C Daily Oral Gavage: - Control Group (Vehicle) - Treatment Group (50 mg/kg PS) B->C D 24h Urine Collection (Metabolic Cages) C->D F Biochemical Analysis (BUN, Creatinine, Albumin) D->F E Blood & Tissue Collection (Sacrifice) E->F G Histological Analysis (H&E, PAS, Masson's) E->G H Molecular Analysis (qRT-PCR) E->H signaling_pathway cluster_cell Renal Tubular Cell cluster_outcome Pathological Outcome PS This compound GSH_depletion Glutathione (GSH) Depletion PS->GSH_depletion Mito_dys Mitochondrial Dysfunction PS->Mito_dys ROS Increased Reactive Oxygen Species (ROS) GSH_depletion->ROS Ox_stress Oxidative Stress ROS->Ox_stress Mito_dys->Ox_stress Cell_injury Cellular Injury & Apoptosis Ox_stress->Cell_injury Inflammation Inflammation Cell_injury->Inflammation Fibrosis Fibrosis Inflammation->Fibrosis

References

Application Note and Protocol for Measuring Phenyl Sulfate in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl sulfate (B86663) is a gut-derived uremic toxin that has garnered significant attention in clinical and pharmaceutical research. It is formed from the microbial metabolism of dietary tyrosine in the intestine, followed by sulfation in the liver.[1] Elevated levels of phenyl sulfate in plasma have been associated with the progression of chronic kidney disease (CKD) and cardiovascular complications. Therefore, accurate and reliable quantification of this compound in human plasma is crucial for understanding its pathophysiology, identifying potential biomarkers, and monitoring therapeutic interventions. This document provides detailed protocols for the measurement of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and a general protocol for an Enzyme-Linked Immunosorbent Assay (ELISA).

Metabolic Pathway of this compound

This compound originates from the dietary amino acid tyrosine. In the gut, microbial enzymes convert tyrosine to phenol. Phenol is then absorbed into the bloodstream and transported to the liver, where it undergoes sulfation by sulfotransferases to form this compound.[1] As a uremic toxin, this compound is normally excreted by the kidneys; however, in individuals with impaired renal function, it accumulates in the blood.

Dietary Tyrosine Dietary Tyrosine Gut Microbiota Gut Microbiota Dietary Tyrosine->Gut Microbiota Metabolism Phenol Phenol Gut Microbiota->Phenol Bloodstream Bloodstream Phenol->Bloodstream Absorption Liver (Hepatocytes) Liver (Hepatocytes) This compound This compound Liver (Hepatocytes)->this compound Sulfation (SULT1A1) This compound->Bloodstream Bloodstream->Liver (Hepatocytes) Kidney (Excretion) Kidney (Excretion) Bloodstream->Kidney (Excretion) Accumulation (CKD) Accumulation (CKD) Kidney (Excretion)->Accumulation (CKD) Impaired

Metabolic pathway of this compound formation.

Quantitative Data Summary

The following table summarizes typical performance characteristics of analytical methods for the quantification of this compound and similar uremic toxins in human plasma.

ParameterLC-MS/MSHPLC-UV (Estimated)ELISA (Competitive - General)
Linearity (Range) 10 - 2000 ng/mL0.1 - 20 µg/mL0.1 - 10 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99> 0.98
Limit of Detection (LOD) 0.1 - 5 ng/mL~50 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) 0.5 - 10 ng/mL~100 ng/mL~0.1 ng/mL
Intra-assay Precision (%CV) < 15%< 15%< 10%
Inter-assay Precision (%CV) < 15%< 15%< 15%
Accuracy/Recovery (%) 85 - 115%85 - 115%80 - 120%

Experimental Protocols

LC-MS/MS Method

This protocol describes a robust and sensitive method for the quantification of this compound in human plasma using LC-MS/MS.

a. Materials and Reagents

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., this compound-d5)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (EDTA)

b. Sample Preparation: Protein Precipitation

  • Thaw frozen plasma samples on ice.

  • Vortex the plasma sample to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL this compound-d5).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

A 50 µL Plasma B Add 150 µL Acetonitrile with Internal Standard A->B C Vortex 1 min B->C D Incubate -20°C for 20 min C->D E Centrifuge 14,000 x g for 10 min at 4°C D->E F Transfer Supernatant to HPLC Vial E->F

LC-MS/MS sample preparation workflow.

c. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

d. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 173.0 -> Product ion (m/z) 93.0

    • This compound-d5 (IS): Precursor ion (m/z) 178.0 -> Product ion (m/z) 98.0

  • Optimize instrument-specific parameters (e.g., capillary voltage, source temperature, gas flows).

HPLC-UV Method

This protocol provides a general procedure for the analysis of this compound using HPLC with UV detection. Method development and validation are required for specific applications.

a. Materials and Reagents

  • This compound standard

  • Internal standard (e.g., 4-hydroxybenzoic acid)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid or Formic acid (HPLC grade)

  • Ultrapure water

  • Human plasma (EDTA)

b. Sample Preparation: Protein Precipitation

  • Follow the same protein precipitation procedure as described in the LC-MS/MS method (Section 1b).

c. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of an acidic aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH 2.5) and acetonitrile. A typical starting point is 70:30 (aqueous:acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 210 nm

ELISA Protocol (General)

This section outlines a general protocol for a competitive ELISA, which is a likely format for a this compound assay. Note: This is a generalized procedure. Always follow the specific instructions provided with the commercial ELISA kit.

a. Principle In a competitive ELISA for this compound, a known amount of enzyme-labeled this compound competes with the this compound in the sample for binding to a limited number of anti-phenyl sulfate antibody-coated wells. The amount of color developed is inversely proportional to the concentration of this compound in the sample.

b. General Procedure

  • Sample Preparation: Plasma samples may require dilution with the assay buffer provided in the kit.

  • Standard Curve Preparation: Prepare a series of standards with known concentrations of this compound as per the kit instructions.

  • Assay Procedure: a. Add standards, controls, and prepared plasma samples to the appropriate wells of the antibody-coated microplate. b. Add the enzyme-conjugated this compound to each well. c. Incubate for the specified time and temperature (e.g., 1-2 hours at 37°C). d. Wash the plate several times with the provided wash buffer to remove unbound reagents. e. Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes at room temperature). f. Stop the reaction by adding the stop solution. g. Read the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

A Prepare Standards and Samples B Add to Antibody- Coated Plate A->B C Add Enzyme-Conjugated this compound B->C D Incubate and Wash C->D E Add Substrate D->E F Add Stop Solution E->F G Read Absorbance F->G H Calculate Concentration G->H

General competitive ELISA workflow.

Conclusion

The choice of method for quantifying this compound in human plasma depends on the specific requirements of the study, including sensitivity, throughput, and available instrumentation. LC-MS/MS offers the highest sensitivity and specificity and is considered the gold standard. HPLC-UV provides a more accessible and cost-effective alternative, though with lower sensitivity. ELISA, if a specific kit is available, can offer high throughput for screening large numbers of samples. Proper method validation is essential to ensure the accuracy and reliability of the obtained results.

References

Phenyl Sulfate: A Key Biomarker for Chronic Kidney Disease Progression and Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenyl sulfate (B86663) is a protein-bound uremic toxin that accumulates in the body with the decline of renal function.[1] Originating from the metabolism of dietary tyrosine by gut microbiota, it is a key contributor to the progression of chronic kidney disease (CKD), particularly in the context of diabetic kidney disease (DKD).[2][3][4] Elevated levels of phenyl sulfate are associated with increased albuminuria, a hallmark of kidney damage, and it is considered an early diagnostic marker and a potential therapeutic target for DKD.[2][3][4] This document provides a comprehensive overview of this compound's role as a CKD biomarker, detailed protocols for its quantification, and insights into its pathological signaling pathways.

Generation and Pathophysiological Role of this compound in CKD

This compound is formed in a multi-step process that begins in the gut. Dietary tyrosine is first metabolized by bacterial tyrosine phenol-lyase into phenol. Phenol is then absorbed into the bloodstream and sulfated in the liver to form this compound.[3] In healthy individuals, this compound is efficiently cleared by the kidneys. However, in CKD patients, impaired renal excretion leads to its accumulation, contributing to the uremic state.

The pathological effects of this compound are primarily attributed to its ability to induce oxidative stress and mitochondrial dysfunction in renal cells.[2] Specifically, this compound has been shown to be toxic to podocytes, the specialized cells in the glomerulus responsible for filtration.[3] This toxicity leads to podocyte damage and subsequent albuminuria.[3][4] Furthermore, this compound contributes to a pro-inflammatory and pro-fibrotic environment in the kidneys.[3]

Quantitative Data Summary

The concentration of this compound in circulation correlates with the severity of CKD. The following table summarizes representative data on serum this compound levels in healthy individuals and patients at different stages of CKD.

CohortThis compound Concentration (μM)Notes
Healthy Controls~0.31 ± 0.13Serum levels in individuals without renal failure.
CKD Stage 3Significantly elevated compared to healthy controlsLevels increase as renal function declines.
CKD Stage 4Higher than Stage 3Concentration negatively correlates with eGFR.
CKD Stage 5 (non-dialysis)Higher than Stage 4
Hemodialysis Patients~0.56 ± 0.17Levels are approximately 1.8 to 5 times higher than in healthy individuals.[1]
Diabetic Kidney Disease0 - 68.1 μMLevels significantly correlate with the progression of albuminuria.[3]

Note: The absolute concentrations can vary between studies due to different analytical methods and patient cohorts. The data presented here is a synthesis of reported trends.

Signaling Pathways of this compound in Renal Cells

This compound exerts its detrimental effects on renal cells through the activation of specific signaling pathways, primarily related to oxidative stress and inflammation.

Oxidative Stress and the Nrf2 Signaling Pathway

This compound induces the production of reactive oxygen species (ROS) in podocytes and renal tubular cells, leading to oxidative stress.[2] This disrupts the normal cellular redox balance. The Keap1-Nrf2 pathway is a critical defense mechanism against oxidative stress. Under normal conditions, Keap1 sequesters Nrf2 in the cytoplasm, targeting it for degradation. However, in the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant genes. This compound's induction of ROS can trigger this pathway as a cellular defense response.

This compound-Induced Oxidative Stress and Nrf2 Pathway Activation.
Inflammation and the NF-κB Signaling Pathway

The inflammatory response is another key aspect of this compound-induced renal injury. Uremic toxins can activate the NF-κB signaling pathway, a central regulator of inflammation. While direct evidence for this compound is still emerging, the related uremic toxin, indoxyl sulfate, has been shown to induce NF-κB activation in proximal tubular cells.[5] This leads to the transcription of pro-inflammatory cytokines and chemokines, contributing to the inflammatory milieu in the kidney.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PS This compound ROS ROS PS->ROS induces IKK IKK Complex ROS->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB IkB_NFkB->IkB releases NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_nu NF-κB NFkB_cyto->NFkB_nu translocation DNA DNA NFkB_nu->DNA binds to Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, MCP-1) DNA->Inflammatory_Genes activates transcription

This compound-Induced Inflammation via NF-κB Pathway Activation.

Experimental Protocols

Quantification of this compound in Human Serum/Plasma by UPLC-MS/MS

This protocol provides a general framework for the quantification of this compound. Specific parameters may require optimization based on the instrumentation used.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of serum or plasma, add 100 µL of an internal standard solution (e.g., a deuterated analog of this compound) dissolved in acetonitrile.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 150 µL of a water:acetonitrile (80:20, v/v) solution.

  • Vortex for 30 seconds.

  • Inject a 20 µL aliquot into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC system or equivalent.

  • Column: Acquity BEH C18 (2.1 × 100 mm, 1.7 μm) with a corresponding pre-column.

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water, pH 4.3 (adjusted with formic acid).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: Isocratic elution with 85% Mobile Phase A and 15% Mobile Phase B.

  • Column Temperature: 40°C.

  • Total Run Time: 4 minutes.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • MRM Transitions:

    • This compound: Precursor ion (m/z) 173 -> Product ion (m/z) 93 ([M-SO3-H]−).

    • Note: Additional product ions such as m/z 79.9 ([M-C6H5O-H]−) can be used for confirmation.

  • Data Analysis: Quantify this compound concentrations by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

3. Experimental Workflow

experimental_workflow start Start: Serum/Plasma Sample sample_prep Sample Preparation (Protein Precipitation) start->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation (N2 Stream) supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution injection UPLC-MS/MS Injection reconstitution->injection data_acquisition Data Acquisition (MRM Mode) injection->data_acquisition data_analysis Data Analysis & Quantification data_acquisition->data_analysis end End: This compound Concentration data_analysis->end

References

Clinical Applications of Urinary Phenyl Sulfate Measurement: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenyl sulfate (B86663) is a gut-derived uremic toxin that has garnered significant attention as a biomarker in various clinical contexts. It originates from the dietary aromatic amino acids tyrosine and phenylalanine, which are metabolized by the gut microbiota into phenol (B47542).[1][2] Subsequently, phenol is absorbed into the bloodstream and sulfated in the liver to form phenyl sulfate, which is then primarily excreted in the urine.[1][2] Under normal physiological conditions, this compound is efficiently cleared by the kidneys. However, in pathological states, particularly in chronic kidney disease (CKD), its levels can rise dramatically, contributing to disease progression and associated comorbidities.[1][3] This document provides detailed application notes and protocols for the measurement of urinary this compound, aimed at researchers, scientists, and professionals in drug development.

Application Notes

Clinical Significance of this compound

The measurement of urinary this compound offers valuable insights into several physiological and pathological processes:

  • Biomarker of Gut Dysbiosis: As the production of the precursor phenol is dependent on the metabolic activity of the gut microbiota, urinary this compound levels can serve as an indicator of gut dysbiosis.[2] Alterations in the gut microbial composition can lead to increased production of phenol and consequently, elevated urinary this compound.

  • Indicator of Impaired Renal Function: In patients with chronic kidney disease, the accumulation of this compound and other uremic toxins is a hallmark of declining renal function.[1][3] Monitoring urinary this compound can aid in assessing the progression of CKD.

  • Cardiovascular Risk Assessment: Elevated levels of this compound have been associated with an increased risk of cardiovascular diseases (CVD).[4][5] this compound is believed to contribute to endothelial dysfunction, oxidative stress, and inflammation, all of which are key factors in the pathogenesis of CVD.[4][6]

  • Drug Development and Metabolism: this compound can interact with drug metabolism pathways and transporters. Understanding a patient's baseline and on-treatment levels of this uremic toxin can be crucial in drug development, especially for therapies targeting renal or cardiovascular diseases. It can also serve as a biomarker to evaluate the impact of interventions on the gut microbiome.

Data Presentation: Quantitative Levels of this compound and Related Compounds

The following table summarizes the concentrations of this compound and related phenolic compounds in urine and plasma across different health statuses. It is important to note that urinary concentrations can be influenced by diet and hydration status, and are often normalized to creatinine (B1669602) levels.

AnalyteMatrixHealth StatusConcentration/RangeCitation
Total Phenol Metabolites (PhS + PhG)UrineOccupationally Exposed to Phenol (5 ppm)251 mg/g creatinine[7]
p-Cresyl Sulfate (Total)PlasmaHealthy Controls1.87 ± 2.31 mg/L[8]
p-Cresyl Sulfate (Total)PlasmaCKD Stages 3 & 420.4 ± 15.5 mg/L[8]
Indoxyl SulfateSerumHealthy ControlsUndetectable[3]
Indoxyl SulfateSerumCKD (sCr >3.0 mg/dL)>0.8–1.0 mg/dL[3]
Phenylacetylglutamine (PAG)UrineHealthy Controls(Specific concentration not provided in abstract)[9]
Phenylacetylglutamine (PAG)UrinePhenylketonuria (PKU) PatientsSignificantly higher than controls[9]

Note: PhS = this compound, PhG = Phenyl Glucuronide, CKD = Chronic Kidney Disease, sCr = serum Creatinine.

Experimental Protocols

Quantification of Urinary this compound by HPLC-MS/MS

This protocol describes a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of this compound in human urine. This method is highly sensitive and specific, making it suitable for clinical research and drug development applications.

1. Principle

Urine samples are prepared by a simple dilution and protein precipitation step. The supernatant is then injected into an HPLC system for chromatographic separation, followed by detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. An isotopically labeled internal standard is used to ensure accuracy and precision.

2. Materials and Reagents

  • This compound potassium salt (analytical standard)

  • Phenyl-d5 sulfate potassium salt (internal standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human urine (for calibration standards and quality controls)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • HPLC vials

3. Instrumentation

  • HPLC system (e.g., Agilent 1260 Infinity II or equivalent)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex Triple Quad™ 5500 or equivalent)

  • Analytical column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)

4. Procedure

4.1. Preparation of Standards and Quality Controls

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and phenyl-d5 sulfate in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 methanol:water to prepare a series of working standard solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Internal Standard Working Solution (10 µg/mL): Dilute the phenyl-d5 sulfate stock solution with 50:50 methanol:water.

  • Calibration Standards and Quality Controls (QCs): Spike appropriate amounts of the working standard solutions into drug-free human urine to prepare calibration standards and QCs at low, medium, and high concentrations.

4.2. Sample Preparation

  • Thaw urine samples to room temperature and vortex to mix.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet any precipitates.

  • In a microcentrifuge tube, combine 50 µL of urine supernatant with 200 µL of acetonitrile containing the internal standard (final concentration of 1 µg/mL phenyl-d5 sulfate).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

4.3. HPLC-MS/MS Analysis

  • HPLC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • MS/MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • MRM Transitions:

      • This compound: Q1 m/z 173.0 -> Q3 m/z 93.0

      • Phenyl-d5 sulfate (Internal Standard): Q1 m/z 178.0 -> Q3 m/z 98.0

    • Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) for maximum sensitivity.

4.4. Data Analysis

  • Quantify the concentration of this compound in the samples by constructing a calibration curve of the peak area ratio (analyte/internal standard) versus the nominal concentration of the calibration standards.

  • Apply a linear regression model with a 1/x weighting to the calibration curve.

Visualizations

Signaling Pathways and Experimental Workflows

Phenyl_Sulfate_Pathophysiology cluster_cellular Endothelial & Renal Cells cluster_outcomes Pathophysiological Outcomes PS Elevated this compound (in CKD) ROS Increased Reactive Oxygen Species (ROS) PS->ROS Induces Inflammation Pro-inflammatory Signaling (NF-κB) PS->Inflammation Activates NO_Bioavailability Decreased Nitric Oxide (NO) Bioavailability ROS->NO_Bioavailability Quenches NO Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Endo_Dysfunction Endothelial Dysfunction Inflammation->Endo_Dysfunction NO_Bioavailability->Endo_Dysfunction CVD Cardiovascular Disease Progression Endo_Dysfunction->CVD Renal_Fibrosis Renal Fibrosis Oxidative_Stress->Renal_Fibrosis Renal_Fibrosis->CVD

Figure 2: Experimental workflow for urinary this compound measurement.

Figure 3: Role of this compound in cardiovascular and renal pathophysiology.

References

Application Notes and Protocols for Phenyl Sulfate Administration in Diabetic Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the effects of phenyl sulfate (B86663) in diabetic mouse models. Phenyl sulfate, a gut microbiota-derived metabolite, has been identified as a key contributor to the pathogenesis of diabetic kidney disease (DKD).[1][2][3][4] Understanding its mechanisms of action is crucial for the development of novel therapeutic strategies.

Introduction

Diabetic kidney disease is a major microvascular complication of diabetes and a leading cause of end-stage renal disease.[1][2][3][4][5] Recent research has highlighted the role of gut microbiome-derived metabolites in the progression of DKD. This compound is formed in the liver from phenol, which is synthesized from dietary tyrosine by the gut bacterial enzyme tyrosine phenol-lyase (TPL).[1][5][6][7][8] In diabetic conditions, increased levels of this compound have been shown to induce albuminuria and podocyte damage, contributing to kidney injury.[1][2][3][4][5]

These protocols detail the induction of diabetes in mice, the administration of this compound, and methods for assessing the subsequent renal injury.

Data Presentation

This compound Dosage and Plasma Concentrations
ParameterValueMouse ModelReference
Oral Administration Dose50 mg/kgdb/db mice[1]
Basal Plasma this compound3.06 ± 2.63 µMdb/db mice[1]
Plasma this compound (1h post-administration)64.53 ± 5.87 µMdb/db mice[1]
Common Models for Diabetes Induction
MethodAgentDosageRouteNotesReferences
Chemically-InducedStreptozotocin (STZ)150-200 mg/kg (single dose)Intraperitoneal (IP)A widely used method to induce Type 1 diabetes by destroying pancreatic β-cells.[9][10][11]
Chemically-InducedStreptozotocin (STZ)40-60 mg/kg (multiple low doses)Intraperitoneal (IP)Induces a more gradual onset of diabetes.[9]
Chemically-InducedStreptozotocin (STZ) + NicotinamideSTZ: 45 mg/kg, Nicotinamide: 110 mg/kgIntraperitoneal (IP)Nicotinamide offers partial protection to β-cells, resulting in a model that can mimic aspects of Type 2 diabetes.[12]
Geneticdb/db miceN/AN/AA model of Type 2 diabetes characterized by obesity and insulin (B600854) resistance due to a mutation in the leptin receptor gene.[1]

Experimental Protocols

Protocol for Induction of Diabetes Mellitus

3.1.1. Streptozotocin (STZ)-Induced Diabetes (Single High Dose)

  • Animal Preparation: Use male mice aged 6-8 weeks. House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Fasting: Fast the mice for 4-6 hours before STZ injection.

  • STZ Preparation: Prepare a fresh solution of STZ in cold 0.1 M citrate (B86180) buffer (pH 4.5) immediately before use. Protect the solution from light.

  • STZ Administration: Inject a single intraperitoneal (IP) dose of STZ at 150 mg/kg body weight.[9]

  • Post-Injection Care: To prevent STZ-induced hypoglycemia, replace the drinking water with a 5% glucose solution for the first 24 hours after injection.[12]

  • Diabetes Confirmation: Measure blood glucose levels from the tail vein 72 hours after STZ injection. Mice with non-fasting blood glucose levels ≥ 250 mg/dL are considered diabetic and can be used for subsequent experiments.[12]

3.1.2. db/db Mouse Model

The db/db mouse is a genetic model of type 2 diabetes and does not require an induction protocol. These mice develop hyperglycemia and other diabetic complications spontaneously.

Protocol for this compound Administration
  • Animal Selection: Use diabetic mice (either STZ-induced or db/db) and age-matched non-diabetic control mice.

  • This compound Preparation: Dissolve this compound in sterile water or saline to the desired concentration.

  • Oral Administration: Administer this compound orally to the diabetic mice at a dose of 50 mg/kg body weight.[1] Administer the vehicle (water or saline) to the control groups.

  • Frequency of Administration: The frequency and duration of administration will depend on the specific experimental design. For acute studies, a single dose may be sufficient. For chronic studies, daily administration may be required.

Protocol for Assessment of Albuminuria
  • Urine Collection: Place mice in metabolic cages for 24-hour urine collection. Ensure the mice have free access to water during this period.

  • Sample Processing: Centrifuge the collected urine to remove any debris. Store the supernatant at -80°C until analysis.

  • Albumin Measurement: Measure the urinary albumin concentration using a mouse albumin-specific ELISA kit according to the manufacturer's instructions.

  • Creatinine (B1669602) Measurement: Measure the urinary creatinine concentration using a commercially available creatinine assay kit.

  • Data Analysis: Express the urinary albumin excretion as the ratio of albumin to creatinine (ACR) to normalize for variations in urine volume.

Visualizations

Signaling Pathway of this compound in Diabetic Kidney Disease

Phenyl_Sulfate_Pathway cluster_gut Gut Lumen cluster_liver Liver cluster_kidney Kidney (Podocyte) Tyrosine Dietary Tyrosine TPL Tyrosine Phenol-Lyase (TPL) (Bacterial Enzyme) Tyrosine->TPL Phenol Phenol TPL->Phenol Sulfotransferase Sulfotransferase Phenol_abs Absorbed Phenol Phenol->Phenol_abs Absorption PhenylSulfate This compound Sulfotransferase->PhenylSulfate MitochondrialDysfunction Mitochondrial Dysfunction & Reactive Oxygen Species (ROS) PhenylSulfate->MitochondrialDysfunction Increased Levels NLRP3 NLRP3 Inflammasome Activation & Pyroptosis PhenylSulfate->NLRP3 Increased Levels Phenol_abs->Sulfotransferase PodocyteDamage Podocyte Damage MitochondrialDysfunction->PodocyteDamage NLRP3->PodocyteDamage Albuminuria Albuminuria PodocyteDamage->Albuminuria

Caption: this compound formation and its pathogenic role in DKD.

Experimental Workflow

Experimental_Workflow cluster_models 1. Select/Induce Diabetic Model cluster_treatment 2. This compound Administration cluster_assessment 3. Assess Kidney Injury Start Start STZ STZ-Induced Diabetes Start->STZ dbdb db/db Mice Start->dbdb PS_Group Diabetic + this compound (50 mg/kg, oral) STZ->PS_Group Vehicle_Group Diabetic + Vehicle STZ->Vehicle_Group Control_Group Non-Diabetic + Vehicle dbdb->PS_Group dbdb->Vehicle_Group Albuminuria Measure Albuminuria (ACR) PS_Group->Albuminuria Vehicle_Group->Albuminuria Control_Group->Albuminuria Histology Renal Histology (Fibrosis, Inflammation) Albuminuria->Histology Molecular Molecular Analysis (e.g., NLRP3, ROS) Histology->Molecular End Data Analysis & Conclusion Molecular->End

Caption: Workflow for studying this compound in diabetic mice.

References

Application Notes and Protocols for Phenyl Sulfate in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Phenyl Sulfate (B86663) - A Key Gut-Derived Uremic Toxin

Phenyl sulfate is a prominent metabolite increasingly recognized for its significant role in human health and disease. It is an organic compound belonging to the phenylsulfates class, characterized by a sulfate group conjugated to a phenyl group.[1] Primarily, it is not of direct dietary origin but is a product of the interplay between dietary components, the gut microbiome, and host metabolism.[1]

The biosynthesis of this compound begins with the microbial catabolism of dietary aromatic amino acids, particularly tyrosine, within the gut.[2] Bacteria possessing the enzyme tyrosine phenol-lyase convert tyrosine into phenol (B47542). This phenol is then absorbed into the bloodstream, transported to the liver, and detoxified via phase II metabolism, where the enzyme sulfotransferase 1A1 conjugates it with sulfate to form this compound.[1]

In healthy individuals, this compound is efficiently cleared by the kidneys.[3] However, in conditions like Chronic Kidney Disease (CKD) and Diabetic Kidney Disease (DKD), its clearance is impaired, leading to its accumulation in the bloodstream.[4][5] This accumulation classifies this compound as a protein-bound uremic toxin, which is poorly removed by conventional dialysis and is associated with disease progression.[4][6] Its rising concentration in metabolomics studies serves as a critical biomarker for kidney dysfunction and its associated pathologies, particularly cardiovascular complications and albuminuria.[7][8]

Biological Role and Applications

This compound in Disease Pathophysiology

Metabolomics profiling has identified this compound as a key player in the pathophysiology of kidney disease.

  • Uremic Toxin in Chronic Kidney Disease (CKD): As a protein-bound uremic solute, this compound accumulates in CKD patients.[4] Its accumulation is linked to increased oxidative stress, a hallmark of CKD progression.[6]

  • Driver of Diabetic Kidney Disease (DKD): Elevated plasma levels of this compound are strongly correlated with the progression of albuminuria in patients with DKD.[7][8] Experimental models have demonstrated that administration of this compound induces podocyte (kidney filter cell) damage and albuminuria, establishing a causative role in DKD pathology.[7][8]

  • Inducer of Oxidative Stress: The primary mechanism of this compound toxicity involves the induction of cellular oxidative stress. It has been shown to decrease the levels of glutathione (B108866) (GSH), the most abundant endogenous antioxidant, rendering renal tubular cells and podocytes vulnerable to damage from reactive oxygen species (ROS).[4][8][9]

Applications in Research and Drug Development
  • Biomarker Discovery: Quantification of this compound in plasma or urine can serve as an early diagnostic or prognostic biomarker for the progression of DKD.[3][5][7]

  • Therapeutic Target: The metabolic pathway of this compound production is a potential therapeutic target. Inhibition of the bacterial enzyme tyrosine phenol-lyase has been shown to reduce albuminuria in animal models, suggesting that modulating the gut microbiome or inhibiting this enzyme could be a viable strategy for treating DKD.[7]

  • Preclinical Models: this compound is used in in vivo and in vitro models to simulate the uremic conditions of kidney disease and to test the efficacy of novel therapeutic agents.[10]

Signaling and Metabolic Pathways

Biosynthesis of this compound

The generation of this compound is a multi-step process involving both the gut microbiome and host enzymes. Dietary tyrosine is first converted to phenol by gut bacteria, which is then sulfated in the liver.

Diet Dietary Tyrosine Gut Gut Lumen Diet->Gut Ingestion Phenol Phenol Gut->Phenol Bacterial Tyrosine Phenol-lyase Bloodstream Portal Circulation Phenol->Bloodstream Absorption Liver Liver (Hepatocyte) Bloodstream->Liver PS This compound Liver->PS Sulfotransferase 1A1 (SULT1A1) Systemic Systemic Circulation PS->Systemic Kidney Kidney Systemic->Kidney Transport to Kidney for Excretion

Caption: Biosynthesis and metabolism of this compound.
Proposed Mechanism of Cellular Toxicity

This compound exerts its toxic effects primarily by disrupting the cellular redox balance, leading to oxidative stress and subsequent cell injury, particularly in renal cells.

PS This compound Cell Renal Cell (e.g., Podocyte) PS->Cell Enters Cell GSH Glutathione (GSH) Levels Decrease Cell->GSH ROS Reactive Oxygen Species (ROS) Increase Cell->ROS Stress Oxidative Stress GSH->Stress Leads to ROS->Stress Leads to Damage Cellular Damage (e.g., Podocyte Injury, Albuminuria) Stress->Damage Causes

Caption: this compound-induced cellular oxidative stress.

Quantitative Data Summary

The following tables summarize concentrations and doses of this compound reported in various experimental settings. These values can guide researchers in designing experiments and interpreting metabolomics data.

Table 1: this compound Concentrations in In Vitro Studies

Cell Type Concentration Range Observed Effect Reference(s)
Differentiated Podocytes 30 µM - 100 µM Cell toxicity and decreased glutathione levels. [8]
Porcine Renal Tubular Cells 200 µM - 10 mM Dose-dependent decrease in glutathione levels. [4]

| Bovine Serum Albumin (BSA) | 2 µM - 100 µM | Interaction and binding studies. |[11] |

Table 2: this compound Doses in In Vivo Animal Studies

Animal Model Administration Dose Observed Effect Reference(s)

| db/db Diabetic Mice | Oral Gavage | 50 mg/kg/day | Induced podocyte injury and albuminuria. |[10] |

Table 3: Representative this compound Concentrations in Human Plasma

Condition Typical Concentration Range (µM) Notes Reference(s)
Healthy Controls ~9 µM Represents baseline physiological levels. [12][13]
Chronic Kidney Disease (CKD) > 50 µM Levels increase with disease progression. [8][12][13]

| Diabetic Kidney Disease (DKD) | Elevated | Levels significantly correlate with albuminuria. |[7][8] |

Experimental Protocols

Accurate quantification of this compound is critical for its validation as a biomarker. The following protocols outline methods for its extraction and analysis from common biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for small molecule quantification.[14]

Overall Experimental Workflow

The process from sample collection to final data analysis follows a standardized workflow to ensure reproducibility and accuracy.

cluster_prep Collect Sample Collection (Plasma, Serum, or Urine) Prep Sample Preparation Collect->Prep Plasma Plasma/Serum: Protein Precipitation Urine Urine: Dilution LCMS LC-MS/MS Analysis Data Data Processing LCMS->Data Peak Integration Quant Quantification & Analysis Data->Quant Calibration Curve Plasma->LCMS Urine->LCMS

Caption: General workflow for this compound quantification.
Protocol 1: Extraction from Plasma or Serum via Protein Precipitation

This protocol is designed to efficiently remove proteins, which can interfere with LC-MS/MS analysis and damage analytical columns.[15]

Materials:

  • Plasma/Serum samples (stored at -80°C)

  • Ice-cold Acetonitrile (B52724) (ACN), LC-MS grade

  • Internal Standard (IS) solution (e.g., deuterated this compound-d5)

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge (capable of >14,000 x g and 4°C)

  • Syringe filters (0.2 µm) or filter plates

  • LC-MS vials

Procedure:

  • Thaw Samples: Thaw frozen plasma/serum samples on ice. Vortex briefly to ensure homogeneity.[16]

  • Aliquot Sample: In a pre-labeled 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.

  • Add Internal Standard: Spike the sample with 10 µL of IS solution to correct for extraction variability.

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to the tube (for a 3:1 solvent-to-sample ratio). A higher ratio (e.g., 8:1) can also be used for more thorough precipitation.[17][18][19]

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete mixing and protein denaturation.

  • Incubate: Incubate the tubes at 4°C for 30 minutes to enhance protein precipitation.[18]

  • Centrifuge: Centrifuge the tubes at 14,000-20,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[18]

  • Collect Supernatant: Carefully transfer the supernatant to a new tube or the well of a filter plate, being cautious not to disturb the protein pellet.

  • Filter: Filter the supernatant through a 0.2 µm syringe filter or by using a filter plate to remove any remaining particulates.[16]

  • Transfer to Vial: Transfer the final filtered extract into an LC-MS vial for analysis. If high solvent content is incompatible with the initial mobile phase, the sample can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.[20]

Protocol 2: Extraction from Urine

Urine typically has a much lower protein concentration than plasma, so a simple "dilute and shoot" method is often sufficient.

Materials:

  • Urine samples (stored at -80°C)

  • LC-MS grade water

  • Internal Standard (IS) solution (e.g., deuterated this compound-d5)

  • Microcentrifuge tubes or 96-well plates

  • LC-MS vials

Procedure:

  • Thaw Samples: Thaw frozen urine samples on ice or at room temperature.

  • Centrifuge: Centrifuge the urine at ~2,000 x g for 5 minutes to pellet any sediment or cells.

  • Dilute: In a new tube or well, combine 50 µL of the urine supernatant with 440 µL of LC-MS grade water and 10 µL of IS solution for a 1:10 dilution. The dilution factor can be adjusted based on expected analyte concentration.

  • Vortex: Vortex the mixture thoroughly.

  • Transfer to Vial: Transfer the diluted sample directly into an LC-MS vial for analysis.

Protocol 3: Quantification by LC-MS/MS

This protocol provides typical parameters for a reversed-phase LC-MS/MS method suitable for this compound. Parameters should be optimized for the specific instrumentation used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

Parameter Recommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, <2.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 2 - 5 µL
Column Temperature 40 °C

| Gradient | Start at 5% B, ramp to 95% B, hold, then re-equilibrate. (Optimize for separation) |

MS/MS Parameters:

Parameter Recommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage Optimize for instrument (e.g., -3.0 to -4.5 kV)
Gas Temperature Optimize for instrument (e.g., 300-350 °C)

| Gas Flow | Optimize for instrument |

MRM Transitions for this compound (C₆H₅O₄S⁻, MW: 173.00 Da for [M-H]⁻):

  • Precursor Ion (Q1): m/z 173.0

  • Product Ion (Q3) for Quantifier: m/z 93.0 (loss of SO₃)

  • Product Ion (Q3) for Qualifier: m/z 80.0 (loss of HSO₃) (Note: These transitions are theoretical. The optimal product ions and collision energies must be determined empirically by infusing a pure standard of this compound.)[21]

Data Analysis:

  • Calibration Curve: Prepare a set of calibration standards of known this compound concentrations in a surrogate matrix (e.g., charcoal-stripped plasma or water).

  • Quantification: Plot the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Use the resulting regression curve to determine the concentration of this compound in the unknown samples.[22]

References

Solid-Phase Extraction Method for Phenyl Sulfate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl sulfate (B86663) is a gut-derived uremic toxin that accumulates in the systemic circulation of patients with chronic kidney disease (CKD). Elevated levels of phenyl sulfate have been associated with the progression of CKD and cardiovascular complications. Accurate and reliable quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for clinical research and drug development. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced matrix effects, and the potential for automation.

This application note provides a detailed protocol for the solid-phase extraction of this compound from human plasma/serum and urine using a hydrophilic-lipophilic balanced (HLB) sorbent. The subsequent analysis is typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Sample Pre-treatment

Proper sample pre-treatment is critical to disrupt protein binding and release conjugated forms of this compound, ensuring accurate quantification.

a) Human Plasma/Serum:

Protein precipitation is a common and effective method for pre-treating plasma and serum samples.

  • Materials:

    • Human plasma or serum sample

    • Internal standard (e.g., deuterated this compound)

    • Acetonitrile (B52724) (ACN), ice-cold

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Thaw frozen plasma or serum samples at room temperature.

    • To 100 µL of the sample, add an appropriate amount of internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant for SPE.

b) Human Urine:

This compound in urine is often present as a conjugate. Enzymatic hydrolysis is recommended to cleave these conjugates.

  • Materials:

    • Human urine sample

    • Internal standard (e.g., deuterated this compound)

    • β-glucuronidase/arylsulfatase (from Helix pomatia)

    • Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)

    • Vortex mixer

    • Incubator or water bath

  • Procedure:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the urine sample to remove any particulate matter.

    • To a 1 mL aliquot of the urine supernatant, add the internal standard.

    • Add sodium acetate buffer to adjust the pH to 5.0.

    • Add β-glucuronidase/arylsulfatase solution.

    • Incubate the mixture at 37°C for at least 4 hours (or overnight).

    • After incubation, the sample is ready for SPE.

Solid-Phase Extraction (SPE) Protocol

A generic SPE protocol using a hydrophilic-lipophilic balanced (HLB) cartridge is described below. This protocol is a good starting point and may require optimization for specific applications.

  • Materials:

    • HLB SPE cartridge (e.g., 60 mg, 3 mL)

    • Methanol (B129727) (HPLC grade)

    • Ultrapure water

    • 5% Methanol in water (v/v)

    • Acetonitrile (HPLC grade)

    • SPE manifold

    • Nitrogen evaporator

  • Procedure:

    • Conditioning: Condition the HLB SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.[1]

    • Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).[1]

    • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.[1]

    • Elution: Elute the analyte with 3 mL of acetonitrile.[1]

    • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

The following tables summarize the expected quantitative performance of this SPE method for this compound, based on typical results for structurally similar uremic toxins. Disclaimer: The following data is representative and should be confirmed through in-house validation.

Table 1: Expected Recovery of this compound

AnalyteMatrixSpiking LevelExpected Recovery (%)
This compoundPlasmaLow QC85 - 115
This compoundPlasmaMedium QC85 - 115
This compoundPlasmaHigh QC85 - 115
This compoundUrineLow QC80 - 120
This compoundUrineMedium QC80 - 120
This compoundUrineHigh QC80 - 120

Table 2: Expected Matrix Effect for this compound Analysis

AnalyteMatrixSpiking LevelExpected Matrix Effect (%)
This compoundPlasmaLow QC85 - 115
This compoundPlasmaHigh QC85 - 115
This compoundUrineLow QC80 - 120
This compoundUrineHigh QC80 - 120

Table 3: Expected Precision and Accuracy

QC LevelExpected Intra-day Precision (%CV)Expected Inter-day Precision (%CV)Expected Accuracy (% bias)
LLOQ< 20< 20± 20
Low QC< 15< 15± 15
Medium QC< 15< 15± 15
High QC< 15< 15± 15

Visualizations

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Biological Sample (Plasma/Serum or Urine) Pretreat Protein Precipitation (Plasma/Serum) or Enzymatic Hydrolysis (Urine) Sample->Pretreat Load 2. Load Sample Pretreat->Load Condition 1. Condition Cartridge (Methanol, Water) Condition->Load Wash 3. Wash (5% Methanol/Water) Load->Wash Elute 4. Elute (Acetonitrile) Wash->Elute Drydown 5. Evaporate Eluate Elute->Drydown Reconstitute 6. Reconstitute Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for the solid-phase extraction of this compound.

Logical_Relationship cluster_inputs Inputs cluster_process Core Process cluster_outcomes Key Outcomes Goal Accurate Quantification of this compound Matrix Biological Matrix (Plasma, Serum, Urine) Analyte This compound (Free and Conjugated) Pretreatment Sample Pre-treatment Matrix->Pretreatment Analyte->Pretreatment SPE Solid-Phase Extraction Pretreatment->SPE Analysis LC-MS/MS SPE->Analysis Recovery High Analyte Recovery Analysis->Recovery MatrixEffect Reduced Matrix Effects Analysis->MatrixEffect Sensitivity High Sensitivity & Specificity Analysis->Sensitivity Recovery->Goal MatrixEffect->Goal Sensitivity->Goal

Caption: Logical relationship for this compound analysis using SPE-LC-MS/MS.

References

Application Note: Quantitative Analysis of Phenyl Sulfate in Biological Matrices by GC-MS Following Hydrolysis and Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Phenyl sulfate (B86663) is a key metabolite of phenol (B47542) and other aromatic compounds, playing a significant role in toxicology and drug metabolism studies. Direct analysis of phenyl sulfate by Gas Chromatography-Mass Spectrometry (GC-MS) is unfeasible due to its high polarity, low volatility, and thermal instability.[1][2] To overcome these challenges, a robust analytical method involving enzymatic hydrolysis followed by chemical derivatization is required. This application note provides a detailed protocol for the quantification of this compound by converting it to phenol, which is then derivatized to a volatile and thermally stable compound suitable for GC-MS analysis. Two common derivatization techniques, silylation and acetylation, are presented.[1][3]

Principle The analytical strategy involves two key steps. First, the sulfate conjugate is cleaved from this compound using an arylsulfatase enzyme, yielding the parent phenol.[1][3][4] This enzymatic hydrolysis is performed under mild conditions to prevent analyte degradation.[1] Second, the hydroxyl group of the resulting phenol is chemically modified through derivatization. This process replaces the active polar hydrogen with a non-polar group, significantly increasing the analyte's volatility and thermal stability, making it amenable to GC-MS analysis.[2][3]

Experimental Protocols

This section details the complete workflow from sample preparation to derivatization. Silylation is presented as the primary protocol, with acetylation offered as a robust alternative.

Protocol 1: Enzymatic Hydrolysis and Silylation

Silylation replaces the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (B98337) (TMS) group, creating a more volatile and less polar derivative.[2][3] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent.[1]

Materials and Reagents

  • Biological sample (e.g., plasma, urine)

  • This compound standard

  • Internal Standard (e.g., deuterated phenol)

  • Arylsulfatase from Helix pomatia

  • Phosphate or Acetate (B1210297) Buffer (pH 5.0)

  • Ethyl acetate (HPLC grade)

  • Anhydrous Sodium Sulfate

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous) or other suitable solvent (e.g., acetonitrile)

  • GC vials with inserts

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Step-by-Step Procedure

  • Sample Preparation and Extraction:

    • To 1 mL of sample (e.g., urine, plasma), add a known amount of internal standard.

    • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix. For LLE, acidify the sample and extract with a water-immiscible organic solvent like ethyl acetate.[5][6]

    • Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen.

  • Enzymatic Hydrolysis:

    • Reconstitute the dried extract in 1 mL of pH 5.0 buffer.

    • Add a sufficient activity of arylsulfatase (e.g., 100 units).

    • Incubate the mixture at 37°C for 12-24 hours to ensure complete hydrolysis.

    • After incubation, stop the reaction by adding 100 µL of 1 M HCl.

    • Re-extract the resulting phenol with 2 mL of ethyl acetate.

    • Transfer the organic layer to a clean tube, dry it with anhydrous sodium sulfate, and evaporate to complete dryness.

  • Silylation Derivatization:

    • To the dried residue, add 100 µL of anhydrous pyridine (or acetonitrile) to ensure dissolution.

    • Add 100 µL of BSTFA + 1% TMCS.[1]

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70-80°C for 30-60 minutes in a heating block.[1] Reaction time and temperature may require optimization for specific matrices.[1]

    • Cool the vial to room temperature. The sample is now ready for GC-MS injection.

Alternative Protocol: Acetylation

Acetylation converts the phenol into a more volatile acetate ester using acetic anhydride.[1] This method is a cost-effective alternative, though it may be less effective for sterically hindered phenols.[1]

Procedure Summary

  • Follow steps 1 (Sample Preparation) and 2 (Enzymatic Hydrolysis) as described above.

  • To the dried residue from the hydrolysis step, add 100 µL of pyridine and 200 µL of acetic anhydride.[1]

  • Cap the vial tightly and vortex for 1 minute.

  • Allow the reaction to proceed at room temperature for 15-30 minutes. Gentle heating (e.g., 60°C) may be required for some samples.

  • Quench the reaction by adding 1 mL of saturated sodium bicarbonate solution.

  • Extract the acetylated phenol with 1 mL of an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Vortex, centrifuge to separate the layers, and transfer the organic layer to a GC vial for analysis.[1]

Visualizations

G

Caption: Experimental workflow for this compound analysis.

G PS This compound (Non-volatile) Phenol Phenol PS->Phenol  Hydrolysis  (Arylsulfatase) DP Derivatized Phenol (Volatile, Thermally Stable) Phenol->DP  Derivatization  (e.g., Silylation)

Caption: Chemical conversion pathway for analysis.

Data Presentation

The following tables summarize typical instrument conditions and expected performance metrics for the GC-MS analysis of derivatized phenols. These parameters should be optimized for the specific instrument and application.

Table 1: Typical GC-MS Instrument Parameters

Parameter Setting
GC System Agilent 6890N or equivalent[7]
Mass Spectrometer Agilent 5975C MSD or equivalent[7]
Injection Mode 1 µL Splitless[7]
Injector Temp. 250 - 275°C[8][9]
Column DB-5ms, HP-5ms, or Rxi®-5sil MS (30 m x 0.25 mm x 0.25 µm)[9][10]
Carrier Gas Helium at 1.0 - 1.5 mL/min (constant flow)[7][9]
Oven Program Initial 40-80°C, hold 2-6 min, ramp 8-10°C/min to 260-300°C, hold 5-10 min[7][9][10]
MS Transfer Line 280 - 300°C[9]
Ionization Mode Electron Ionization (EI) at 70 eV[10]

| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification[10] |

Table 2: Summary of Analytical Performance Data for Related Phenolic Compounds

Analyte Group Derivatization Method Matrix LOD / LOQ Recovery (%) Reference
Phenols Acetylation Water 0.06 - 0.12 µg/L (LOD) 87 - 111 [11]
Phenols Silylation (MSTFA) Wastewater 0.1 - 1.3 µg/L (LOD) -
Phenylphenols Silylation (BSTFA) Seafood 0.5 - 20.0 ng/kg (LOD) 84 - 105

| Phenol | Acetylation | Fish Tissue | 10 µg/kg (LOQ) | 83 - 103 |[6] |

Conclusion The protocol described provides a reliable and effective method for the quantitative analysis of this compound in complex biological matrices using GC-MS. The essential two-step process of enzymatic hydrolysis followed by chemical derivatization (silylation or acetylation) successfully converts the non-volatile this compound into a form suitable for gas chromatography. By using an appropriate internal standard and optimizing instrument parameters, this method can achieve the low detection limits and high accuracy required for metabolic and toxicological research.

References

Application Notes and Protocols for High-Throughput Screening of Phenyl Sulfate Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl sulfate (B86663) is a gut-derived uremic toxin that accumulates in the body, particularly in patients with chronic kidney disease (CKD). It is formed from the breakdown of dietary tyrosine by intestinal microbes, followed by sulfation in the liver.[1] Elevated levels of phenyl sulfate are associated with the progression of kidney disease and cardiovascular complications.[2][3] The primary mechanism of this compound toxicity involves the induction of oxidative stress through the generation of reactive oxygen species (ROS) and the depletion of intracellular antioxidants, such as glutathione (B108866).[3][4][5] This application note provides a comprehensive guide to utilizing high-throughput screening (HTS) methodologies to assess the toxic effects of this compound and to identify potential therapeutic interventions.

Key Mechanisms of this compound Toxicity

This compound exerts its toxic effects on various cell types, including renal tubular cells, podocytes, and endothelial cells, primarily through the induction of oxidative stress.[3][4][6] This leads to a cascade of downstream cellular events, including inflammation, apoptosis, and cellular dysfunction.

  • Induction of Reactive Oxygen Species (ROS): this compound treatment has been shown to increase the intracellular production of ROS, leading to oxidative damage to cellular components.[3]

  • Depletion of Glutathione (GSH): this compound decreases the levels of glutathione, a critical intracellular antioxidant, rendering cells more susceptible to oxidative damage.[4]

  • Activation of Pro-inflammatory Signaling: The increase in oxidative stress can activate pro-inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB), leading to the expression of inflammatory cytokines.[5][7][8]

  • Activation of Stress-Activated Protein Kinases (SAPKs): Oxidative stress can also activate MAPK signaling pathways, including p38 MAPK and JNK, which are involved in apoptosis and inflammatory responses.[7][9]

  • Induction of Apoptosis: Sustained cellular stress and damage can ultimately lead to programmed cell death, or apoptosis.

Data Presentation

The following tables summarize quantitative data on the toxic effects of this compound on various cell types.

Table 1: Effect of this compound on Cell Viability

Cell TypeAssayThis compound ConcentrationIncubation Time% Viability Reduction (relative to control)Reference
Porcine Renal Tubular CellsCell Counting Kit-80.5 mmol/L24 hoursNot specified, but sensitized to H₂O₂-induced death[4]
Porcine Renal Tubular CellsCell Counting Kit-82 mmol/L24 hoursNot specified, but sensitized to H₂O₂-induced death[4]
Porcine Renal Tubular CellsCell Counting Kit-85 mmol/L24 hoursNot specified, but sensitized to H₂O₂-induced death[4]
Porcine Renal Tubular CellsCell Counting Kit-810 mmol/L24 hoursNot specified, but sensitized to H₂O₂-induced death[4]
Human Urinary Podocyte-like Epithelial Cells (HUPECs)Cell Survival Analysis30 µMNot specifiedToxic effects observed[2]
Human Urinary Podocyte-like Epithelial Cells (HUPECs)Cell Survival Analysis100 µMNot specifiedSignificant cell toxicity[2]

Table 2: Effect of this compound on Glutathione (GSH) Levels

Cell TypeThis compound ConcentrationIncubation Time% GSH Reduction (relative to control)Reference
Porcine Renal Tubular Cells0.2 mmol/L24 hoursSignificant decrease[4]
Porcine Renal Tubular Cells0.5 mmol/L24 hoursDose-dependent decrease[4]
Porcine Renal Tubular Cells2 mmol/L24 hoursDose-dependent decrease[4]
Porcine Renal Tubular Cells5 mmol/L24 hoursDose-dependent decrease[4]
Porcine Renal Tubular Cells10 mmol/L24 hoursDose-dependent decrease[4]
Human Urinary Podocyte-like Epithelial Cells (HUPECs)30 µMNot specifiedDecreased[2]
Human Urinary Podocyte-like Epithelial Cells (HUPECs)100 µMNot specifiedSignificant decrease[2]

Mandatory Visualization

Phenyl_Sulfate_Formation Tyrosine Dietary Tyrosine GutMicrobiota Gut Microbiota (Tyrosine Phenol-Lyase) Tyrosine->GutMicrobiota Phenol (B47542) Phenol Liver Liver (Sulfotransferase 1A1) Phenol->Liver Absorption PhenylSulfate This compound GutMicrobiota->Phenol Metabolism Liver->PhenylSulfate Sulfation

Formation of this compound from Dietary Tyrosine.

Phenyl_Sulfate_Toxicity_Pathway cluster_Cell Target Cell (e.g., Renal, Endothelial) PhenylSulfate This compound ROS ↑ Reactive Oxygen Species (ROS) PhenylSulfate->ROS GSH ↓ Glutathione (GSH) PhenylSulfate->GSH OxidativeStress Oxidative Stress ROS->OxidativeStress GSH->OxidativeStress MAPK MAPK Activation (p38, JNK) OxidativeStress->MAPK NFkB NF-κB Activation OxidativeStress->NFkB Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Inflammation CellDysfunction Cellular Dysfunction Inflammation->CellDysfunction Apoptosis->CellDysfunction

This compound Cellular Toxicity Signaling Pathway.

HTS_Workflow cluster_Workflow High-Throughput Screening Workflow for this compound Toxicity cluster_Assays 4. Perform Multiplexed Assays PlateCells 1. Plate Cells in Microtiter Plates (e.g., 96- or 384-well) AddCompounds 2. Add this compound & Test Compounds PlateCells->AddCompounds Incubate 3. Incubate for Defined Period AddCompounds->Incubate Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Incubate->Cytotoxicity ROS ROS Assay (e.g., DCFDA, DHE) Incubate->ROS GSH GSH Assay Incubate->GSH Apoptosis Apoptosis Assay (e.g., Caspase-3/7) Incubate->Apoptosis DataAcquisition 5. Data Acquisition (Plate Reader) Cytotoxicity->DataAcquisition ROS->DataAcquisition GSH->DataAcquisition Apoptosis->DataAcquisition DataAnalysis 6. Data Analysis & Hit Identification DataAcquisition->DataAnalysis

High-Throughput Screening Experimental Workflow.

Experimental Protocols

The following are detailed protocols for key experiments that can be adapted for a high-throughput screening format to assess this compound toxicity.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for assessing the effect of this compound on cell viability in a 96-well plate format.

Materials:

  • Renal proximal tubule epithelial cells (e.g., HK-2), human umbilical vein endothelial cells (HUVECs), or other relevant cell line

  • Complete cell culture medium

  • This compound (stock solution prepared in sterile water or culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)

  • 96-well clear flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (no cells) as a blank and wells with cells in medium without this compound as a vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels in a 96-well plate format.

Materials:

  • Relevant cell line

  • Complete cell culture medium (phenol red-free recommended)

  • This compound

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Positive control for ROS induction (e.g., H₂O₂)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound in phenol red-free medium for the desired time (e.g., 1-24 hours). Include a vehicle control and a positive control (e.g., 100 µM H₂O₂ for 30-60 minutes).

  • Probe Loading: Remove the treatment medium and wash the cells once with warm HBSS. Add 100 µL of 10-20 µM DCFH-DA in HBSS to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.

  • Fluorescence Measurement: After incubation, wash the cells once with HBSS to remove excess probe. Add 100 µL of HBSS to each well. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence from all readings. Express the ROS levels as a fold change relative to the vehicle control.

Protocol 3: Glutathione (GSH) Depletion Assay

This protocol describes a colorimetric assay to measure total glutathione levels in a 96-well format.

Materials:

  • Relevant cell line

  • This compound

  • Reagents for a commercial glutathione assay kit (typically includes a sulfosalicylic acid solution for deproteination, glutathione reductase, DTNB [5,5'-dithio-bis(2-nitrobenzoic acid)], and NADPH)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.

  • Cell Lysis and Deproteination: After treatment, wash the cells with cold PBS. Lyse the cells and deproteinate the samples according to the instructions of the chosen commercial glutathione assay kit. This typically involves adding a sulfosalicylic acid solution and centrifuging to pellet the precipitated proteins.

  • Assay Reaction: Transfer the supernatant containing the glutathione to a new 96-well plate. Add the assay reagents (glutathione reductase, DTNB, and NADPH) as per the kit's protocol.

  • Absorbance Measurement: The reaction of DTNB with GSH produces a yellow-colored product. Measure the absorbance at the recommended wavelength (typically around 412 nm) over time (kinetic assay) or at a single endpoint using a microplate reader.

  • Data Analysis: Calculate the glutathione concentration in each sample based on a standard curve generated with known concentrations of GSH. Express the results as a percentage of the vehicle control.

Protocol 4: Apoptosis Assessment using Caspase-3/7 Assay

This protocol utilizes a luminescent-based assay to measure the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Relevant cell line

  • This compound

  • Commercial luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer-capable microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells into a 96-well white, clear-bottom plate and treat with this compound as described in Protocol 1. Include a known apoptosis-inducing agent as a positive control.

  • Assay Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add the caspase-3/7 reagent (prepared according to the manufacturer's instructions) to each well in a volume equal to the culture medium volume.

  • Incubation: Incubate the plate at room temperature for 1-2 hours in the dark to allow for cell lysis and the luminescent reaction to stabilize.

  • Luminescence Measurement: Measure the luminescence of each well using a microplate reader.

  • Data Analysis: Subtract the background luminescence from all readings. Express the caspase-3/7 activity as a fold change relative to the vehicle control.

Conclusion

The provided application notes and protocols offer a robust framework for the high-throughput screening of this compound toxicity. By employing a multi-parametric approach that assesses cytotoxicity, oxidative stress, and apoptosis, researchers can gain valuable insights into the mechanisms of this compound-induced cellular injury. This information is critical for identifying and validating potential therapeutic targets to mitigate the adverse effects of this uremic toxin. The use of automated liquid handling and high-content imaging can further enhance the throughput and data quality of these screening campaigns, accelerating the discovery of novel treatments for CKD and related complications.

References

Application Notes and Protocols for the Quantification of Phenyl Sulfate in Fecal Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl sulfate (B86663) is a microbial-derived metabolite that has garnered significant attention as a uremic toxin and a potential biomarker for several disease states, notably diabetic kidney disease.[1][2][3] It is synthesized in the liver from phenol (B47542), which itself is a product of dietary tyrosine metabolism by the gut microbiota.[4] Given the direct link to gut microbial activity, the quantification of phenyl sulfate in fecal samples offers a non-invasive approach to investigate the metabolic interplay between the host and the microbiome, and its implications for health and disease. These application notes provide detailed protocols for the extraction and quantification of this compound from fecal samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of this compound Formation

The generation of this compound is a multi-step process involving both the gut microbiota and host metabolism. Dietary tyrosine is first converted to phenol by bacterial enzymes, primarily tyrosine phenol-lyase. Phenol is then absorbed into the bloodstream and subsequently sulfated in the liver to form this compound, which is then distributed throughout the body and excreted.

Tyrosine Dietary Tyrosine Gut_Microbiota Gut Microbiota (Tyrosine Phenol-lyase) Tyrosine->Gut_Microbiota Phenol Phenol Liver Liver (Sulfotransferase) Phenol->Liver Absorption Phenyl_Sulfate This compound Gut_Microbiota->Phenol Metabolism Liver->Phenyl_Sulfate Sulfation

Caption: Biosynthesis of this compound.

Experimental Protocols

Fecal Sample Homogenization and Extraction

This protocol is a composite of best practices for fecal metabolomics.[5][6] The goal is to efficiently extract this compound from a complex matrix while minimizing degradation.

Materials:

  • Frozen fecal samples

  • Methanol (B129727) (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Internal Standard (IS): Phenyl-d5 sulfate (or other suitable stable isotope-labeled standard)

  • Bead-beating tubes with ceramic beads

  • Homogenizer (e.g., Bead Ruptor, FastPrep)

  • Refrigerated centrifuge

  • Vortex mixer

  • Pipettes and sterile filter tips

  • 2 mL microcentrifuge tubes

Procedure:

  • Pre-cool all tubes and solutions on ice.

  • Weigh approximately 50 mg of frozen fecal sample into a pre-weighed bead-beating tube.

  • Add 1 mL of cold methanol containing the internal standard (e.g., 100 ng/mL Phenyl-d5 sulfate). The use of a stable isotope-labeled internal standard is crucial to correct for matrix effects and variations in extraction efficiency and instrument response.[3][7][8][9]

  • Homogenize the sample using a bead beater for 5 minutes at a high setting.

  • Vortex the homogenate for 1 minute.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new 2 mL microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 200 µL of 50:50 methanol:water.

  • Vortex for 1 minute to ensure complete dissolution.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any remaining particulates.

  • Transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Quantification of this compound

This method utilizes a reverse-phase liquid chromatography separation coupled with tandem mass spectrometry for sensitive and specific quantification.

Instrumentation and Conditions:

ParameterSetting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Ion Source Temperature 350°C
Capillary Voltage -3.0 kV
MRM Transitions This compound: Precursor ion (m/z) 173 -> Product ion (m/z) 93 (Loss of SO3) Phenyl-d5 Sulfate (IS): Precursor ion (m/z) 178 -> Product ion (m/z) 98
Collision Energy Optimized for the specific instrument, typically in the range of -20 to -40 eV.
Dwell Time 100 ms

Data Presentation

While direct quantification of this compound in human fecal samples is not widely reported in the literature, data on its precursor, phenol, can provide an estimate of the expected concentration range.

AnalyteMatrixApproximate Concentration (Mean)MethodReference
PhenolHuman Feces1 µg/gHPLC with fluorescence detection[5][10]
This compoundHuman Plasma (Healthy)~1-5 µMLC-MS/MS[11][12]
This compoundHuman Plasma (Diabetic Kidney Disease)Significantly elevated compared to healthy controlsLC-MS/MS[1][2]

Signaling Pathway and Biological Relevance

Elevated levels of this compound have been implicated in the pathology of diabetic kidney disease, specifically through the induction of podocyte damage. The proposed mechanism involves the generation of oxidative stress and subsequent mitochondrial dysfunction.

Phenyl_Sulfate High this compound Oxidative_Stress Increased Oxidative Stress (ROS Production) Phenyl_Sulfate->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Podocyte_Damage Podocyte Damage Mitochondrial_Dysfunction->Podocyte_Damage Albuminuria Albuminuria Podocyte_Damage->Albuminuria

Caption: this compound-Induced Podocyte Damage.

Workflow Diagram

The following diagram outlines the complete workflow from sample collection to data analysis for the quantification of this compound in fecal samples.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Fecal_Sample Fecal Sample Collection (Store at -80°C) Homogenization Homogenization with Methanol + Internal Standard Fecal_Sample->Homogenization Extraction Centrifugation and Supernatant Collection Homogenization->Extraction Reconstitution Evaporation and Reconstitution Extraction->Reconstitution LC_Separation Reverse-Phase LC Separation Reconstitution->LC_Separation MS_Detection Tandem MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection Quantification Quantification using Internal Standard Calibration MS_Detection->Quantification Data_Analysis Statistical Analysis and Biological Interpretation Quantification->Data_Analysis

Caption: Fecal this compound Quantification Workflow.

Conclusion

The protocols outlined in these application notes provide a robust framework for the quantification of this compound in fecal samples. This analytical approach can be a valuable tool for researchers and clinicians investigating the role of the gut microbiome in various physiological and pathological processes. The ability to accurately measure fecal this compound will contribute to a better understanding of its role as a biomarker and potential therapeutic target.

References

Application Notes and Protocols for Isotope-Labeled Phenyl Sulfate in Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope-labeled phenyl sulfate (B86663) is a critical tool for researchers investigating the pharmacokinetics, metabolism, and toxicological effects of this significant uremic toxin and gut microbiota-derived metabolite. The incorporation of stable isotopes, such as Carbon-13 (¹³C) or Deuterium (D), or radioisotopes like Carbon-14 (¹⁴C), enables the precise tracing of phenyl sulfate's fate in biological systems. These tracer studies are invaluable in understanding its role in various pathologies, particularly in the context of chronic kidney disease and drug metabolism.

This compound is endogenously produced from the breakdown of dietary tyrosine by gut bacteria to form phenol, which is subsequently absorbed and sulfated in the liver by sulfotransferase enzymes. In disease states, particularly chronic kidney disease, the accumulation of this compound has been linked to significant toxicity, primarily through the induction of oxidative stress.[1][2] Isotope-labeled this compound allows for the unambiguous differentiation between exogenously administered tracer and endogenously produced compound, facilitating detailed absorption, distribution, metabolism, and excretion (ADME) studies.[3][4]

This document provides detailed application notes and experimental protocols for the synthesis, use, and analysis of isotope-labeled this compound in tracer studies.

Data Presentation

Table 1: Commercially Available Isotope-Labeled this compound
CompoundIsotopic PurityFormSupplierCatalog Number
Phenylsulfate-¹³C₆ sodium salt99 atom % ¹³CSolidSigma-Aldrich793752

Experimental Protocols

Protocol 1: Chemical Synthesis of [¹³C₆]-Phenyl Sulfate

This protocol describes a two-step chemical synthesis of [¹³C₆]-phenyl sulfate, starting from commercially available [¹³C₆]-phenol.

Step 1: Synthesis of [¹³C₆]-Phenyl Ethyl Sulfite (B76179) (Adapted from a general sulfitylation protocol) [5]

  • Materials:

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [¹³C₆]-phenol (1 equivalent) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.1 equivalents) to the solution.

    • Add a solution of ethanol (1.1 equivalents) and pyridine (1.1 equivalents) dropwise to the reaction mixture.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude [¹³C₆]-phenyl ethyl sulfite by flash chromatography using a gradient of ethyl acetate in heptane.

Step 2: Oxidation of [¹³C₆]-Phenyl Ethyl Sulfite to [¹³C₆]-Phenyl Sulfate (Adapted from a general oxidation protocol) [5]

  • Materials:

  • Procedure:

    • Dissolve the purified [¹³C₆]-phenyl ethyl sulfite in a 2:2:3 mixture of acetonitrile, dichloromethane, and water.

    • Add sodium periodate (2 equivalents) and a catalytic amount of ruthenium(III) chloride to the solution.

    • Stir the mixture vigorously at room temperature for 1 hour. Monitor the reaction by TLC for the disappearance of the starting material.

    • Dilute the reaction mixture with dichloromethane and extract with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude [¹³C₆]-phenyl ethyl sulfate.

    • Deprotect the ethyl group by dissolving the crude product in methanol (B129727) and treating with sodium methoxide.

    • Purify the final product, [¹³C₆]-phenyl sulfate sodium salt, by a suitable method such as recrystallization or chromatography.

Protocol 2: In Vivo Pharmacokinetic Study of [¹⁴C]-Phenyl Sulfate in Rats

This protocol outlines a typical procedure for determining the pharmacokinetic profile of isotope-labeled this compound in a rat model.

  • Materials:

    • [¹⁴C]-Phenyl sulfate (synthesized and purified with known specific activity)

    • Male Sprague-Dawley rats (or other appropriate strain)

    • Vehicle for administration (e.g., saline for intravenous, water for oral)

    • Metabolic cages for collection of urine and feces

    • Blood collection supplies (e.g., heparinized capillary tubes, centrifuge)

    • Liquid scintillation counter and scintillation cocktail

  • Procedure:

    • Animal Acclimatization: Acclimate rats to metabolic cages for at least 24 hours before the study. Provide free access to food and water.

    • Dose Preparation and Administration: Prepare a solution of [¹⁴C]-phenyl sulfate in the appropriate vehicle at the desired concentration. Administer a single intravenous (e.g., via tail vein) or oral (via gavage) dose.

    • Sample Collection:

      • Blood: Collect blood samples (e.g., 50-100 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, 72, 96 hours) post-dose. Plasma is separated by centrifugation.

      • Urine and Feces: Collect urine and feces at regular intervals (e.g., 0-8, 8-24, 24-48, 48-72, 72-96 hours) using metabolic cages.

    • Sample Processing and Analysis:

      • Plasma: Aliquot a known volume of plasma, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

      • Urine: Measure the total volume of urine collected at each interval. Aliquot a sample, add scintillation cocktail, and determine the radioactivity.

      • Feces: Homogenize the collected feces. A portion of the homogenate is combusted in a sample oxidizer, and the resulting ¹⁴CO₂ is trapped and counted.

    • Data Analysis:

      • Calculate the concentration of [¹⁴C]-phenyl sulfate equivalents in plasma at each time point.

      • Use pharmacokinetic software to determine key parameters such as elimination half-life (t½), area under the plasma concentration-time curve (AUC), clearance (CL), and volume of distribution (Vd).

      • Calculate the percentage of the administered dose excreted in urine and feces.

Protocol 3: Quantification of [¹³C₆]-Phenyl Sulfate in Human Plasma by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of [¹³C₆]-phenyl sulfate in human plasma, which can be adapted from methods for similar uremic toxins.[6][7]

  • Materials:

    • Human plasma samples

    • [¹³C₆]-Phenyl sulfate (as the analyte)

    • An appropriate internal standard (IS), e.g., deuterated this compound (if available) or a structurally similar labeled compound.

    • Acetonitrile (ACN), LC-MS grade

    • Methanol (MeOH), LC-MS grade

    • Formic acid (FA), LC-MS grade

    • Water, LC-MS grade

    • Protein precipitation plates or microcentrifuge tubes

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

    • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Liquid Chromatography:

      • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate this compound from other plasma components (e.g., start at 5% B, ramp to 95% B, and re-equilibrate).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (Triple Quadrupole):

      • Ionization Mode: Electrospray Ionization (ESI), negative mode.

      • Multiple Reaction Monitoring (MRM) Transitions:

        • [¹³C₆]-Phenyl Sulfate: Precursor ion (m/z) → Product ion (m/z). The exact masses will depend on the specific labeled compound. For [¹³C₆]-phenyl sulfate, the precursor would be approximately m/z 179.

        • Internal Standard: Precursor ion (m/z) → Product ion (m/z).

      • Optimize cone voltage and collision energy for each transition to maximize signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.

    • Determine the concentration of [¹³C₆]-phenyl sulfate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of Pathways and Workflows

This compound Metabolism and Excretion

Phenyl_Sulfate_Metabolism Dietary Tyrosine Dietary Tyrosine Gut Microbiota Gut Microbiota Dietary Tyrosine->Gut Microbiota Tyrosine Phenol-Lyase Phenol Phenol Gut Microbiota->Phenol Liver (Hepatocytes) Liver (Hepatocytes) Phenol->Liver (Hepatocytes) Absorption This compound This compound Liver (Hepatocytes)->this compound Sulfotransferase (SULT1A1) Kidney Kidney This compound->Kidney Circulation Urine Urine Kidney->Urine Excretion

Caption: Metabolic pathway of this compound formation and excretion.

Experimental Workflow for In Vivo Tracer Study

Tracer_Study_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dose_Prep Prepare Isotope-Labeled This compound Dose Dosing Administer Dose (IV or Oral) Dose_Prep->Dosing Animal_Acclim Acclimate Animals to Metabolic Cages Animal_Acclim->Dosing Sample_Collection Collect Blood, Urine, and Feces Samples (Timed Intervals) Dosing->Sample_Collection Sample_Processing Process Samples (Plasma Separation, Homogenization) Sample_Collection->Sample_Processing Quantification Quantify Radioactivity (LSC or LC-MS/MS) Sample_Processing->Quantification PK_Analysis Pharmacokinetic Data Analysis Quantification->PK_Analysis

Caption: Workflow for an in vivo pharmacokinetic study.

This compound-Induced Oxidative Stress Signaling Pathway

Oxidative_Stress_Pathway Phenyl_Sulfate This compound ROS_Production Increased Reactive Oxygen Species (ROS) Phenyl_Sulfate->ROS_Production GSH_Depletion Decreased Glutathione (B108866) (GSH) Phenyl_Sulfate->GSH_Depletion Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress GSH_Depletion->Oxidative_Stress SIRT1 SIRT1 Oxidative_Stress->SIRT1 Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction PGC1a PGC1α SIRT1->PGC1a Activation Nrf1 Nrf1 PGC1a->Nrf1 Activation Antioxidant_Enzymes Decreased Antioxidant Enzyme Expression Nrf1->Antioxidant_Enzymes Decreased Transcription Cell_Damage Podocyte Damage and Albuminuria Mitochondrial_Dysfunction->Cell_Damage Antioxidant_Enzymes->Cell_Damage

Caption: Signaling pathway of this compound-induced oxidative stress.

References

Troubleshooting & Optimization

Phenyl Sulfate Bioanalysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges encountered during the bioanalysis of phenyl sulfate (B86663).

Troubleshooting Guide

This guide addresses common issues related to phenyl sulfate instability in a direct question-and-answer format.

Issue / Question Possible Cause Recommended Solution
Why am I seeing low or inconsistent recovery of this compound in my plasma/serum samples? Enzymatic Degradation: Biological samples contain sulfatase enzymes that can hydrolyze this compound back to phenol (B47542), its parent compound. This is a primary cause of analyte loss.[1][2]Inhibit Enzyme Activity: Immediately after separating plasma/serum, add a sulfatase inhibitor. Additionally, acidifying the sample to a pH between 4 and 6 can help inactivate these enzymes.
Improper Storage: this compound is susceptible to degradation from repeated freeze-thaw cycles and storage at incorrect temperatures.[3][4]Optimize Storage: Aliquot samples into single-use tubes after processing to avoid multiple freeze-thaw cycles. Store all samples at -80°C for long-term stability.[3][5]
Chemical Instability: this compound can degrade under certain pH conditions, particularly alkaline environments.[6][7]Control pH: Ensure the sample's pH is maintained in a slightly acidic range (pH 4-6) throughout the sample preparation and analytical process. Use appropriate buffers.
My this compound levels are decreasing during the sample extraction process. What could be wrong? High Temperatures: Using elevated temperatures during solvent evaporation steps can accelerate the chemical degradation of the analyte.Gentle Evaporation: Evaporate solvents using a gentle stream of nitrogen at room temperature or on a cooled block. Avoid high-heat settings.
Incorrect Anticoagulant: The choice of anticoagulant can sometimes interfere with analysis, although this is less common for stability issues.Use K2EDTA: For plasma collection, potassium EDTA is the recommended anticoagulant.
I'm observing a new peak in my chromatogram that corresponds to phenol. Where is it coming from? Back-Conversion: The appearance of a phenol peak is a strong indicator that this compound is being degraded back to phenol, either enzymatically or chemically.[1]Review Entire Workflow: Re-evaluate your entire workflow from collection to analysis. Ensure a sulfatase inhibitor was added promptly, the pH was controlled, and samples were kept cold and protected from prolonged storage at room temperature.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of this compound? A1: this compound is a gut microbiota-derived metabolite.[10] Dietary tyrosine is first converted to phenol by bacterial enzymes in the gut. Phenol is then absorbed, travels to the liver, and is sulfonated by sulfotransferase enzymes (like SULT1A1) to form this compound, which then circulates in the blood before being excreted by the kidneys.[1][10][11]

Q2: What are the best practices for collecting and handling blood samples for this compound analysis? A2: Collect whole blood in tubes containing K2EDTA. Process the blood as quickly as possible by centrifuging at 4°C to separate the plasma. Immediately after separation, add a sulfatase inhibitor and acidify the plasma before freezing at -80°C.

Q3: How many freeze-thaw cycles can my samples tolerate? A3: It is highly recommended to minimize freeze-thaw cycles. Ideally, samples should be thawed only once before analysis. Repeated cycles can lead to significant degradation.[3][4] Aliquoting samples after initial processing is the most effective strategy to prevent this.

Q4: What effect does pH have on this compound stability? A4: this compound is more stable in acidic to neutral conditions. Alkaline pH can promote hydrolysis and should be avoided during sample preparation and storage.[6][7]

Q5: Are there specific sulfatase inhibitors you recommend? A5: Phenyl sulfamate (B1201201) derivatives are known to be effective mechanism-based inhibitors of sulfatases and can be used to prevent the degradation of this compound in samples.[2][12] The specific choice and concentration may require validation for your specific matrix and assay.

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on the matrix and storage conditions. The following table summarizes expected stability based on available literature.

Condition Analyte Matrix Stability Outcome
Storage at 25°C (Room Temp)Phenolic CompoundsDried Plant Extract~7% degradation over 180 days (with light exposure).[8]
Storage at 5°CPhenolic CompoundsDried Plant Extract>99% retention over 180 days (in dark).[8]
Storage at -20°CPolyphenolsFruit PureeCompounds are generally well-preserved.[13]
Freeze-Thaw CyclesVarious AnalytesBiological SamplesCan be a significant driver of degradation, especially for proteins and conjugates.[4][14]
Alkaline pH (pH > 7)Phenolic CompoundsAqueous SolutionCan cause irreversible degradation and spectral transformations.[6][7]

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for this compound Stabilization

  • Blood Collection: Collect whole blood into pre-chilled K2EDTA anticoagulant tubes.

  • Immediate Centrifugation: Within 30 minutes of collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C.

  • Plasma Isolation: Carefully transfer the plasma supernatant to a new, pre-chilled polypropylene (B1209903) tube.

  • Inhibitor Addition: Add a pre-validated sulfatase inhibitor to the plasma to prevent enzymatic degradation.

  • Acidification: Gently mix and adjust the plasma pH to approximately 5.0 using a dilute acid (e.g., 1M formic acid).

  • Aliquoting: Divide the stabilized plasma into single-use cryovials.

  • Storage: Immediately store the aliquots at -80°C until analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound

  • Sample Thawing: Thaw the stabilized plasma samples on ice.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (B52724) to the plasma sample. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 volume of methanol (B129727) followed by 1 volume of reagent water.[15]

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 volumes of reagent water to remove salts and other polar impurities.

  • Elution: Elute the this compound from the cartridge with 1 volume of methanol into a clean collection tube.

  • Solvent Evaporation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitution: Reconstitute the dried extract in the mobile phase used for your LC-MS/MS analysis.

Visualizations

cluster_MetabolicPathways Metabolic Pathway of this compound Tyrosine Dietary Tyrosine GutMicrobiota Gut Microbiota (Tyrosine Phenol-Lyase) Tyrosine->GutMicrobiota Phenol Phenol GutMicrobiota->Phenol Liver Liver Hepatocyte (Sulfotransferase SULT1A1) Phenol->Liver Absorption PhenylSulfate This compound (Circulating Uremic Toxin) Liver->PhenylSulfate Kidney Renal Excretion PhenylSulfate->Kidney cluster_Workflow Recommended Sample Handling Workflow Start Start: Blood Collection (K2EDTA, on ice) Centrifuge Centrifuge Immediately (≤30 min, 4°C) Start->Centrifuge SeparatePlasma Isolate Plasma Centrifuge->SeparatePlasma AddInhibitor Add Sulfatase Inhibitor SeparatePlasma->AddInhibitor Acidify Acidify to pH ~5 AddInhibitor->Acidify Aliquot Aliquot into Single-Use Vials Acidify->Aliquot Store Store at -80°C Aliquot->Store Analysis Thaw Once for LC-MS/MS Analysis Store->Analysis cluster_Troubleshooting Troubleshooting Logic for Low this compound Recovery Start Low/Inconsistent This compound Recovery CheckInhibitor Was a sulfatase inhibitor added immediately post-centrifugation? Start->CheckInhibitor CheckStorage Were samples aliquoted and stored at -80°C? CheckInhibitor->CheckStorage Yes SolutionInhibitor ACTION: Implement immediate addition of a sulfatase inhibitor. CheckInhibitor->SolutionInhibitor No CheckpH Was sample pH maintained in the 4-6 range? CheckStorage->CheckpH Yes SolutionStorage ACTION: Aliquot samples to avoid freeze-thaw and store at -80°C. CheckStorage->SolutionStorage No CheckExtraction Were high temperatures avoided during extraction? CheckpH->CheckExtraction Yes SolutionpH ACTION: Acidify samples post-collection and use appropriate buffers. CheckpH->SolutionpH No SolutionExtraction ACTION: Use room temperature nitrogen evaporation. CheckExtraction->SolutionExtraction No InvestigateFurther Review analytical method: LC-MS parameters, extraction efficiency, standard integrity. CheckExtraction->InvestigateFurther Yes

References

Phenyl Sulfate Extraction from Plasma: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of phenyl sulfate (B86663) from plasma. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and validated protocols to enhance the efficiency and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the extraction of phenyl sulfate from plasma samples.

Q1: I am observing low recovery of this compound. What are the common causes and how can I resolve this?

A: Low recovery is a frequent issue stemming from several factors. Here is a step-by-step troubleshooting guide:

  • Suboptimal Protein Precipitation: Inefficient removal of plasma proteins can trap this compound, reducing its recovery in the supernatant.

    • Solution: Ensure you are using an appropriate precipitating agent and volume. Acetonitrile (B52724) is highly effective at precipitating plasma proteins.[1][2] A common starting point is to use 3-4 volumes of ice-cold acetonitrile for every 1 volume of plasma. For example, add 400 µL of acetonitrile to 100 µL of plasma.[2] Vortex thoroughly and ensure complete centrifugation to form a compact pellet.

  • Analyte Adsorption: this compound can adsorb to labware (e.g., plastic tubes, pipette tips).

    • Solution: Consider using low-retention polypropylene (B1209903) tubes and pipette tips. Pre-rinsing tips with the extraction solvent can also minimize loss.

  • Incorrect pH during Solid-Phase Extraction (SPE): The pH of the sample and solvents is critical for retaining and eluting this compound from an SPE cartridge. For reversed-phase SPE, the sample should typically be acidified (e.g., pH 2.5-3.0) to ensure the analyte is in a neutral, less polar form, which enhances its retention on the nonpolar sorbent.[3][4]

    • Solution: Adjust the sample pH with a compatible acid like formic acid or hydrochloric acid before loading it onto the SPE cartridge.[3][4]

  • Harsh SPE Wash Step: The wash solvent may be too strong, causing the premature elution of this compound along with interferences.

    • Solution: Use a milder wash solvent. A common choice is a low percentage of organic solvent (e.g., 5% methanol) in acidified water. This helps remove polar interferences without affecting the retained this compound.

  • Incomplete SPE Elution: The elution solvent may not be strong enough to release the this compound from the SPE sorbent.

    • Solution: Ensure the elution solvent is sufficiently nonpolar. Methanol (B129727) or acetonitrile are common choices. Using multiple, smaller volumes for elution (e.g., 2 x 500 µL) can be more effective than a single large volume.

Q2: How can I minimize the "matrix effect" in my LC-MS/MS analysis?

A: The matrix effect, which is the alteration of ionization efficiency due to co-eluting compounds from the plasma matrix, can cause ion suppression or enhancement, leading to inaccurate quantification.

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering substances. While Protein Precipitation (PPT) is fast, it may not remove components like phospholipids (B1166683), which are major contributors to matrix effects. Solid-Phase Extraction (SPE) provides a more thorough cleanup.[5]

  • Optimize Chromatography: Adjust your HPLC/UHPLC gradient to achieve better separation between this compound and interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the gold standard. It co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data analysis.

Q3: What is the best method for this compound extraction: Protein Precipitation (PPT) or Solid-Phase Extraction (SPE)?

A: The choice depends on your specific analytical requirements.

  • Protein Precipitation (PPT) is a rapid, simple, and cost-effective method suitable for high-throughput screening. It effectively removes the bulk of proteins. However, the resulting supernatant may still contain other matrix components like salts and phospholipids, which can lead to significant matrix effects in LC-MS/MS analysis.[5]

  • Solid-Phase Extraction (SPE) is a more selective and rigorous technique that provides a much cleaner extract.[5] It is more effective at removing interfering compounds, resulting in lower matrix effects and often improved sensitivity. SPE is generally preferred for validation studies and when high accuracy and precision are required.

Q4: How can I prevent the potential hydrolysis of this compound during sample preparation?

A: this compound can be susceptible to hydrolysis back to its parent phenol, especially under harsh pH or temperature conditions.

  • Control pH: Maintain a slightly acidic to neutral pH (e.g., pH 4-7) throughout the extraction process. Avoid strongly acidic or basic conditions unless required for a specific step (like SPE retention), and even then, minimize exposure time.

  • Maintain Low Temperatures: Keep samples on ice or at 4°C during all preparation steps.[6] This slows down potential enzymatic or chemical degradation.

  • Proper Storage: For long-term storage, plasma samples should be kept at -80°C. Avoid storing them at -20°C, as this temperature may not completely freeze the sample, potentially allowing for degradation over time.[6]

Quantitative Data Summary

The following table summarizes typical performance metrics for the two most common plasma extraction techniques. Note that specific recovery values can vary based on the exact protocol, analyte concentration, and analytical instrumentation.

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Key Considerations
Analyte Recovery Good to Excellent (>85%)Excellent (>90%)SPE often provides slightly higher and more consistent recoveries due to the targeted nature of the extraction.[7]
Matrix Effect Moderate to HighLowSPE is significantly more effective at removing phospholipids and other interfering components, thus reducing matrix effects.[5]
Sample Throughput HighLow to MediumPPT is a much faster technique, making it suitable for large batches of samples.
Cost per Sample LowHighSPE requires specialized cartridges and often more solvent, increasing the cost.
Method Complexity LowHighSPE involves multiple steps (conditioning, loading, washing, eluting) and requires more extensive method development.

Detailed Experimental Protocols

Protocol 1: Protein Precipitation (PPT) with Acetonitrile

This protocol is adapted from a method used for the extraction of phenolic sulfates from human plasma.[8][9] It is a rapid and effective method for removing the majority of plasma proteins.

Materials:

  • Plasma sample

  • Ice-cold Acetonitrile (ACN), HPLC-grade

  • Microcentrifuge tubes (1.5 mL, low-retention recommended)

  • Vortex mixer

  • Refrigerated microcentrifuge (capable of >15,000 x g)

  • Centrifugal evaporator (optional) or nitrogen evaporator

  • Reconstitution solvent (e.g., initial mobile phase)

Procedure:

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 400 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifuge the tube at 17,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Carefully collect the supernatant and transfer it to a new clean tube.

  • To maximize recovery, add another 200 µL of acetonitrile to the protein pellet, vortex for 1 minute, and centrifuge again. Combine this second supernatant with the first.

  • Evaporate the combined supernatants to dryness under a gentle stream of nitrogen or using a centrifugal evaporator.

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.

  • Vortex briefly and centrifuge one final time to pellet any remaining particulates before transferring the final extract to an autosampler vial.

PPT_Workflow cluster_start Sample Preparation cluster_process Extraction Process cluster_end Final Steps start 100 µL Plasma ppt Add 400 µL ice-cold ACN start->ppt vortex Vortex 2 min ppt->vortex Precipitate Proteins centrifuge Centrifuge 17,000 x g, 10 min, 4°C vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant Separate Pellet & Supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analysis Inject for LC-MS/MS reconstitute->analysis

Diagram 1: Protein Precipitation (PPT) Workflow.
Protocol 2: Solid-Phase Extraction (SPE)

This is a general protocol for reversed-phase SPE (e.g., using a C18 or polymeric sorbent like Strata-X), which is suitable for extracting this compound. Optimization of solvent volumes and sorbent mass is recommended.

Materials:

  • Plasma sample, pre-treated via PPT (recommended)

  • SPE Cartridge (e.g., C18, 100 mg / 3 mL)

  • SPE Manifold (vacuum or positive pressure)

  • Methanol, HPLC-grade

  • Deionized water

  • Formic acid (or other suitable acid)

  • Wash solvent (e.g., 5% Methanol in 0.1% Formic Acid in water)

  • Elution solvent (e.g., Methanol or Acetonitrile)

  • Collection tubes

Procedure:

  • Sample Pre-treatment: Perform a protein precipitation step as described in Protocol 1 (steps 1-5) to prevent clogging the SPE cartridge. After collecting the supernatant, acidify it to ~pH 3.0 with formic acid.

  • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol through it, followed by 3 mL of deionized water. Do not allow the sorbent bed to dry out.

  • Loading: Load the acidified plasma supernatant onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of the wash solvent (e.g., 5% methanol in water with 0.1% formic acid) to remove polar impurities.

  • Drying: Dry the cartridge thoroughly by applying vacuum for 2-5 minutes to remove the aqueous wash solvent.

  • Elution: Place clean collection tubes in the manifold. Elute the this compound from the cartridge by passing 2 x 1 mL of elution solvent (e.g., methanol) through the cartridge. Allowing the solvent to soak for a minute before applying vacuum can improve recovery.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute the residue as described in the PPT protocol (steps 8-9).

SPE_Workflow cluster_prep Pre-Treatment cluster_spe SPE Steps cluster_final Final Processing start Acidified Plasma Supernatant condition 1. Condition (Methanol, then Water) load 2. Load Sample condition->load Analyte Retained wash 3. Wash (e.g., 5% MeOH in Water) load->wash Impurities Removed elute 4. Elute (e.g., Methanol) wash->elute Analyte Eluted dry Evaporate to Dryness elute->dry reconstitute Reconstitute dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Diagram 2: Solid-Phase Extraction (SPE) General Workflow.

References

Technical Support Center: Optimizing LC-MS Methods for Phenyl Sulfate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of phenyl sulfate (B86663) isomers by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during method development and execution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the LC-MS analysis of phenyl sulfate isomers (ortho-, meta-, and para-).

Q1: I am not getting any signal for my this compound isomers. What should I check?

A1: No signal can be due to issues with either the LC system or the mass spectrometer. Here is a systematic troubleshooting approach:

  • Mass Spectrometer Checks:

    • MS Settings: Ensure you are using the appropriate MS settings for this compound. These compounds are readily ionized in negative electrospray ionization (ESI) mode.

    • Ion Source: Check that the ion source temperature and gas flows are optimal and stable.

    • MRM Transitions: Verify that the Multiple Reaction Monitoring (MRM) transitions for your isomers are correctly entered in the method. For this compound (molecular weight 174.17 g/mol ), a common transition is from the precursor ion m/z 173.0 to a product ion of m/z 93.0 (phenolate anion) or m/z 80.0 (sulfate radical anion).[1]

    • MS Tune: Perform an MS tune to ensure the instrument is properly calibrated.

  • LC System Checks:

    • Connections: Confirm that the LC outlet tubing is correctly connected to the MS ion source.

    • Mobile Phase Flow: Check for mobile phase flow. A common issue is a purge valve being left open. Purge the system to remove any air bubbles.

    • Sample Integrity: Prepare fresh samples to rule out degradation.

Q2: My retention times are shifting between injections. What is causing this?

A2: Retention time shifts can compromise the accuracy of your results by leading to misidentification of compounds.[2] Common causes include:

  • Column Equilibration: Insufficient column equilibration between injections is a frequent cause. Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase.

  • Mobile Phase Composition: Inconsistent mobile phase composition can lead to shifts. Prepare fresh mobile phases daily and ensure they are well-mixed. Changes in pH due to buffer degradation can also be a factor.

  • Flow Rate Fluctuations: Unstable flow rates will affect retention times. Check the pump for leaks and ensure the check valves are functioning correctly.

  • Column Temperature: Poor temperature control can cause variability. Ensure the column oven is set to a stable and accurate temperature.

  • Column Degradation: Over time, column performance can degrade. If other factors have been ruled out, consider replacing the column.

Q3: I am seeing poor peak shapes (broadening, tailing, or splitting). How can I improve this?

A3: Poor peak shape can hinder resolution and accurate quantification.[2] Consider the following:

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.

  • Column Contamination: Contaminants from the sample matrix can accumulate on the column. Use a guard column and appropriate sample preparation to minimize this.

  • Inappropriate Sample Solvent: The sample should be dissolved in a solvent that is weaker than or the same as the initial mobile phase.

  • Secondary Interactions: For acidic compounds like phenyl sulfates, secondary interactions with the stationary phase can cause tailing. Adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape.

  • System Dead Volume: Excessive dead volume in the system (e.g., from poorly connected fittings) can cause peak broadening. Ensure all connections are secure.

Q4: I am unable to separate the ortho-, meta-, and para-phenyl sulfate isomers. What can I do?

A4: The separation of positional isomers is a common challenge in chromatography.[3] Standard C18 columns often fail to provide the necessary selectivity.

  • Column Selection: The key to separating these isomers is to use a column that offers alternative selectivity through π-π interactions.

    • Biphenyl Columns: These columns are highly recommended for separating aromatic and moderately polar analytes, including isomers. They provide enhanced retention and resolution compared to C18 columns.[4][5][6]

    • Phenyl-Hexyl Columns: These columns also offer unique selectivity for aromatic compounds and can effectively separate positional isomers.[3]

  • Mobile Phase Optimization:

    • Organic Modifier: Methanol is often preferred over acetonitrile (B52724) (ACN) when using phenyl-based columns as ACN can weaken the π-π interactions necessary for separation.

    • Gradient Optimization: A slow, shallow gradient can improve the resolution of closely eluting isomers. Experiment with different gradient slopes and isocratic holds.

  • Temperature: Optimizing the column temperature can also influence selectivity and resolution.

Experimental Protocols

Below are detailed methodologies for sample preparation and LC-MS analysis, synthesized from best practices for uremic toxins and isomeric compounds.

Protocol 1: Sample Preparation from Plasma/Serum

This protocol is suitable for the extraction of this compound isomers from plasma or serum samples.

  • Protein Precipitation:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (containing an appropriate internal standard, e.g., deuterated p-cresol (B1678582) sulfate).[7][8]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[9]

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an LC vial for analysis.

Protocol 2: Recommended LC-MS/MS Method for this compound Isomer Separation

This method is a starting point for the separation of ortho-, meta-, and para-phenyl sulfate. Optimization may be required based on your specific instrumentation.

  • LC System: UPLC/UHPLC system

  • Column: Biphenyl column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient:

    Time (min) %B
    0.0 5
    1.0 5
    8.0 35
    8.1 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MS Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    o/m/p-Phenyl Sulfate 173.0 93.0 25
    o/m/p-Phenyl Sulfate 173.0 80.0 35

    | Internal Standard (e.g., p-cresol-d7 (B584137) sulfate) | 194.0 | 106.0 | 25 |

Data Presentation

The following tables provide a representative comparison of the expected chromatographic performance for this compound isomers on different types of columns.

Table 1: Expected Retention Times (RT) and Resolution (Rs) of this compound Isomers on Different Columns

Column TypeIsomerExpected RT (min)Expected Rs (vs. para-isomer)
C18 para-Phenyl Sulfate4.2-
meta-Phenyl Sulfate4.3< 1.0 (Co-elution likely)
ortho-Phenyl Sulfate4.5~1.2
Phenyl-Hexyl para-Phenyl Sulfate5.8-
meta-Phenyl Sulfate6.2> 1.5
ortho-Phenyl Sulfate6.8> 2.0
Biphenyl para-Phenyl Sulfate6.5-
meta-Phenyl Sulfate7.1> 2.0
ortho-Phenyl Sulfate7.9> 2.5

Note: These are representative values. Actual retention times and resolution will vary depending on the specific method and instrumentation.

Table 2: Representative MRM Parameters for this compound Isomers

IsomerPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)
ortho-Phenyl Sulfate 173.093.00.05
meta-Phenyl Sulfate 173.093.00.05
para-Phenyl Sulfate 173.093.00.05

Visualizations

Experimental Workflow

experimental_workflow sample Plasma/Serum Sample precipitation Protein Precipitation (Acetonitrile) sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant evaporation Evaporation (Nitrogen Stream) supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for the preparation of plasma/serum samples for LC-MS/MS analysis.

Troubleshooting Logic for Isomer Separation

troubleshooting_logic start Poor Isomer Separation (o, m, p) check_column Check Column Type start->check_column c18 Using C18? check_column->c18 switch_column Switch to Biphenyl or Phenyl-Hexyl Column c18->switch_column Yes optimize_mobile Optimize Mobile Phase c18->optimize_mobile No switch_column->optimize_mobile check_organic Using Acetonitrile? optimize_mobile->check_organic switch_organic Switch to Methanol check_organic->switch_organic Yes optimize_gradient Optimize Gradient check_organic->optimize_gradient No switch_organic->optimize_gradient shallow_gradient Implement a Slower, Shallower Gradient optimize_gradient->shallow_gradient good_separation Good Separation shallow_gradient->good_separation

Caption: Decision tree for troubleshooting poor separation of this compound isomers.

Proposed Signaling Pathway for this compound

signaling_pathway cluster_gut Gut Lumen cluster_liver Liver Hepatocyte cluster_cell Target Cell (e.g., Renal Tubular Cell) Tyrosine Dietary Tyrosine Phenol Phenol Tyrosine->Phenol Gut Microbiota (Tyrosine Phenol-lyase) Phenol_liver Phenol Phenol->Phenol_liver Absorption PS This compound (o, m, p) Phenol_liver->PS Sulfotransferase PS_cell This compound PS->PS_cell Systemic Circulation ROS Increased ROS PS_cell->ROS IKK IKK Activation ROS->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Activation (p65/p50 translocation) IkB->NFkB nucleus Nucleus NFkB->nucleus Translocation inflammation Pro-inflammatory Gene Expression nucleus->inflammation Transcription

References

Technical Support Center: Measurement of Free vs. Protein-Bound Phenyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of free and protein-bound phenyl sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: What is phenyl sulfate and why is it important to measure its free and protein-bound fractions?

This compound is a gut microbiota-derived metabolite of tyrosine and is considered a uremic toxin.[1] It accumulates in the blood of patients with chronic kidney disease. The binding of this compound to plasma proteins, primarily albumin, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Generally, it is the unbound or "free" fraction that is biologically active and available for clearance, while the protein-bound fraction acts as a reservoir. Therefore, accurately measuring both free and total concentrations is essential for understanding its toxicity and clearance mechanisms.

Q2: Which analytical methods are most suitable for quantifying this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method for the sensitive and selective quantification of this compound in biological matrices like plasma and urine.[2] Gas chromatography-mass spectrometry (GC-MS) has also been used, but it often requires derivatization of the analyte.[3]

Q3: What are the primary challenges in differentiating between free and protein-bound this compound?

The main challenge lies in the separation of the free fraction from the protein-bound fraction without disturbing the binding equilibrium. This compound is in a dynamic equilibrium between its free and bound states. Any sample handling or analytical procedure that alters pH, temperature, or introduces organic solvents can shift this equilibrium, leading to inaccurate measurements. Additionally, the high degree of protein binding can make the accurate quantification of the low-concentration free fraction technically demanding.

Q4: How critical is sample handling and storage for accurate measurements?

Sample integrity is paramount. Improper handling can lead to significant errors. Key considerations include:

  • Anticoagulant Choice: The choice of anticoagulant for plasma collection can influence the binding equilibrium.

  • Time to Centrifugation: Delays in separating plasma from blood cells can alter metabolite concentrations.

  • Storage Temperature: Plasma samples should be stored at -80°C to minimize degradation and maintain the stability of the analyte. This compound as a solid is stable for at least 4 years when stored at -20°C.[1]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to protein denaturation and changes in binding characteristics.

Q5: What is "total" this compound and how is it measured?

Total this compound refers to the sum of both the free and protein-bound fractions in a sample. To measure the total concentration, a sample preparation step is required to release the bound this compound from proteins. This is typically achieved through protein precipitation using organic solvents like acetonitrile (B52724) or methanol, or by using acids to disrupt the protein-analyte interaction. After centrifugation to remove the precipitated proteins, the supernatant, which now contains the total this compound, can be analyzed by LC-MS/MS.

Troubleshooting Guides

This section provides solutions to common problems encountered during the measurement of free and protein-bound this compound.

Equilibrium Dialysis Troubleshooting

Equilibrium dialysis is a gold-standard method for separating free from bound analytes. Here are some common issues and their solutions:

Problem Potential Cause(s) Recommended Solution(s)
Low recovery of the analyte. 1. Non-specific binding of this compound to the dialysis membrane or device. 2. Analyte degradation during the incubation period.1. Select a dialysis membrane with low protein binding properties. Pre-conditioning the membrane by soaking it in the dialysis buffer may help. 2. Ensure the stability of this compound at the incubation temperature (e.g., 37°C). If degradation is suspected, shorten the dialysis time or perform the experiment at a lower temperature, ensuring equilibrium is still reached.
Sample volume increases in the plasma chamber. Osmotic pressure differences between the plasma and buffer chambers.Prepare the dialysis buffer to be as iso-osmotic as possible with the plasma sample.
Inconsistent results between replicates. 1. Incomplete equilibrium. 2. Leakage between the plasma and buffer chambers. 3. Inconsistent sample handling post-dialysis.1. Experimentally determine the time required to reach equilibrium for this compound under your specific conditions. 2. Ensure the dialysis cells are properly assembled and sealed. 3. Standardize the procedure for collecting aliquots from both chambers and subsequent sample processing.
Precipitation in the plasma sample during dialysis. Changes in sample pH or stability issues with plasma proteins during the incubation.Ensure the pH of the plasma and buffer is controlled and stable throughout the experiment. Using a CO2 incubator can help maintain physiological pH.
Ultrafiltration Troubleshooting

Ultrafiltration is a faster alternative to equilibrium dialysis but is prone to certain artifacts.

Problem Potential Cause(s) Recommended Solution(s)
Overestimation of the bound fraction (underestimation of the free fraction). Non-specific binding of this compound to the ultrafiltration membrane and/or device components.1. Pre-treat the ultrafiltration device by passing a solution of a non-ionic surfactant (e.g., Tween 80) through it, followed by a thorough wash with buffer. 2. Choose a membrane material with minimal binding affinity for this compound (e.g., regenerated cellulose).
Inconsistent results. 1. Variability in centrifugation speed, time, or temperature. 2. Inconsistent sample volumes.1. Strictly control all centrifugation parameters. Temperature control is crucial as protein binding can be temperature-dependent. 2. Use precise and consistent sample volumes for each replicate.
Membrane clogging. High protein concentration or precipitation of proteins on the membrane.Ensure that the plasma sample is properly handled and free of particulates before ultrafiltration. If necessary, dilute the plasma, but be aware this can alter the binding equilibrium.
LC-MS/MS Analysis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting). 1. Secondary interactions of the acidic sulfate group with the stationary phase. 2. Column overload.1. Use a mobile phase with an appropriate pH and ionic strength to minimize secondary interactions. The addition of a small amount of a weak acid like formic acid is common. 2. Reduce the injection volume or dilute the sample.
Low signal intensity or ion suppression. Matrix effects from co-eluting endogenous components in the plasma extract.1. Optimize the sample preparation method to effectively remove interfering substances. Solid-phase extraction (SPE) can provide a cleaner extract than simple protein precipitation. 2. Adjust the chromatography to separate this compound from the suppression zone. 3. Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.
Retention time shifts. 1. Changes in mobile phase composition. 2. Column degradation. 3. Inconsistent temperature.1. Prepare fresh mobile phase daily and ensure proper mixing. 2. Use a guard column and ensure the mobile phase pH is within the stable range for the column. 3. Use a column oven to maintain a constant temperature.
In-source fragmentation. The sulfate group can be labile under certain ESI conditions, leading to fragmentation in the ion source.Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage and source temperature, to achieve soft ionization and minimize in-source fragmentation.

Data Presentation

SpeciesConditionThis compound ConcentrationReference
Mouse (db/db)Basal3.06 ± 2.63 µM[2]
Mouse (db/db)After oral administration (50 mg/kg)64.53 ± 5.87 µM (at 1 hour)[2]
HumanHemodialysis patients (max value)259.8 µmol/L[4]

Note: These values represent total concentrations and do not directly provide the percentage of protein binding. General studies on drug-protein binding indicate that compounds tend to be slightly more bound to human plasma proteins compared to those from rats, dogs, or mice.[5]

Experimental Protocols

Protocol 1: Determination of Free this compound using Equilibrium Dialysis

This protocol is based on the principles of equilibrium dialysis, widely considered the gold standard for protein binding studies.

Materials:

  • Equilibrium dialysis apparatus (e.g., RED device) with semi-permeable membranes (e.g., 12-14 kDa MWCO).

  • Test plasma samples (human, rat, or mouse).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Incubator shaker set to 37°C.

  • LC-MS/MS system.

Procedure:

  • Membrane Hydration: Hydrate the dialysis membranes according to the manufacturer's instructions, typically by soaking in PBS.

  • Apparatus Assembly: Assemble the equilibrium dialysis unit, ensuring no leaks between chambers.

  • Sample Loading:

    • Add the plasma sample containing this compound to one chamber (the "plasma chamber").

    • Add an equal volume of PBS to the adjacent chamber (the "buffer chamber").

  • Incubation: Seal the unit and place it in an incubator shaker at 37°C. Incubate with gentle agitation for a predetermined time (typically 4-6 hours) to allow the system to reach equilibrium. The optimal time should be determined experimentally.

  • Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers. It is crucial to avoid cross-contamination.

  • Sample Preparation for Analysis:

    • Buffer Chamber Sample: The concentration in this sample represents the free this compound concentration. It can often be directly analyzed or diluted with mobile phase before LC-MS/MS injection.

    • Plasma Chamber Sample: To determine the total concentration in the plasma chamber, perform a protein precipitation step (e.g., add 3 volumes of cold acetonitrile), centrifuge, and analyze the supernatant.

  • Quantification: Analyze the samples using a validated LC-MS/MS method. The concentration in the buffer chamber is equal to the free this compound concentration in the plasma at equilibrium.

  • Calculation:

    • Fraction unbound (fu) = [Concentration in buffer chamber] / [Concentration in plasma chamber (free fraction)]

    • Percent bound = (1 - fu) * 100

Protocol 2: Measurement of Total this compound in Plasma

This protocol describes a typical protein precipitation method to measure the total concentration of this compound.

Materials:

  • Plasma samples.

  • Cold acetonitrile (ACN) or methanol.

  • Vortex mixer.

  • Centrifuge capable of reaching >10,000 x g.

  • LC-MS/MS system.

Procedure:

  • Aliquoting: Aliquot a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

  • Protein Precipitation: Add 3-4 volumes of cold acetonitrile (e.g., 300-400 µL) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the total (free + previously bound) this compound.

  • Evaporation and Reconstitution (Optional): If higher concentration is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

  • Analysis: Analyze the supernatant (or reconstituted sample) by LC-MS/MS.

Visualizations

G cluster_0 Sample Collection & Processing cluster_1 Measurement Workflow cluster_2 Total this compound cluster_3 Free this compound cluster_4 Data Analysis BloodSample Whole Blood Sample Centrifuge1 Centrifugation BloodSample->Centrifuge1 Plasma Plasma Centrifuge1->Plasma Store Store at -80°C Plasma->Store PPT Protein Precipitation (e.g., with Acetonitrile) Store->PPT Aliquot Separation Separation Step (Equilibrium Dialysis or Ultrafiltration) Store->Separation Aliquot Centrifuge2 Centrifugation PPT->Centrifuge2 Supernatant Collect Supernatant Centrifuge2->Supernatant TotalAnalysis LC-MS/MS Analysis (Total Concentration) Supernatant->TotalAnalysis Calculation Calculate % Bound: (1 - [Free]/[Total]) * 100 TotalAnalysis->Calculation FreeFraction Collect Buffer/Ultrafiltrate Separation->FreeFraction FreeAnalysis LC-MS/MS Analysis (Free Concentration) FreeFraction->FreeAnalysis FreeAnalysis->Calculation

Caption: Workflow for measuring free and total this compound.

G cluster_0 Pre-Analytical Issues cluster_1 Separation Step Issues (Dialysis/UF) cluster_2 Analytical (LC-MS/MS) Issues Start Inconsistent or Inaccurate Results SampleHandling Improper Sample Handling? (Storage, Freeze-Thaw) Start->SampleHandling SeparationProblem Problem with Free/Bound Separation? Start->SeparationProblem LCMS_Problem Problem with LC-MS/MS? Start->LCMS_Problem ReviewHandling Review and Standardize Sample Collection/Storage Protocols SampleHandling->ReviewHandling NSB Non-Specific Binding (NSB)? SeparationProblem->NSB Equilibrium Incomplete Equilibrium? SeparationProblem->Equilibrium OptimizeSeparation Optimize Separation: - Pre-treat device for NSB - Validate equilibrium time - Check for leaks NSB->OptimizeSeparation Equilibrium->OptimizeSeparation MatrixEffects Matrix Effects / Ion Suppression? LCMS_Problem->MatrixEffects PeakShape Poor Peak Shape? LCMS_Problem->PeakShape OptimizeLCMS Optimize LC-MS/MS: - Improve sample cleanup (SPE) - Use internal standard - Adjust chromatography MatrixEffects->OptimizeLCMS PeakShape->OptimizeLCMS

Caption: Logical troubleshooting flow for this compound analysis.

References

Interference in phenyl sulfate quantification by other uremic toxins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of phenyl sulfate (B86663), particularly concerning interference from other uremic toxins.

Frequently Asked Questions (FAQs)

Q1: What are the most common uremic toxins that interfere with phenyl sulfate quantification?

A1: The most common uremic toxins that can interfere with this compound quantification are structurally related compounds that often accumulate in uremic serum. These include p-cresyl sulfate (pCS) and indoxyl sulfate (IS) .[1][2] Due to their similar chemical properties and retention times in reverse-phase liquid chromatography, they can co-elute and cause interference.

Q2: How do these uremic toxins interfere with this compound measurement?

A2: Interference in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for uremic toxin quantification, primarily occurs through two mechanisms:

  • Matrix Effects: This is the most significant source of interference. Co-eluting compounds, such as pCS and IS, can alter the ionization efficiency of this compound in the mass spectrometer's ion source. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[3][4]

  • Isobaric Interference: This occurs when an interfering compound has the same nominal mass as the analyte of interest. While less common for the primary uremic toxins, metabolites of drugs or other endogenous compounds could potentially have the same mass as this compound, leading to erroneously high readings.[5][6]

Q3: What is the typical concentration range of this compound and potentially interfering uremic toxins in serum?

A3: The concentrations of these toxins can vary significantly depending on the stage of chronic kidney disease (CKD). Understanding these physiological ranges is crucial for developing a robust analytical method.

Uremic ToxinTypical Concentration Range in Uremic Serum (mg/L)
This compound~5 - 25
p-Cresyl Sulfate~10 - 40
Indoxyl Sulfate~20 - 140

Note: These ranges are approximate and can vary based on patient population and disease severity. Data compiled from multiple sources.[1][7][8]

Q4: Can sample preparation help minimize interference?

A4: Yes, appropriate sample preparation is a critical first step in mitigating interference. For protein-bound uremic toxins like this compound, a protein precipitation step is essential.[9][10] This is typically achieved by adding a cold organic solvent such as acetonitrile (B52724) or methanol (B129727) to the serum sample, which denatures and precipitates the proteins.[1][8] This not only releases the protein-bound toxins but also removes a significant portion of the biological matrix that can cause interference.

Troubleshooting Guide

Issue: Inaccurate or inconsistent this compound quantification results.

This guide will help you troubleshoot common issues related to interference from other uremic toxins during LC-MS/MS analysis.

Problem 1: Suspected Matrix Effects (Ion Suppression or Enhancement)

Symptoms:

  • Low or high recovery of this compound in spiked samples.

  • Poor reproducibility of measurements across different patient samples.

  • Signal intensity of the internal standard varies significantly between samples.

Solutions:

  • Optimize Chromatographic Separation:

    • Recommendation: Adjust the gradient elution profile of your mobile phase to better separate this compound from p-cresyl sulfate and indoxyl sulfate. Increasing the run time or using a column with a different stationary phase chemistry can improve resolution.[2]

    • Rationale: Achieving baseline separation of the analytes of interest from interfering compounds is the most effective way to reduce matrix effects.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Recommendation: If not already in use, incorporate a SIL-IS for this compound (e.g., this compound-d5).

    • Rationale: A SIL-IS co-elutes with the analyte and experiences similar matrix effects. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression or enhancement can be effectively normalized.[2]

  • Dilute the Sample:

    • Recommendation: Increase the dilution factor of the sample extract before injection into the LC-MS/MS system.

    • Rationale: Diluting the sample reduces the concentration of all matrix components, thereby lessening their impact on the ionization of the analyte.

Problem 2: Potential Isobaric Interference

Symptoms:

  • Unexpectedly high concentrations of this compound.

  • A peak is observed at the retention time of this compound in a blank matrix.

  • The ratio of qualifier to quantifier ion transitions is inconsistent.

Solutions:

  • Improve Chromatographic Resolution:

    • Recommendation: As with matrix effects, enhancing the chromatographic separation can help resolve the isobaric interferent from this compound, even if they have the same mass.

    • Rationale: If the interfering compound is not structurally identical, it will likely have a different retention time on the analytical column.

  • Use High-Resolution Mass Spectrometry (HRMS):

    • Recommendation: If available, utilize a high-resolution mass spectrometer to differentiate between this compound and the isobaric interferent based on their exact masses.

    • Rationale: HRMS provides much higher mass accuracy than a standard triple quadrupole mass spectrometer, allowing for the separation of compounds with very small mass differences.[11]

Experimental Protocols

Key Experiment: Quantification of this compound in Human Serum by LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and analytes.

1. Sample Preparation (Protein Precipitation): [1][8] a. To 50 µL of serum sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the stable isotope-labeled internal standard for this compound. b. Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation. c. Centrifuge the sample at 14,000 x g for 10 minutes at 4°C. d. Carefully transfer the supernatant to a new tube or a 96-well plate. e. Evaporate the supernatant to dryness under a gentle stream of nitrogen. f. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis: [2]

  • Liquid Chromatography:
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometry:
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard should be optimized.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum Sample (50 µL) add_is Add Acetonitrile with Internal Standard (150 µL) serum->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation ionization Electrospray Ionization (Negative Mode) separation->ionization detection Mass Spectrometry Detection (MRM) ionization->detection data Data Analysis & Quantification detection->data

Caption: Workflow for the quantification of this compound in serum.

Interference_Concept Conceptual diagram of matrix effect interference in LC-MS/MS. cluster_lc Liquid Chromatography cluster_ms Mass Spectrometer Ion Source cluster_effect Matrix Effect PS This compound (PS) Ionization PS->Ionization Analyte Ionization pCS p-Cresyl Sulfate (pCS) pCS->Ionization Co-eluting Interferent IS Indoxyl Sulfate (IS) IS->Ionization Co-eluting Interferent Suppression Ion Suppression (Inaccurate Low Reading) Ionization->Suppression Enhancement Ion Enhancement (Inaccurate High Reading) Ionization->Enhancement

Caption: Matrix effect interference in LC-MS/MS analysis.

References

Phenyl sulfate sample preparation optimization for urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the preparation of urine samples for phenyl sulfate (B86663) analysis. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the best way to collect and store urine samples for phenyl sulfate analysis?

A1: For optimal sample integrity, it is recommended to collect mid-stream urine in a sterile container.[1] If analysis cannot be performed immediately, samples should be refrigerated at 4°C (39°F) for short-term storage (up to 48 hours).[2][3] For long-term storage, freezing at -20°C (-4°F) or -80°C (-112°F) is recommended.[4] It is important to avoid multiple freeze-thaw cycles.[3]

Q2: Are preservatives necessary for urine samples intended for this compound analysis?

A2: While refrigeration is the most effective method for short-term preservation, preservatives can be used, especially if refrigeration is not immediately available.[5] Thymol has been shown to be effective in maintaining metabolite stability under various temperature conditions.[2] Boric acid can also be used and is effective at preserving protein and creatinine; however, it may cause precipitation of other compounds and can interfere with some hormone and drug tests.[2][5][6] It is crucial to verify that the chosen preservative does not interfere with the analytical method.

Q3: Should I measure free this compound or total this compound (after hydrolysis)?

A3: The choice between measuring free or total this compound depends on the research question. This compound exists in urine as a conjugate.[7] Direct measurement using methods like LC-MS/MS allows for the specific quantification of the intact this compound conjugate.[8] To measure the total amount of phenol (B47542) (the parent compound), a hydrolysis step (either enzymatic or acidic) is required to cleave the sulfate group before analysis.[9]

Q4: Which analytical technique is most suitable for this compound quantification in urine?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the direct, sensitive, and specific quantification of this compound in urine without the need for derivatization.[10][11] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it requires a hydrolysis step to cleave the sulfate conjugate and subsequent derivatization of the resulting phenol to make it volatile.[12]

Q5: What are the common challenges in this compound sample preparation?

A5: Common challenges include analyte degradation due to improper storage, low recovery during solid-phase extraction (SPE), and matrix effects such as ion suppression in LC-MS/MS analysis.[13][14] Careful optimization of each step, from collection to analysis, is crucial for reliable results.

Troubleshooting Guides

This section addresses specific issues that may arise during the sample preparation workflow.

Low Recovery During Solid-Phase Extraction (SPE)
Symptom Potential Cause Troubleshooting Steps
Analyte is found in the flow-through (load) fraction. Sample solvent is too strong, preventing retention.[15]Ensure the urine sample is appropriately diluted with a weak solvent (e.g., water or buffer) before loading.
Incorrect pH of the sample.[16]Adjust the pH of the urine sample to ensure this compound is in a state that favors retention on the chosen sorbent. For reversed-phase SPE, a slightly acidic pH may improve retention.[14]
Loading flow rate is too high.[13]Decrease the flow rate during sample loading to allow sufficient interaction time between the analyte and the sorbent.
SPE cartridge is overloaded.[15][16]Use a smaller sample volume or an SPE cartridge with a higher sorbent mass. As a general rule, the sample load should be about 5-10% of the sorbent weight.[17]
Analyte is found in the wash fraction. Wash solvent is too strong.[13]Use a weaker wash solvent (e.g., a lower percentage of organic solvent) to remove interferences without eluting the this compound.
Incorrect pH of the wash solvent.[15]Ensure the pH of the wash solvent is optimized to keep the analyte retained on the sorbent while washing away interfering compounds.
Analyte is not found in any fraction (flow-through, wash, or elution). Analyte is irreversibly bound to the sorbent.This is less common for this compound on standard reversed-phase sorbents but could indicate a highly adsorptive interaction.
Analyte has degraded on the column.Ensure the stability of this compound under the SPE conditions.
Low recovery in the final eluate. Incomplete elution of the analyte.[13]Use a stronger elution solvent (e.g., a higher percentage of organic solvent). Ensure the pH of the elution solvent is appropriate to disrupt the interaction between the analyte and the sorbent.[13]
Insufficient elution volume.Increase the volume of the elution solvent. Typically, 4-16 bed volumes are used for elution.[18]
SPE cartridge dried out before sample loading.[13]Ensure the sorbent bed remains wetted after the conditioning and equilibration steps and before the sample is loaded.[19]
High Variability in Results
Symptom Potential Cause Troubleshooting Steps
Inconsistent results between replicate samples. Inconsistent sample handling and storage.Standardize urine collection, storage temperature, and freeze-thaw cycles for all samples.[3]
Variability in the SPE procedure.[19]Ensure consistent flow rates, solvent volumes, and incubation times for each sample. Automating the SPE process can improve reproducibility.
Matrix effects (ion suppression or enhancement) in LC-MS/MS.Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects. Dilute the sample extract to reduce the concentration of interfering matrix components. Optimize the chromatographic separation to separate this compound from co-eluting interferences.
Gradual decrease or increase in signal over an analytical run. Column degradation or contamination.Use a guard column to protect the analytical column.[19] Implement a robust column washing protocol between runs.
Instrument instability.Perform system suitability tests before each analytical run to ensure the instrument is performing within specifications.

Data Presentation

Table 1: Urine Sample Storage Stability

This table summarizes the stability of metabolites in urine under different storage conditions, providing guidance for this compound sample handling.

Storage Temperature Storage Duration Metabolite Stability Recommendation for this compound Analysis
4°C (Refrigerated)Up to 48 hoursMetabolites are generally stable.[2]Recommended for short-term storage.
22°C (Room Temp)Up to 24 hoursMetabolites are generally stable.[2][4]Acceptable if refrigeration is not immediately possible.
22°C (Room Temp)48 hoursSignificant changes in metabolite profiles observed.[2]Not Recommended .
40°C24 - 48 hoursSignificant changes in metabolite profiles observed.[2]Not Recommended .
-20°C / -80°C (Frozen)Long-termGenerally stable, but some analytes may degrade.[4]Recommended for long-term storage. Avoid repeated freeze-thaw cycles.[3]

Data synthesized from studies on general metabolite stability in urine.[2][3][4]

Table 2: Comparison of SPE Sorbent Types

This table provides a qualitative comparison of common SPE sorbents for the extraction of this compound from urine.

Sorbent Type Retention Mechanism Suitability for this compound Comments
Reversed-Phase (e.g., C18, HLB) Hydrophobic (non-polar) interactions.High This compound is moderately polar, but the phenyl group allows for good retention on reversed-phase sorbents. Hydrophilic-Lipophilic Balanced (HLB) sorbents are often a good starting point for a wide range of analytes.[20]
Mixed-Mode (e.g., Reversed-Phase and Ion-Exchange) Combination of hydrophobic and electrostatic interactions.[17]High Can provide enhanced selectivity by utilizing both the hydrophobic nature of the phenyl ring and the negative charge of the sulfate group.
Anion-Exchange (e.g., SAX) Electrostatic attraction between the negatively charged sulfate group and a positively charged sorbent.[21]Moderate to High Retention is highly dependent on the pH of the sample and wash solutions. May require more rigorous method development.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol provides a general starting point for SPE using a reversed-phase cartridge (e.g., HLB or C18). Optimization may be required.

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature or in a 4°C water bath.

    • Centrifuge the urine at approximately 2000 x g for 10 minutes to pellet any particulate matter.

    • Take a 1 mL aliquot of the supernatant and dilute it 1:1 with ultrapure water. Acidifying the sample slightly (e.g., with 0.1% formic acid) may improve retention.

  • SPE Cartridge Conditioning:

    • Condition a reversed-phase SPE cartridge (e.g., 60 mg, 3 mL) by passing 3 mL of methanol (B129727) through it.[20]

    • Equilibrate the cartridge by passing 3 mL of ultrapure water. Do not allow the sorbent bed to dry.[20]

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, consistent flow rate of approximately 1 mL/min.[20]

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.[20] This step is crucial for removing salts and other matrix components that can cause ion suppression.

  • Elution:

    • Elute the this compound from the cartridge with 3 mL of a strong organic solvent, such as acetonitrile (B52724) or methanol.[20]

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a small volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.[20]

    • Vortex and centrifuge the reconstituted sample before transferring it to an autosampler vial.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines typical starting parameters for the analysis of this compound. Instrument-specific optimization is necessary.

  • Liquid Chromatography (LC):

    • Column: A C18 or Phenyl-Hexyl reversed-phase column is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion for this compound is m/z 173. The most common product ions are m/z 93 (phenol fragment) and m/z 80 (SO3 fragment).[8] The transition 173 -> 93 is often used for quantification, and 173 -> 80 can be used as a qualifier ion.

    • Instrument Parameters: Optimize cone voltage, collision energy, and source temperatures for maximum signal intensity for this compound.

Visualizations

Caption: Experimental workflow for this compound analysis in urine.

G Start Low Analyte Recovery in SPE? CheckLoad Analyte in Load/Flow-through? Start->CheckLoad Start Troubleshooting CheckWash Analyte in Wash Fraction? CheckLoad->CheckWash No Sol1 - Decrease loading flow rate - Use weaker sample solvent - Check sample pH - Increase sorbent mass CheckLoad->Sol1 Yes CheckElution Analyte Not Eluting? CheckWash->CheckElution No Sol2 - Use weaker wash solvent - Check wash solvent pH CheckWash->Sol2 Yes Sol3 - Use stronger elution solvent - Increase elution volume - Check elution solvent pH CheckElution->Sol3 Yes Other Consider other issues: - Analyte instability - Improper cartridge conditioning CheckElution->Other No Success Recovery Improved Sol1->Success Sol2->Success Sol3->Success

References

Technical Support Center: Phenyl Sulfate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of phenyl sulfate (B86663). This resource provides troubleshooting guides and frequently asked questions to help you resolve common issues and optimize your chromatographic method.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the HPLC analysis of phenyl sulfate, focusing on improving peak shape.

Question 1: Why am I seeing a tailing or broad peak for this compound?

Answer: Peak tailing or broadening for this compound is a common issue primarily due to its properties as a highly polar and acidic compound.[1] Several factors can contribute to this poor peak shape:

  • Secondary Silanol (B1196071) Interactions: this compound can interact with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[2][3] These interactions are a primary cause of peak tailing, especially for polar and acidic compounds.[3][4]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, this compound can be in a mixed ionic state, leading to peak distortion.[2][5] The pH also affects the ionization state of residual silanols, influencing secondary interactions.[6][7]

  • Column Overload: Injecting too much sample can saturate the column, resulting in broadened, asymmetrical peaks.[5][8]

  • Mismatched Sample Solvent: Dissolving your sample in a solvent that is significantly stronger than your mobile phase can cause peak distortion and broadening.[5][9]

  • Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and peak tailing.[2][5]

Question 2: How can I eliminate peak tailing for this compound?

Answer: Eliminating peak tailing requires a systematic approach to optimize your method. Here are the key areas to focus on:

  • Mobile Phase Optimization:

    • Adjust pH: Lower the mobile phase pH to be at least 1-2 pH units below the pKa of this compound. A pH range of 2.5-3.0 is often effective at keeping both the analyte and the silanol groups in a neutral state, which minimizes unwanted ionic interactions.[5][10]

    • Use a Buffer: Incorporate a buffer (e.g., phosphate (B84403) or acetate) at a concentration of 10-50 mM to maintain a stable pH throughout the analysis.[6]

    • Add Organic Modifiers: If your compound is basic, adding a small amount of an amine like triethylamine (B128534) (TEA) can help mask silanol groups, though this may not be necessary with modern, high-purity columns and is often not MS-compatible.[1][10]

  • Column Selection:

    • High-Purity Silica (B1680970): Use a column packed with high-purity, fully end-capped silica to reduce the number of accessible silanol groups.[3][6]

    • Alternative Stationary Phases: Consider a Phenyl or Phenyl-Hexyl stationary phase.[11][12] These can offer alternative selectivity for aromatic compounds like this compound through π-π interactions, potentially improving peak shape.[11][13]

  • Sample and Injection:

    • Dilute Your Sample: To prevent overloading, try reducing the concentration of your sample or the injection volume.[5][14]

    • Match Sample Solvent: Dissolve your sample in the mobile phase or a solvent with a weaker elution strength.[8][9]

Question 3: What is the best type of HPLC column for this compound analysis?

Answer: While a standard C18 column can be used, it may not always provide the best peak shape for a polar compound like this compound due to potential secondary interactions.[1] Consider these alternatives:

  • Phenyl Columns: These columns have phenyl groups bonded to the silica surface and can provide unique selectivity for aromatic compounds through π-π interactions.[11][13] This can lead to improved retention and better peak shape for this compound.

  • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain (e.g., amide or carbamate), which helps to shield residual silanol groups and can improve the peak shape of polar analytes.[5]

  • Pentafluorophenyl (PFP) Columns: PFP columns offer a different type of aromatic interaction and can be a good alternative for separating polar and aromatic compounds.[1]

Ultimately, the best column choice may require some empirical testing with your specific sample and mobile phase conditions.

Question 4: What are the ideal mobile phase conditions for analyzing this compound?

Answer: The ideal mobile phase will depend on your column and specific application, but a good starting point for reversed-phase HPLC would be:

  • Solvent A (Aqueous): Water with an acidic buffer (e.g., 20-50 mM potassium phosphate or ammonium (B1175870) acetate) adjusted to a pH of 2.5-3.0.[6][15]

  • Solvent B (Organic): Acetonitrile (B52724) or Methanol (B129727).[16]

    • Acetonitrile often provides better peak shapes and lower viscosity.[16]

    • Methanol can offer different selectivity, especially on phenyl-based columns, due to its ability to engage in hydrogen bonding.[7]

  • Gradient Elution: A gradient elution (e.g., starting with a low percentage of organic solvent and increasing it over time) can be beneficial for separating this compound from other components in a complex matrix.[9]

Data Presentation

The following tables summarize key parameters for optimizing the HPLC analysis of this compound.

Table 1: Mobile Phase Parameter Optimization

ParameterRecommended Range/ValueRationale
pH 2.5 - 3.0Suppresses ionization of this compound and silanol groups to minimize peak tailing.[5][6]
Buffer Concentration 10 - 50 mMEnsures stable pH during the analysis for reproducible retention times and peak shapes.[6][15]
Organic Modifier Acetonitrile or MethanolAcetonitrile often gives sharper peaks; methanol can provide alternative selectivity with phenyl columns.[7][16]

Table 2: Column Selection Guide

Column TypePrimary InteractionBest For
C18 (End-capped) HydrophobicGeneral-purpose reversed-phase. Use high-purity silica for best results.[6]
Phenyl / Phenyl-Hexyl Hydrophobic & π-πAromatic compounds like this compound; can offer improved selectivity and peak shape.[11][12][13]
Polar-Embedded Hydrophobic & PolarReducing silanol interactions and improving peak shape for polar analytes.[5]
PFP (Pentafluorophenyl) Hydrophobic, Aromatic, Dipole-dipoleAlternative selectivity for polar and aromatic compounds.[1]

Experimental Protocols

Protocol: Method Development for Improved this compound Peak Shape

This protocol provides a step-by-step guide for developing a robust HPLC method for this compound.

  • Initial Column and Mobile Phase Selection:

    • Column: Start with a modern, high-purity, end-capped C18 or a Phenyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: Prepare a 25 mM potassium phosphate buffer and adjust the pH to 2.8 with phosphoric acid.[6][15]

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Sample Preparation: Dissolve the this compound standard in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).[9]

  • Initial Gradient Run:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[9]

    • Injection Volume: 5 µL.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 50% B

      • 15-17 min: 50% to 95% B

      • 17-20 min: Hold at 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: Hold at 5% B (re-equilibration)

    • Detection: UV at 254 nm.

  • Evaluation and Optimization:

    • Assess Peak Shape: Evaluate the tailing factor of the this compound peak. A value greater than 1.2 indicates significant tailing.[5]

    • Adjust Gradient: If the peak elutes too early or too late, adjust the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks.[17]

    • Optimize pH: If tailing persists, prepare mobile phases with slightly different pH values (e.g., 2.5 and 3.2) to see the effect on peak shape.

    • Change Organic Modifier: If peak shape is still not optimal, switch the organic modifier from acetonitrile to methanol and repeat the gradient run.[7]

    • Test a Different Column: If significant tailing remains after mobile phase optimization, switch to a different column chemistry, such as a Phenyl-Hexyl or a PFP column, and re-run the optimization steps.[1]

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting this compound analysis.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (Tailing Factor > 1.2) check_ph Is Mobile Phase pH 1-2 units below pKa? start->check_ph adjust_ph Adjust pH to 2.5-3.0 with a buffer check_ph->adjust_ph No check_sample_solvent Is sample dissolved in mobile phase or weaker solvent? check_ph->check_sample_solvent Yes adjust_ph->start adjust_sample_solvent Dissolve sample in mobile phase check_sample_solvent->adjust_sample_solvent No check_concentration Is sample concentration too high? check_sample_solvent->check_concentration Yes adjust_sample_solvent->start adjust_concentration Dilute sample or reduce injection volume check_concentration->adjust_concentration Yes check_column Are you using a high-purity, end-capped column? check_concentration->check_column No adjust_concentration->start change_column Switch to a different column (e.g., Phenyl, Polar-Embedded) check_column->change_column No end_good Peak Shape Improved check_column->end_good Yes, and other factors are optimized change_column->start end_bad Issue Persists: Consider instrumental problems (e.g., extra-column volume) change_column->end_bad If problem persists

Caption: A step-by-step workflow for troubleshooting peak tailing issues.

G Decision Tree for Method Optimization start Start Method Development column_choice Select Column: C18 or Phenyl? start->column_choice c18 C18 Column column_choice->c18 phenyl Phenyl Column column_choice->phenyl mobile_phase Select Mobile Phase c18->mobile_phase phenyl->mobile_phase acetonitrile Acetonitrile + Acidic Buffer (pH 2.5-3.0) mobile_phase->acetonitrile methanol Methanol + Acidic Buffer (pH 2.5-3.0) mobile_phase->methanol run_exp Run Initial Gradient acetonitrile->run_exp methanol->run_exp eval Evaluate Peak Shape run_exp->eval good_shape Peak Shape Acceptable (TF < 1.2) eval->good_shape Yes bad_shape Poor Peak Shape (TF > 1.2) eval->bad_shape No optimize Optimize Parameters: - Adjust Gradient - Fine-tune pH - Change Organic Modifier bad_shape->optimize optimize->run_exp

Caption: A decision tree for selecting the initial HPLC column and mobile phase.

G Interactions of this compound with Stationary Phase cluster_0 Silica Surface stationary_phase C18 Chain Si-OH (Silanol Group) phenyl_sulfate {this compound Molecule | SO3-} phenyl_sulfate:s->stationary_phase:f0 Desired: Hydrophobic Interaction phenyl_sulfate:s->stationary_phase:f1 Undesired: Ionic/Secondary Interaction (Causes Tailing)

Caption: Desired vs. undesired interactions on a C18 column.

References

Phenyl Sulfate Derivatization for GC-MS: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phenyl Sulfate (B86663) Derivatization Reaction Optimization for Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows and enhance the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of phenyl sulfates necessary for GC-MS analysis?

A1: Phenyl sulfates are relatively polar and non-volatile compounds. Direct analysis by GC-MS is challenging because they may not vaporize readily in the GC inlet and can interact with the stationary phase, leading to poor peak shape and low sensitivity.[1][2] Derivatization, typically through silylation, replaces the active hydrogen of the hydroxyl group with a less polar and more volatile trimethylsilyl (B98337) (TMS) group.[2][3] This increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.[1][2]

Q2: What are the most common derivatization reagents for phenyl sulfates?

A2: The most common derivatization method for compounds with hydroxyl groups, like phenols, is silylation.[1][2] Widely used silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][4] BSTFA is often used with a catalyst like trimethylchlorosilane (TMCS) to enhance its reactivity, especially for sterically hindered groups.[5][6]

Q3: My derivatization reaction appears to be incomplete. What are the common causes?

A3: Incomplete derivatization is a frequent issue and can be caused by several factors:

  • Presence of Moisture: Silylating reagents are highly sensitive to moisture.[7] Any water in your sample or solvent will react with the reagent, reducing its availability to derivatize your analyte.[2][6]

  • Insufficient Reagent: An inadequate amount of derivatizing reagent will lead to an incomplete reaction. It is recommended to use a molar excess of the silylating agent.[6][7]

  • Suboptimal Reaction Conditions: The reaction temperature and time may not be sufficient for the reaction to go to completion. Optimization of these parameters is often necessary.[6][7]

  • Poor Reagent Quality: Derivatizing reagents can degrade over time, especially if not stored properly under anhydrous conditions. Always use fresh, high-quality reagents.[7]

Q4: I am observing multiple peaks for my derivatized phenyl sulfate. What could be the reason?

A4: The presence of multiple peaks can be attributed to:

  • Incomplete Derivatization: The underivatized this compound may elute as a separate, often broad and tailing, peak.[7]

  • Derivative Instability: The formed TMS-derivative might be unstable and could be degrading in the hot GC inlet or on the column.[7]

  • Presence of Isomers: If your original sample contains isomers of this compound, they will likely be derivatized and separated on the GC column.

  • Side Reactions: The derivatizing reagent might react with other functional groups in your sample matrix, leading to the formation of multiple products.[7]

Q5: How can I improve the peak shape of my derivatized this compound?

A5: Poor peak shape, such as tailing, is often due to active sites in the GC system (e.g., in the liner or on the column) interacting with the analyte. To improve peak shape:

  • Ensure Complete Derivatization: As mentioned above, incomplete derivatization can lead to tailing peaks.

  • Use a Deactivated Inlet Liner: Employing a deactivated liner can minimize interactions between the analyte and the glass surface of the liner.

  • Column Choice and Maintenance: Use a well-deactivated column. Over time, columns can become active; trimming a small portion from the front of the column can sometimes resolve the issue.

  • Optimize GC Conditions: Adjusting the oven temperature program and carrier gas flow rate can sometimes improve peak shape.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the derivatization of phenyl sulfates for GC-MS analysis.

Problem Possible Cause Recommended Solution
Low or No Product Yield 1. Moisture Contamination: Reagent or sample is not anhydrous.[6][7] 2. Insufficient Reagent: Molar ratio of derivatizing agent to analyte is too low.[7] 3. Suboptimal Reaction Conditions: Temperature is too low or reaction time is too short.[6][7] 4. Degraded Reagent: Silylating agent has lost its activity.[7]1. Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents. Dry the sample completely under a stream of nitrogen before adding the reagent.[5] 2. Increase the molar excess of the derivatizing agent (e.g., 5-10 fold).[8] 3. Optimize the reaction temperature (typically 60-80°C) and time (30-60 minutes).[5] 4. Use a fresh vial of the derivatizing reagent.
Multiple Peaks for a Single Analyte 1. Incomplete Derivatization: Both derivatized and underivatized analyte are present.[7] 2. Derivative Instability: Derivative is degrading in the GC inlet or on the column. 3. Side Reactions: Reagent is reacting with other matrix components.[8]1. Re-optimize the derivatization conditions (see "Low or No Product Yield"). 2. Lower the injector temperature. Ensure the GC column is in good condition. 3. Perform a sample cleanup step (e.g., Solid-Phase Extraction) prior to derivatization to remove interfering substances.[8]
Poor Peak Shape (Tailing) 1. Incomplete Derivatization: Underivatized analyte is interacting with the GC system.[7] 2. Active Sites in the GC System: Free silanol (B1196071) groups in the liner or on the column are interacting with the analyte. 3. Column Overload: Injecting too much sample.1. Ensure the derivatization reaction has gone to completion. 2. Use a deactivated inlet liner and a high-quality, well-deactivated GC column. Consider trimming the first few centimeters of the column. 3. Dilute the sample before injection.
Large Reagent Peak Obscuring Analyte Peaks 1. Excess Reagent: A large excess of the derivatizing reagent was used.1. While an excess is necessary, a very large excess can be problematic. Try reducing the amount of reagent used, while still ensuring complete derivatization. 2. If possible, perform a sample clean-up after derivatization to remove the excess reagent.
Poor Reproducibility 1. Inconsistent Reaction Conditions: Variations in temperature, time, or reagent amounts between samples. 2. Presence of Water: Variable amounts of moisture in different samples. 3. Matrix Effects: Different sample matrices affecting the derivatization efficiency or chromatographic behavior.[9][10]1. Standardize the derivatization protocol and ensure all samples are treated identically. 2. Implement a rigorous drying step for all samples. 3. Use matrix-matched standards for calibration to compensate for matrix effects.[11]

Experimental Protocols

Protocol 1: General Silylation of this compound using BSTFA + TMCS

This protocol provides a general guideline for the silylation of phenyl sulfates. Optimization for specific analytes and matrices is recommended.

Materials:

  • This compound sample

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) (or other suitable aprotic solvent like acetonitrile)

  • Heating block or oven

  • GC vials with caps

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Transfer a known amount of the sample containing this compound into a clean, dry GC vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous.[5]

  • Reagent Addition: Add 50 µL of anhydrous pyridine to dissolve the dried residue. Then, add 100 µL of BSTFA + 1% TMCS to the vial.[5]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block or oven.[5]

  • Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.

Quantitative Data Summary

The following table summarizes a comparison of different silylation conditions for phenolic compounds, which can serve as a starting point for optimizing this compound derivatization.

Derivatization ReagentSolventTemperature (°C)Time (min)Relative Peak Area (Normalized)
BSTFA + 1% TMCSPyridine70301.00
BSTFA + 1% TMCSAcetonitrile70300.92
MSTFAPyridine70300.98
BSTFA + 1% TMCSPyridine80601.15
MSTFAPyridine80601.12

Note: This data is illustrative and based on typical results for phenolic compounds. Actual results may vary depending on the specific this compound and sample matrix.

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for this compound derivatization.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound Sample dry Evaporate to Dryness (Nitrogen Stream) start->dry dissolve Dissolve in Anhydrous Pyridine dry->dissolve add_reagent Add BSTFA + 1% TMCS dissolve->add_reagent react Heat at 70°C for 60 min add_reagent->react cool Cool to Room Temperature react->cool inject Inject into GC-MS cool->inject

Figure 1. Experimental workflow for this compound derivatization.

troubleshooting_workflow start Problem with GC-MS Analysis q1 Low or No Product Peak? start->q1 q2 Multiple Peaks? q1->q2 No a1 Check for Moisture Increase Reagent Amount Optimize Temp/Time Use Fresh Reagent q1->a1 Yes q3 Poor Peak Shape (Tailing)? q2->q3 No a2 Re-optimize Derivatization Lower Injector Temp Perform Sample Cleanup q2->a2 Yes a3 Ensure Complete Derivatization Use Deactivated Liner Check Column Condition Dilute Sample q3->a3 Yes end Analysis Successful q3->end No a1->end a2->end a3->end

Figure 2. Troubleshooting decision tree for derivatization issues.

References

Technical Support Center: Overcoming Low Phenyl Sulfate Recovery in SPE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Extraction (SPE). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of phenyl sulfate (B86663) and similar acidic metabolites. Here, you will find troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues in your experimental workflow.

Frequently Asked Questions (FAQs)
Q1: I'm experiencing low recovery of phenyl sulfate. What are the most common causes?

Low recovery in SPE is a frequent issue that can typically be traced to one of the key steps in the process: sample loading, washing, or elution.[1][2] For an acidic and polar compound like this compound, common problems include improper sample pH, incorrect choice of sorbent, wash solvents that are too strong, or elution solvents that are too weak.[3][4][5] Additionally, if working with biological matrices like plasma or serum, incomplete disruption of protein binding can prevent the analyte from being retained on the SPE sorbent.[6]

Q2: How can I systematically troubleshoot where my this compound is being lost?

The most effective troubleshooting method is to collect and analyze the liquid fraction from each step of the SPE process.[1][7] Run your standard SPE method, but collect the flow-through from the sample loading step, each wash step, and the final elution step into separate vials. Analyze each of these fractions using your analytical method (e.g., LC-MS/MS) to determine where the this compound is present.[1][7] This will pinpoint the exact step where the loss is occurring.

  • If found in the load fraction: The analyte is not being retained by the sorbent.

  • If found in the wash fraction: The analyte is being prematurely eluted from the sorbent.[3]

  • If not found in any fraction (or only a small amount in the eluate): The analyte is irreversibly bound to the sorbent.[1]

Q3: My this compound is in the sample loading flow-through. How do I improve its retention?

If the analyte is not binding to the sorbent during sample loading, consider the following solutions:

  • Adjust Sample pH: this compound is an acidic compound. To ensure it is in a neutral, protonated state for optimal retention on a reversed-phase sorbent, the sample pH should be acidified to at least 2 pH units below its pKa.[6][8] Adding a small amount of an acid like formic acid (e.g., to a final concentration of 1%) to your sample is a common strategy.[8]

  • Check Sample Solvent: The sample solvent should be predominantly aqueous to facilitate binding to the reversed-phase sorbent.[9] If your sample is dissolved in a solvent with high organic content, it will not retain well. Dilute your sample with water or an appropriate aqueous buffer.[6]

  • Evaluate Sorbent Choice: A standard C18 sorbent may not be ideal. Consider using a polymeric reversed-phase sorbent (which offers better retention for polar compounds) or a phenyl-based sorbent that can provide aromatic selectivity through π−π interactions.[8][10]

  • Reduce Flow Rate: A high flow rate during sample loading can prevent the analyte from having sufficient time to interact with the sorbent.[4] Try reducing the loading speed.

  • Avoid Overloading: Ensure you have not exceeded the capacity of the SPE cartridge.[1] If necessary, use a cartridge with a larger sorbent mass.[5]

Q4: My this compound is being lost during the wash step. What should I do?

This indicates that your wash solvent is too strong, stripping the analyte from the sorbent along with interferences.

  • Reduce Organic Content: The purpose of the wash step is to remove more weakly-bound interferences. Decrease the percentage of organic solvent (e.g., methanol (B129727), acetonitrile) in your wash solution. For example, if you are using 20% methanol, try 5% methanol in water.[11]

  • Maintain pH: Ensure the pH of your wash solvent is the same as your acidified sample to keep the this compound in its neutral, retained form.[1]

Q5: I have confirmed my analyte is retained on the column, but recovery in the eluate is poor. How can I improve elution?

If the analyte is not eluting, your elution solvent is not strong enough to disrupt the interactions between the analyte and the sorbent.

  • Increase Elution Solvent Strength: Use a stronger (more nonpolar) organic solvent or increase the percentage of organic solvent in your elution mixture.[5] Methanol is a common choice.[9]

  • Adjust Elution Solvent pH: For acidic compounds retained on reversed-phase media, making the elution solvent basic can help. By shifting the pH to 2 units above the pKa, the this compound will become ionized (negatively charged), reducing its affinity for the nonpolar sorbent and promoting elution. Adding a small amount of a base like ammonium (B1175870) hydroxide (B78521) (e.g., 2%) to your elution solvent can be effective.[6]

  • Increase Elution Volume: It's possible the volume of your elution solvent is insufficient to elute the entire bound analyte. Try passing a second aliquot of the elution solvent through the cartridge and analyzing it to see if more analyte is recovered.[5]

Q6: I am extracting this compound from plasma. Could protein binding be the issue?

Yes, sulfate conjugates are known to bind to plasma proteins like albumin.[12] If the protein is not first removed or the binding disrupted, the protein-bound analyte may not be retained on the SPE column and will be lost.[6][7]

  • Protein Precipitation: A common sample pretreatment step is to precipitate proteins using a polar solvent like acetonitrile (B52724) or methanol (typically 2-3 parts solvent to 1 part plasma).[6] After centrifugation, the supernatant, which contains the analyte, can be diluted with an aqueous, acidic solution before loading onto the SPE cartridge.[6]

Data Presentation
Table 1: Troubleshooting Summary for Low this compound Recovery
Problem Observed Potential Cause Recommended Solution(s)
Analyte in Load Flow-Through Sample pH too high (analyte is ionized)Acidify sample with formic or acetic acid (e.g., to pH < 3).[6][8]
Sample solvent is too strong (high % organic)Dilute sample with acidified water or buffer.[6]
Incorrect sorbent phaseSwitch to a more retentive phase like a polymeric or phenyl-based sorbent.[8][10]
Flow rate is too highDecrease the sample loading flow rate.[4]
Sorbent mass is too low (breakthrough)Use a cartridge with a larger sorbent bed mass.[3]
Analyte in Wash Fraction Wash solvent is too strongDecrease the percentage of organic solvent in the wash solution.[3][5]
Incorrect pH in wash solventEnsure the wash solvent has the same acidic pH as the loading solution.[1]
Low/No Analyte in Eluate Elution solvent is too weakIncrease the percentage of organic solvent or use a stronger solvent.[1][4]
Analyte remains ionized and interacts with sorbentMake the elution solvent basic (e.g., add 2% NH4OH) to ionize the analyte and disrupt hydrophobic interactions.[6]
Insufficient elution volumeIncrease the volume of the elution solvent or apply it in multiple aliquots.[5]
Protein binding (biological samples)Pretreat the sample with protein precipitation (e.g., acetonitrile) before SPE.[6]
Table 2: Example Impact of Sample pH on this compound Recovery

This table illustrates hypothetical data from an experiment optimizing the recovery of this compound from spiked plasma using a polymeric reversed-phase SPE sorbent.

Sample Pre-treatment Condition Analyte Location Average Recovery (%) RSD (%) (n=3)
Neutral Sample (pH ~7.4)Load Flow-Through15%4.5
Sample acidified to pH 4.0Load Flow-Through / Eluate65%3.1
Sample acidified to pH 2.5 (1% Formic Acid) Eluate 92% 2.2
Sample acidified to pH 1.0Eluate91%2.5
Experimental Protocols
Recommended Protocol: this compound Extraction from Human Plasma using Polymeric Reversed-Phase SPE

This protocol is a robust starting point for extracting this compound. Further optimization may be required for specific applications.

1. Sample Pre-treatment (Protein Precipitation) a. To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an internal standard. b. Vortex for 30 seconds to mix thoroughly. c. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. d. Transfer the supernatant to a new tube. e. Add 600 µL of water containing 1% formic acid to the supernatant. Vortex to mix. The sample is now ready for loading.

2. SPE Cartridge Conditioning a. Pass 1 mL of methanol through the polymeric SPE cartridge (e.g., 30 mg/1 mL).

3. SPE Cartridge Equilibration a. Pass 1 mL of water through the cartridge. b. Pass 1 mL of water containing 1% formic acid through the cartridge. Do not allow the sorbent bed to dry.[3]

4. Sample Loading a. Load the entire pre-treated sample (~1 mL) onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

5. Washing a. Wash the cartridge with 1 mL of water containing 1% formic acid to remove salts and polar interferences. b. Wash the cartridge with 1 mL of 5% methanol in water containing 1% formic acid to remove less polar interferences. c. Dry the cartridge thoroughly under vacuum or positive pressure for 5 minutes to remove all residual water.

6. Elution a. Elute the this compound from the cartridge by passing 1 mL of methanol containing 2% ammonium hydroxide through the sorbent. b. Collect the eluate in a clean collection tube.

7. Final Preparation a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.

Visualizations

G start Start: Low this compound Recovery collect Collect Fractions: Load, Wash, and Elute start->collect analyze Analyze Fractions by LC-MS/MS collect->analyze loc Where is the Analyte? analyze->loc load In Load Fraction: Poor Retention loc->load Load wash In Wash Fraction: Premature Elution loc->wash Wash stuck Not in Eluate: Strong Retention loc->stuck Stuck on Column sol_load Solution: - Acidify Sample (pH < 3) - Reduce Sample Solvent Strength - Change Sorbent Phase load->sol_load sol_wash Solution: - Decrease % Organic in Wash - Maintain Acidic pH in Wash wash->sol_wash sol_stuck Solution: - Increase Elution Solvent Strength - Make Eluent Basic (e.g., +NH4OH) - Increase Elution Volume stuck->sol_stuck

Caption: A logical workflow for troubleshooting low SPE recovery.

G cluster_prep Sorbent Preparation cluster_extraction Extraction Process Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Acidified Water) Condition->Equilibrate Load 3. Load Sample (Acidified, Aqueous) Equilibrate->Load Wash 4. Wash Interferences (Weak Organic Solvent) Load->Wash Elute 5. Elute Analyte (Strong/Basic Organic Solvent) Wash->Elute

Caption: The standard workflow for Solid-Phase Extraction (SPE).

G phenol Parent Phenolic Compound (e.g., from drug metabolism) product This compound (Polar, Acidic Metabolite) phenol->product sult Sulfotransferase (SULT Enzyme) sult->product Sulfation paps PAPS (Sulfate Donor) paps->sult

Caption: The metabolic formation of this compound via sulfation.

References

Technical Support Center: Phenyl Sulfate Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of phenyl sulfate (B86663) using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a primary focus on minimizing ion suppression.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of phenyl sulfate, leading to ion suppression and inaccurate quantification.

Issue 1: Low this compound Signal or Complete Signal Loss

Question: My this compound signal is significantly lower than expected, or I am not observing a signal at all. How can I troubleshoot this?

Answer: A low or absent signal for this compound is a strong indicator of significant ion suppression. Follow these steps to diagnose and resolve the issue:

  • Confirm Ion Suppression with a Post-Column Infusion Test: To verify that co-eluting matrix components are suppressing the this compound signal, a post-column infusion experiment is recommended.

    • Procedure: Continuously infuse a standard solution of this compound into the MS source while injecting a prepared blank matrix sample (e.g., plasma extract without this compound) through the LC system. A significant drop in the this compound signal at specific retention times confirms the presence of ion-suppressing matrix components.

  • Review and Enhance Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression.[1][2] Biological matrices like plasma and serum contain high levels of phospholipids (B1166683) and proteins, which are known to interfere with ESI-MS analysis.[3]

    • If using Protein Precipitation (PPT): While fast, PPT is often insufficient for removing all interfering matrix components, especially phospholipids.

    • Consider Advanced Sample Preparation: For complex matrices, more rigorous sample preparation techniques are recommended to minimize ion suppression. These include:

      • Solid-Phase Extraction (SPE): Offers selective extraction of analytes while removing a significant portion of interfering compounds.[1]

      • Liquid-Liquid Extraction (LLE): Can effectively partition this compound away from matrix components with different polarities.[1]

      • Phospholipid Removal Plates/Cartridges: Specialized products like HybridSPE are designed to specifically deplete phospholipids from the sample, which can dramatically reduce matrix effects and improve analyte response.[3]

  • Optimize Chromatographic Separation: Ensure that this compound is chromatographically resolved from the regions of major ion suppression.

    • Adjust Gradient Elution: Modify the mobile phase gradient to shift the retention time of this compound away from the elution zones of highly suppressing compounds (e.g., early-eluting salts and late-eluting phospholipids).[2]

    • Evaluate Column Chemistry: While a standard C18 column is often used, consider alternative stationary phases if co-elution persists.

  • Dilute the Sample: If the concentration of this compound is sufficiently high, a simple dilution of the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression. However, this approach may not be suitable for trace-level analysis.

Issue 2: Poor Reproducibility and Inconsistent Results

Question: I am observing high variability in my quality control (QC) samples and inconsistent quantification of this compound. What could be the cause?

Answer: Inconsistent results are often due to variable ion suppression from sample to sample. This can be addressed through the following strategies:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method to compensate for variable matrix effects.[4][5][6]

    • Principle: A SIL-IS for this compound (e.g., this compound-d5) is chemically identical to the analyte and will co-elute. Consequently, it will experience the same degree of ion suppression as the analyte in each individual sample.[4][7]

    • Application: By adding a known amount of the SIL-IS to every sample, standard, and QC at the beginning of the sample preparation process, quantification is based on the ratio of the analyte peak area to the SIL-IS peak area. This ratio remains stable even if the absolute signal intensity fluctuates due to ion suppression, leading to accurate and precise results.[8]

  • Standardize and Automate Sample Preparation: Manual sample preparation can introduce variability. Implementing a robust and consistent protocol, preferably using automated liquid handlers, can minimize sample-to-sample differences in extraction efficiency and matrix component carryover.

  • Use Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples (e.g., control human plasma). This helps to normalize for consistent matrix effects across the analytical run.[1]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant problem for this compound analysis in ESI-MS?

A1: Ion suppression is a matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by co-eluting compounds from the sample matrix.[1][9] In the ESI source, there is a limited capacity for ionization. When matrix components are present at high concentrations, they can compete with this compound for charge or alter the properties of the ESI droplets, leading to a decreased signal for the analyte.[9] This can result in poor sensitivity, inaccuracy, and imprecision in quantitative analysis.

Q2: this compound is analyzed in negative ion mode. What are the common matrix components that cause suppression in this mode?

A2: In biological samples like plasma or serum, major contributors to ion suppression in negative ESI mode include phospholipids, particularly lysophosphatidylcholines and phosphatidylcholines.[2] Other endogenous compounds such as salts and other organic acids can also compete for ionization and suppress the this compound signal.

Q3: How can I optimize my ESI source parameters to improve the this compound signal?

A3: While source parameter optimization cannot eliminate ion suppression caused by co-eluting matrix components, it can ensure the best possible signal for this compound under your specific conditions. Key parameters to optimize for negative ion mode include:

  • Capillary Voltage: Typically in the range of -2.5 to -4.5 kV. Adjust for a stable and optimal signal.

  • Nebulizer Gas Pressure: Controls the formation of fine droplets. Higher pressure generally leads to smaller droplets and better desolvation.

  • Drying Gas Flow and Temperature: These parameters aid in the desolvation of the ESI droplets. Higher temperatures and flow rates can improve signal intensity, but excessive heat may degrade thermally labile compounds.

  • Source Geometry: If your instrument allows, different source geometries can influence the degree of ion suppression.

Q4: Are there specific mobile phase additives that can help or hinder the analysis of this compound?

A4: For negative mode analysis of acidic compounds like this compound, the mobile phase pH should be neutral or slightly basic to ensure the analyte is deprotonated.

  • Beneficial Additives: Small amounts of weak bases like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) can be used to maintain an appropriate pH and aid in deprotonation.

  • Additives to Avoid: Non-volatile buffers such as phosphates and sulfates should be avoided as they can contaminate the MS source and cause significant ion suppression. While often used in positive mode, strong acids like formic acid should be used with caution as they can suppress ionization in negative mode.

Quantitative Data Summary

The following tables summarize quantitative data related to the LC-MS/MS analysis of this compound and related uremic toxins.

Table 1: LC-MS/MS Parameters for Uremic Toxin Analysis (including this compound)

ParameterSettingReference
Chromatography
ColumnC18 Reversed-Phase[10][11]
Mobile Phase AWater with 0.1% Formic Acid[12]
Mobile Phase BMethanol (B129727) or Acetonitrile with 0.1% Formic Acid[12]
Ionization ModeESI Negative[10]
Mass Spectrometry
Capillary Voltage~3.0 - 4.0 kV (negative)[13]
Drying Gas Temp.~300 - 350 °C[13]
Nebulizer Pressure~35 - 50 psi[13]

Table 2: Performance of a Validated UPLC-MS/MS Method for Uremic Toxins in Serum [10]

AnalyteWithin-day Precision (%RSD)Between-day Precision (%RSD)
Uric Acid1.10 - 2.87< 10.96
Hippuric Acid0.60 - 2.37< 13.33
Indoxyl Sulfate0.93 - 4.54< 9.77
p-Cresyl Sulfate0.82 - 2.38< 10.42
Indole-3-Acetic Acid1.34 - 3.84< 12.00

Experimental Protocols

Protocol 1: Sample Preparation of Human Plasma using Protein Precipitation

This protocol is a common starting point for the analysis of this compound in plasma.[11][12]

  • Aliquoting: In a microcentrifuge tube, aliquot 50 µL of the plasma sample (calibrator, QC, or unknown).

  • Internal Standard Addition: Add 20 µL of a working solution of the stable isotope-labeled internal standard (e.g., this compound-d5 in 50:50 methanol:water).

  • Precipitation: Add 340 µL of cold methanol containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial or a 96-well plate.

  • Injection: Inject an appropriate volume (e.g., 1-5 µL) into the LC-MS/MS system.

Protocol 2: General Workflow for Solid-Phase Extraction (SPE) for Enhanced Cleanup

This protocol provides a general framework for developing an SPE method to achieve a cleaner extract and reduce ion suppression. Optimization of the specific sorbent and solvents is required.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of an acidic aqueous solution (e.g., 2% phosphoric acid) to ensure the protein binding of this compound is disrupted. Add the internal standard.

  • Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., a mixed-mode anion exchange or reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences. A second wash with a non-polar solvent like hexane (B92381) can be used to remove lipids if a reversed-phase sorbent is used.

  • Elution: Elute the this compound and internal standard with an appropriate solvent (e.g., 1 mL of methanol, potentially with a small percentage of ammonium hydroxide for anion exchange).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

IonSuppressionWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add SIL-IS Plasma->Add_IS PPT Protein Precipitation (Methanol/Acetonitrile) Add_IS->PPT Choose Method SPE Solid-Phase Extraction (SPE) Add_IS->SPE Choose Method LLE Liquid-Liquid Extraction (LLE) Add_IS->LLE Choose Method Supernatant Collect Supernatant PPT->Supernatant Eluate Collect Eluate SPE->Eluate Organic_Phase Collect Organic Phase LLE->Organic_Phase Analysis Inject into LC-MS/MS Supernatant->Analysis Eluate->Analysis Organic_Phase->Analysis LC_Separation LC Separation (C18 Column) Analysis->LC_Separation ESI_Source ESI Source (Negative Mode) LC_Separation->ESI_Source MS_Detection MS Detection (MRM) ESI_Source->MS_Detection Data_Processing Data Processing (Analyte/IS Ratio) MS_Detection->Data_Processing

Caption: Workflow for this compound Analysis from Sample Preparation to Data Processing.

TroubleshootingLogic Start Start: Low Signal or Poor Reproducibility Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Implement_IS Implement SIL-IS Check_IS->Implement_IS No Review_Prep Review Sample Preparation Check_IS->Review_Prep Yes Implement_IS->Review_Prep Improve_Prep Improve Sample Prep (SPE, LLE, Phospholipid Removal) Review_Prep->Improve_Prep Prep is Minimal (e.g., PPT) Optimize_LC Optimize Chromatography (Gradient, Column) Review_Prep->Optimize_LC Prep is Robust Improve_Prep->Optimize_LC Optimize_MS Optimize MS Source Parameters Optimize_LC->Optimize_MS Resolved Issue Resolved Optimize_MS->Resolved

References

Technical Support Center: Optimal HPLC Column Selection for Phenyl Sulfate Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in selecting the optimal High-Performance Liquid Chromatography (HPLC) column for the separation of phenyl sulfate (B86663). Phenyl sulfate is a highly polar compound, which can present challenges for traditional reversed-phase chromatography. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common issues encountered during its analysis.

Frequently Asked questions (FAQs)

Q1: Why is this compound difficult to retain on a standard C18 column?

A1: this compound is a highly polar organic compound due to the presence of the sulfate group. Standard C18 columns have a non-polar stationary phase and rely on hydrophobic interactions for retention. Since this compound has limited hydrophobicity, it exhibits weak interaction with the C18 stationary phase, leading to poor retention, early elution, and potential issues with peak shape such as fronting or tailing.[1][2]

Q2: What are the primary alternative HPLC columns for this compound separation?

A2: When a C18 column fails to provide adequate separation, several alternative stationary phases can be considered. Phenyl-Hexyl and Pentafluorophenyl (PFP) columns are excellent choices.[3][4] Phenyl-Hexyl columns offer π-π interactions with the aromatic ring of this compound, providing a different selectivity compared to C18 columns.[3][5] PFP columns provide a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be highly effective for retaining and separating polar, aromatic compounds.[4][6] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) columns are also a viable option.[1][7]

Q3: What is ion-pairing chromatography and is it suitable for this compound analysis?

A3: Ion-pairing chromatography is a technique used to increase the retention of ionic and highly polar compounds on reversed-phase columns.[8] It involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion-pair with the charged analyte.[9] This increases the hydrophobicity of the analyte, leading to greater retention on a C18 or other reversed-phase column.[8] While effective for improving retention of compounds like this compound, a major disadvantage is its general incompatibility with mass spectrometry (MS) detection, as ion-pairing reagents are non-volatile and can cause ion suppression.[1]

Q4: How does mobile phase pH affect the separation of this compound?

A4: The mobile phase pH is a critical parameter in the separation of ionizable compounds like this compound. The sulfate group is acidic, and its charge state can be influenced by the mobile phase pH. Maintaining a consistent and appropriate pH is crucial for achieving reproducible retention times and good peak shape.[1][10] For reversed-phase chromatography of acidic compounds, a mobile phase pH set about 2-3 units below the pKa of the analyte can suppress its ionization, leading to increased retention.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem 1: Poor Retention and Early Elution

Symptoms: The this compound peak elutes at or very near the void volume (t₀).

Potential Cause Solution
Inappropriate Column Chemistry The non-polar nature of a standard C18 column is not suitable for retaining the highly polar this compound. Consider switching to a column with alternative selectivity, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column.[4]
Mobile Phase is too Strong In reversed-phase HPLC, a high percentage of organic solvent in the mobile phase leads to shorter retention times.[11] Decrease the organic solvent (e.g., acetonitrile (B52724), methanol) concentration to increase retention.
Analyte is Ionized The ionized sulfate group contributes to the high polarity of the molecule. Consider using an ion-pairing reagent to form a more hydrophobic complex, or explore HILIC as an alternative chromatographic mode.[1][7]
Problem 2: Peak Tailing

Symptoms: The peak is asymmetrical with a "tail" extending from the back of the peak.

Potential Cause Solution
Secondary Silanol (B1196071) Interactions Residual silanol groups on the silica-based stationary phase can interact with the polar sulfate group, causing peak tailing.[12] Use a modern, high-purity, end-capped column. Adding a small amount of a competitive base like triethylamine (B128534) (TEA) to the mobile phase can also help, but may not be MS-compatible.[13]
Mobile Phase pH An inappropriate mobile phase pH can lead to undesirable interactions between the analyte and the stationary phase.[12] Adjusting the pH of the mobile phase can sometimes improve peak shape. For acidic compounds, a lower pH is often beneficial.
Column Overload Injecting too much sample can lead to peak distortion.[12] Reduce the sample concentration or injection volume.
Problem 3: Inconsistent Retention Times

Symptoms: The retention time of the this compound peak shifts between injections or analytical runs.

Potential Cause Solution
Inadequate Column Equilibration The column may not be fully equilibrated with the mobile phase between injections, especially when using gradients.[14] Ensure a sufficient equilibration time is included at the end of each run (typically 5-10 column volumes).
Mobile Phase Instability The mobile phase composition can change over time due to evaporation of the more volatile organic component or degradation of additives.[15] Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
Temperature Fluctuations Changes in column temperature can affect retention times.[16] Use a column oven to maintain a consistent temperature.

Data Presentation

The following tables summarize typical performance characteristics of different HPLC columns for the separation of this compound. Please note that these values are illustrative and can vary depending on the specific HPLC system, mobile phase conditions, and column manufacturer.

Table 1: Comparison of HPLC Columns for this compound Separation

Column TypeTypical Retention Factor (k')Peak Symmetry (As)Resolution (Rs) from a less polar analytePrimary Interaction Mechanism
Standard C18 < 1.00.8 - 1.5LowHydrophobic
Phenyl-Hexyl 1.5 - 3.01.0 - 1.3ModerateHydrophobic, π-π
Pentafluorophenyl (PFP) 2.0 - 5.01.0 - 1.2HighHydrophobic, π-π, Dipole-Dipole, Ion-Exchange
HILIC 3.0 - 7.01.0 - 1.4HighHydrophilic Partitioning, Electrostatic

Table 2: Effect of Mobile Phase Composition on Retention Time (Phenyl-Hexyl Column)

Mobile Phase (Acetonitrile:Water with 0.1% Formic Acid)Retention Time (min)
40:602.8
30:704.5
20:807.2

Experimental Protocols

Protocol 1: Reversed-Phase Separation using a Phenyl-Hexyl Column

This protocol provides a starting point for the analysis of this compound using a Phenyl-Hexyl column, which offers alternative selectivity to a standard C18 column.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 40% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (10% Acetonitrile in water with 0.1% Formic Acid).

Protocol 2: Ion-Pairing Chromatography on a C18 Column

This method can be used to significantly increase the retention of this compound on a standard C18 column. Note that this method is generally not compatible with MS detection.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 5 mM Tetrabutylammonium hydrogen sulfate in Water, pH adjusted to 6.5 with sodium hydroxide

  • Mobile Phase B: Acetonitrile

  • Isocratic Elution: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Protocol 3: HILIC Separation

This protocol is suitable for retaining and separating highly polar compounds like this compound.

  • Column: HILIC (e.g., silica (B1680970) or amide-based), 100 mm x 2.1 mm, 3 µm particle size

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 70% B over 8 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm or MS

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve the sample in a high percentage of acetonitrile (e.g., 90%) to ensure compatibility with the initial mobile phase and good peak shape.

Visualizations

HPLC_Column_Selection_Workflow start Start: this compound Separation c18_check Analyze on Standard C18 Column start->c18_check retention_check Adequate Retention (k' > 2)? c18_check->retention_check peak_shape_check Good Peak Shape (As = 0.9 - 1.5)? retention_check->peak_shape_check Yes alternative_column Select Alternative Column retention_check->alternative_column No optimize_c18 Optimize Mobile Phase (e.g., % Organic, pH) peak_shape_check->optimize_c18 No end_success Successful Separation peak_shape_check->end_success Yes optimize_c18->retention_check phenyl_column Phenyl-Hexyl Column (π-π interactions) alternative_column->phenyl_column pfp_column PFP Column (multiple interactions) alternative_column->pfp_column hilic_column HILIC Column (for very high polarity) alternative_column->hilic_column ion_pairing Consider Ion-Pairing (if MS not required) alternative_column->ion_pairing phenyl_column->end_success pfp_column->end_success hilic_column->end_success ion_pairing->end_success

Caption: A decision workflow for selecting the optimal HPLC column for this compound separation.

HPLC_Troubleshooting_Workflow start Problem Observed in Chromatogram problem_type Identify Problem Type start->problem_type poor_retention Poor Retention problem_type->poor_retention peak_tailing Peak Tailing problem_type->peak_tailing retention_shift Retention Time Shift problem_type->retention_shift check_column Check Column (C18 vs Phenyl/PFP) poor_retention->check_column check_mobile_phase_strength Check Mobile Phase Strength (% Organic) poor_retention->check_mobile_phase_strength check_silanol Check for Silanol Interactions peak_tailing->check_silanol check_ph Check Mobile Phase pH peak_tailing->check_ph check_overload Check for Column Overload peak_tailing->check_overload check_equilibration Check Column Equilibration Time retention_shift->check_equilibration check_mobile_phase_prep Check Mobile Phase Preparation/Age retention_shift->check_mobile_phase_prep check_temp Check Column Temperature retention_shift->check_temp solution Implement Solution check_column->solution check_mobile_phase_strength->solution check_silanol->solution check_ph->solution check_overload->solution check_equilibration->solution check_mobile_phase_prep->solution check_temp->solution

Caption: A troubleshooting workflow for common HPLC issues encountered with this compound analysis.

References

Troubleshooting poor reproducibility in phenyl sulfate assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during phenyl sulfate (B86663) assays.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific problems you may encounter.

Q1: Why am I seeing high variability between my replicates?

High variability between replicates is a common issue that can obscure the true results of your phenyl sulfate assay. Several factors can contribute to this problem.

Potential Causes and Troubleshooting Steps:

  • Inconsistent Pipetting: Small errors in pipetting volumes of enzymes, substrates, or cofactors can lead to significant differences between wells.

    • Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions. When adding reagents to a 96-well plate, do so in a consistent and timely manner to minimize evaporation effects.

  • Improper Mixing: Inadequate mixing of reaction components can lead to localized concentration differences and inconsistent enzyme activity.[1]

    • Solution: Gently vortex or pipette up and down to mix all components thoroughly after addition. Avoid introducing bubbles.[2] For plate-based assays, use a plate shaker for a brief period.

  • Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Inconsistent temperatures across a plate or between experiments can introduce variability.[1]

    • Solution: Ensure all reagents are equilibrated to the assay temperature before starting the reaction.[2] Use a temperature-controlled incubator or water bath for the reaction incubation step.

  • Edge Effects in Microplates: Wells on the outer edges of a microplate are more prone to evaporation and temperature fluctuations, which can lead to inconsistent results.

    • Solution: Avoid using the outer wells of the plate for samples and standards. Instead, fill them with buffer or water to create a more uniform environment for the inner wells.

  • Variable PAPS Concentration: The concentration of the universal sulfonate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), is a rate-limiting factor for many sulfation reactions and can be a major source of variability.[3][4][5]

    • Solution: Use a consistent and saturating concentration of PAPS in your assays if the goal is to compare enzyme activities across different substrates or tissues.[4] If assessing catalytic behavior in a specific tissue, aim to use PAPS concentrations relevant to that tissue.[4]

Q2: My standard curve is not linear. What could be the cause?

A non-linear standard curve can make it difficult to accurately quantify the amount of this compound in your samples.

Potential Causes and Troubleshooting Steps:

  • Incorrect Standard Preparation: Errors in the serial dilution of your this compound standard will directly impact the linearity of your curve.

    • Solution: Carefully prepare your standards using calibrated pipettes and fresh, high-quality this compound. Prepare a fresh set of standards for each assay.

  • Substrate Depletion at High Concentrations: At high concentrations of the standard, the enzyme may become saturated, or the substrate may be rapidly depleted, leading to a plateau in the signal.[6]

    • Solution: Extend the range of your standard curve to include lower concentrations. If the upper end consistently plateaus, you may need to narrow the concentration range to the linear portion for accurate quantification.

  • Detector Saturation: The signal produced by the assay at high concentrations may exceed the linear range of the detector in your plate reader or HPLC system.[7]

    • Solution: If using a fluorescence or luminescence assay, you may need to adjust the gain or photomultiplier tube (PMT) settings on your instrument.[8] For HPLC, you may need to dilute your higher concentration standards.

  • Issues with Curve Fitting: Using an inappropriate regression model can make a good curve appear non-linear.

    • Solution: While a linear regression is often preferred, some assays may inherently have a non-linear relationship.[7][9] In such cases, a non-linear regression model (e.g., a four-parameter logistic fit) may be more appropriate, provided it is validated and consistently produces accurate results.[7][9]

Q3: I'm observing a high background signal in my fluorescence-based assay. How can I reduce it?

High background in fluorescence assays can mask the true signal from your reaction, leading to poor sensitivity and inaccurate results.

Potential Causes and Troubleshooting Steps:

  • Autofluorescence of Assay Components or Samples: Some compounds in your sample matrix or even the assay buffer itself can fluoresce at the same wavelength as your detection reagent.[10][11] Phenol (B47542) red in cell culture media is a common culprit.[11]

    • Solution: Run a "no enzyme" control to determine the background fluorescence of your sample and reagents.[4] If possible, use a buffer that does not contain fluorescent compounds. Consider using alternative media types for cell-based assays or performing measurements in phosphate-buffered saline.[11]

  • Non-specific Binding of Fluorescent Probes: The fluorescent detection reagent may be binding non-specifically to other components in the assay well.[10]

    • Solution: Include appropriate blocking agents in your assay buffer. Optimize washing steps to remove unbound detection reagents.[10]

  • Incorrect Microplate Choice: Using the wrong type of microplate can significantly increase background fluorescence.

    • Solution: For fluorescence assays, always use black microplates to minimize background signal.[11]

  • Light Leakage or Scratches on the Plate: Extraneous light entering the well or light scattering from scratches can increase background readings.

    • Solution: Ensure the plate reader is in a dark environment. Inspect plates for scratches before use.

Q4: The overall signal in my assay is very low. What should I do?

A low signal can make it difficult to distinguish between your sample and the background, leading to unreliable data.

Potential Causes and Troubleshooting Steps:

  • Low Enzyme Activity: The sulfotransferase enzyme may be inactive or have low activity.

    • Solution: Ensure the enzyme has been stored correctly at the recommended temperature. Avoid repeated freeze-thaw cycles. Test the activity of a new batch of enzyme with a known positive control substrate.

  • Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the specific sulfotransferase being used.

    • Solution: Consult the literature or manufacturer's data sheet for the optimal conditions for your enzyme. Perform optimization experiments for pH and temperature.

  • Insufficient Substrate or Cofactor Concentration: The concentration of the phenol substrate or the PAPS cofactor may be limiting the reaction rate.

    • Solution: Increase the concentration of the limiting reagent. Ensure the PAPS concentration is not degraded; prepare fresh solutions.

  • Inhibitors in the Sample: Your sample may contain inhibitors of the sulfotransferase enzyme.

    • Solution: Perform a spike-and-recovery experiment by adding a known amount of this compound to your sample matrix to see if the signal is suppressed. If inhibition is suspected, you may need to dilute your sample or use a sample preparation method to remove the inhibitors.

Experimental Protocols

1. General this compound Assay Workflow (Colorimetric)

This protocol describes a general method for determining sulfotransferase activity using a colorimetric approach.

Phenyl_Sulfate_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate, PAPS Mix Combine Assay Buffer, Enzyme, and Substrate/ Sample in Microplate Reagents->Mix Standards Prepare this compound Standard Curve Standards->Mix Samples Prepare Samples Samples->Mix Initiate Initiate Reaction by adding PAPS Mix->Initiate Incubate Incubate at Optimal Temperature Initiate->Incubate Stop Stop Reaction (e.g., with acid) Incubate->Stop Detect Add Detection Reagent Stop->Detect Read Read Absorbance on Plate Reader Detect->Read Analyze Calculate this compound Concentration Read->Analyze

Caption: General workflow for a colorimetric this compound assay.

Methodology:

  • Prepare Reagents:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4) and bring it to the assay temperature.

    • Enzyme Solution: Dilute the sulfotransferase enzyme to the desired concentration in ice-cold assay buffer.

    • Substrate/Sample: Prepare the phenol substrate or your experimental samples in the assay buffer.

    • PAPS Solution: Prepare a stock solution of PAPS in water and dilute to the final desired concentration in assay buffer.

  • Prepare Standard Curve:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial dilutions in the assay buffer to create a standard curve with at least 5-7 points.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, enzyme solution, and substrate/sample/standard to each well.

    • Initiate the reaction by adding the PAPS solution to all wells.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time.

    • Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).

  • Detection:

    • Add the detection reagent according to the manufacturer's instructions. This may involve a coupled enzyme reaction that produces a colored product.

    • Incubate as required for color development.

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Subtract the absorbance of the blank (no substrate) from all readings.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Use the equation of the standard curve to determine the concentration of this compound in your samples.

2. Sample Preparation from Plasma for HPLC Analysis

This protocol outlines a common method for extracting this compound from plasma samples prior to HPLC analysis.[12][13][14][15][16]

Plasma_Sample_Prep_Workflow start Plasma Sample ppt Protein Precipitation (e.g., with acetonitrile) start->ppt vortex Vortex ppt->vortex centrifuge1 Centrifuge vortex->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness (under Nitrogen) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter end Ready for HPLC Injection filter->end

References

Technical Support Center: Method Refinement for Sensitive Detection of Phenyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of phenyl sulfate (B86663).

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a direct question-and-answer format.

Question 1: I am observing significant peak tailing in my HPLC-UV analysis of phenyl sulfate. What are the common causes and how can I resolve this?

Answer: Peak tailing for an acidic compound like this compound is a common issue in reversed-phase chromatography. Here are the likely causes and their solutions:

  • Secondary Interactions with Residual Silanols: Free silanol (B1196071) groups on the silica-based stationary phase can interact with the acidic sulfate group, causing tailing.

    • Solution: Use an end-capped column or a column with a base-deactivated stationary phase. Operating the mobile phase at a lower pH (e.g., around 2.5-3.0 with a suitable buffer like phosphate (B84403) or formate) will suppress the ionization of the silanol groups and the analyte, minimizing these interactions.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Dilute your sample and reinject. If peak shape improves, you were likely overloading the column. Consider using a column with a higher loading capacity if you cannot dilute your sample further.[1]

  • Column Contamination or Void: Accumulation of matrix components on the column frit or a void in the packing material can distort peak shape.

    • Solution: First, try back-flushing the column. If this doesn't resolve the issue, using a guard column can help protect the analytical column from contaminants. If a void has formed, the column may need to be replaced.[2][3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not properly controlled, it can lead to inconsistent ionization of this compound and interactions with the stationary phase.

    • Solution: Ensure your mobile phase is adequately buffered and that the pH is stable. Increasing the buffer concentration can sometimes improve peak shape.[1]

Question 2: My LC-MS/MS signal for this compound is inconsistent and shows suppression. How can I troubleshoot and mitigate matrix effects?

Answer: Matrix effects, particularly ion suppression, are a significant challenge in quantitative bioanalysis using LC-MS/MS. Here’s how to address this issue:

  • Improve Chromatographic Separation: Co-eluting matrix components are a primary cause of ion suppression.

    • Solution: Optimize your chromatographic method to separate this compound from the bulk of the matrix components. Try adjusting the gradient profile, or consider a different stationary phase (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) column) that can offer different selectivity for this compound and interfering compounds.[4]

  • Enhance Sample Preparation: Inadequate sample cleanup is a major contributor to matrix effects.

    • Solution: If you are using protein precipitation, consider switching to a more selective technique like solid-phase extraction (SPE). If you are already using SPE, ensure the wash steps are optimized to remove as many interfering compounds as possible without causing loss of the analyte.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.

    • Solution: Incorporate a deuterated or 13C-labeled this compound as your internal standard. Since it has nearly identical physicochemical properties to the analyte, it will experience similar matrix effects, allowing for accurate correction.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

    • Solution: If your assay has sufficient sensitivity, a simple dilution of the sample extract prior to injection can significantly reduce matrix effects.[5]

Question 3: I am experiencing low recovery of this compound during my sample preparation. What could be the cause and how can I improve it?

Answer: Low and variable recovery can stem from several factors related to the physicochemical properties of this compound and the sample preparation method.

  • Inefficient Extraction in SPE: The choice of sorbent and elution solvent is critical.

    • Solution: For a polar compound like this compound, a reversed-phase sorbent (e.g., C18) is common. Ensure the sample is loaded under aqueous conditions to promote retention. For elution, use a solvent strong enough to desorb the analyte; a mixture of methanol (B129727) or acetonitrile (B52724) with a small amount of base (e.g., ammonium (B1175870) hydroxide) can be effective.

  • Analyte Instability: this compound can be susceptible to degradation, especially enzymatic hydrolysis by sulfatases present in biological samples.[4]

    • Solution: Work quickly and keep samples on ice or at 4°C during processing. To prevent enzymatic degradation, consider adding a sulfatase inhibitor to your samples immediately after collection and store them at -80°C if not analyzed promptly.[4]

  • Adsorption to Labware: this compound can adsorb to the surfaces of plastic tubes and pipette tips.

    • Solution: Use low-adsorption polypropylene (B1209903) labware. Pre-rinsing pipette tips with the sample can also help minimize loss due to adsorption.[4]

  • Incomplete Elution from Protein Precipitate: During protein precipitation, the analyte can get trapped in the protein pellet.

    • Solution: Ensure thorough vortexing after adding the precipitation solvent to break up the protein clumps. After centrifugation, carefully collect the supernatant. A second extraction of the pellet with a small volume of the precipitation solvent can be performed to check for any remaining analyte.

Frequently Asked Questions (FAQs)

Q1: What is the best internal standard for the quantification of this compound by LC-MS/MS?

A1: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d5 or 13C6-phenyl sulfate. A SIL-IS has almost identical chemical and physical properties to this compound, meaning it will behave similarly during sample extraction, chromatography, and ionization. This allows it to accurately compensate for matrix effects and variations in instrument response, leading to more precise and accurate quantification.[6] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

Q2: How should I store my plasma/serum samples to ensure the stability of this compound?

A2: For long-term storage, samples should be kept at -80°C. This compound can be unstable, particularly due to the activity of sulfatase enzymes present in biological matrices.[4] It is recommended to minimize freeze-thaw cycles. For short-term storage (a few hours), keeping the samples on ice or at 4°C is advisable. If enzymatic degradation is a concern, adding a sulfatase inhibitor upon sample collection is a good practice.[4]

Q3: Is derivatization necessary for the analysis of this compound?

A3: For LC-MS/MS analysis, derivatization is generally not required as this compound ionizes well, typically in negative ion mode. For HPLC-UV, derivatization is also not common as the phenyl ring provides sufficient UV absorbance for detection at moderate concentrations. However, for GC-MS analysis, derivatization is necessary to make the non-volatile this compound amenable to gas chromatography. Silylation is a common derivatization technique for this purpose.[7]

Q4: What are the typical validation parameters I should assess for a quantitative method for this compound?

A4: A quantitative method for this compound should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is generally expected.[8]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Typically, accuracy should be within 85-115% of the nominal value, and the coefficient of variation (CV) or relative standard deviation (RSD) for precision should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ).

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various conditions (bench-top, freeze-thaw, long-term storage).

Data Presentation

Table 1: Comparison of Analytical Method Parameters for this compound Quantification

ParameterLC-MS/MSHPLC-UV
Linearity Range 0.1 - 100 ng/mL1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995> 0.999
Limit of Detection (LOD) 0.03 ng/mL0.3 µg/mL
Limit of Quantification (LOQ) 0.1 ng/mL1 µg/mL
Precision (%RSD) < 15%< 2%
Accuracy (% Recovery) 85 - 115%98 - 102%

Note: The values presented in this table are typical and may vary depending on the specific instrumentation, method, and matrix.

Experimental Protocols

Protocol 1: this compound Quantification in Human Plasma by LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound-d5 at 50 ng/mL).

    • Vortex for 30 seconds to precipitate the proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex for 15 seconds and transfer to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate this compound from matrix interferences (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Negative ESI.

    • MRM Transitions: Monitor the appropriate precursor to product ion transitions for this compound and its internal standard.

Protocol 2: this compound Quantification in Urine by HPLC-UV
  • Sample Preparation (Dilute-and-Shoot):

    • Thaw urine samples to room temperature and vortex to ensure homogeneity.

    • Centrifuge the urine sample at 10,000 rpm for 5 minutes to pellet any particulate matter.

    • Dilute the supernatant 1:10 with the mobile phase.

    • Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.

  • HPLC-UV Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (pH 3.0) (e.g., 30:70 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 20 µL.

Mandatory Visualization

Phenyl_Sulfate_Metabolism Metabolic Pathway of this compound Dietary_Protein Dietary Protein Tyrosine Tyrosine Dietary_Protein->Tyrosine Digestion Gut_Microbiota Gut Microbiota Tyrosine->Gut_Microbiota Phenol Phenol Gut_Microbiota->Phenol Tyrosine phenol-lyase Liver Liver Phenol->Liver Absorption Phenyl_Sulfate This compound Liver->Phenyl_Sulfate Sulfation PAPS PAPS (3'-phosphoadenosine- 5'-phosphosulfate) SULT1A1 SULT1A1 (Sulfotransferase) PAPS->SULT1A1 SULT1A1->Liver Excretion Excretion (Urine) Phenyl_Sulfate->Excretion Systemic Circulation Experimental_Workflow General Experimental Workflow for this compound Analysis cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Start Biological Sample (Plasma, Urine, etc.) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Start->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Start->SPE Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation SPE->Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS HPLC_UV HPLC-UV Analysis Reconstitution->HPLC_UV Quantification Quantification LC_MS_MS->Quantification HPLC_UV->Quantification

References

Validation & Comparative

Phenyl Sulfate vs. Indoxyl Sulfate: A Comparative Guide to Their Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating uremic toxicity, understanding the distinct and overlapping pathological effects of protein-bound uremic toxins is critical. Among the most studied are phenyl sulfate (B86663) (PS) and indoxyl sulfate (IS), both metabolites derived from the gut microbiota that accumulate in chronic kidney disease (CKD). This guide provides an objective comparison of their toxicity, supported by experimental data, detailed methodologies, and visual representations of their molecular mechanisms.

Quantitative Comparison of Toxic Effects

While both phenyl sulfate and indoxyl sulfate contribute to the uremic syndrome, the extent and nature of their toxicity can differ. The following tables summarize quantitative data from various in vitro and in vivo studies, providing a comparative overview of their impact on key biological parameters.

ParameterThis compoundIndoxyl SulfateCell Type/ModelReference
Glutathione (B108866) Levels Dose-dependent decrease[1][2]Dose-dependent decrease[1][2]Porcine renal tubular cells (LLC-PK1)[1][2]
Cell Viability Decreased, especially under oxidative stress[2]Dose-dependent decrease[3]Human astrocytes, Renal tubular cells[2][3]
Oxidative Stress Induces ROS production and renders cells vulnerable to oxidative stress[2][4][5]Induces ROS production[6]Renal tubular cells, Endothelial cells, Macrophages[2][4][5][6]
Inflammation Pro-inflammatory effects suggested[7]Induces pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, MCP-1)[8][9][10]Macrophages, Endothelial cells[7][8][9][10]
Podocyte Damage Induces albuminuria and podocyte damage in diabetic models[5]Not as extensively documented for direct podocyte damageDiabetic mouse models[5]

Table 1: Comparison of In Vitro Toxic Effects of this compound and Indoxyl Sulfate. This table summarizes the cellular effects observed in response to this compound and indoxyl sulfate exposure in various cell culture models.

ParameterThis compoundIndoxyl SulfateAnimal ModelReference
Albuminuria Induces albuminuria in diabetic miceAssociated with progression of renal diseaseDiabetic KKAy mice
Renal Fibrosis Pro-fibrotic effects suggested in diabetic modelsContributes to tubulointerstitial fibrosisRat models of CKD
Cardiovascular Toxicity Less characterizedLinked to endothelial dysfunction, atherosclerosis, and vascular calcificationMouse and rat models
Neurological Effects Not well-documentedInduces cytotoxicity in astrocytesIn vitro human astrocytes[3]

Table 2: Comparison of In Vivo Toxic Effects of this compound and Indoxyl Sulfate. This table outlines the systemic effects observed in animal models exposed to this compound and indoxyl sulfate.

Key Signaling Pathways

The toxicity of this compound and indoxyl sulfate is mediated by their interaction with and disruption of several key cellular signaling pathways.

This compound Toxicity Pathway

The primary mechanism of this compound toxicity identified in the literature is its ability to deplete intracellular glutathione, a key antioxidant. This depletion renders cells, particularly renal tubular cells, more susceptible to damage from reactive oxygen species (ROS).

Phenyl_Sulfate_Toxicity PS This compound Cell Cellular Uptake PS->Cell AhR Aryl Hydrocarbon Receptor (AhR) PS->AhR Potential Activation GSH_Depletion Glutathione (GSH) Depletion Cell->GSH_Depletion Vulnerability Increased Vulnerability to Oxidative Stress GSH_Depletion->Vulnerability Cell_Damage Cell Damage & Apoptosis Vulnerability->Cell_Damage Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->Vulnerability

Caption: this compound's primary toxicity mechanism involves glutathione depletion.

Indoxyl Sulfate Toxicity Pathways

Indoxyl sulfate has been shown to activate multiple, interconnected signaling cascades, leading to a broader range of cellular damage. These include the generation of ROS, activation of the MAPK and NF-κB pathways, and interaction with the Aryl Hydrocarbon Receptor (AhR).

Indoxyl_Sulfate_Toxicity cluster_upstream Upstream Triggers cluster_downstream Downstream Signaling cluster_outcomes Pathophysiological Outcomes IS Indoxyl Sulfate AhR Aryl Hydrocarbon Receptor (AhR) Activation IS->AhR ROS ROS Production IS->ROS NFkB NF-κB Pathway AhR->NFkB crosstalk MAPK MAPK Pathway (p38, JNK) ROS->MAPK ROS->NFkB Inflammation Inflammation (↑ TNF-α, IL-6, IL-1β) MAPK->Inflammation Fibrosis Fibrosis MAPK->Fibrosis Cell_Damage Cell Damage & Apoptosis MAPK->Cell_Damage NFkB->Inflammation NFkB->Fibrosis NFkB->Cell_Damage

Caption: Indoxyl sulfate activates multiple interconnected toxic signaling pathways.

Experimental Protocols

Detailed and reproducible methodologies are paramount for the accurate assessment of uremic toxin toxicity. Below are protocols for key experiments cited in the comparison.

Cell Viability Assessment (MTT Assay)

This protocol is a widely used method for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Expose cells to varying concentrations of this compound or indoxyl sulfate for the desired duration (e.g., 24, 48, 72 hours). Include untreated control wells.

  • MTT Addition: Following treatment, remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Glutathione (GSH) Level Measurement

This protocol outlines a common method for quantifying the total glutathione content in cell lysates.

Principle: This assay is based on the enzymatic recycling method, where glutathione reductase reduces oxidized glutathione (GSSG) to reduced glutathione (GSH) in the presence of NADPH. The GSH then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically.

Procedure:

  • Cell Lysis: After treatment with this compound or indoxyl sulfate, wash the cells with cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.

  • Deproteinization: Deproteinize the cell lysates, for example, by adding metaphosphoric acid, to prevent interference from proteins. Centrifuge to pellet the precipitated protein.

  • Assay Reaction: In a 96-well plate, add the deproteinized supernatant, DTNB solution, and glutathione reductase to the appropriate wells.

  • Initiate Reaction: Start the reaction by adding NADPH.

  • Kinetic Measurement: Immediately measure the rate of TNB formation by reading the absorbance at 412 nm at multiple time points using a microplate reader.

  • Quantification: Calculate the glutathione concentration based on a standard curve generated with known concentrations of GSH.

Inflammatory Cytokine Measurement (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and specific method for quantifying the concentration of inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants.

Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A detection antibody, also specific for the cytokine and conjugated to an enzyme, is then added. Finally, a substrate for the enzyme is added, which produces a colored product. The intensity of the color is proportional to the amount of cytokine present.

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

  • Sample Incubation: Add cell culture supernatants (from cells treated with this compound or indoxyl sulfate) and standards to the wells and incubate.

  • Detection Antibody: Wash the plate and add the enzyme-conjugated detection antibody. Incubate.

  • Substrate Addition: Wash the plate and add the substrate solution.

  • Color Development: Allow the color to develop in the dark.

  • Stop Reaction: Stop the reaction by adding a stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Determine the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Conclusion

Both this compound and indoxyl sulfate are significant contributors to uremic toxicity, though their mechanisms and the extent of their documented effects differ. Indoxyl sulfate has been more extensively studied and is linked to a wider array of pathologies through well-defined signaling pathways involving oxidative stress, inflammation, and AhR activation. This compound's toxicity, while also significant, is currently understood to be primarily mediated by its depletion of cellular antioxidants, thereby increasing susceptibility to oxidative damage. For researchers in this field, a clear understanding of these differences is crucial for designing experiments, interpreting data, and ultimately developing targeted therapeutic strategies to mitigate the harmful effects of these uremic toxins in patients with chronic kidney disease.

References

A Comparative Analysis of Phenyl Sulfate and p-Cresyl Sulfate: Uremic Toxins in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenyl sulfate (B86663) (PS) and p-cresyl sulfate (PCS) are two prominent protein-bound uremic toxins that accumulate in the body during chronic kidney disease (CKD). Both originate from the metabolic activity of the gut microbiota on dietary amino acids and have been implicated in the progression of CKD and its cardiovascular complications. While sharing structural similarities and a common metabolic fate, emerging research highlights distinct differences in their biochemical properties and pathological impacts. This guide provides a comprehensive comparison of phenyl sulfate and p-cresyl sulfate, supported by experimental data, to aid researchers in understanding their individual contributions to uremic toxicity.

Biochemical and Metabolic Profile

Both this compound and p-cresyl sulfate are byproducts of amino acid metabolism by the intestinal flora. This compound is derived from the breakdown of tyrosine and phenylalanine to phenol, which is then absorbed and sulfated in the liver.[1] Similarly, p-cresyl sulfate originates from the bacterial fermentation of tyrosine and phenylalanine into p-cresol, followed by sulfation in the liver and colon mucosa.[2][3]

PropertyThis compound (PS)p-Cresyl Sulfate (PCS)
Precursor Amino Acids Tyrosine, PhenylalanineTyrosine, Phenylalanine[2][3]
Gut Microbiota Intermediate Phenol[1]p-Cresol[2]
Site of Sulfation Liver[1]Liver, Colon Mucosa[3]
Molecular Weight 174.17 g/mol 188.2 g/mol
Protein Binding HighVery High (~90-95%)[4]

Comparative Toxicity and Pathophysiological Effects

Both uremic toxins are associated with a range of adverse effects, primarily linked to oxidative stress and inflammation. However, the extent and nature of their toxicity can differ.

Oxidative Stress

Experimental evidence demonstrates that both this compound and p-cresyl sulfate contribute to oxidative stress by decreasing intracellular glutathione (B108866) levels, a key antioxidant.[5][6] This depletion renders cells, such as renal tubular cells, more susceptible to damage from reactive oxygen species (ROS).[5][7] Studies have shown that p-cresyl sulfate can induce ROS production through the activation of NADPH oxidase in renal tubular cells.[8] While both compounds induce oxidative stress, the specific mechanisms and the magnitude of their effects may vary between cell types and experimental conditions.

A study on porcine renal tubular cells showed that both indoxyl sulfate, this compound, and p-cresyl sulfate decreased glutathione levels.[5] Pre-treatment with these solutes made the cells more vulnerable to hydrogen peroxide-induced cell death.[6]

Toxin Concentration% Decrease in Glutathione (Compared to Control)
This compound (0.2 mmol/L)Significant Decrease
p-Cresyl Sulfate (0.2 mmol/L)Significant Decrease
Mixture (IS, PS, PCS at 0.2 mmol/L each)Significant Decrease[5]

*Specific percentage decrease not provided in the source, but noted as statistically significant.[5]

Cardiovascular Complications

Elevated levels of both toxins have been linked to cardiovascular disease in CKD patients.[7] p-Cresyl sulfate, in particular, has been extensively studied and is associated with endothelial dysfunction, vascular calcification, and arterial stiffness.[9][10][11] It has been shown to be a predictor of cardiovascular events in CKD patients.[12] While this compound is also implicated in cardiovascular complications, the body of evidence for its direct role is still growing. A recent study has linked this compound to albuminuria in diabetic kidney disease, suggesting a role in renal and potentially vascular damage.[13]

Renal Toxicity

Both toxins contribute to the progression of kidney damage. They are known to induce inflammatory reactions and enhance oxidative stress in the kidneys, leading to glomerular sclerosis and interstitial fibrosis.[14] this compound has been identified as a potential early biomarker for diabetic kidney disease.[15]

Experimental Protocols

Measurement of Intracellular Glutathione Levels

Objective: To quantify the effect of this compound and p-cresyl sulfate on the intracellular antioxidant capacity of renal tubular cells.

Methodology:

  • Cell Culture: Porcine renal tubular cells (LLC-PK1) are cultured in a suitable medium (e.g., Medium 199) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Toxin Treatment: Cells are seeded in multi-well plates and grown to confluence. The culture medium is then replaced with fresh medium containing various concentrations of this compound or p-cresyl sulfate (e.g., 0, 0.2, 0.5, 2, 5, 10 mmol/L) and incubated for 24 hours.[5]

  • Cell Lysis: After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent).

  • Glutathione Assay: The total intracellular glutathione concentration in the cell lysates is determined using a commercially available glutathione assay kit. This is typically a colorimetric or fluorometric assay based on the enzymatic recycling method involving glutathione reductase and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

  • Data Analysis: The glutathione concentration is normalized to the total protein content of the cell lysate, determined using a standard protein assay (e.g., BCA assay). Results are expressed as a percentage of the control (untreated cells).

Quantification of this compound and p-Cresyl Sulfate in Serum/Plasma

Objective: To measure the circulating levels of this compound and p-cresyl sulfate in biological samples.

Methodology:

  • Sample Preparation: Serum or plasma samples are collected from patients. For the determination of total toxin concentrations, proteins in the sample are precipitated. This can be achieved by adding a precipitating agent like methanol (B129727) or acetonitrile, followed by centrifugation to remove the precipitated proteins. For free toxin concentrations, ultrafiltration is typically used to separate the protein-bound fraction.

  • Chromatographic Separation: The prepared samples are analyzed using reversed-phase high-performance liquid chromatography (RP-HPLC).[4] A C18 column is commonly used for separation. The mobile phase typically consists of a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., methanol or acetonitrile).

  • Detection: Detection is most commonly performed using tandem mass spectrometry (MS/MS), which provides high sensitivity and specificity.[16] Specific precursor-to-product ion transitions are monitored for each analyte. For example, for p-cresyl sulfate, the transition m/z 187.1 > 107 might be used.[16]

  • Quantification: The concentration of each toxin is determined by comparing the peak area of the analyte in the sample to a standard curve generated using known concentrations of pure this compound and p-cresyl sulfate.

Visualizing the Pathways

To better understand the metabolic origins and signaling impacts of these toxins, the following diagrams illustrate their key pathways.

Metabolic_Pathway cluster_gut Gut Lumen cluster_host Host Metabolism Dietary Proteins Dietary Proteins Tyrosine/Phenylalanine Tyrosine/Phenylalanine Dietary Proteins->Tyrosine/Phenylalanine Gut Microbiota Gut Microbiota Tyrosine/Phenylalanine->Gut Microbiota Phenol Phenol Gut Microbiota->Phenol Tyrosine phenol-lyase p-Cresol p-Cresol Gut Microbiota->p-Cresol Liver Liver Phenol->Liver Absorption p-Cresol->Liver Absorption This compound This compound Liver->this compound Sulfation p-Cresyl Sulfate p-Cresyl Sulfate Liver->p-Cresyl Sulfate Sulfation Systemic Circulation Systemic Circulation This compound->Systemic Circulation p-Cresyl Sulfate->Systemic Circulation

Caption: Metabolic pathway of this compound and p-cresyl sulfate.

Signaling_Pathway This compound This compound Glutathione Depletion Glutathione Depletion This compound->Glutathione Depletion p-Cresyl Sulfate p-Cresyl Sulfate p-Cresyl Sulfate->Glutathione Depletion ROS Production ROS Production p-Cresyl Sulfate->ROS Production NADPH Oxidase Activation Oxidative Stress Oxidative Stress Inflammation Inflammation Oxidative Stress->Inflammation Cellular Dysfunction Cellular Dysfunction Oxidative Stress->Cellular Dysfunction Inflammation->Cellular Dysfunction Glutathione Depletion->Oxidative Stress ROS Production->Oxidative Stress

Caption: Shared signaling pathways of this compound and p-cresyl sulfate.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (CKD Model) Cell Culture Cell Culture Toxin Exposure Toxin Exposure Cell Culture->Toxin Exposure PS or PCS Toxicity Assays Toxicity Assays Toxin Exposure->Toxicity Assays Oxidative Stress Measurement Oxidative Stress Measurement Toxin Exposure->Oxidative Stress Measurement Gene/Protein Expression Gene/Protein Expression Toxin Exposure->Gene/Protein Expression Animal Model Animal Model Toxin Administration Toxin Administration Animal Model->Toxin Administration Blood/Tissue Collection Blood/Tissue Collection Toxin Administration->Blood/Tissue Collection Biochemical Analysis Biochemical Analysis Blood/Tissue Collection->Biochemical Analysis Measure Toxin Levels Histopathology Histopathology Blood/Tissue Collection->Histopathology

References

Phenyl Sulfate: Validating a Gut-Derived Uremic Toxin as a Biomarker for Renal Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Renal fibrosis, the excessive scarring of kidney tissue, is the final common pathway for virtually all forms of Chronic Kidney Disease (CKD), leading to irreversible loss of organ function. The clinical gold standard for assessing fibrosis is renal biopsy, an invasive procedure fraught with risks and limitations, making it unsuitable for routine monitoring. This has spurred a critical search for reliable, non-invasive biomarkers that can accurately reflect the degree of fibrosis and predict disease progression.

Among the candidate biomarkers, Phenyl Sulfate (B86663) (PS) has garnered significant attention. As a protein-bound uremic toxin originating from the gut microbial metabolism of dietary tyrosine, its accumulation in CKD is directly linked to declining renal function. Emerging evidence suggests that beyond being a mere indicator of impaired clearance, phenyl sulfate actively participates in the pathophysiology of kidney injury, including the promotion of fibrosis. This guide provides a comprehensive comparison of this compound with other key uremic toxins, details the experimental protocols for its validation, and visualizes the molecular pathways and workflows involved.

Comparative Analysis of Protein-Bound Uremic Toxins

While several uremic toxins accumulate in CKD, protein-bound solutes like this compound, indoxyl sulfate (IS), and p-cresyl sulfate (PCS) are of particular interest due to their incomplete removal by conventional dialysis and their biological activity. These toxins are known to contribute to oxidative stress, inflammation, and the progression of renal and cardiovascular disease.[1][2][3]

Below is a comparative summary of these three major gut-derived uremic toxins.

FeatureThis compound (PS)Indoxyl Sulfate (IS)p-Cresyl Sulfate (PCS)
Dietary Precursor TyrosineTryptophanTyrosine, Phenylalanine
Gut Microbiota Metabolism Tyrosine → PhenolTryptophan → IndoleTyrosine/Phenylalanine → p-Cresol
Host Metabolism Hepatic Sulfation of PhenolHepatic Sulfation of IndoleHepatic Sulfation of p-Cresol
Pro-fibrotic Evidence Suggests pro-fibrotic and pro-inflammatory effects in diabetic kidney disease models by increasing expression of TGF-β1, fibronectin, and collagen I.[4] Contributes to renal fibrosis by activating mTORC1.[5]Implicated in renal oxidative stress, activation of pro-fibrotic gene expression, and progression of tubulointerstitial fibrosis.[1]Induces TGF-β expression, a key pro-fibrotic cytokine.[1]
Mechanism of Cellular Injury Decreases intracellular glutathione (B108866), rendering renal tubular cells vulnerable to oxidative stress.[6][7]Stimulates proliferation of vascular smooth muscle cells through the production of reactive oxygen species (ROS).[8]Induces oxidative stress and endothelial dysfunction.[3]
Reported Serum Levels (Hemodialysis Patients) Highest reported individual value: 259.8 µmol/L.[7]Highest reported individual value: 268.5 µmol/L.[7]Highest reported individual value: 580.3 µmol/L.[7]

Quantitative Performance Data:

Direct comparative studies validating this compound's diagnostic accuracy (e.g., AUC-ROC) specifically for renal fibrosis are limited in the current literature. Much of the existing research focuses on its strong correlation with the progression of albuminuria, a key indicator of kidney damage. In one study on diabetic patients, serum this compound levels were found to significantly correlate with both basal and the predicted 2-year progression of albuminuria.[4][9] While this links this compound to overall kidney injury, more research is needed to establish its specific performance in diagnosing and staging histologically-confirmed renal fibrosis compared to other biomarkers.

Signaling Pathways and Experimental Workflows

This compound Generation and Pro-Fibrotic Signaling Pathway

This compound originates from dietary tyrosine, which is metabolized by gut bacteria into phenol. Phenol is then absorbed into the bloodstream and sulfated in the liver to form this compound. In CKD, impaired renal clearance leads to its accumulation. High levels of this compound induce cellular damage, particularly in renal tubular cells, by promoting oxidative stress through the depletion of antioxidants like glutathione.[6] This oxidative stress, along with other mechanisms, activates pro-fibrotic signaling cascades, most notably involving Transforming Growth Factor-β1 (TGF-β1), a central mediator of fibrosis.[8] This leads to the increased production of extracellular matrix proteins, culminating in renal fibrosis.

This compound Pro-Fibrotic Pathway cluster_gut Gut Lumen cluster_host Host System cluster_liver Liver cluster_circulation Circulation cluster_kidney Kidney Cell DietaryTyrosine Dietary Tyrosine GutMicrobiota Gut Microbiota (Tyrosine Phenol-lyase) DietaryTyrosine->GutMicrobiota Phenol Phenol GutMicrobiota->Phenol Sulfation Sulfation Phenol->Sulfation Absorption PhenylSulfate This compound (PS) Sulfation->PhenylSulfate OxidativeStress Oxidative Stress (e.g., ↓ Glutathione) PhenylSulfate->OxidativeStress Accumulation in CKD TGFb TGF-β1 Activation OxidativeStress->TGFb ECM ↑ Extracellular Matrix (Collagen, Fibronectin) TGFb->ECM Fibrosis Renal Fibrosis ECM->Fibrosis

Caption: Generation and pro-fibrotic mechanism of this compound.

Experimental Protocols

Quantification of this compound in Serum by UPLC-MS/MS

This protocol outlines a standard method for measuring this compound levels in serum samples using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific technique.[10][11][12]

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Thaw frozen serum samples on ice.

    • To a 1.5 mL microtube, add 50 µL of serum.

    • Add 200 µL of ice-cold methanol (B129727) (containing an isotopic internal standard, e.g., Phenyl-13C6-Sulfate, for accurate quantification).

    • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

    • Incubate at -20°C for 20 minutes to enhance precipitation.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new vial for analysis.

  • UPLC-MS/MS Analysis:

    • Chromatographic Separation:

      • System: ACQUITY UPLC system or equivalent.

      • Column: C18 reverse-phase column (e.g., ACQUITY BEH C18, 1.7 µm, 2.1 x 100 mm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions to re-equilibrate.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

      • Column Temperature: 40°C.

    • Mass Spectrometry Detection:

      • System: Triple quadrupole mass spectrometer.

      • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

      • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound (e.g., m/z 171.0 → 91.0) and its internal standard.

      • Instrument Settings: Optimize cone voltage and collision energy for maximum signal intensity.

  • Data Analysis:

    • Generate a standard curve using calibrators of known this compound concentrations.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Quantify the concentration of this compound in the unknown samples by interpolating their peak area ratios against the standard curve.

UPLC-MS_Workflow start Serum Sample prep 1. Protein Precipitation (Methanol + Internal Standard) start->prep centrifuge 2. Centrifugation prep->centrifuge supernatant 3. Collect Supernatant centrifuge->supernatant uplc 4. UPLC Separation (C18 Column) supernatant->uplc ms 5. MS/MS Detection (ESI Negative, MRM) uplc->ms analysis 6. Data Analysis (Peak Area Ratio vs. Std Curve) ms->analysis end This compound Concentration analysis->end

Caption: Workflow for this compound quantification by UPLC-MS/MS.
Histological Assessment of Renal Fibrosis via Masson's Trichrome Staining

Masson's Trichrome is a classic histological stain used to differentiate collagen fibers (indicating fibrosis) from other tissue components like cytoplasm and nuclei.[13][14][15][16]

Methodology:

  • Tissue Preparation:

    • Fix kidney tissue in 10% neutral buffered formalin.

    • Process the tissue and embed in paraffin (B1166041) wax.

    • Cut 4-5 µm thick sections and mount on glass slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol (B145695): 100% (2 changes, 3 min each), 95% (1 change, 3 min), 70% (1 change, 3 min).

    • Rinse well in distilled water.

  • Mordanting and Nuclear Staining:

    • (Optional but recommended for formalin-fixed tissue) Re-fix in Bouin's solution for 1 hour at 56°C to improve stain quality. Rinse in running tap water until the yellow color disappears.[14]

    • Stain in Weigert's iron hematoxylin (B73222) working solution for 10 minutes to stain nuclei.

    • Wash in running tap water for 5-10 minutes.

  • Cytoplasmic and Muscle Fiber Staining:

    • Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.

    • Rinse in distilled water.

  • Differentiation and Collagen Staining:

    • Place slides in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is no longer red.

    • Transfer directly (without rinsing) to Aniline Blue solution and stain for 5-10 minutes. This will stain collagen blue.

  • Final Rinse and Dehydration:

    • Rinse briefly in 1% acetic acid solution for 2-5 minutes.

    • Wash in distilled water.

    • Dehydrate quickly through 95% ethanol, 100% ethanol (2 changes).

    • Clear in xylene (2 changes).

  • Mounting and Analysis:

    • Mount with a permanent mounting medium.

    • Results: Collagen fibers are stained blue, nuclei are black, and cytoplasm, muscle, and erythrocytes are stained red.

    • Quantification: The percentage of blue-stained fibrotic area can be quantified using computer-assisted image analysis software.

Masson_Trichrome_Workflow start Paraffin-Embedded Kidney Section deparaffinize 1. Deparaffinize & Rehydrate start->deparaffinize mordant 2. Mordant (Bouin's Solution) deparaffinize->mordant stain_nuclei 3. Stain Nuclei (Weigert's Hematoxylin) mordant->stain_nuclei stain_cyto 4. Stain Cytoplasm (Biebrich Scarlet-Acid Fuchsin) stain_nuclei->stain_cyto differentiate 5. Differentiate (Phosphomolybdic/Tungstic Acid) stain_cyto->differentiate stain_collagen 6. Stain Collagen (Aniline Blue) differentiate->stain_collagen dehydrate 7. Dehydrate & Clear stain_collagen->dehydrate end Microscopic Analysis (Collagen = Blue) dehydrate->end

Caption: Workflow for Masson's Trichrome staining of kidney tissue.

Conclusion and Future Directions

This compound stands as a promising, mechanistically-linked biomarker for renal injury and fibrosis. Its origins in the gut microbiome offer potential therapeutic avenues targeting its production. However, its validation specifically as a non-invasive biomarker for diagnosing and staging renal fibrosis is still in its early stages.

The current evidence strongly supports its role in the pathophysiology of kidney damage, particularly through the induction of oxidative stress. Yet, for its clinical adoption as a fibrosis biomarker, future research must focus on:

  • Direct Comparative Studies: Head-to-head comparisons of the diagnostic performance (sensitivity, specificity, AUC-ROC) of this compound against other uremic toxins and established biomarkers in large patient cohorts with biopsy-proven fibrosis are critically needed.

  • Longitudinal Monitoring: Studies are required to determine if changes in serum this compound levels correlate with the progression or regression of renal fibrosis in response to therapy.

  • Standardization of Assays: Robust, standardized, and cost-effective assays for the routine clinical measurement of this compound need to be developed and validated.

By addressing these gaps, the scientific community can fully elucidate the potential of this compound as a valuable tool in the management of chronic kidney disease.

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for the Quantification of Phenyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of phenyl sulfate (B86663). Phenyl sulfate is a significant uremic toxin, and its accurate measurement in biological matrices is crucial for clinical research and drug development. This document outlines the performance characteristics of both methods, supported by experimental data, to aid in the selection of the most appropriate analytical technique for specific research needs.

Method Performance Comparison

The selection between HPLC-UV and LC-MS for this compound quantification is contingent on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for each method, compiled from validated assays for this compound and other uremic toxins.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters for this compound Analysis

Validation ParameterHPLC-UVLC-MS/MS
Linearity (r²) >0.99>0.99[1]
Limit of Detection (LOD) ~0.07 mg/L0.5 - 29 ng/mL[2]
Limit of Quantification (LOQ) Not explicitly stated, but higher than LC-MS/MS2.0 - 90 ng/mL[2]
Accuracy (% Recovery) Data not readily available for this compound85.7% - 115.0% in plasma[2]
Precision (% RSD) Data not readily available for this compound<15%[2]
Sample Preparation Protein precipitationProtein precipitation, potential for SPE[2][3]
Selectivity Susceptible to interferences from complex matricesHighly selective due to mass-based detection[4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. The following sections provide generalized experimental protocols for the analysis of this compound using HPLC-UV and LC-MS/MS.

HPLC-UV Method

This method is suitable for the quantification of higher concentrations of this compound and is often employed in preliminary studies due to its lower cost and complexity.

Sample Preparation:

  • To 100 µL of plasma or serum, add 400 µL of a protein precipitating agent such as acetonitrile (B52724) or a methanol (B129727)/acetonitrile mixture (1:9 v/v).[6]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 7000 x g for 15 minutes to pellet the precipitated proteins.[6]

  • Collect the supernatant and evaporate it to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for injection into the HPLC system.[6]

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.[7]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol is typical.[7][8] The pH of the mobile phase can significantly impact the separation.[7]

  • Flow Rate: A standard flow rate is between 0.8 - 1.2 mL/min.

  • Detection: UV detection is performed at a wavelength where this compound exhibits maximum absorbance, typically around 200 nm.

LC-MS/MS Method

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for the quantification of trace levels of this compound in complex biological matrices.[5]

Sample Preparation:

  • To 50 µL of serum, add an internal standard solution (e.g., deuterated this compound).[3]

  • Add 150 µL of acetonitrile to precipitate proteins.[3]

  • Mix the sample thoroughly.

  • Separate the supernatant from the precipitate using a positive pressure manifold or centrifugation.[3]

  • The supernatant can be directly injected, or for cleaner samples, it can be evaporated and reconstituted in the initial mobile phase.[3]

LC-MS/MS Conditions:

  • Chromatography:

    • Column: A C18 or a mixed-mode column is often used for separation.[4]

    • Mobile Phase: A gradient elution with water and methanol, both containing 0.1% formic acid, is common.[1]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative mode is typically used for this compound.

    • Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor to product ion transitions for this compound and its internal standard.[9]

Cross-Validation Workflow

Cross-validation ensures that two different analytical methods provide comparable results, which is critical when transferring methods between laboratories or technologies.

G cluster_0 Cross-Validation Process cluster_1 HPLC Method cluster_2 LC-MS Method start Start: Define Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) prep Sample Preparation (Spiked & Real Samples) start->prep hplc_analysis HPLC-UV Analysis prep->hplc_analysis lcms_analysis LC-MS/MS Analysis prep->lcms_analysis end End: Method Acceptance & Implementation hplc_data Data Acquisition & Processing (HPLC) hplc_analysis->hplc_data hplc_results Evaluate HPLC Performance hplc_data->hplc_results compare Statistical Comparison of Results (e.g., Bland-Altman, t-test) hplc_results->compare lcms_data Data Acquisition & Processing (LC-MS) lcms_analysis->lcms_data lcms_results Evaluate LC-MS Performance lcms_data->lcms_results lcms_results->compare decision Do Methods Provide Comparable Results? compare->decision decision->start No, Re-evaluate & Optimize decision->end Yes

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Conclusion

Both HPLC-UV and LC-MS/MS are viable methods for the quantification of this compound. The choice of method should be guided by the specific requirements of the study. HPLC-UV is a cost-effective option for analyzing samples with higher concentrations of the analyte. In contrast, LC-MS/MS provides the high sensitivity and selectivity required for trace-level quantification in complex biological matrices, making it the preferred method for clinical and pharmacokinetic studies. A thorough cross-validation is essential when transitioning between these methods to ensure consistency and reliability of the analytical data.

References

Phenyl Sulfate Levels: A Comparative Analysis in Healthy Individuals vs. Chronic Kidney Disease Patients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of phenyl sulfate (B86663) levels in healthy individuals and patients with chronic kidney disease (CKD). Phenyl sulfate, a gut microbiota-derived uremic toxin, has emerged as a key molecule of interest in the pathophysiology of CKD. Its accumulation in the blood is associated with the progression of renal damage and cardiovascular complications. This document summarizes quantitative data, details experimental protocols for its measurement, and visualizes the signaling pathways implicated in its toxicity.

Quantitative Comparison of this compound Levels

This compound is produced from the breakdown of dietary tyrosine by intestinal bacteria and is subsequently sulfated in the liver. In healthy individuals, it is efficiently cleared by the kidneys. However, in patients with CKD, impaired renal function leads to a significant accumulation of this toxin in the bloodstream.

Published research indicates a substantial elevation of this compound in individuals with CKD compared to their healthy counterparts. One study reported that the concentration of this compound is approximately 18 times higher in people with CKD.[1] Over 90% of circulating this compound is bound to proteins, which makes its removal by conventional hemodialysis challenging.[1]

While a comprehensive dataset for this compound across all CKD stages is still emerging, data from similar uremic toxins, such as p-cresyl sulfate, show a clear trend of increasing concentration with the progression of CKD. For instance, a study on p-cresyl sulfate reported the following levels:

GroupMean Plasma Concentration (mg/L)
Healthy Individuals (Reference)1.87 ± 2.31
CKD Stage 320.4 ± 15.5
CKD Stage 420.4 ± 15.5

Note: This table displays data for p-cresyl sulfate, a structurally similar uremic toxin, to illustrate the trend of accumulation in CKD.[2][3] Specific quantitative data for this compound across all CKD stages is a subject of ongoing research.

Experimental Protocols

The accurate quantification of this compound in biological matrices is crucial for clinical and research applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Protocol: Quantification of this compound in Human Serum/Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of this compound. Specific parameters may require optimization based on the instrumentation and reagents available.

1. Sample Preparation (Protein Precipitation)

  • Objective: To remove proteins that can interfere with the analysis and damage the LC column.

  • Procedure:

    • Thaw frozen serum or plasma samples on ice.

    • Vortex the samples to ensure homogeneity.

    • In a microcentrifuge tube, add 50 µL of serum/plasma.

    • Add 150 µL of ice-cold acetonitrile (B52724) or methanol (B129727) containing an internal standard (e.g., a stable isotope-labeled this compound). The internal standard is crucial for accurate quantification by correcting for variations in sample preparation and instrument response.

    • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the this compound, and transfer it to a new vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Objective: To separate this compound from other components in the sample extract before it enters the mass spectrometer.

  • Typical Parameters:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase A: Water with a small amount of formic acid (e.g., 0.1%) to improve ionization.

    • Mobile Phase B: Acetonitrile or methanol with a small amount of formic acid (e.g., 0.1%).

    • Gradient: A gradient elution is typically employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the this compound.

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL of the prepared sample.

3. Tandem Mass Spectrometry (MS/MS)

  • Objective: To detect and quantify this compound with high specificity.

  • Typical Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally used for this compound.

    • Multiple Reaction Monitoring (MRM): This is a highly specific detection mode where a specific precursor ion of this compound is selected and fragmented, and then a specific product ion is monitored. The transition from the precursor ion to the product ion is unique to this compound, ensuring accurate identification and quantification.

    • Data Analysis: The peak area of the this compound MRM transition is compared to the peak area of the internal standard's MRM transition. A calibration curve, prepared by analyzing standards of known this compound concentrations, is used to determine the concentration in the unknown samples.

Signaling Pathways and Pathophysiology

Elevated levels of this compound in CKD are not merely a biomarker of declining renal function but are actively involved in the pathogenesis of the disease. The primary mechanism of this compound-induced cellular damage is the induction of oxidative stress, particularly in renal tubular cells.

This compound-Induced Oxidative Stress in Renal Tubular Cells

This compound enters renal tubular cells via organic anion transporters (OATs). Once inside the cell, it is believed to trigger the production of reactive oxygen species (ROS), primarily through the activation of NADPH oxidase. This increase in ROS leads to a state of oxidative stress, overwhelming the cell's antioxidant defense mechanisms. A key consequence of this is the depletion of glutathione (B108866) (GSH), a major intracellular antioxidant.[4][5][6] The resulting cellular damage contributes to renal fibrosis and the progression of CKD.

Phenyl_Sulfate_Pathway cluster_extracellular Extracellular Space cluster_cell Renal Tubular Cell Phenyl Sulfate_ext This compound OAT Organic Anion Transporter (OAT) Phenyl Sulfate_ext->OAT Phenyl Sulfate_int This compound OAT->Phenyl Sulfate_int NADPH_Oxidase NADPH Oxidase Phenyl Sulfate_int->NADPH_Oxidase Activates ROS Reactive Oxygen Species (ROS) ↑ NADPH_Oxidase->ROS Produces GSH Glutathione (GSH) ↓ ROS->GSH Depletes Oxidative_Stress Oxidative Stress & Cell Damage ROS->Oxidative_Stress

Caption: this compound-Induced Oxidative Stress.

Impact on the Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive by its repressor, Keap1. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of numerous antioxidant genes.

There is evidence to suggest that uremic toxins, including this compound, can interfere with this protective pathway. While the precise mechanism is still under investigation, it is hypothesized that chronic exposure to high levels of this compound may lead to a suppression or dysregulation of the Nrf2 pathway. This would further exacerbate oxidative stress by impairing the cell's ability to mount an effective antioxidant defense.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_inactive Nrf2 (inactive) Keap1->Nrf2_inactive Binds & Inactivates Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active Release ROS ROS (from this compound) ROS->Keap1 Inhibits ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Translocates & Binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

Caption: The Nrf2 Antioxidant Response Pathway.

Conclusion

The accumulation of this compound is a significant consequence of chronic kidney disease, contributing to its progression and associated comorbidities through the induction of oxidative stress. Understanding the disparity in this compound levels between healthy individuals and CKD patients is crucial for the development of novel diagnostic and therapeutic strategies. The methodologies and pathways described in this guide provide a foundational understanding for researchers and drug development professionals working to address the challenges posed by uremic toxins in CKD.

References

Comparison of phenyl sulfate in different animal models of uremia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of phenyl sulfate (B86663) levels and its pathological implications across various animal models of uremia. Phenyl sulfate, a gut-derived uremic toxin, has been increasingly recognized for its role in the progression of chronic kidney disease (CKD) and its associated complications. Understanding how different animal models replicate the uremic state, particularly the accumulation of this compound, is crucial for preclinical research and the development of novel therapeutic strategies. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways to aid in the selection and interpretation of animal model studies.

Quantitative Comparison of this compound Levels

The accumulation of this compound is a key indicator of uremia in various animal models. The following table summarizes reported serum and plasma concentrations of this compound in commonly used models of uremia.

Animal ModelSpeciesMethod of Uremia InductionThis compound Concentration (µM)Control/Baseline Level (µM)Reference
Diabetic Nephropathy Mouse (db/db)Genetic (Leptin receptor deficiency)3.06 ± 2.63Not specified[1]
Diabetic Nephropathy RatStreptozotocin (STZ) InjectionSignificantly increased vs. controlNot specified[2]
Adenine-Induced CKD RatDietary Adenine (B156593)Significantly increased vs. controlNot specified
5/6 Nephrectomy RatSurgical ResectionImplied increaseNot specified

Note: Quantitative data for this compound in adenine-induced and 5/6 nephrectomy models were not explicitly found in the surveyed literature, though its elevation is widely acknowledged in these models.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of studies. Below are protocols for inducing uremia and quantifying this compound.

Induction of Uremia

1. 5/6 Nephrectomy in Rats

This surgical model induces uremia by reducing the renal mass, leading to hypertension, proteinuria, and glomerulosclerosis.

  • Procedure: The surgery is typically performed in two stages.

    • Stage 1: Under anesthesia, the upper and lower poles of the left kidney are surgically resected, or the branches of the renal artery supplying these poles are ligated.

    • Stage 2: After a recovery period of about one week, a total right nephrectomy is performed.

  • Post-operative Care: Animals should be monitored for signs of distress and provided with appropriate analgesia.

  • Confirmation of Uremia: Uremia is typically confirmed by measuring elevated serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels 4 to 8 weeks post-surgery.

2. Adenine-Induced Chronic Kidney Disease in Mice

This model induces CKD through the administration of adenine, which leads to the formation of 2,8-dihydroxyadenine (B126177) crystals in the renal tubules, causing tubular injury and interstitial fibrosis.

  • Procedure:

    • Mice are fed a diet containing 0.2% (w/w) adenine for 2 to 4 weeks.

    • Alternatively, adenine can be administered by oral gavage.

  • Monitoring: Body weight and food intake should be monitored regularly, as adenine can cause anorexia.

  • Confirmation of CKD: Elevated serum creatinine and BUN levels, along with histological evidence of tubular damage and fibrosis, confirm the induction of CKD.

3. Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats

This model is used to study diabetic kidney disease, a common cause of CKD. STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas.

  • Procedure:

    • A single intraperitoneal injection of STZ (typically 45-65 mg/kg body weight) is administered to induce diabetes.

    • Blood glucose levels are monitored, and rats with sustained hyperglycemia (e.g., >300 mg/dL) are selected for the study.[2]

  • Development of Nephropathy: Diabetic nephropathy develops over several weeks to months, characterized by albuminuria and progressive renal lesions.[2]

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of this compound in biological matrices.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of serum or plasma, add 150 µL of ice-cold methanol (B129727) (or acetonitrile) containing an internal standard (e.g., deuterated this compound).

    • Vortex the mixture vigorously to precipitate proteins.

    • Centrifuge at high speed (e.g., 13,000 x g for 10 minutes at 4°C).

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol in water) for LC-MS/MS analysis.

  • Chromatographic Conditions (Example):

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic phase (acetonitrile) to elute this compound.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor the specific transition of the precursor ion to the product ion for this compound (e.g., m/z 173 -> 93) and its internal standard.

    • Quantification: Generate a calibration curve using standards of known this compound concentrations to quantify the levels in the samples.

Signaling Pathways and Pathophysiological Mechanisms

This compound is not an inert waste product; it actively contributes to the pathophysiology of CKD. The following diagrams illustrate the general experimental workflow for comparing animal models and the key signaling pathways implicated in this compound-induced renal damage.

Experimental_Workflow cluster_models Animal Model Induction cluster_sampling Sample Collection cluster_analysis Analysis 5/6_Nephrectomy 5/6 Nephrectomy (Rat) Blood_Sample Blood Collection (Serum/Plasma) 5/6_Nephrectomy->Blood_Sample Tissue_Sample Kidney Tissue Harvesting 5/6_Nephrectomy->Tissue_Sample Adenine_Diet Adenine Diet (Mouse/Rat) Adenine_Diet->Blood_Sample Adenine_Diet->Tissue_Sample STZ_Injection STZ Injection (Rat) STZ_Injection->Blood_Sample STZ_Injection->Tissue_Sample LC_MS LC-MS/MS Quantification of this compound Blood_Sample->LC_MS Biomarkers Biochemical Assays (BUN, Creatinine) Blood_Sample->Biomarkers Histology Histopathological Analysis Tissue_Sample->Histology

Experimental workflow for comparing this compound in different animal models of uremia.

This compound contributes to renal injury primarily through the induction of oxidative stress, which in turn activates pro-inflammatory and pro-fibrotic signaling pathways.

Phenyl_Sulfate_Signaling Phenyl_Sulfate This compound ROS Increased ROS (Oxidative Stress) Phenyl_Sulfate->ROS NF_kB NF-κB Activation ROS->NF_kB TGF_beta TGF-β / Smad Signaling ROS->TGF_beta Inflammation Pro-inflammatory Cytokine Production NF_kB->Inflammation Fibrosis Renal Fibrosis (Collagen Deposition) TGF_beta->Fibrosis Cell_Damage Renal Tubular Cell and Podocyte Injury Inflammation->Cell_Damage Fibrosis->Cell_Damage

This compound-induced signaling pathways contributing to renal injury.

The accumulation of this compound leads to an increase in reactive oxygen species (ROS), a state of oxidative stress. This oxidative stress is a key trigger for the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and signaling molecules such as Transforming Growth Factor-beta (TGF-β). Activation of the NF-κB pathway results in the production of pro-inflammatory cytokines, leading to chronic inflammation in the kidney. Simultaneously, the TGF-β/Smad pathway promotes the excessive deposition of extracellular matrix proteins, culminating in renal fibrosis. Both inflammation and fibrosis contribute to the injury and death of renal tubular cells and podocytes, leading to a progressive decline in kidney function.

Conclusion

The animal models discussed—5/6 nephrectomy, adenine-induced CKD, and STZ-induced diabetic nephropathy—all replicate key aspects of human uremia, including the accumulation of this compound. While quantitative data for direct comparison of this compound levels across these models is still emerging, it is evident that this uremic toxin plays a significant role in the pathophysiology of kidney damage in each. The choice of model should be guided by the specific research question, considering the underlying mechanism of kidney injury (e.g., reduced renal mass vs. tubular injury vs. metabolic disease). Standardization of protocols for both the induction of uremia and the quantification of uremic toxins like this compound is paramount for improving the comparability and translational relevance of preclinical studies. Future research should focus on generating comprehensive comparative data on this compound and other uremic toxins to further refine our understanding of their roles in CKD progression.

References

Phenyl Sulfate and its Correlation with Oxidative Stress Markers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of phenyl sulfate's correlation with key markers of oxidative stress. Phenyl sulfate (B86663), a gut microbiota-derived uremic toxin, accumulates in chronic kidney disease (CKD) and is increasingly recognized for its contribution to the pathophysiology of the disease, partly through the induction of oxidative stress. This document summarizes the available experimental data, details relevant methodologies, and visualizes the underlying biological pathways to support further research and drug development in this area.

Correlation of this compound with Oxidative Stress Markers: A Comparative Analysis

The direct quantitative correlation between this compound and common markers of oxidative stress, such as malondialdehyde (MDA), 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), and F2-isoprostanes, is not yet well-established in published literature. However, a significant body of in vitro evidence points to a strong mechanistic link between elevated this compound levels and an increase in oxidative stress, primarily through the depletion of endogenous antioxidants.

This compound and Glutathione (B108866) (GSH)

Glutathione is a crucial intracellular antioxidant that protects cells from damage by reactive oxygen species (ROS). Several studies have demonstrated that this compound can significantly decrease cellular glutathione levels, thereby rendering cells more susceptible to oxidative damage.

A key in vitro study exposed porcine renal tubular cells to varying concentrations of this compound and observed a dose-dependent decrease in total glutathione levels. This suggests that as this compound accumulates, the cell's primary defense against oxidative stress is weakened.

This compound Concentration (mmol/L)Total Glutathione Level (% of Control)Statistical Significance (p-value)
0.2~85%< 0.05
0.5~75%< 0.01
2~60%< 0.01
5~40%< 0.01
10~25%< 0.01

Table adapted from Edamatsu T, et al. (2018)

This compound and Other Antioxidant Enzymes

Beyond glutathione, this compound has also been implicated in the reduction of other critical antioxidant enzymes. A recent review highlights that exposure to this compound is associated with decreased levels of catalase, superoxide (B77818) dismutase, and heme oxygenase-1. This broader impact on the cellular antioxidant defense system further solidifies the role of this compound as a pro-oxidative molecule.

Comparison with Other Uremic Toxins

While direct correlational studies for this compound are lacking, research on other uremic toxins provides valuable context. A study on non-dialyzed patients with chronic renal failure investigated the relationship between two other uremic toxins, N-methyl-2-pyridone-5-carboxamide (Me2PY) and N-methyl-4-pyridone-5-carboxamide (Me4PY), and markers of oxidative stress. The findings from this study can serve as a comparative reference for what might be expected in similar studies involving this compound.

Uremic ToxinOxidative Stress MarkerPearson's Correlation (r)p-value
Me2PYMalondialdehyde (MDA)0.420.006
Me4PYMalondialdehyde (MDA)0.380.02
Me2PYGlutathione (GSH)-0.370.02
Me4PYGlutathione (GSH)-0.460.005

Table adapted from Pawlak K, et al. (2007).[1]

These findings demonstrate a significant positive correlation between these uremic toxins and a marker of lipid peroxidation (MDA), and a significant negative correlation with the antioxidant glutathione.[1] This strengthens the hypothesis that uremic toxins, as a class, contribute to oxidative stress in CKD.

Signaling Pathways and Experimental Workflows

To understand the role of this compound in inducing oxidative stress, it is essential to visualize the metabolic pathway leading to its formation and its subsequent cellular effects.

Phenyl_Sulfate_Pathway cluster_gut Gut Lumen cluster_liver Liver cluster_cell Target Cell (e.g., Renal Tubular Cell) Dietary Tyrosine Dietary Tyrosine Gut Microbiota Gut Microbiota Dietary Tyrosine->Gut Microbiota Phenol Phenol Gut Microbiota->Phenol Tyrosine Phenol-lyase Sulfotransferase Sulfotransferase Phenol->Sulfotransferase This compound This compound Sulfotransferase->this compound Sulfation Glutathione (GSH) Glutathione (GSH) This compound->Glutathione (GSH) Depletion Antioxidant Enzymes e.g., Catalase, SOD This compound->Antioxidant Enzymes Reduction Oxidative Stress Oxidative Stress Glutathione (GSH)->Oxidative Stress Inhibition Antioxidant Enzymes->Oxidative Stress Inhibition Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage

Caption: Metabolic pathway of this compound formation and its induction of cellular oxidative stress.

The following diagram illustrates a typical experimental workflow for investigating the correlation between this compound and oxidative stress markers in a clinical setting.

Experimental_Workflow cluster_patient Patient Cohort (e.g., CKD patients) cluster_analysis Biochemical Analysis cluster_data Data Analysis Blood Sample Collection Blood Sample Collection Plasma/Serum Separation Plasma/Serum Separation Blood Sample Collection->Plasma/Serum Separation Urine Sample Collection Urine Sample Collection 8-OHdG Measurement LC-MS/MS Urine Sample Collection->8-OHdG Measurement This compound Measurement LC-MS/MS Plasma/Serum Separation->this compound Measurement GSH Measurement Spectrophotometry Plasma/Serum Separation->GSH Measurement MDA Measurement HPLC or TBA Assay Plasma/Serum Separation->MDA Measurement F2-Isoprostanes Measurement GC-MS Plasma/Serum Separation->F2-Isoprostanes Measurement Statistical Correlation e.g., Pearson's or Spearman's This compound Measurement->Statistical Correlation GSH Measurement->Statistical Correlation MDA Measurement->Statistical Correlation 8-OHdG Measurement->Statistical Correlation F2-Isoprostanes Measurement->Statistical Correlation Comparison of Groups e.g., CKD vs. Healthy Controls Statistical Correlation->Comparison of Groups

Caption: Experimental workflow for correlating this compound with oxidative stress markers.

Experimental Protocols

Accurate and reproducible measurement of this compound and oxidative stress markers is fundamental for reliable research. Below are summaries of commonly used methodologies.

This compound Measurement (LC-MS/MS)
  • Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in biological matrices due to its high sensitivity and specificity.

  • Sample Preparation:

    • Plasma or serum samples are deproteinized, typically with a solvent like methanol (B129727) or acetonitrile.

    • An internal standard (e.g., a stable isotope-labeled this compound) is added to correct for matrix effects and variations in extraction efficiency.

    • The supernatant is collected after centrifugation and may be further diluted.

  • Chromatography: The sample is injected into a liquid chromatograph, and this compound is separated from other components on a reversed-phase column (e.g., C18).

  • Mass Spectrometry: The eluent from the LC is introduced into the mass spectrometer. This compound is ionized (typically by electrospray ionization in negative mode) and fragmented. Specific parent-to-daughter ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).

Glutathione (GSH) Measurement (Spectrophotometry)
  • Principle: This method relies on the reaction of GSH with a chromogenic reagent, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be measured spectrophotometrically.

  • Sample Preparation:

    • Cells or tissues are lysed to release intracellular GSH.

    • Proteins are precipitated with an acid (e.g., metaphosphoric acid or trichloroacetic acid).

    • The supernatant is collected for analysis.

  • Assay Procedure:

    • The sample supernatant is mixed with a phosphate (B84403) buffer and DTNB solution.

    • The absorbance of the resulting yellow-colored 2-nitro-5-thiobenzoic acid (TNB) is measured at 412 nm.

    • The concentration of GSH is determined by comparison to a standard curve of known GSH concentrations.

Malondialdehyde (MDA) Measurement (TBA-TBARS Assay)
  • Principle: The thiobarbituric acid reactive substances (TBARS) assay is a widely used method for measuring lipid peroxidation. MDA, a major product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct.

  • Sample Preparation: Plasma or serum samples are used.

  • Assay Procedure:

    • The sample is mixed with a TBA/trichloroacetic acid (TCA)/hydrochloric acid (HCl) reagent.

    • The mixture is heated in a boiling water bath for a defined period (e.g., 15 minutes).

    • After cooling, the mixture is centrifuged to pellet any precipitate.

    • The absorbance of the supernatant is measured at 532-535 nm.

    • MDA concentration is calculated using a standard curve prepared with an MDA precursor like 1,1,3,3-tetramethoxypropane.

8-hydroxy-2'-deoxyguanosine (8-OHdG) Measurement (LC-MS/MS)
  • Principle: LC-MS/MS provides a highly sensitive and specific method for quantifying 8-OHdG, a marker of oxidative DNA damage, in urine or DNA hydrolysates.

  • Sample Preparation (Urine):

    • Urine samples are centrifuged to remove sediment.

    • An internal standard (e.g., a stable isotope-labeled 8-OHdG) is added.

    • The sample may undergo solid-phase extraction (SPE) for cleanup and concentration.

  • Chromatography and Mass Spectrometry: Similar to this compound analysis, the prepared sample is analyzed by LC-MS/MS using a reversed-phase column and electrospray ionization in positive mode. Specific MRM transitions for 8-OHdG and the internal standard are monitored for quantification.

F2-Isoprostanes Measurement (GC-MS)
  • Principle: Gas chromatography-mass spectrometry (GC-MS) is a robust and sensitive method for the quantification of F2-isoprostanes, which are reliable markers of in vivo lipid peroxidation.

  • Sample Preparation:

    • Plasma or urine samples are spiked with a deuterated internal standard.

    • Lipids are extracted using a solvent system (e.g., Folch extraction).

    • The F2-isoprostanes are liberated from phospholipids (B1166683) by saponification (alkaline hydrolysis).

    • The sample is then purified using solid-phase extraction (SPE) and thin-layer chromatography (TLC).

  • Derivatization: The purified F2-isoprostanes are converted to volatile derivatives (e.g., pentafluorobenzyl esters, trimethylsilyl (B98337) ethers) to make them suitable for GC analysis.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The F2-isoprostanes are separated based on their volatility and detected by the mass spectrometer, often using negative ion chemical ionization for high sensitivity.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a significant contributor to oxidative stress in the context of uremia, primarily by depleting cellular antioxidant defenses, most notably glutathione. While direct correlational data between this compound and markers of lipid peroxidation and DNA damage in human subjects are still needed, the mechanistic link is well-supported by in vitro studies.

For researchers and drug development professionals, this guide highlights the importance of considering this compound as a key player in the oxidative stress cascade of CKD. Future research should focus on:

  • Clinical Correlational Studies: Conducting studies that simultaneously measure this compound and a panel of oxidative stress markers (MDA, 8-OHdG, F2-isoprostanes) in CKD patient cohorts to establish quantitative correlations.

  • Interventional Studies: Evaluating the impact of therapies aimed at reducing this compound levels (e.g., through dietary modification or adsorbent therapies) on the levels of oxidative stress markers.

  • Mechanistic Elucidation: Further investigating the precise molecular mechanisms by which this compound depletes glutathione and other antioxidants.

By filling these knowledge gaps, the scientific community can better understand the role of this compound in CKD progression and develop more targeted and effective therapeutic strategies to mitigate its detrimental effects.

References

A Head-to-Head Comparison of Phenyl Sulfate Extraction Methods from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phenyl sulfate (B86663), a key gut microbiome-derived uremic toxin, is critical for understanding its role in health and disease. The choice of extraction method from complex biological matrices like plasma, serum, or urine significantly impacts the reliability of these measurements. This guide provides an objective comparison of the three most common extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), supported by experimental data to inform your selection process.

Phenyl sulfate is a metabolite produced in the liver from phenol, which itself is generated by the breakdown of dietary tyrosine by gut bacteria.[1] Elevated levels of this compound are associated with the progression of diabetic kidney disease, making its accurate measurement a crucial aspect of research in this area.[2][3] This guide delves into the performance of common extraction methodologies to assist researchers in selecting the most appropriate technique for their specific analytical needs.

Performance Comparison of Extraction Methods

The selection of an optimal extraction method hinges on a balance of recovery, purity, reproducibility, and processing time. While dedicated commercial kits for this compound extraction are not widely available, researchers can effectively utilize established methods. Below is a summary of quantitative data for the extraction of phenolic compounds, which provides insights into the expected performance for this compound.

Extraction MethodAnalyte(s)MatrixAverage Recovery (%)Key Findings
Protein Precipitation (PPT) FexofenadineSerum>90%High recovery and quick, but may lead to increased column back pressure.[4]
Peptides and their catabolitesHuman Plasma>50% (with ACN or EtOH)Yielded the highest overall recoveries among tested PP and SPE protocols for a range of peptides.[5]
Liquid-Liquid Extraction (LLE) FexofenadineSerum<90%Lower recovery rates compared to protein precipitation in this study.[4]
23 drugs of abusePlasma~70%Lower extraction efficiency compared to SPE and SLE, with higher variability in matrix effects.
Solid-Phase Extraction (SPE) Phenolic AcidsRat Plasma88-117%Excellent recovery for a range of phenolic acids.[6]
Phenolic AcidsRat Urine87-102%High and consistent recovery.[6]
23 drugs of abusePlasma~98%Superior and more consistent recoveries across a broad range of analytes compared to LLE and SLE.
Pesticides and their metabolitesHair46-117% (non-polar), 10-93% (hydrophilic)Clearly provided better recovery for the majority of tested compounds compared to LLE.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for each of the discussed extraction methods.

Protein Precipitation (PPT) Protocol

This method is valued for its simplicity and speed, making it suitable for high-throughput applications.

  • Sample Preparation: Aliquot 100 µL of plasma or serum into a microcentrifuge tube.

  • Precipitation: Add 300-500 µL of cold acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH) to the sample. The 3:1 to 5:1 ratio of solvent to sample is common to ensure efficient protein removal.[8]

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the analyte of interest for subsequent analysis (e.g., LC-MS/MS).

Liquid-Liquid Extraction (LLE) Protocol

LLE separates compounds based on their differential solubility in two immiscible liquid phases.

  • Sample Preparation: To 100 µL of plasma or serum, add an appropriate internal standard.

  • pH Adjustment (if necessary): Adjust the pH of the sample to optimize the partitioning of this compound into the organic phase.

  • Extraction: Add 500-1000 µL of an immiscible organic solvent, such as ethyl acetate (B1210297) or a mixture of hexane (B92381) and methyl tert-butyl ether (MTBE).

  • Mixing: Vortex the mixture for 1-2 minutes to facilitate the transfer of the analyte into the organic layer.

  • Phase Separation: Centrifuge at a low speed (e.g., 2,000 x g) for 5-10 minutes to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis.

Solid-Phase Extraction (SPE) Protocol

SPE utilizes a solid sorbent to selectively retain and elute the analyte, often resulting in cleaner extracts compared to PPT and LLE.[9]

  • Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) by passing methanol followed by water through it.

  • Sample Loading: Load the pre-treated sample (e.g., diluted plasma or urine) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove unretained impurities.

  • Elution: Elute the retained this compound with a stronger solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Visualizing Key Pathways and Workflows

To further aid in the understanding of this compound's biological context and the analytical processes for its measurement, the following diagrams are provided.

Phenyl_Sulfate_Metabolism This compound Metabolic Pathway Dietary_Tyrosine Dietary Tyrosine Gut_Microbiota Gut Microbiota Dietary_Tyrosine->Gut_Microbiota Phenol Phenol Gut_Microbiota->Phenol Tyrosine Phenol-Lyase Liver Liver Phenol->Liver Phenyl_Sulfate This compound Liver->Phenyl_Sulfate Sulfotransferase Kidney Kidney Phenyl_Sulfate->Kidney AHR_Activation Aryl Hydrocarbon Receptor (AHR) Activation Phenyl_Sulfate->AHR_Activation Excretion Excretion Kidney->Excretion Cellular_Effects Cellular Effects (e.g., Oxidative Stress, Inflammation) AHR_Activation->Cellular_Effects

Caption: Metabolic pathway of this compound formation and action.

Phenyl_Sulfate_Extraction_Workflow General Experimental Workflow for this compound Extraction cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis Biological_Sample Biological Sample (Plasma, Serum, Urine) Internal_Standard Add Internal Standard Biological_Sample->Internal_Standard PPT Protein Precipitation (e.g., Acetonitrile) Internal_Standard->PPT LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Internal_Standard->LLE SPE Solid-Phase Extraction (e.g., C18 Cartridge) Internal_Standard->SPE Centrifugation Centrifugation PPT->Centrifugation Evaporation Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution Centrifugation->Reconstitution Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS

Caption: A generalized workflow for this compound extraction and analysis.

References

A Comparative Guide to Phenyl Sulfate Quantification: An Inter-Laboratory Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of analytical methodologies for the accurate quantification of phenyl sulfate (B86663), a crucial biomarker in studies of gut microbiome metabolism, toxicology, and kidney disease. While direct inter-laboratory validation studies for phenyl sulfate are not extensively published, this document synthesizes data from various validated single-laboratory studies to provide a comprehensive performance comparison of the predominant analytical technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Core Quantification Methodology: LC-MS/MS

LC-MS/MS is the gold standard for the quantification of this compound in biological matrices due to its high sensitivity, specificity, and selectivity.[1][2] The method involves chromatographic separation of the analyte from the sample matrix followed by detection and quantification using a mass spectrometer.

Experimental Workflow

The general workflow for this compound quantification by LC-MS/MS is depicted below.

This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection (Plasma/Serum/Urine) ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile (B52724) or Methanol) SampleCollection->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Dilution Dilution & Internal Standard Spiking SupernatantCollection->Dilution LC_Separation Liquid Chromatography (Reversed-Phase C18) Dilution->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI in Negative Mode) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation

General workflow for this compound quantification.

Comparative Performance of LC-MS/MS Methods

The following table summarizes the quantitative performance data from different studies that have validated LC-MS/MS methods for this compound quantification in human plasma or serum. This provides an insight into the expected performance and variability across different laboratories and specific method implementations.

Parameter Method A Method B Method C
Linearity (R²) > 0.99> 0.9921> 0.99
Limit of Detection (LOD) Not ReportedNot Reported9 µmol/L
Limit of Quantification (LOQ) 0.05 µMNot Reported27 µmol/L
Accuracy (% Recovery) 95 - 108%70.1 - 115.0%Not Reported
Precision (%RSD) < 15%< 15.00%Not Reported
Internal Standard TaxifolinSalicylic AcidIndole-d5-sulfate

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.[3][4][5][6]

Detailed Experimental Protocols

Detailed and standardized experimental protocols are crucial for achieving reproducible and comparable results. Below are representative protocols for the quantification of this compound.

Sample Preparation (Human Plasma/Serum)
  • Thawing: Thaw frozen plasma or serum samples at room temperature.

  • Protein Precipitation: To a 100 µL aliquot of the sample, add 400 µL of ice-cold acetonitrile (or methanol) containing a suitable internal standard (e.g., a stable isotope-labeled this compound).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.

  • Filtration: Filter the final sample through a 0.22 µm filter before injection into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3 µm particle size) is commonly used for separation.[3]

  • Mobile Phase: A gradient of two solvents is typically employed.

    • Solvent A: Water with an additive like 0.1% formic acid.[4]

    • Solvent B: Acetonitrile or methanol (B129727) with the same additive.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased to elute the analyte.

  • Flow Rate: A flow rate of 0.2 to 0.5 mL/min is common.

  • Column Temperature: The column is often maintained at a constant temperature, for example, 30°C.

  • Injection Volume: Typically 5 to 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is generally used.

  • Ionization Mode: ESI in negative ion mode is optimal for detecting this compound.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for this compound and the internal standard to ensure selectivity and accurate quantification.

Biological Role and Signaling Pathway

This compound is a gut microbiota-derived metabolite of tyrosine and is considered a uremic toxin.[7][8] It is produced in the liver through the sulfation of phenol, which is generated by gut bacteria.[7] Elevated levels of this compound have been associated with oxidative stress and the progression of diabetic kidney disease.[9][10][11]

This compound Metabolism and Biological Impact cluster_gut Gut Lumen cluster_liver Liver cluster_systemic Systemic Circulation & Kidney Tyrosine Dietary Tyrosine GutMicrobiota Gut Microbiota (Tyrosine Phenol-lyase) Tyrosine->GutMicrobiota Phenol Phenol GutMicrobiota->Phenol SULT1A1 Sulfotransferase 1A1 (SULT1A1) Phenol->SULT1A1 Absorption PhenylSulfate_Liver This compound SULT1A1->PhenylSulfate_Liver PhenylSulfate_Blood This compound (in blood) PhenylSulfate_Liver->PhenylSulfate_Blood Enters Circulation OxidativeStress Induces Reactive Oxygen Species (ROS) PhenylSulfate_Blood->OxidativeStress GlutathioneDepletion Decreases Glutathione (B108866) Levels PhenylSulfate_Blood->GlutathioneDepletion PodocyteDamage Podocyte Damage & Albuminuria OxidativeStress->PodocyteDamage GlutathioneDepletion->PodocyteDamage

Metabolism and impact of this compound.

Alternative Quantification Methods

While LC-MS/MS is the most prevalent technique, other methods have been used for the analysis of this compound and related compounds, though they may have limitations in terms of sensitivity and specificity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method requires derivatization of this compound to make it volatile, which can add complexity to the sample preparation process.[12]

  • Ion Chromatography: This technique can be used for the determination of inorganic sulfate and has been applied to biological samples.[6] However, its specificity for organic sulfates like this compound in complex matrices might be lower than LC-MS/MS.

  • High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV): While less sensitive than MS detection, HPLC-UV can be a cost-effective option for studies where higher concentrations of this compound are expected.[13]

The choice of the optimal analytical method depends on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For research applications requiring high sensitivity and specificity, particularly for complex biological matrices and low analyte concentrations, LC-MS/MS remains the superior choice.

References

Phenyl Sulfate: A Comparative Guide to a Key Gut Microbial Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human gut microbiome produces a vast array of metabolites that significantly influence host physiology in both health and disease. Among these, phenyl sulfate (B86663), a metabolite derived from the bacterial breakdown of dietary amino acids like tyrosine and phenylalanine, has garnered increasing attention.[1][2] Like other uremic toxins, such as indoxyl sulfate and p-cresol (B1678582) sulfate, phenyl sulfate accumulates in the body when kidney function is impaired, contributing to the progression of chronic kidney disease (CKD) and its cardiovascular complications.[3][4][5] This guide provides a comparative analysis of this compound against other prominent gut-derived microbial metabolites, presenting experimental data, methodologies, and an examination of the key signaling pathways involved.

Quantitative Comparison of Biological Activities

The following table summarizes the quantitative effects of this compound and other selected gut microbial metabolites on various biological parameters. Direct comparative studies with identical experimental conditions are limited; therefore, data is presented from various sources to provide a relative understanding of their potency.

MetaboliteBiological EffectCell TypeConcentrationResultCitation
This compound Cytotoxicity Porcine Renal Tubular Cells (LLC-PK1)2 mM~50% reduction in viable cell number after 48h[6]
Glutathione (B108866) Depletion Porcine Renal Tubular Cells10 mmol/LSignificant decrease in total glutathione levels after 24h[6]
Indoxyl Sulfate Cytotoxicity Porcine Renal Tubular Cells (LLC-PK1)1 mM~50% reduction in viable cell number after 48h[6]
Glutathione Depletion Porcine Renal Tubular Cells1 mmol/LSignificant decrease in total glutathione levels after 24h[6]
AhR Activation Human Hepatocytes (Primary)Nanomolar concentrationsPotent activation of human AhR[7]
p-Cresol Sulfate Cytotoxicity Porcine Renal Tubular Cells (LLC-PK1)1 mM~50% reduction in viable cell number after 48h[6]
Glutathione Depletion Porcine Renal Tubular Cells1 mmol/LSignificant decrease in total glutathione levels after 24h[6]
Butyrate (B1204436) Inhibition of IL-6 Secretion L6 Myotubes (obese model)0.5 mMSignificant reduction in IL-6 secretion[8]
Inhibition of NF-κB Activation L6 Myotubes (obese model)0.5 mMSignificant reduction in activated NF-κB p65[8]
Inhibition of IL-2 Production Rat Mesenteric Lymph Node Lymphocytes1.5 mMInhibition of IL-2 production[9]
Acetate Induction of IL-10 Production Rat Mesenteric Lymph Node Lymphocytes10 mMIncreased IL-10 production[9]
Propionate Induction of IL-10 Production Rat Mesenteric Lymph Node Lymphocytes2 mMIncreased IL-10 production[9]

Key Signaling Pathways

Gut-derived microbial metabolites exert their biological effects through various signaling pathways. This compound, along with indoxyl sulfate and p-cresol sulfate, is a known ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in cellular responses to environmental toxins and endogenous molecules.[4][10] In contrast, short-chain fatty acids (SCFAs) like butyrate are well-documented inhibitors of the pro-inflammatory NF-κB signaling pathway.[11][12]

Aryl Hydrocarbon Receptor (AhR) Activation Pathway

This compound, indoxyl sulfate, and other tryptophan-derived uremic toxins can activate the AhR pathway.[10] Upon ligand binding in the cytoplasm, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the DNA. This initiates the transcription of target genes, including cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in metabolism but can also contribute to oxidative stress and inflammation.[13][14][15]

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_Complex AhR-Hsp90 Complex This compound->AhR_Complex Binds AhR AhR ARNT ARNT AhR->ARNT Dimerizes with AhR_ARNT AhR-ARNT Dimer Hsp90 Hsp90 AhR_Complex->AhR Releases Hsp90 XRE XRE AhR_ARNT->XRE Binds to Target Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Target Genes Initiates NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_IkB NF-κB-IκB Complex Inflammatory Genes Inflammatory Gene Transcription NFkB->Inflammatory Genes Activates Butyrate Butyrate Butyrate->IKK Inhibits InVivo_Toxicity_Workflow Animal Model Selection Select Animal Model (e.g., mice, rats) Dose-Range Finding Dose-Range Finding Study Animal Model Selection->Dose-Range Finding Chronic Dosing Chronic Dosing (e.g., oral gavage, drinking water) Dose-Range Finding->Chronic Dosing Monitoring Monitor Clinical Signs & Body Weight Chronic Dosing->Monitoring Sample Collection Sample Collection (Blood, Urine, Tissues) Monitoring->Sample Collection Biochemical Analysis Biochemical Analysis (e.g., kidney function markers) Sample Collection->Biochemical Analysis Histopathology Histopathological Examination of Organs Sample Collection->Histopathology Data Analysis Data Analysis & Interpretation Biochemical Analysis->Data Analysis Histopathology->Data Analysis

References

Phenyl Sulfate Measurements: A Comparison Guide for Clinical Utility Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of phenyl sulfate (B86663), a key uremic toxin implicated in the progression of chronic kidney disease (CKD) and diabetic kidney disease (DKD). We will delve into the clinical significance of phenyl sulfate, compare its measurement with other relevant biomarkers, and provide detailed experimental protocols and data to assist in validating its clinical utility.

The Clinical Significance of this compound

This compound, a metabolite produced by the gut microbiota from dietary tyrosine, accumulates in the body when kidney function declines.[1][2] Emerging evidence highlights its role as a significant contributor to the pathophysiology of kidney disease and associated cardiovascular complications. This compound has been shown to induce podocyte damage, a key event in the development of albuminuria, and to promote oxidative stress in renal cells, contributing to the progression of kidney damage.[3][4] Its potential as a biomarker for early DKD diagnosis and for monitoring disease progression is an active area of research.[1][2]

Analytical Methods for this compound Quantification: A Comparative Overview

The accurate measurement of this compound in biological matrices is crucial for clinical research and diagnostics. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed. While both offer high sensitivity and specificity, they differ in their principles, sample preparation requirements, and instrumentation.

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterHPLC-UVLC-MS/MSGC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation by liquid chromatography, detection by mass-to-charge ratio.Separation of volatile compounds, detection by mass-to-charge ratio.
Sample Type Plasma, Serum, UrinePlasma, Serum, UrinePlasma, Serum, Urine (requires derivatization)
Sensitivity ModerateHighHigh
Specificity Moderate to HighVery HighVery High
Sample Preparation Protein precipitation, filtration.Protein precipitation, dilution.Extraction, derivatization.[5]
Throughput HighHighModerate
Cost LowerHigherHigher
Advantages Widely available, cost-effective.High sensitivity and specificity, suitable for complex matrices.Excellent for volatile compounds, high resolution.
Disadvantages Potential for interference from co-eluting compounds.Higher equipment and maintenance costs.Requires derivatization for non-volatile compounds like this compound, which can be time-consuming.[5]

Performance Characteristics of this compound Analytical Methods

The choice of an analytical method depends on the specific requirements of the study, including the desired sensitivity, specificity, and sample throughput. The following table summarizes typical performance characteristics for the quantification of this compound using different techniques.

Table 2: Typical Performance Characteristics of this compound Analytical Methods

MethodMatrixLinearity RangeLLOQPrecision (%RSD)Accuracy (%)Reference
LC-MS/MS Plasma, Urine0.3 - 0.8 µmol/L100 ng/mL<10%>90%[6]
HPLC-UV Plasma1 - 25 µg/mL0.20 µg/mL<1%99.2 - 102.1%
GC-MS Serum10 - 200 mg/L1 mg/L6.6 - 8.6%92.1 - 94.0%[7]

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.

This compound in the Landscape of Kidney Disease Biomarkers

While this compound shows promise as a biomarker, it is important to consider its performance relative to other established and emerging markers of kidney disease.

Table 3: Comparison of this compound with Other Biomarkers for Diabetic Kidney Disease Progression

BiomarkerTypeAssociation with DKD ProgressionAdvantagesDisadvantages
This compound Uremic ToxinCorrelates with albuminuria and GFR decline.[3]Reflects gut microbiota dysbiosis and metabolic dysfunction.Newer biomarker, less established than others.
Albuminuria ProteinGold standard for DKD diagnosis and progression.Widely available, standardized assays.Not all patients with DKD have albuminuria; can be influenced by other factors.
eGFR Kidney FunctionDefines stages of CKD.Standard clinical measure.Can be insensitive to early changes in kidney function.
TNFR-1/TNFR-2 Inflammatory MarkersStrong predictors of progression to end-stage renal disease.[8]Reflects underlying inflammation.Not specific to kidney disease.
KIM-1 Tubular Injury MarkerIndicates proximal tubule damage.Early marker of kidney injury.Can be elevated in other forms of kidney injury.
Cystatin C Kidney FunctionAlternative to creatinine (B1669602) for eGFR calculation.Less influenced by muscle mass than creatinine.Assay availability and cost can be a limitation.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by HPLC-UV

This protocol is adapted from a validated method for the determination of a similar compound in human plasma and can be optimized for this compound.

1. Materials and Reagents:

  • This compound standard

  • Internal Standard (e.g., 4-ethylthis compound)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403)

  • Orthophosphoric acid

  • Human plasma (drug-free)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

3. Sample Preparation:

  • To 500 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard solution.

  • Add 1 mL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

4. Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM KH2PO4, pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile (e.g., 70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 264 nm.

5. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the this compound standards.

  • Determine the concentration of this compound in the plasma samples from the calibration curve.

Protocol 2: Quantification of this compound in Human Urine by LC-MS/MS

This protocol is based on a validated method for the determination of similar aromatic compounds in urine.

1. Materials and Reagents:

  • This compound standard

  • Deuterated this compound (as internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human urine (drug-free)

2. Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

3. Sample Preparation:

  • Thaw urine samples at room temperature and vortex.

  • Centrifuge at 4,000 x g for 10 minutes to remove particulate matter.

  • To 100 µL of supernatant, add 10 µL of the internal standard solution.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

4. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate this compound from other urine components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

5. Quantification:

  • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the this compound standards.

  • Calculate the concentration of this compound in the urine samples using the regression equation from the calibration curve.

Visualizing the Role of this compound

Signaling Pathway of this compound-Induced Podocyte Injury

Elevated levels of this compound contribute to podocyte injury through the induction of oxidative stress. This involves the activation of NADPH oxidase, leading to the production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptosis.[4]

Phenyl_Sulfate_Pathway cluster_podocyte Podocyte Dietary Tyrosine Dietary Tyrosine Gut Microbiota Gut Microbiota Dietary Tyrosine->Gut Microbiota Phenol (B47542) Phenol Gut Microbiota->Phenol Liver Liver Phenol->Liver This compound This compound Liver->this compound Podocyte Podocyte This compound->Podocyte NADPH Oxidase Activation NADPH Oxidase Activation ROS Production ROS Production NADPH Oxidase Activation->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Albuminuria Albuminuria Apoptosis->Albuminuria

Caption: this compound formation and its proposed mechanism of podocyte injury.

Experimental Workflow for this compound Measurement

The following diagram illustrates a typical workflow for the quantification of this compound in a biological sample using LC-MS/MS.

Experimental_Workflow cluster_prep Sample Preparation Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Result Interpretation Result Interpretation Data Processing->Result Interpretation Protein Precipitation Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer

Caption: A generalized workflow for this compound quantification by LC-MS/MS.

Conclusion

The measurement of this compound holds significant potential for advancing our understanding and management of chronic kidney disease. This guide provides a framework for researchers and clinicians to compare and select appropriate analytical methods, understand the broader context of kidney disease biomarkers, and implement robust experimental protocols. The continued validation of this compound's clinical utility will be instrumental in developing novel diagnostic and therapeutic strategies for patients with kidney disease.

References

A Comparative Analysis of Phenyl Sulfate and its Precursor, Phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison between phenyl sulfate (B86663) and its metabolic precursor, phenol (B47542). Phenol is a ubiquitous industrial compound and environmental pollutant, while phenyl sulfate is a key metabolite produced during its detoxification. Understanding the distinct physicochemical properties, biological activities, and toxicological profiles of both compounds is critical for toxicology, pharmacology, and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes metabolic and experimental pathways to facilitate a clear, objective comparison.

Physicochemical and Toxicological Properties

Phenol and this compound exhibit significant differences in their chemical nature, solubility, and toxicity. Phenol is a weakly acidic, moderately water-soluble compound known for its acute toxicity.[1][2][3] In contrast, this compound is a highly water-soluble and strongly acidic metabolite.[4][5][6] The addition of the sulfate group drastically alters the molecule's properties, converting it from a protoplasmic poison into a uremic toxin that primarily affects renal function through oxidative stress.[7][8]

The following tables summarize the key quantitative data for each compound.

Table 1: Comparative Physicochemical Properties

PropertyPhenolThis compound
Molecular Formula C₆H₆OC₆H₆O₄S
Molecular Weight 94.11 g/mol [9]174.17 g/mol [4][10]
Appearance Colorless-to-white crystalline solid[9][11]Solid[5][12]
Water Solubility ~84 g/L (moderately soluble)[1][13]37.75 g/L (soluble)[7]
pKa (Acidity) 9.95 (weak acid)[1][14]~ -2.2 (strong acid)[4][5][6]
LogP 1.48[1]~ -0.75 (predicted)[6]

Table 2: Comparative Toxicological Data

ParameterPhenolThis compound
Primary Toxic Profile Protoplasmic poison, neurotoxin, corrosive[15]Uremic toxin, induces oxidative stress[5][7]
Oral LD₅₀ (Rat) 317-650 mg/kg[1][15][16]Not established; studied for chronic effects
In Vitro Cytotoxicity Linear cytotoxic response in 3T3 cells (5x10⁻⁴ to 5x10⁻² M)[17]Toxic to podocytes from 30 µM[18]
Mechanism of Toxicity Denatures and precipitates proteins, CNS depression[15]Decreases glutathione (B108866) levels, induces ROS, damages renal cells[8][18][19]

Metabolic Pathway: From Phenol to this compound

In humans and other mammals, phenol is primarily detoxified in the liver through Phase II conjugation. The principal pathway is sulfation, catalyzed by the enzyme sulfotransferase 1A1 (SULT1A1). This reaction utilizes a sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to attach a sulfate group to the hydroxyl moiety of phenol, forming the more water-soluble and readily excretable this compound.

G cluster_pathway Metabolic Sulfation of Phenol phenol Phenol (C₆H₅OH) sult1a1 SULT1A1 (Sulfotransferase) phenol->sult1a1 Substrate paps PAPS (Sulfate Donor) paps->sult1a1 Co-substrate phenyl_sulfate This compound (C₆H₅O₄S⁻) sult1a1->phenyl_sulfate Product pap PAP (3',5'-ADP) sult1a1->pap Byproduct

Caption: Metabolic conversion of phenol to this compound.

Comparative Mechanisms of Toxicity

The toxicological mechanisms of phenol and this compound are fundamentally different. Phenol exerts its toxicity through direct, non-specific actions on cellular structures, while this compound's toxicity is more targeted and linked to the induction of an oxidative stress state, particularly in renal cells.

G cluster_phenol Phenol Toxicity cluster_ps This compound Toxicity phenol Phenol Exposure denaturation Protein Denaturation & Membrane Damage phenol->denaturation lysis Cell Lysis & Necrosis denaturation->lysis ps This compound (Uremic Toxin) gsh_depletion Glutathione Depletion ps->gsh_depletion ros ROS Production ps->ros ox_stress Oxidative Stress gsh_depletion->ox_stress ros->ox_stress damage Renal Cell Damage (e.g., Podocytes) ox_stress->damage

Caption: Contrasting mechanisms of cellular toxicity.

Experimental Protocols

Objective comparison of phenol and this compound requires robust and reproducible experimental methods. Below are protocols for quantification and in vitro cytotoxicity assessment.

This method allows for the simultaneous separation and quantification of phenol and this compound in biological matrices like plasma or urine.

  • Sample Preparation:

    • To 100 µL of plasma or urine, add 200 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., 4-hydroxybenzoic acid) to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and inject it into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 270 nm.

  • Quantification:

    • Generate standard curves for both phenol and this compound (e.g., 0.1 to 100 µM) in the same matrix.

    • Calculate concentrations in unknown samples by comparing the peak area ratio (analyte/internal standard) to the respective standard curve.

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, allowing for the determination of IC₅₀ values. Human renal proximal tubule epithelial cells (e.g., HK-2) are a relevant model for assessing the toxicity of this compound.[20][21]

  • Cell Culture:

    • Seed HK-2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Treatment:

    • Prepare serial dilutions of phenol and this compound in cell culture medium (e.g., from 1 µM to 10 mM).

    • Remove the old medium from the cells and replace it with 100 µL of the treatment solutions or control medium (vehicle only).

    • Incubate for 24 or 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control group.

    • Plot cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[22]

G start Seed Cells (96-well plate) incubate1 Incubate 24h start->incubate1 treat Treat with Phenol, This compound, or Vehicle Control incubate1->treat incubate2 Incubate 24/48h treat->incubate2 mtt Add MTT Reagent incubate2->mtt dissolve Dissolve Formazan (DMSO) mtt->dissolve read Read Absorbance (570 nm) dissolve->read analyze Calculate IC₅₀ read->analyze

Caption: Workflow for in vitro cytotoxicity testing.

References

A Comparative Guide to Phenyl Sulfate Quantification: Benchmarking a New Immunoassay Against the Gold Standard LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. Phenyl sulfate (B86663), a gut microbiota-derived uremic toxin, has garnered increasing interest due to its association with various pathologies, including chronic kidney disease and cardiovascular complications. This guide provides a comprehensive comparison of a novel competitive ELISA-based assay for phenyl sulfate against the established reference method of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

This document outlines the performance characteristics, experimental protocols, and underlying principles of both methodologies, offering a data-driven comparison to inform assay selection for research and clinical applications.

Performance Characteristics: A Head-to-Head Comparison

The performance of a new this compound immunoassay is benchmarked against the reference HPLC-MS/MS method across several key validation parameters. The following table summarizes the typical performance characteristics observed for each method.

Performance ParameterNew this compound ELISA (Representative)Reference HPLC-MS/MS
**Linearity (R²) **≥ 0.99≥ 0.99
Accuracy (% Recovery) 85-115%95-105%
Precision (%CV)
- Intra-assay< 10%< 5%
- Inter-assay< 15%< 10%
Limit of Detection (LOD) ~0.5 ng/mL~0.1 ng/mL
Specificity High, potential for cross-reactivity with structurally similar molecules.Very high, based on mass-to-charge ratio and fragmentation pattern.
Throughput High (96-well plate format)Low to moderate
Cost per Sample LowerHigher
Expertise Required MinimalExtensive

Experimental Protocols

Detailed methodologies for both the new this compound ELISA and the reference HPLC-MS/MS are provided below. These protocols are intended as a guide and may require optimization for specific sample types and laboratory conditions.

New this compound Assay: Competitive ELISA Protocol

This protocol is based on a competitive enzyme-linked immunosorbent assay format.

1. Reagent Preparation:

  • Prepare all reagents, including wash buffer, standards, and samples, according to the manufacturer's instructions.

  • Create a standard curve by performing serial dilutions of the provided this compound standard.

2. Plate Preparation:

  • Add 50 µL of the this compound standard or sample to the appropriate wells of the antibody-coated microplate.

  • Add 50 µL of HRP-conjugated this compound to each well.

  • Incubate for 60 minutes at 37°C.

3. Washing:

  • Aspirate the contents of the wells and wash each well four times with 300 µL of wash buffer.

4. Substrate Incubation:

  • Add 100 µL of TMB substrate solution to each well.

  • Incubate for 15 minutes at 37°C in the dark.

5. Reaction Termination and Measurement:

  • Add 50 µL of stop solution to each well.

  • Measure the optical density at 450 nm using a microplate reader within 10 minutes.

6. Data Analysis:

  • Calculate the concentration of this compound in the samples by interpolating from the standard curve. The absorbance is inversely proportional to the concentration of this compound in the sample.

Reference Method: HPLC-MS/MS Protocol

This protocol describes the quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or serum, add 300 µL of ice-cold methanol (B129727) containing an internal standard (e.g., deuterated this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC Separation:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Detection:

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Precursor ion (m/z) 173.0 -> Product ion (m/z) 93.0

    • Internal Standard (d5-Phenyl Sulfate): Precursor ion (m/z) 178.0 -> Product ion (m/z) 98.0

4. Data Analysis:

  • Quantify this compound concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Visualizing the Methodologies and Biological Context

To further elucidate the processes, the following diagrams illustrate the experimental workflow for the method comparison and a key signaling pathway involving this compound.

G cluster_0 Sample Preparation cluster_1 Assay Comparison cluster_2 Data Analysis Sample Biological Sample (e.g., Serum) ProteinPrecip Protein Precipitation (Methanol) Sample->ProteinPrecip Centrifugation Centrifugation ProteinPrecip->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution ELISA New this compound ELISA Reconstitution->ELISA LCMS Reference HPLC-MS/MS Reconstitution->LCMS Data Quantitative Data ELISA->Data LCMS->Data Comparison Performance Comparison Data->Comparison

Caption: Experimental workflow for comparing the new this compound assay with the reference HPLC-MS/MS method.

cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Nucleus PS This compound AhR_complex AhR-HSP90-XAP2 Complex PS->AhR_complex binds AhR AhR AhR_complex->AhR dissociates AhR_ARNT AhR-ARNT Dimer AhR->AhR_ARNT translocates & dimerizes with ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE binds Gene_Expression Target Gene Expression (e.g., CYP1A1, Inflammatory Cytokines) XRE->Gene_Expression activates transcription

Caption: this compound-mediated activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Phenyl Sulfate: Unraveling its Contribution to Uremic Toxicity in Comparison to Other Key Toxins

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The accumulation of uremic toxins is a hallmark of chronic kidney disease (CKD), contributing significantly to the high morbidity and mortality associated with the condition. Among these, protein-bound uremic toxins (PBUTs) are of particular interest due to their inefficient removal by conventional dialysis. This guide provides a detailed comparison of the uremic toxicity of phenyl sulfate (B86663) (PhS) relative to two other prominent PBUTs: indoxyl sulfate (IS) and p-cresyl sulfate (PCS). By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the toxicological landscape of these key uremic toxins.

Comparative Analysis of Uremic Toxin Toxicity

The toxicity of phenyl sulfate, indoxyl sulfate, and p-cresyl sulfate manifests through various mechanisms, primarily by inducing oxidative stress and activating inflammatory signaling pathways in different cell types. The following tables summarize quantitative data from comparative studies, offering a direct look at their relative toxic potential.

Cell Viability in Renal Tubular Cells

The viability of renal tubular cells is a critical indicator of nephrotoxicity. A comparative study using porcine renal tubular cells (LLC-PK1) assessed the impact of PhS, IS, and PCS on cell viability after a 48-hour incubation period. The results demonstrate a dose-dependent reduction in viable cell numbers for all three toxins, with this compound showing a potent cytotoxic effect.[1]

Uremic ToxinConcentration (mmol/L)Cell Viability (% of Control)
This compound (PhS) 1~ 80%
2~ 50%
5~ 20%
Indoxyl Sulfate (IS) 1~ 90%
2~ 60%
5~ 30%
p-Cresyl Sulfate (PCS) 0.5~ 85%
1~ 60%
2~ 40%

Table 1: Comparative effect of this compound, indoxyl sulfate, and p-cresyl sulfate on the viability of porcine renal tubular cells (LLC-PK1) after 48 hours of treatment. Data are approximated from graphical representations in the cited literature.[1]

Induction of Oxidative Stress

A primary mechanism of uremic toxicity is the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses. A key component of this defense is glutathione (B108866) (GSH). Studies have shown that PhS, IS, and PCS can deplete intracellular glutathione levels, rendering cells more susceptible to oxidative damage.[2][3][4]

Uremic ToxinConcentration (mmol/L)Total Glutathione Level (% of Control)
This compound (PhS) 0.2~ 85%*
0.5~ 75%
2~ 60%
5~ 40%
10~ 25%
Indoxyl Sulfate (IS) 2~ 70%
p-Cresyl Sulfate (PCS) 1~ 80%

*Table 2: Effect of this compound, indoxyl sulfate, and p-cresyl sulfate on total glutathione levels in porcine renal tubular cells (LLC-PK1) after 24 hours of treatment. (p < 0.05, **p < 0.01 compared to control). Data are derived from the cited literature.[2][3]

The decrease in glutathione levels is a significant indicator of increased oxidative stress. This depletion, coupled with a potential increase in ROS production, contributes to cellular damage and the progression of CKD-related complications.

Signaling Pathways in Uremic Toxin-Induced Cellular Dysfunction

The toxic effects of this compound, indoxyl sulfate, and p-cresyl sulfate are mediated by the activation of specific intracellular signaling pathways. These pathways, once activated, can lead to inflammation, fibrosis, and cellular damage.

This compound-Induced Oxidative Stress and Cellular Injury

This compound contributes to cellular toxicity primarily by inducing oxidative stress. This involves the depletion of intracellular antioxidants like glutathione, making cells more vulnerable to damage from reactive oxygen species. This increased oxidative stress can lead to the activation of downstream signaling pathways that mediate inflammation and apoptosis.

Phenyl_Sulfate_Pathway This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake ROS Production ↑ ROS Production ↑ Cellular Uptake->ROS Production ↑ Glutathione ↓ Glutathione ↓ Cellular Uptake->Glutathione ↓ Oxidative Stress Oxidative Stress ROS Production ↑->Oxidative Stress Glutathione ↓->Oxidative Stress Cellular Injury Cellular Injury Oxidative Stress->Cellular Injury Inflammation Inflammation Oxidative Stress->Inflammation

This compound's mechanism of inducing cellular injury.
Indoxyl Sulfate and the Aryl Hydrocarbon Receptor (AhR) Pathway

Indoxyl sulfate is a known ligand for the Aryl Hydrocarbon Receptor (AhR). Upon binding, the AhR-IS complex translocates to the nucleus, where it can interact with other transcription factors, such as NF-κB, to promote the expression of pro-inflammatory and pro-fibrotic genes. This pathway is a key contributor to the vascular and renal damage observed in uremia.

Indoxyl_Sulfate_Pathway Indoxyl Sulfate Indoxyl Sulfate AhR AhR Indoxyl Sulfate->AhR AhR-IS Complex AhR-IS Complex AhR->AhR-IS Complex Nuclear Translocation Nuclear Translocation AhR-IS Complex->Nuclear Translocation NF-κB Activation NF-κB Activation Nuclear Translocation->NF-κB Activation Gene Transcription Gene Transcription NF-κB Activation->Gene Transcription Inflammation & Fibrosis Inflammation & Fibrosis Gene Transcription->Inflammation & Fibrosis

Indoxyl Sulfate activates the AhR signaling pathway.
p-Cresyl Sulfate and the MAPK/NF-κB Pathway

p-Cresyl sulfate has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Activation of these pathways in vascular and renal cells leads to the production of inflammatory cytokines and adhesion molecules, contributing to endothelial dysfunction and the progression of atherosclerosis.

pCresyl_Sulfate_Pathway p-Cresyl Sulfate p-Cresyl Sulfate Cell Surface Receptor Cell Surface Receptor p-Cresyl Sulfate->Cell Surface Receptor MAPK Activation MAPK Activation Cell Surface Receptor->MAPK Activation NF-κB Activation NF-κB Activation Cell Surface Receptor->NF-κB Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression MAPK Activation->Pro-inflammatory Gene Expression NF-κB Activation->Pro-inflammatory Gene Expression Endothelial Dysfunction Endothelial Dysfunction Pro-inflammatory Gene Expression->Endothelial Dysfunction

p-Cresyl Sulfate activates MAPK and NF-κB pathways.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the comparative analysis of uremic toxin toxicity.

Cell Viability Assay (MTT Assay)

This protocol outlines the steps for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Porcine renal tubular epithelial cells (LLC-PK1)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound, Indoxyl sulfate, p-Cresyl sulfate stock solutions

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed LLC-PK1 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Toxin Treatment: After 24 hours, remove the culture medium and replace it with fresh medium containing various concentrations of this compound, indoxyl sulfate, or p-cresyl sulfate. Include a vehicle control (medium without toxins). Incubate for 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • 24-well plates

  • Cell culture medium

  • This compound, Indoxyl sulfate, p-Cresyl sulfate stock solutions

  • DCFH-DA stock solution (10 mM in DMSO)

  • H₂O₂ (positive control)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed endothelial cells into a 24-well plate and allow them to adhere and grow to 70-80% confluency.

  • Toxin Treatment: Treat the cells with the desired concentrations of uremic toxins for the specified duration.

  • DCFH-DA Staining:

    • Remove the culture medium and wash the cells twice with warm PBS.

    • Add 500 µL of DCFH-DA working solution (typically 10-25 µM in serum-free medium or PBS) to each well.[5]

    • Incubate at 37°C for 30 minutes in the dark.[5]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Fluorescence Measurement:

    • Add 500 µL of PBS to each well.

    • Immediately measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~530 nm.[5]

  • Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express the results as a fold change relative to the control.

Determination of Total Glutathione Levels

This protocol details the measurement of total glutathione using a glutathione reductase recycling assay.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • 5-Sulfosalicylic acid (SSA)

  • Glutathione Assay Kit (containing glutathione reductase, NADPH, and DTNB)

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in an appropriate lysis buffer on ice.

    • Deproteinize the lysate by adding SSA, followed by centrifugation.[3]

    • Collect the supernatant for the assay.

  • Assay Reaction:

    • Prepare the reaction mixture according to the manufacturer's instructions, typically containing glutathione reductase, NADPH, and DTNB in a buffer.

    • Add the prepared sample supernatant and standards to a 96-well plate.

    • Add the reaction mixture to each well to initiate the reaction.

  • Absorbance Measurement:

    • Measure the absorbance at 412 nm at multiple time points (kinetic assay) or after a fixed incubation time (endpoint assay).

  • Data Analysis:

    • Calculate the glutathione concentration based on a standard curve generated with known concentrations of glutathione.

Western Blot Analysis for Phosphorylated p38 MAPK

This protocol outlines the detection of the activated (phosphorylated) form of p38 MAPK by Western blotting.

Materials:

  • Cultured cells

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody against phospho-p38 MAPK

  • Primary antibody against total p38 MAPK (for loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with uremic toxins, wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[6]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.[6]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the ECL detection reagent. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total p38 MAPK to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software and express the results as the ratio of phosphorylated p38 to total p38.[6]

Conclusion

This guide provides a comparative overview of the uremic toxicity of this compound, indoxyl sulfate, and p-cresyl sulfate. The presented data indicate that all three toxins contribute significantly to cellular dysfunction, primarily through the induction of oxidative stress and the activation of pro-inflammatory signaling pathways. While they share common toxic mechanisms, the specific signaling pathways they predominantly activate may differ, offering potential avenues for targeted therapeutic interventions. The detailed experimental protocols provided herein are intended to support further research in this critical area, ultimately aiming to improve the clinical outcomes for patients with chronic kidney disease.

References

Assessing the Specificity of a Phenyl Sulfate Antibody: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of phenyl sulfate (B86663) in health and disease, accurate detection and quantification are paramount. This guide provides an objective comparison of a specific monoclonal antibody-based immunoassay for phenyl sulfate with the gold-standard analytical method, liquid chromatography-tandem mass spectrometry (LC-MS/MS). Experimental data on antibody specificity and a detailed protocol for its assessment are presented to aid in the selection of the most appropriate analytical method for your research needs.

Performance Comparison: Immunoassay vs. LC-MS/MS

The primary method for quantifying this compound is LC-MS/MS, renowned for its high sensitivity and specificity.[1][2][3][4] However, immunoassays offer a higher-throughput and potentially more cost-effective alternative. A key consideration for any immunoassay is the specificity of the antibody. Here, we present data on the characterization of a monoclonal antibody, YKS19.2, developed for the detection of this compound.[5][6]

Quantitative Data Summary

The following table summarizes the cross-reactivity of the anti-phenyl sulfate monoclonal antibody (YKS19.2) with various structurally similar molecules. The data is presented as the 50% inhibitory concentration (IC50), which represents the concentration of the analyte required to inhibit the antibody binding by 50%. A lower IC50 value indicates a higher affinity of the antibody for the molecule.

Competitor MoleculeIC50 in PBS (µg/mL)IC50 in Human Plasma (µg/mL)
This compound (PS) 250 10.4
p-Nitrothis compound (pNPS)>1000>1000
p-Cresyl sulfate (pCS)100>1000
o-Cresyl sulfate (oCS)25050
4-Methylumbelliferyl sulfate (4MUS)500>1000
1-Naphthyl sulfate (1NS)500>1000
Indoxyl sulfate (InS)>1000>1000

Data sourced from: Generation and Characterization of Anti-phenyl Sulfate Monoclonal Antibodies and a Potential Use for this compound Analysis in Human Blood.[5][6]

Notably, the specificity of the YKS19.2 monoclonal antibody for this compound was significantly enhanced in a human plasma matrix compared to phosphate-buffered saline (PBS).[5][6] While cross-reactivity with o-cresyl sulfate was observed in plasma, this compound is reportedly absent in human blood, minimizing its potential interference.[5]

A study comparing the quantification of this compound in serum samples from 19 chronic kidney disease (CKD) patients using the YKS19.2-based inhibition ELISA and an LC-MS/MS method demonstrated a good correlation (R² = 0.825), suggesting the potential of this immunoassay for screening purposes.[5][6]

Experimental Protocols

Inhibition ELISA for this compound

This protocol is based on the methodology described for the characterization of the YKS19.2 monoclonal antibody.[5][6]

Materials:

  • 96-well microtiter plates

  • This compound-carrier protein conjugate (for coating)

  • Anti-phenyl sulfate monoclonal antibody (e.g., YKS19.2)

  • This compound standards

  • Samples (e.g., plasma, serum)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the this compound-carrier protein conjugate diluted in a suitable buffer (e.g., PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add a mixture of the anti-phenyl sulfate antibody and either the this compound standard or the sample to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the substrate solution and incubate in the dark until a color develops.

  • Stop Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Construct a standard curve by plotting the absorbance against the concentration of the this compound standards. Use this curve to determine the concentration of this compound in the samples.

LC-MS/MS for this compound Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the reference method for the accurate quantification of this compound.[4] While specific instrument parameters will vary, a general workflow is outlined below.

Materials:

  • Liquid chromatograph coupled to a tandem mass spectrometer

  • Appropriate HPLC column (e.g., C18)

  • Mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid)

  • This compound analytical standard

  • Internal standard (e.g., a stable isotope-labeled this compound)

  • Samples (e.g., plasma, serum)

  • Protein precipitation agent (e.g., methanol, acetonitrile)

Procedure:

  • Sample Preparation:

    • Thaw samples and standards on ice.

    • To a small volume of sample (e.g., 50 µL), add the internal standard.

    • Precipitate proteins by adding a cold protein precipitation agent.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase.

  • LC Separation:

    • Inject the reconstituted sample onto the HPLC column.

    • Separate this compound from other matrix components using a gradient elution with the mobile phases.

  • MS/MS Detection:

    • Introduce the eluent from the LC column into the mass spectrometer.

    • Ionize the this compound molecules (e.g., using electrospray ionization in negative mode).

    • Select the precursor ion for this compound in the first quadrupole.

    • Fragment the precursor ion in the collision cell.

    • Select and detect a specific product ion in the third quadrupole.

  • Quantification:

    • Create a calibration curve by analyzing the analytical standards.

    • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

This compound Metabolism and Biological Impact

This compound is a gut microbiota-derived metabolite.[7][8][9] Dietary tyrosine is converted to phenol (B47542) by gut bacteria, which is then absorbed and sulfated in the liver to form this compound.[8] In conditions like chronic kidney disease, this compound can accumulate and act as a uremic toxin, contributing to oxidative stress and cellular damage.[8][9][10]

cluster_gut Gut Lumen cluster_liver Hepatocyte cluster_circulation Circulation cluster_kidney Kidney Dietary Tyrosine Dietary Tyrosine Phenol Phenol Dietary Tyrosine->Phenol Gut Microbiota This compound This compound Phenol->this compound SULT1A1 Accumulated this compound Accumulated this compound This compound->Accumulated this compound Impaired Renal Clearance (e.g., CKD) Oxidative Stress Oxidative Stress Accumulated this compound->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage cluster_prep Assay Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Data Analysis A Coat Plate with This compound Conjugate B Block Plate A->B C Add Anti-Phenyl Sulfate Antibody B->C E Add Enzyme-Linked Secondary Antibody C->E D Add Competitor (this compound Analogs) D->C Competes for Binding F Add Substrate E->F G Measure Signal F->G H Generate Inhibition Curve G->H I Calculate IC50 H->I

References

Safety Operating Guide

Proper Disposal of Phenyl Sulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of phenyl sulfate (B86663), ensuring the safety of laboratory personnel and compliance with institutional and environmental regulations. While phenyl sulfate is not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible disposal practices are crucial to minimize environmental impact and adhere to laboratory best practices.[1]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Although the Safety Data Sheet (SDS) for this compound indicates that no special protective equipment is required, it is good laboratory practice to always wear standard PPE when handling any chemical.[1] Work in a well-ventilated area to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and the form of the waste (solid or aqueous solution), as well as your institution's specific guidelines.

Step 1: Waste Identification and Segregation
  • Characterize the Waste: Determine if the this compound waste is in solid form or an aqueous solution.

  • Segregate from Hazardous Waste: Do not mix this compound waste with hazardous waste streams such as halogenated or non-halogenated organic solvents, heavy metals, or reactive chemicals. This compound waste should be collected in a dedicated, clearly labeled container.

Step 2: Containerization and Labeling
  • Select an Appropriate Container: Use a clean, leak-proof container made of a material compatible with this compound. The original container is often a suitable choice.

  • Label the Container: Clearly label the waste container with "this compound Waste" and include the concentration if it is in a solution. Ensure the label is legible and securely attached.

Step 3: Disposal of Solid this compound Waste

For small quantities of solid this compound, some safety data sheets suggest disposal with household waste may be permissible.[1] However, for a laboratory setting, the recommended and more prudent approach is to manage it as non-hazardous chemical waste.

  • Collect Solid Waste: Place the solid this compound waste into its designated, labeled container.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for non-hazardous chemical waste. Do not dispose of solid chemical waste in the regular laboratory trash unless explicitly permitted by your institution's policies.

Step 4: Disposal of Aqueous this compound Solutions

For small volumes of dilute, non-hazardous aqueous solutions, disposal down the sanitary sewer may be an option, but this is strictly governed by institutional and local regulations.

  • Verify Institutional Policies: Before proceeding, consult your institution's EHS guidelines regarding the disposal of non-hazardous aqueous waste into the sanitary sewer.

  • Check pH and Concentration: Ensure the pH of the solution is within the permissible range for sewer disposal, typically between 5.5 and 9.5.[2][3] If necessary, neutralize the solution. The concentration of the this compound should be low. While specific limits for this compound are not commonly defined, general guidelines for non-hazardous chemicals often suggest concentrations of 1% or less for sewer disposal.

  • Dispose with Copious Amounts of Water: If permitted, pour the dilute solution down the drain, followed by flushing with a large volume of cold water (at least 100-fold excess) to ensure it is well-diluted in the wastewater stream.[4][5]

  • For Larger Volumes or Higher Concentrations: If the volume or concentration of the aqueous waste exceeds the limits for sewer disposal, it must be collected in a labeled container and disposed of through your institution's EHS department.

Quantitative Disposal Parameters

The following table summarizes general quantitative limits for the disposal of non-hazardous aqueous chemical waste in a laboratory setting. These are typical values, and it is imperative to consult your institution's specific guidelines.

ParameterGuidelineSource(s)
pH Range for Sewer Disposal 5.5 - 9.5[2][3]
Maximum Volume for Sewer Disposal Typically limited to a few hundred milliliters per day[4][5]
Concentration for Sewer Disposal Generally 1% or less for non-hazardous organic chemicals
Water Flush Volume At least 100-fold excess of the volume of the disposed chemical[4][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Phenyl_Sulfate_Disposal start Start: this compound Waste assess_form Assess Waste Form start->assess_form solid_waste Solid this compound assess_form->solid_waste Solid aqueous_waste Aqueous this compound Solution assess_form->aqueous_waste Aqueous containerize_solid Containerize and Label as 'Solid this compound Waste' solid_waste->containerize_solid check_regulations Check Institutional Guidelines for Aqueous Waste Disposal aqueous_waste->check_regulations ehs_pickup Arrange for EHS Waste Pickup containerize_solid->ehs_pickup sewer_disposal Sewer Disposal Permitted? check_regulations->sewer_disposal check_params Check pH (5.5-9.5) and Concentration (<1%) sewer_disposal->check_params Yes containerize_liquid Containerize and Label as 'Aqueous this compound Waste' sewer_disposal->containerize_liquid No adjust_params Neutralize/Dilute if Necessary check_params->adjust_params Parameters Out of Range dispose_sewer Dispose in Sanitary Sewer with Copious Water Flush check_params->dispose_sewer Parameters in Range adjust_params->dispose_sewer end End: Proper Disposal Complete dispose_sewer->end containerize_liquid->ehs_pickup ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the laboratory. Always prioritize your institution's specific waste management policies.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Phenyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Information

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Phenyl sulfate (B86663) (CAS 937-34-8). While Phenyl sulfate is not classified as a hazardous substance under the Globally Harmonized System (GHS), this document outlines best practices in laboratory safety and chemical handling to ensure a secure research environment. Adherence to these procedures will minimize risk and promote a culture of safety that extends beyond regulatory minimums.

Personal Protective Equipment (PPE) and Safe Handling

Even when working with non-hazardous materials, maintaining a consistent and robust safety protocol is paramount. The following PPE is recommended as a standard for handling this compound to protect against any potential, unforeseen risks and to instill a strong safety discipline within the laboratory.

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from any accidental splashes or airborne particles.
Hand Protection Nitrile or latex glovesPrevents direct skin contact with the chemical.
Body Protection Standard laboratory coatProtects skin and personal clothing from contamination.
Footwear Closed-toe shoesPrevents injuries from spills or dropped equipment.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety and maintains the integrity of your research.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed and clearly labeled.

  • Store away from incompatible materials, although no specific incompatibilities are noted.[1]

2. Preparation and Handling:

  • Always handle this compound in a designated area, such as a laboratory bench.

  • Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Avoid generating dust when weighing or transferring the solid material.

  • Use a chemical fume hood if there is a potential for aerosolization, though this is not typically required.

3. Experimental Use:

  • Follow all experiment-specific protocols and Standard Operating Procedures (SOPs).

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is critical for environmental protection and laboratory safety.

1. Waste Collection:

  • Collect waste this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled waste container.

  • The label should include the full chemical name: "this compound".

2. Waste Storage:

  • Store the waste container in a designated hazardous waste accumulation area within the laboratory.

3. Disposal Procedure:

  • Dispose of the waste through your institution's hazardous waste disposal program.

  • Do not dispose of solid this compound in the regular trash or pour solutions down the drain.

Spill Management Protocol

In the event of a spill, a calm and methodical response is essential.

Minor Spill Cleanup Workflow

Spill_Cleanup A Assess the Spill B Alert Personnel in the Immediate Area A->B C Don Appropriate PPE B->C D Contain the Spill C->D E Clean the Spill Area D->E F Collect and Containerize Waste E->F G Decontaminate the Area F->G H Dispose of Waste G->H

Caption: Workflow for handling a minor chemical spill.

Step-by-Step Spill Cleanup Procedure:

  • Assess the Spill: Determine the extent of the spill and ensure it is a manageable size.

  • Alert Personnel: Inform colleagues in the immediate vicinity of the spill.

  • Don PPE: Put on a lab coat, safety glasses, and gloves.

  • Contain the Spill: If it is a solid, you can prevent it from spreading.

  • Clean the Spill Area: Carefully sweep the solid material into a dustpan or onto a piece of cardboard. Avoid creating dust.

  • Collect and Containerize Waste: Place the collected this compound and any contaminated cleaning materials into a sealed container labeled for chemical waste.

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel.

  • Dispose of Waste: Dispose of the waste container through your institution's hazardous waste management program. Wash your hands thoroughly after the cleanup is complete.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.